molecular formula C4H3ClN2O2 B179014 5-Chloro-1H-pyrazole-4-carboxylic acid CAS No. 134589-59-6

5-Chloro-1H-pyrazole-4-carboxylic acid

Cat. No.: B179014
CAS No.: 134589-59-6
M. Wt: 146.53 g/mol
InChI Key: AOFKZNFCUHQSLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-1H-pyrazole-4-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C4H3ClN2O2 and its molecular weight is 146.53 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-chloro-1H-pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClN2O2/c5-3-2(4(8)9)1-6-7-3/h1H,(H,6,7)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOFKZNFCUHQSLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-Chloro-1H-pyrazole-4-carboxylic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Chloro-1H-pyrazole-4-carboxylic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a halogenated heterocyclic compound of significant interest in synthetic and medicinal chemistry. As a bifunctional molecule, it incorporates a reactive chlorine atom and a versatile carboxylic acid group on a stable pyrazole core. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic profile, plausible synthetic routes, and key reactivity patterns. Furthermore, it explores its applications as a crucial building block in the development of novel pharmaceuticals and agrochemicals, supported by established safety and handling protocols. This document serves as a technical resource for researchers aiming to leverage this valuable intermediate in their scientific endeavors.

Introduction: The Pyrazole Scaffold in Modern Chemistry

The pyrazole ring system is a cornerstone of heterocyclic chemistry, recognized as a "biologically privileged" scaffold.[1] Its unique electronic properties, stability, and capacity for diverse substitutions have made it a frequent feature in a vast array of biologically active molecules. Pyrazole derivatives have demonstrated a broad spectrum of pharmaceutical activities, underpinning their use in medicinal chemistry and drug discovery programs.[1] The strategic incorporation of functional groups, such as a chlorine atom and a carboxylic acid, as seen in this compound, creates a versatile building block primed for constructing complex molecular architectures with tailored biological functions.

Core Chemical and Physical Properties

This compound is a solid organic compound whose structure is defined by a pyrazole ring substituted at the C4 and C5 positions.

Table 1: Chemical Identifiers and Core Properties

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 1186049-67-1[2]
Molecular Formula C₄H₃ClN₂O₂[2]
Molecular Weight 146.53 g/mol [3]
Appearance White to off-white powder/crystal (Expected)N/A
Melting Point Data not available; a related analog, 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid, melts at 162-166 °C.[4]N/A
Solubility Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, alcohols) and aqueous base; poorly soluble in water and nonpolar solvents.N/A

graph "chemical_structure" {
layout=neato;
node [shape=plaintext];
edge [color="#202124"];

// Atom nodes N1 [label="N", pos="0,1!", fontcolor="#202124"]; N2 [label="NH", pos="-1,0.5!", fontcolor="#202124"]; C3 [label="C", pos="-1,-0.5!", fontcolor="#202124"]; C4 [label="C", pos="0,-1!", fontcolor="#202124"]; C5 [label="C", pos="0.7,0!", fontcolor="#202124"]; H3 [label="H", pos="-1.7,-1!", fontcolor="#202124"]; Cl [label="Cl", pos="1.7,0!", fontcolor="#202124"]; C_COOH [label="C", pos="0,-2!", fontcolor="#202124"]; O1_COOH [label="O", pos="-0.7,-2.7!", fontcolor="#202124"]; O2_COOH [label="OH", pos="0.7,-2.7!", fontcolor="#202124"];

// Bonds N1 -- N2 [len=1.2]; N2 -- C3 [len=1.2]; C3 -- C4 [len=1.2]; C4 -- C5 [len=1.2]; C5 -- N1 [len=1.2]; C3 -- H3 [len=1.2]; C5 -- Cl [len=1.2]; C4 -- C_COOH [len=1.2]; C_COOH -- O1_COOH [style=double, len=1.2]; C_COOH -- O2_COOH [len=1.2];

// Double bonds in ring N1 -- C5 [style=double, len=1.2]; C3 -- C4 [style=double, len=1.2]; }

Caption: Chemical Structure of this compound.

Spectroscopic and Analytical Characterization

While specific spectra for this exact compound are not publicly available, its characteristic features can be reliably predicted based on its structure and data from analogous compounds.[5][6]

Table 2: Predicted Spectroscopic Data

TechniqueFeaturePredicted Chemical Shift / SignalRationale
¹H NMR Pyrazole C3-Hδ 7.5 - 8.5 ppm (singlet)The proton is on an electron-deficient aromatic ring, deshielded by the adjacent nitrogen and the electron-withdrawing C4-carboxyl and C5-chloro groups.
Carboxylic Acid -OHδ 12.0 - 14.0 ppm (broad singlet)Typical range for a carboxylic acid proton, highly deshielded and subject to hydrogen bonding.
Pyrazole N-Hδ 13.0 - 15.0 ppm (broad singlet)The N-H proton of a pyrazole is typically broad and appears at a very downfield shift.
¹³C NMR Carboxylic Acid C=Oδ 160 - 175 ppmStandard chemical shift for a carboxylic acid carbonyl carbon.
Pyrazole C3, C4, C5δ 110 - 150 ppmThe exact shifts are influenced by the substituents. The C5 attached to chlorine and the C4 attached to the carboxyl group will be significantly affected.
FT-IR O-H stretch (Carboxyl)2500 - 3300 cm⁻¹ (very broad)Characteristic broad absorption due to hydrogen bonding of the carboxylic acid dimer.
C=O stretch (Carboxyl)1680 - 1720 cm⁻¹ (strong)Typical stretching frequency for a carbonyl in a carboxylic acid.
N-H stretch3200 - 3400 cm⁻¹ (medium, broad)Associated with the pyrazole N-H group.
C-Cl stretch600 - 800 cm⁻¹Expected region for a carbon-chlorine bond stretch.
Mass Spec [M]+, [M+2]+m/z ~146, ~148The presence of a chlorine atom will produce a characteristic isotopic pattern with a ratio of approximately 3:1 for the molecular ion peaks.

Synthesis and Purification

The synthesis of this compound can be approached through a multi-step sequence starting from readily available precursors. A plausible and efficient pathway involves the formation of the pyrazole core followed by chlorination and hydrolysis.

Synthesis_Workflow cluster_main Proposed Synthetic Pathway start Ethyl 2-formyl-3-oxobutanoate + Hydrazine step1 Step 1: Cyclocondensation start->step1 intermediate1 Ethyl 5-methyl-1H-pyrazole-4-carboxylate step1->intermediate1 step2 Step 2: Chlorination intermediate1->step2 intermediate2 Ethyl 5-(trichloromethyl)-1H- pyrazole-4-carboxylate step2->intermediate2 step3 Step 3: Hydrolysis & Chlorination intermediate2->step3 product This compound step3->product

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative procedure adapted from syntheses of similar pyrazole carboxylic acids.[7][8]

Step 1: Synthesis of Ethyl 5-hydroxy-1H-pyrazole-4-carboxylate

  • Reaction Setup: To a stirred solution of diethyl 2-(ethoxymethylene)malonate in ethanol, add hydrazine hydrate dropwise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture. The product often precipitates and can be collected by filtration. Wash the solid with cold ethanol and dry under vacuum. Causality: The cyclocondensation reaction between the hydrazine and the malonate derivative is a classic method for forming the pyrazole ring.

Step 2: Chlorination to Ethyl 5-chloro-1H-pyrazole-4-carboxylate

  • Reaction Setup: In a fume hood, suspend the ethyl 5-hydroxy-1H-pyrazole-4-carboxylate from Step 1 in phosphorus oxychloride (POCl₃).

  • Reaction: Heat the mixture to reflux (approx. 100-110 °C) for 3-5 hours. The reaction should become a clear solution.

  • Workup: Carefully evaporate the excess POCl₃ under reduced pressure. Pour the cooled residue slowly onto crushed ice with vigorous stirring. The product will precipitate as a solid. Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry. Causality: POCl₃ is a powerful chlorinating and dehydrating agent that effectively converts the hydroxy-pyrazole (or its tautomeric keto form) into the desired chloro-pyrazole.

Step 3: Hydrolysis to this compound

  • Reaction Setup: Dissolve the ethyl 5-chloro-1H-pyrazole-4-carboxylate from Step 2 in a mixture of ethanol and an aqueous solution of sodium hydroxide (NaOH).

  • Reaction: Heat the solution to reflux for 2-4 hours to saponify the ester.

  • Workup: Cool the solution and remove the ethanol via rotary evaporation. Dilute the remaining aqueous solution with water and acidify to pH 1-2 with concentrated hydrochloric acid (HCl). The carboxylic acid product will precipitate.

  • Purification: Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., water or an ethanol/water mixture) to obtain the pure product. Causality: Basic hydrolysis cleaves the ethyl ester to form the sodium carboxylate salt, which is water-soluble. Subsequent acidification protonates the salt, causing the water-insoluble carboxylic acid to precipitate, enabling its isolation.

Chemical Reactivity and Derivatization

The molecule possesses three primary sites for chemical modification, making it a highly valuable synthetic intermediate.

  • Carboxylic Acid Group: This group can undergo standard transformations such as esterification (reaction with an alcohol under acidic conditions), amide bond formation (coupling with an amine using reagents like EDC or HATU), and reduction to an alcohol.

  • Chloro Substituent: The chlorine atom at the C5 position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various nucleophiles (e.g., amines, thiols, alkoxides). This reaction is facilitated by the electron-withdrawing nature of the pyrazole ring.

  • Pyrazole N-H: The acidic proton on the pyrazole nitrogen can be removed by a base, and the resulting anion can be alkylated or arylated to generate N-substituted derivatives.

Reactivity_Diagram cluster_reactivity Key Reaction Pathways start 5-Chloro-1H-pyrazole- 4-carboxylic acid node_cooh Carboxylic Acid (Position 4) start->node_cooh R-OH, H+ start->node_cooh R-NH2, Coupling node_cl Chlorine (Position 5) start->node_cl Nu-H node_nh Pyrazole N-H (Position 1) start->node_nh Base, R-X prod_ester Ester node_cooh->prod_ester prod_amide Amide node_cooh->prod_amide prod_snar Substituted Pyrazole (e.g., amino, alkoxy) node_cl->prod_snar prod_n_alkyl N-Alkylated Pyrazole node_nh->prod_n_alkyl

Caption: Primary sites of reactivity and potential derivatizations.

Applications in Scientific Research

The utility of this compound stems from its role as a versatile building block for creating larger, more complex molecules with potential biological activity.

Medicinal Chemistry and Drug Development

Pyrazole-based compounds are integral to modern drug design. This specific scaffold is particularly valuable for:

  • Enzyme Inhibitors: Pyrazole carboxylic acids have been successfully developed as potent inhibitors of various enzymes. For example, related structures are key components of inhibitors for targets like Interleukin-1 receptor-associated kinase 4 (IRAK4), which is implicated in inflammatory diseases.[9] They have also been investigated as inhibitors of long-chain L-2-hydroxy acid oxidase (Hao2), a target related to blood pressure regulation.[10]

  • Anticancer Agents: The pyrazole nucleus is a common feature in molecules designed as anticancer therapeutics. Derivatives can be synthesized and screened for cytotoxic activity against various cancer cell lines, with some showing potent growth inhibition.

  • Fragment-Based Drug Discovery (FBDD): Due to its relatively small size and defined functional groups, this molecule is an ideal fragment for screening against biological targets. Hits can then be elaborated into more potent lead compounds.

Agrochemicals

In agricultural science, pyrazole derivatives are used to develop new crop protection agents.

  • Herbicides: Certain pyrazole-carboxylic acids and their derivatives have demonstrated potent herbicidal activity, helping to control weed growth in crops.[4][11] The specific substitution pattern of this compound makes it a candidate for synthesizing novel herbicides.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related chloro-pyrazole derivatives provide a strong basis for safe handling protocols.[12][13][14][15]

GHS Hazard Identification (Predicted):

  • Acute Toxicity, Oral (Warning): Harmful if swallowed.[3]

  • Skin Corrosion/Irritation (Warning): Causes skin irritation.[3][14]

  • Serious Eye Damage/Irritation (Warning): Causes serious eye irritation.[3][14]

  • Specific Target Organ Toxicity - Single Exposure (Warning): May cause respiratory irritation.[3][14]

Table 3: Recommended Handling and Storage Procedures

AspectRecommendationRationale
Engineering Controls Handle only in a well-ventilated area, preferably within a chemical fume hood.[13] Ensure eyewash stations and safety showers are readily accessible.[12]To minimize inhalation of dust and ensure rapid response in case of accidental exposure.
Personal Protective Equipment (PPE) Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[12][14]To prevent skin and eye contact with the irritating solid.
Handling Practices Avoid formation of dust.[13] Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[15]To prevent ingestion and inhalation exposure.
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place.[12] Keep away from incompatible materials such as strong bases and oxidizing agents.To maintain chemical stability and prevent hazardous reactions.
Disposal Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[16]To ensure environmental protection and regulatory compliance.

Conclusion

This compound is a strategically functionalized heterocyclic compound with considerable potential for researchers in chemistry and life sciences. Its defined reactivity at three distinct molecular sites—the carboxylic acid, the chlorine atom, and the pyrazole nitrogen—provides a robust platform for synthetic diversification. Its demonstrated relevance in constructing molecules for medicinal and agricultural applications underscores its importance as a high-value building block. Adherence to proper safety protocols is essential when handling this compound to mitigate its potential hazards. This guide provides the foundational knowledge required for its effective and safe utilization in the laboratory.

References

  • PrepChem.com. (n.d.). Synthesis of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid.
  • ChemicalBook. (n.d.). 5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid synthesis.
  • Amerigo Scientific. (n.d.). 5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid.
  • Smolecule. (2023, August 16). 5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid.
  • PrepChem.com. (n.d.). Synthesis of 5-chloro-1-methyl-4-pyrazole carboxylic acid.
  • Fisher Scientific. (2025, December 26). SAFETY DATA SHEET.
  • Capot Chemical. (2025, December 24). MSDS of Ethyl 5-chloro-1H-pyrazole-4-carboxylate.
  • Fisher Scientific. (2009, February 3). SAFETY DATA SHEET.
  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • Sigma-Aldrich. (2024, October 18). Aldrich P56607 - SAFETY DATA SHEET.
  • PubChem. (n.d.). 5-chloro-1H-pyrazole-3-carboxylic acid.
  • LookChem. (n.d.). 5-(aminosulfonyl)-3-chloro-1-methyl-1H- pyrazol.
  • The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.
  • PubChem. (n.d.). 3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid.
  • Google Patents. (n.d.). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
  • PubChem. (n.d.). Pyrazole-4-carboxylic acid.
  • Chem-Impex. (n.d.). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid.
  • Marzaro, G., et al. (2021).
  • ECHEMI. (n.d.). This compound.
  • ChemicalBook. (n.d.). 5-chloro-1-methyl-1h-pyrazole-4-carboxylic acid.
  • ResearchGate. (2021). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents.
  • MySkinRecipes. (n.d.). 4-Chloro-1H-pyrazole-5-carboxylic acid.
  • PubMed Central. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.
  • PubMed Central. (n.d.). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • PubMed. (2012). Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). Pyrazole-3-carboxylic Acid.

Sources

An In-depth Technical Guide to 5-Chloro-1H-pyrazole-4-carboxylic acid (CAS 1186049-67-1)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-1H-pyrazole-4-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a pyrazole core functionalized with both a chloro and a carboxylic acid group, offers versatile handles for chemical modification, making it a valuable scaffold for the synthesis of diverse compound libraries. The pyrazole moiety is a well-established "privileged scaffold" in drug development, present in a wide array of approved drugs and clinical candidates. This is attributed to its ability to engage in various biological interactions, including hydrogen bonding and aromatic stacking, and its favorable metabolic stability.

This guide provides a comprehensive overview of the chemical and physical properties, a plausible synthetic route, reactivity profile, potential applications in drug discovery, and safety considerations for this compound.

Physicochemical and Spectroscopic Properties

Detailed experimental data for this compound is not extensively available in public literature. However, its properties can be inferred from closely related analogs and theoretical principles.

PropertyValueSource/Comment
CAS Number 1186049-67-1[1]
Molecular Formula C₄H₃ClN₂O₂[1]
Molecular Weight 146.53 g/mol Calculated
Appearance White to off-white solidPredicted
Melting Point Data not available. For comparison, the N-methylated analog, 5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid, has a melting point of 197-198°C.[2]
Solubility Expected to be soluble in polar organic solvents like DMSO and DMF, and aqueous base.Inferred from structure
Spectroscopic Data

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to be simple, showing two key signals:

  • A singlet for the pyrazole C3-H proton, likely in the range of δ 8.0-8.5 ppm.

  • A broad singlet for the carboxylic acid OH proton, typically downfield around δ 12-13 ppm. The NH proton of the pyrazole ring may also appear as a broad singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is predicted to show four signals for the carbon atoms of the pyrazole ring and the carboxylic acid:

  • C=O: ~165-170 ppm

  • C5 (C-Cl): ~140-145 ppm

  • C3: ~135-140 ppm

  • C4: ~110-115 ppm

IR Spectroscopy: Key vibrational frequencies are expected to include:

  • A broad O-H stretch from the carboxylic acid dimer, centered around 3000 cm⁻¹.

  • A sharp C=O stretch from the carboxylic acid at approximately 1700-1720 cm⁻¹.

  • N-H stretching from the pyrazole ring around 3100-3300 cm⁻¹.

  • C=N and C=C stretching within the pyrazole ring in the 1400-1600 cm⁻¹ region.

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 146, with a characteristic M+2 isotope peak at m/z 148 in an approximate 3:1 ratio, confirming the presence of a single chlorine atom.

Synthesis

A specific, experimentally validated protocol for the synthesis of this compound is not widely published. However, a plausible and robust synthetic route can be designed based on established pyrazole chemistry, particularly drawing from the synthesis of its N-methylated analog.[3][4] A likely approach involves the cyclization of a suitably functionalized precursor followed by chlorination and saponification.

Proposed Synthetic Pathway

A common strategy for constructing pyrazole-4-carboxylic acid scaffolds is through the reaction of a hydrazine with a β-keto ester derivative.

Synthesis_of_5-Chloro-1H-pyrazole-4-carboxylic_acid ethyl_acetoacetate Ethyl Acetoacetate intermediate1 Enamine Intermediate ethyl_acetoacetate->intermediate1 1 dmf_dma DMF-DMA dmf_dma->intermediate1 pyrazole_ester Ethyl 5-hydroxy-1H-pyrazole-4-carboxylate intermediate1->pyrazole_ester 2 hydrazine Hydrazine hydrazine->pyrazole_ester chloro_ester Ethyl 5-chloro-1H-pyrazole-4-carboxylate pyrazole_ester->chloro_ester 3 pocli3 POCl₃ pocli3->chloro_ester product This compound chloro_ester->product 4 naoh NaOH, H₂O naoh->product

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Representative)

Step 1: Synthesis of the Pyrazole Core

  • To a solution of ethyl acetoacetate in a suitable solvent (e.g., toluene), add N,N-dimethylformamide dimethyl acetal (DMF-DMA).

  • Heat the reaction mixture to facilitate the formation of the enamine intermediate.

  • After cooling, add hydrazine hydrate dropwise while maintaining a low temperature.

  • Allow the reaction to proceed to form the cyclized product, Ethyl 5-hydroxy-1H-pyrazole-4-carboxylate.

  • Isolate the product by filtration or extraction.

Step 2: Chlorination

  • Treat the pyrazole intermediate from Step 1 with a chlorinating agent such as phosphorus oxychloride (POCl₃).

  • Heat the reaction mixture under reflux until the starting material is consumed (monitored by TLC or LC-MS).

  • Carefully quench the reaction with ice water and neutralize to precipitate the chlorinated ester, Ethyl 5-chloro-1H-pyrazole-4-carboxylate.

  • Purify the product by recrystallization or column chromatography.

Step 3: Saponification

  • Dissolve the chlorinated ester from Step 2 in an alcoholic solvent (e.g., ethanol).

  • Add an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide.

  • Reflux the mixture for several hours to effect the hydrolysis of the ester.[3]

  • After cooling, acidify the reaction mixture with a strong acid (e.g., HCl) to precipitate the final product, this compound.

  • Collect the solid by filtration, wash with water, and dry.

Reactivity and Derivatization

This compound possesses two key functional groups that dictate its reactivity: the carboxylic acid and the chloro-substituted pyrazole ring.

Reactivity_of_5-Chloro-1H-pyrazole-4-carboxylic_acid start This compound acid_chloride Acid Chloride start->acid_chloride SOCl₂ or (COCl)₂ suzuki Suzuki Coupling Product start->suzuki ArB(OH)₂, Pd catalyst buchwald Buchwald-Hartwig Product start->buchwald R₂NH, Pd catalyst nucleophilic_sub Nucleophilic Substitution Product start->nucleophilic_sub Nu⁻ amide Amide Derivatives ester Ester Derivatives acid_chloride->amide R₂NH acid_chloride->ester ROH

Caption: Key reactivity pathways for this compound.

  • Reactions of the Carboxylic Acid: The carboxylic acid moiety can undergo standard transformations. It can be converted to an acid chloride using reagents like thionyl chloride or oxalyl chloride, which then serves as a highly reactive intermediate for the formation of amides and esters. Direct coupling with amines, facilitated by coupling agents such as HATU or EDC, is a common strategy in medicinal chemistry to generate diverse carboxamide derivatives.[5]

  • Reactions at the Chloro Position: The chlorine atom at the 5-position of the pyrazole ring is susceptible to nucleophilic aromatic substitution, although this may require forcing conditions. More importantly, it serves as a handle for transition-metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions like Suzuki coupling (with boronic acids) and Buchwald-Hartwig amination (with amines) allow for the introduction of a wide variety of aryl, heteroaryl, and amino substituents at this position.

Applications in Drug Discovery

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[6] this compound is a particularly useful building block for several reasons:

  • Scaffold for Library Synthesis: Its bifunctional nature allows for sequential or orthogonal derivatization at the carboxylic acid and chloro positions, enabling the rapid generation of diverse chemical libraries for high-throughput screening.

  • Vectorial Diversity: The pyrazole ring acts as a rigid scaffold that projects substituents into specific vectors of chemical space, which is crucial for optimizing interactions with biological targets.

  • Bioisosteric Replacement: The pyrazole ring can act as a bioisostere for other aromatic or heterocyclic systems, allowing for fine-tuning of physicochemical properties such as solubility and metabolic stability.

Recent research has highlighted the use of pyrazole carboxamide derivatives as potent inhibitors of various kinases, including Fibroblast Growth Factor Receptors (FGFRs), which are implicated in a range of cancers.[7] The general structure of such inhibitors often involves a central pyrazole core with an amide linkage to a substituted aromatic ring, a structure readily accessible from this compound.

Drug_Discovery_Application scaffold This compound amide_formation Amide Formation (R¹-NH₂) scaffold->amide_formation cross_coupling Cross-Coupling (R²) scaffold->cross_coupling library Diverse Compound Library amide_formation->library cross_coupling->library screening Biological Screening library->screening hit_compound Hit Compound screening->hit_compound lead_optimization Lead Optimization hit_compound->lead_optimization candidate Drug Candidate lead_optimization->candidate

Caption: Role of this compound in a typical drug discovery workflow.

Safety and Handling

GHS Hazard Statements (Inferred):

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Measures:

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, or vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place.

References

  • PrepChem. Synthesis of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid. Available from: [Link]

  • PrepChem. Synthesis of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. Available from: [Link]

  • Journal of Organic and Pharmaceutical Chemistry. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Available from: [Link]

  • MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]

  • Mini-Reviews in Organic Chemistry. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2021-02-01). Available from: [Link]

  • PubChem. 5-chloro-1H-pyrazole-3-carboxylic acid. Available from: [Link]

  • PubMed. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. (2024-09-05). Available from: [Link]

Sources

An In-depth Technical Guide to the Synthesis of 5-Chloro-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of targeted therapies. Specifically, derivatives of 5-chloro-1H-pyrazole-4-carboxylic acid have emerged as crucial intermediates in the synthesis of potent kinase inhibitors, which are at the forefront of oncology and immunology research. This guide provides a comprehensive overview of the synthetic pathways leading to this valuable building block, offering insights into the underlying chemical principles and practical considerations for its preparation.

Strategic Approaches to the Synthesis of this compound

Two principal retrosynthetic disconnections offer viable and efficient pathways to the target molecule. The first strategy involves the construction of a 5-hydroxypyrazole intermediate, followed by a deoxychlorination reaction. The second, and more classical approach, utilizes a Sandmeyer reaction on a 5-aminopyrazole precursor. Both routes culminate in the saponification of the corresponding ethyl ester to yield the desired carboxylic acid.

Route 1: Synthesis via a 5-Hydroxypyrazole Intermediate

This pathway leverages the tautomeric nature of 5-hydroxypyrazoles (which exist in equilibrium with pyrazol-5-ones) and their subsequent conversion to the chloro-derivative using a strong chlorinating agent.

Workflow for Route 1

Route 1 Workflow A Diethyl Malonate C Diethyl (ethoxymethylene)malonate A->C Acetic Anhydride B Triethyl Orthoformate B->C E Ethyl 5-hydroxy-1H-pyrazole-4-carboxylate C->E Ethanol, Reflux D Hydrazine Hydrate D->E G Ethyl 5-chloro-1H-pyrazole-4-carboxylate E->G Reflux F Phosphorus Oxychloride (POCl3) F->G I This compound G->I Ethanol/Water, Reflux H Sodium Hydroxide H->I

Caption: Workflow for the synthesis of this compound via a 5-hydroxypyrazole intermediate.

Step-by-Step Experimental Protocol for Route 1

Part A: Synthesis of Ethyl 5-hydroxy-1H-pyrazole-4-carboxylate

  • Preparation of Diethyl (ethoxymethylene)malonate: In a well-ventilated fume hood, a mixture of diethyl malonate (1.0 eq), triethyl orthoformate (1.2 eq), and acetic anhydride (1.5 eq) is heated at 140-150 °C for 2-3 hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled and distilled under reduced pressure to afford diethyl (ethoxymethylene)malonate as a colorless oil.

  • Cyclization with Hydrazine Hydrate: To a solution of diethyl (ethoxymethylene)malonate (1.0 eq) in ethanol, hydrazine hydrate (1.0 eq) is added dropwise at room temperature. The reaction mixture is then heated to reflux for 4-6 hours. Upon cooling, the product crystallizes from the solution. The solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield ethyl 5-hydroxy-1H-pyrazole-4-carboxylate.

Part B: Synthesis of Ethyl 5-chloro-1H-pyrazole-4-carboxylate

  • Chlorination with Phosphorus Oxychloride: A mixture of ethyl 5-hydroxy-1H-pyrazole-4-carboxylate (1.0 eq) and phosphorus oxychloride (5-10 eq) is carefully heated to 90-100 °C and stirred for 3-5 hours.[1] The reaction should be performed under anhydrous conditions.

  • Work-up: After cooling to room temperature, the excess phosphorus oxychloride is removed under reduced pressure. The residue is then cautiously poured onto crushed ice with vigorous stirring. The precipitated solid is collected by filtration, washed with cold water until neutral, and dried. This crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel to give ethyl 5-chloro-1H-pyrazole-4-carboxylate.

Part C: Saponification to this compound

  • Hydrolysis: The ethyl 5-chloro-1H-pyrazole-4-carboxylate (1.0 eq) is suspended in a mixture of ethanol and water. A solution of sodium hydroxide (2.0-3.0 eq) in water is added, and the mixture is heated to reflux for 2-4 hours until the ester is completely hydrolyzed (monitored by TLC).

  • Acidification and Isolation: The reaction mixture is cooled, and the ethanol is removed under reduced pressure. The remaining aqueous solution is diluted with water and acidified to pH 2-3 with concentrated hydrochloric acid. The precipitated white solid is collected by filtration, washed with cold water, and dried under vacuum to afford this compound.

Route 2: Synthesis via a 5-Aminopyrazole Intermediate and Sandmeyer Reaction

This classic approach relies on the diazotization of a 5-aminopyrazole followed by a copper(I) chloride-mediated substitution to install the chloro group.

Workflow for Route 2

Route 2 Workflow A Ethyl (ethoxymethylene)cyanoacetate C Ethyl 5-amino-1H-pyrazole-4-carboxylate A->C Toluene, Reflux B Hydrazine Hydrate B->C E Diazonium Salt Intermediate C->E 0-5 °C D Sodium Nitrite, HCl D->E G Ethyl 5-chloro-1H-pyrazole-4-carboxylate E->G Sandmeyer Reaction F Copper(I) Chloride F->G I This compound G->I Ethanol/Water, Reflux H Sodium Hydroxide H->I

Caption: Workflow for the synthesis of this compound via a 5-aminopyrazole intermediate.

Step-by-Step Experimental Protocol for Route 2

Part A: Synthesis of Ethyl 5-amino-1H-pyrazole-4-carboxylate

  • Condensation Reaction: A solution of ethyl (ethoxymethylene)cyanoacetate (1.0 eq) and hydrazine hydrate (1.0 eq) in toluene is heated at reflux for 8 hours.[2]

  • Isolation: The reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration. The solid is washed with cold toluene and dried under vacuum to yield ethyl 5-amino-1H-pyrazole-4-carboxylate.

Part B: Sandmeyer Reaction to Ethyl 5-chloro-1H-pyrazole-4-carboxylate

  • Diazotization: Ethyl 5-amino-1H-pyrazole-4-carboxylate (1.0 eq) is dissolved in a mixture of concentrated hydrochloric acid and water. The solution is cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C. The mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction: In a separate flask, a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid is prepared and cooled to 0-5 °C. The freshly prepared diazonium salt solution is added slowly to the copper(I) chloride solution with vigorous stirring. The reaction mixture is then allowed to warm to room temperature and stirred for 1-2 hours.

  • Work-up and Purification: The reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to give ethyl 5-chloro-1H-pyrazole-4-carboxylate.

Part C: Saponification to this compound

This step is identical to Part C of Route 1.

Comparison of Synthetic Routes

ParameterRoute 1 (via 5-Hydroxypyrazole)Route 2 (via 5-Aminopyrazole)
Starting Materials Diethyl malonate, triethyl orthoformateEthyl (ethoxymethylene)cyanoacetate
Key Intermediates Ethyl 5-hydroxy-1H-pyrazole-4-carboxylateEthyl 5-amino-1H-pyrazole-4-carboxylate
Key Transformation Deoxychlorination with POCl₃Sandmeyer reaction
Reagent Toxicity POCl₃ is highly corrosive and toxic.Diazonium salts can be explosive if isolated.
Overall Yield Generally good to high yields.Yields can be variable depending on the efficiency of the Sandmeyer reaction.
Scalability Readily scalable.Diazotization requires careful temperature control, which can be challenging on a large scale.

Purification and Characterization

The final product, this compound, is typically a white to off-white solid.

  • Purification: The crude product obtained after acidification can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water.

  • Characterization: The structure and purity of the final compound should be confirmed by a combination of analytical techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy will confirm the presence of the pyrazole ring protons and carbons, as well as the carboxylic acid proton.

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula and isotopic pattern characteristic of a chlorine-containing compound.

    • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H, C=O (carboxylic acid), and C-Cl bonds.

    • Melting Point: A sharp melting point is indicative of high purity.

Safety and Handling

  • Phosphorus oxychloride (POCl₃): is highly corrosive, toxic, and reacts violently with water. It should be handled with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.

  • Hydrazine Hydrate: is toxic and a suspected carcinogen. It should be handled in a fume hood with appropriate personal protective equipment.

  • Diazonium Salts: are potentially explosive, especially when dry. They should be prepared and used in situ at low temperatures and should not be isolated.

  • Acids and Bases: Concentrated acids (HCl) and bases (NaOH) are corrosive and should be handled with care.

Conclusion

The synthesis of this compound is a critical process for the advancement of drug discovery programs, particularly in the development of kinase inhibitors. This guide has detailed two robust and adaptable synthetic routes, providing both the theoretical framework and practical protocols for their execution. The choice between the 5-hydroxypyrazole and the 5-aminopyrazole pathway will depend on the availability of starting materials, scalability requirements, and the specific safety infrastructure of the laboratory. By understanding the nuances of each synthetic step, researchers can efficiently produce this valuable intermediate, thereby accelerating the discovery of novel therapeutics.

References

  • PrepChem. Synthesis of 5-chloro-1-methyl-4-pyrazole carboxylic acid. [Link]

  • Elmaaty, A. A., & El-ziaty, A. K. (2014). 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Journal of Heterocyclic Chemistry, 51(S1), E1-E10.
  • PrepChem. Synthesis of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. [Link]

  • Wikipedia. Sandmeyer reaction. [Link]

  • Graneto, M. J., et al. (2007). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Journal of Medicinal Chemistry, 50(23), 5712–5722. [Link]

  • Baviskar, A. T., et al. (2022). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Molecules, 27(15), 4786. [Link]

  • MySkinRecipes. This compound. [Link]

  • PrepChem. Synthesis of 5-chloro-1-methyl-4-pyrazole carboxylic acid. [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. [Link]

  • Elgazwy, A. S., et al. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(8), o1376. [Link]

Sources

Structure Elucidation of 5-Chloro-1H-pyrazole-4-carboxylic acid: A Multi-Technique Spectroscopic and Crystallographic Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-1H-pyrazole-4-carboxylic acid is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its utility in the synthesis of targeted therapeutics, particularly kinase inhibitors and other pharmacologically active agents, necessitates an unambiguous confirmation of its chemical structure. This technical guide provides a comprehensive, field-proven methodology for the complete structure elucidation of this compound. We move beyond simple data reporting to explain the causality behind the selection of analytical techniques and the logic of spectral interpretation. By integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and single-crystal X-ray Diffraction, this guide establishes a self-validating system for structural confirmation, ensuring the highest degree of scientific integrity for research and development applications.

The Strategic Importance of Structure Validation

G cluster_0 Initial Hypothesis & Synthesis cluster_1 Primary Structural Analysis cluster_2 Detailed Connectivity Mapping cluster_3 Definitive 3D Structure & Confirmation cluster_4 Final Validation Synthesis Synthesis of Target Compound (e.g., via cyclization/chlorination) MS Mass Spectrometry (MS) - Molecular Weight - Isotopic Pattern (Cl presence) Synthesis->MS Provides MW & Formula IR Infrared (IR) Spectroscopy - Functional Group ID (C=O, OH, NH) Synthesis->IR Identifies Functional Groups NMR Nuclear Magnetic Resonance (NMR)- ¹H NMR (Proton Environment)- ¹³C NMR (Carbon Skeleton)- Confirms atom connectivity MS->NMR Validates Molecular Formula IR->NMR Confirms Functional Groups XRay Single-Crystal X-ray Diffraction - Unambiguous 3D Structure - Bond Lengths & Angles - Intermolecular Interactions NMR->XRay Provides Detailed Connectivity for Model Conclusion Structure Confirmed XRay->Conclusion Absolute Proof of Structure

Mass Spectrometry: Confirming Molecular Weight and Halogen Presence

Expertise & Experience: The first step in analyzing an unknown compound is to confirm its molecular weight and elemental formula. Mass spectrometry is the definitive technique for this purpose. For a halogenated compound like this compound, MS provides a unique diagnostic signature: the isotopic pattern of chlorine. Nature dictates that chlorine exists as two primary isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[1] This natural abundance results in two distinct molecular ion peaks separated by two mass units (M+ and M+2), with a corresponding 3:1 intensity ratio, which is a highly reliable indicator for the presence of a single chlorine atom.[1][2]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS) via ESI
  • Sample Preparation: Accurately weigh ~1 mg of the synthesized compound. Dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Further dilute this stock solution to a final concentration of 1-10 µg/mL.

  • Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap mass spectrometer for high-resolution analysis.

  • Data Acquisition (Negative Ion Mode):

    • Rationale: The carboxylic acid is easily deprotonated, making negative ion mode [M-H]⁻ highly efficient and often producing a cleaner spectrum with less fragmentation.

    • Parameters:

      • Ionization Mode: ESI-Negative

      • Mass Range: m/z 50 - 500

      • Capillary Voltage: 3.5 kV

      • Source Temperature: 120 °C

  • Data Analysis:

    • Identify the molecular ion cluster for the deprotonated species [M-H]⁻.

    • Calculate the exact mass and compare it to the theoretical mass.

    • Verify the isotopic pattern for the presence of one chlorine atom.

Expected Data & Interpretation

The chemical formula for this compound is C₄H₃ClN₂O₂. Its monoisotopic mass is 161.9859 Da.

ParameterExpected ValueRationale & Interpretation
Theoretical Mass [M-H]⁻ 160.9781 Da (for ³⁵Cl)The high-resolution mass measurement should be within 5 ppm of this value, confirming the elemental composition.
Observed Peak 1 (M+) m/z ≈ 160.98Corresponds to the molecule containing the ³⁵Cl isotope.
Observed Peak 2 (M+2) m/z ≈ 162.98Corresponds to the molecule containing the ³⁷Cl isotope.
Intensity Ratio (M+ : M+2) ~ 3 : 1This is the characteristic isotopic signature for a single chlorine atom, providing strong evidence for its presence.[1]
Infrared (IR) Spectroscopy: A Fingerprint of Functional Groups

Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[3] Each functional group absorbs infrared radiation at a characteristic frequency corresponding to its vibrational energy. For our target molecule, we expect to see distinct absorptions for the carboxylic acid O-H and C=O bonds, the pyrazole N-H bond, and vibrations associated with the aromatic ring. The broadness of the O-H stretch is a key indicator of the strong hydrogen bonding typical of carboxylic acids.[4]

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)
  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

  • Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Acquire a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The acquired sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Expected Data & Interpretation

The IR spectrum provides a "fingerprint" that confirms the presence of the key functional moieties.

Wavenumber (cm⁻¹)Vibration ModeExpected Appearance & Interpretation
3200 - 2500 O-H stretch (Carboxylic Acid)A very broad and strong absorption band, indicative of extensive hydrogen bonding.[4]
~3150 N-H stretch (Pyrazole Ring)A medium to sharp peak, often appearing on the shoulder of the broad O-H band.[5]
~1700 C=O stretch (Carboxylic Acid)A very strong and sharp absorption, confirming the carbonyl group.
~1600 & ~1450 C=C / C=N stretch (Ring)Medium to strong absorptions characteristic of the pyrazole aromatic ring system.[6]
~1250 C-O stretch (Carboxylic Acid)A strong absorption associated with the carboxylic acid C-O bond.
~800 - 700 C-Cl stretchA medium to weak absorption in the fingerprint region, indicative of the carbon-chlorine bond.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map

Expertise & Experience: NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[7] It provides detailed information about the chemical environment, connectivity, and relative number of protons (¹H NMR) and carbons (¹³C NMR) in a molecule. For this compound, NMR will definitively place the substituents on the pyrazole ring. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is ideal as it can dissolve the polar, acidic compound and allows for the observation of exchangeable protons (N-H and COOH).[8]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation:

    • Weigh 5-10 mg of the compound into a clean, dry NMR tube.

    • Add approximately 0.6 mL of DMSO-d₆.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

    • Cap the tube and gently agitate until the sample is fully dissolved.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum with a standard pulse sequence. Key parameters include a spectral width of ~15 ppm, a relaxation delay of 2 seconds, and 16 scans.

    • ¹³C NMR: Acquire a proton-decoupled spectrum. A larger number of scans (~1024 or more) and a longer relaxation delay (5 seconds) are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.[8] The spectral width should be ~220 ppm.

  • D₂O Exchange (Confirmation): After acquiring the initial ¹H NMR spectrum, add 1-2 drops of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the spectrum. The signals corresponding to the acidic N-H and COOH protons will diminish or disappear due to proton-deuterium exchange.

Expected Data & Interpretation

mol [label=<

Cl

C₅

H

|

/

HOOC

C₄

C₃

|

H

>]; } Caption: Atom numbering for NMR assignment.

¹H NMR Spectrum (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentInterpretation
~13.5 Broad Singlet1HCOOHVery downfield shift, characteristic of a carboxylic acid proton involved in hydrogen bonding. Disappears upon D₂O exchange.
~8.1 Singlet1HH-3The only proton directly attached to the pyrazole ring. It is a singlet as there are no adjacent protons to couple with.
~14.0 (variable)Very Broad Singlet1HN-HThe pyrazole N-H proton. Its chemical shift can be highly variable and the peak is often very broad. Disappears upon D₂O exchange.

¹³C NMR Spectrum (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentInterpretation
~162 C=OTypical chemical shift for a carboxylic acid carbonyl carbon.
~140 C-5Carbon atom bearing the chlorine. The electronegative Cl atom shifts it downfield.
~138 C-3The sole CH carbon in the ring, its chemical shift can be confirmed with a DEPT-135 experiment.
~105 C-4The carbon atom attached to the carboxylic acid group.
Single-Crystal X-ray Diffraction: The Unambiguous 3D Structure

Trustworthiness: While the combination of MS, IR, and NMR provides overwhelming evidence for the proposed structure, single-crystal X-ray diffraction provides the ultimate, irrefutable proof.[9] It determines the precise spatial arrangement of every atom in the crystal lattice, yielding exact bond lengths, bond angles, and intermolecular interactions. This technique can, for example, definitively distinguish between the 5-chloro and 3-chloro isomers. A key feature to observe in the crystal structure would be the formation of hydrogen-bonded dimers between the carboxylic acid groups of adjacent molecules, a classic supramolecular motif.[10]

Experimental Workflow: Single-Crystal X-ray Diffraction
  • Crystal Growth (Self-Validating Step): The ability to grow high-quality single crystals is itself an indication of sample purity. Slow evaporation is a common and effective method.

    • Protocol: Dissolve the compound in a suitable solvent (e.g., ethyl acetate or an ethanol/water mixture) to near-saturation in a small vial.[10] Loosely cap the vial and allow the solvent to evaporate slowly over several days.

  • Crystal Mounting and Data Collection:

    • Select a suitable, defect-free crystal under a microscope and mount it on a goniometer head.

    • Place the crystal in a stream of cold nitrogen gas (~100 K) to minimize thermal motion.

    • Collect diffraction data using a modern diffractometer with Mo Kα radiation.[5]

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to determine the unit cell dimensions and space group.

    • The structure is solved using direct methods or Patterson methods to locate the positions of the atoms.

    • The atomic positions and thermal parameters are refined against the experimental data to generate the final, highly precise molecular structure.

Expected Structural Features
  • Planarity: The five-membered pyrazole ring will be confirmed to be planar.

  • Connectivity: The positions of the chlorine atom at C5 and the carboxylic acid at C4 will be unequivocally determined.

  • Hydrogen Bonding: The analysis will reveal intermolecular interactions. The most probable interaction is the formation of centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxylic acid groups of two molecules.[10][11] Weaker N-H···N or N-H···O interactions may also be present, linking these dimers into larger sheets or chains.[10]

Conclusion: A Synthesis of Complementary Evidence

The structure elucidation of this compound is a clear demonstration of the power of a modern, multi-technique analytical workflow. Mass spectrometry confirms the molecular formula and the presence of chlorine. IR spectroscopy identifies the essential functional groups. NMR spectroscopy maps the precise atomic connectivity. Finally, single-crystal X-ray diffraction provides the definitive and unambiguous three-dimensional structure. Each piece of data validates the others, creating a self-consistent and trustworthy structural assignment that can be confidently used to drive further research and development.

References
  • New Journal of Chemistry. (n.d.). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. RSC Publishing. Retrieved from [Link]

  • El-Faham, A., et al. (2019). Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. Journal of Molecular Structure, 1181, 32. Retrieved from [Link]

  • Vlasyuk, N., & Łyszczek, R. (2021). The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic... ResearchGate. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 5-chloro-1-methyl-4-pyrazole carboxylic acid. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

  • Visnav. (n.d.). Green Synthesis, Spectroscopic Characterization Of Pyrazole Derivatives By Using Nano-catalyst And Biological Evaluation. IJACBS. Retrieved from [Link]

  • Mihai, C. I., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 29(11), 2588. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid molecule. Retrieved from [Link]

  • Pazio, A. E., et al. (2011). 5-Chloro-1-phenyl-1H-pyrazol-4-amine. Acta Crystallographica Section E, 67(Pt 11), o2885. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

  • Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Retrieved from [Link]

  • Kostova, I., et al. (2007). Raman, FT-IR, and DFT studies of 3,5-pyrazoledicarboxylic acid and its Ce(III) and Nd(III) complexes. Journal of Raman Spectroscopy, 38(1), 1-10. Retrieved from [Link]

  • SpectraBase. (n.d.). Pyrazole-3-carboxylic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrazole-4-carboxylic acid. PubChem Compound Database. Retrieved from [Link]

  • Zia-ur-Rehman, M., et al. (2010). Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole. Acta Crystallographica Section C, 66(Pt 10), o472-o477. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). Structural elucidation of compounds using different types of spectroscopic techniques. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Structure elucidation – Knowledge and References. Retrieved from [Link]

  • Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

  • NPTEL-NOC IITM. (2013, July 8). Mod-05 Lec-05 Overview of Structure Determination in Heterocyclic Chemistry [Video]. YouTube. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). 5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 5-(aminosulfonyl)-3-chloro-1-methyl-1H-pyrazole-4-carboxylate. PubChem Compound Database. Retrieved from [Link]

  • Sepux. (2025). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Retrieved from [Link]

  • Santos, L. S., et al. (2005). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Journal of the Brazilian Chemical Society. Retrieved from [Link]

  • Zia-ur-Rehman, M., et al. (2007). 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid. Acta Crystallographica Section E, 63(Pt 2), o661. Retrieved from [Link]

  • Lin, Q.-L., Zhong, P., & Hu, M.-L. (2007). 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 63(10), o3813. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • Gertenbach, J. A., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1101. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • American Chemical Society. (2025). Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. Journal of the American Chemical Society. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Biological Activity of 5-Chloro-1H-pyrazole-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Pyrazole Scaffold as a Cornerstone of Modern Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a "privileged scaffold" in drug discovery. Its structural versatility and ability to engage in various non-covalent interactions have led to its incorporation into numerous clinically significant drugs.[1] Marketed therapeutics such as the anti-inflammatory agent Celecoxib and the kinase inhibitor Ruxolitinib underscore the profound impact of this chemical motif.[1][2] Within this broad class, derivatives of 5-chloro-1H-pyrazole-4-carboxylic acid have emerged as a particularly fruitful area of investigation. The presence of the carboxylic acid group provides a critical anchor for derivatization, while the chloro-substituent can significantly influence electronic properties and metabolic stability. This guide offers a deep dive into the synthesis, mechanisms of action, and structure-activity relationships of these potent derivatives across key therapeutic areas, providing field-proven insights for professionals in drug development.

Core Synthetic Strategies: Building the Foundation

The accessibility of the this compound scaffold is crucial for its widespread exploration. Synthetic routes are typically robust, often beginning from readily available precursors. A common strategy involves the chlorination of a 5-hydroxy pyrazole intermediate, which can be prepared through cyclization reactions.

G cluster_synthesis General Synthetic Pathway Start Ethyl 5-hydroxy-1-methyl- 4-pyrazole carboxylate Reagent1 Chlorinating Agent (e.g., POCl₃) Intermediate Ethyl 5-chloro-1-methyl- 4-pyrazole carboxylate Reagent1->Intermediate Chlorination Reagent2 Hydrolysis (e.g., LiOH) Core 5-Chloro-1-methyl- 1H-pyrazole-4-carboxylic acid Reagent2->Core Saponification Reagent3 Amide Coupling or Esterification Final Biologically Active Derivatives (Amides, Esters, etc.) Reagent3->Final Derivatization

Caption: General synthetic route for this compound derivatives.

Experimental Protocol: Synthesis of 5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid

This protocol outlines a representative synthesis of the core scaffold, adapted from established methodologies.[3]

  • Chlorination: A mixture of ethyl 5-hydroxy-1-methyl-4-pyrazole carboxylate (10 g) and phosphorus oxychloride (50 ml) is stirred at 90-100°C for approximately 65 hours.

  • Work-up: Excess phosphorus oxychloride is removed by evaporation under reduced pressure. The resulting residue is carefully poured into ice-water.

  • Isolation of Carboxylic Acid: The precipitated crystals of 5-chloro-1-methyl-4-pyrazole-4-carboxylic acid are collected by filtration and dried.

  • Isolation of Ester Intermediate: The aqueous filtrate from step 3 is neutralized with 28% aqueous ammonia and extracted with diethyl ether. The ether extract is dried, and the solvent is evaporated to yield the intermediate, ethyl 5-chloro-1-methyl-4-pyrazole carboxylate.

  • Hydrolysis (Saponification): The isolated ester intermediate is dissolved in a suitable solvent (e.g., a mixture of methanol and water) and treated with a base such as lithium hydroxide (LiOH) to hydrolyze the ester to the desired carboxylic acid.

  • Final Purification: The resulting carboxylic acid can be further purified by recrystallization to yield the final product.

Anticancer Activity: Targeting Malignant Proliferation

Pyrazole derivatives are well-documented anticancer agents, acting through diverse mechanisms to halt tumor growth and induce apoptosis.[4][5] The this compound scaffold has been instrumental in developing potent inhibitors of several key oncogenic targets.

Mechanism of Action: Kinase Inhibition

A primary mechanism of action for these derivatives is the inhibition of protein kinases, enzymes that are often aberrantly activated in cancer.[6]

  • Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a driver in various cancers. 5-amino-1H-pyrazole-4-carboxamide derivatives have been designed as pan-FGFR covalent inhibitors that target both wild-type and drug-resistant gatekeeper mutant forms of the enzyme.[6] The representative compound 10h from one study demonstrated nanomolar activity against FGFR1, FGFR2, and FGFR3.[6]

  • Other Kinases: Pyrazole derivatives have also shown inhibitory activity against other critical cancer-related kinases, including EGFR, HER-2, and Aurora kinases, highlighting the scaffold's versatility.[4]

G cluster_pathway FGFR Signaling Inhibition Pathway GF Growth Factor (e.g., FGF) FGFR FGFR (Tyrosine Kinase) GF->FGFR Binds & Activates Downstream Downstream Signaling (RAS-MAPK, PI3K-AKT) FGFR->Downstream Phosphorylates Pyrazole Pyrazole Derivative Pyrazole->FGFR Covalently Binds & Inhibits Proliferation Tumor Cell Proliferation & Survival Downstream->Proliferation Promotes

Caption: Inhibition of the FGFR signaling pathway by a pyrazole-based covalent inhibitor.

Structure-Activity Relationships (SAR)

Systematic structural modifications have yielded crucial insights into the anticancer activity of these compounds. For instance, in a series of 1H-pyrazole-4-carboxylic acid derivatives developed as ALKBH1 inhibitors, modifications to the pyrazole ring itself were found to be detrimental to activity.[7] This suggests the pyrazole-4-carboxylic acid moiety is essential for chelating with a key metal ion (Mn²⁺) in the enzyme's active site.[7] Potency was significantly enhanced by optimizing the substituents on other parts of the molecule, leading to the discovery of an inhibitor with an IC₅₀ value of 31 nM.[7]

Data Summary: Anticancer Potency
Compound ClassTargetCancer Cell LineIC₅₀ (µM)Reference
Pyrazole-Oxindole ConjugateTubulinHeLa0.4[2]
Pyrazole-ThiazolidinoneTubulinSK-MEL-28 (Melanoma)3.46[2]
Sulfamoylphenyl PyrazoleCarbonic Anhydrase IX/XIIMCF-7 (Breast)5.21[8]
1H-Pyrazole-4-Carboxylic AcidALKBH1 DemethylaseHGC27 (Gastric)Potent Activity Reported[7]
5-Amino-1H-pyrazole-4-carboxamidepan-FGFRNCI-H520 (Lung)0.019[6]
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

This protocol is a standard method for assessing the cytotoxic effect of compounds on cancer cell lines.[2]

  • Cell Seeding: Cancer cells (e.g., HCT-116, A549) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The synthesized pyrazole derivatives are dissolved in DMSO and then diluted in cell culture medium to various concentrations. The medium in the wells is replaced with the compound-containing medium, and the plates are incubated for 48-72 hours.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of compound required to inhibit cell growth by 50%) is determined.

Antimicrobial & Antifungal Activity: Combating Pathogens

The emergence of drug-resistant microbes and fungi poses a significant threat to public health and agriculture.[9][10] Pyrazole-4-carboxamides, derived from the this compound core, have been extensively developed as potent fungicides.[9][11]

Mechanism of Action: Succinate Dehydrogenase (SDH) Inhibition

The primary target for the antifungal activity of these compounds is Succinate Dehydrogenase (SDH), also known as Complex II of the mitochondrial respiratory chain.[9][12]

  • Energy Disruption: By inhibiting SDH, these molecules block the conversion of succinate to fumarate in the Krebs cycle and disrupt the electron transport chain. This effectively cuts off the fungal cell's primary energy supply, leading to cell death.

  • Molecular Interactions: Molecular docking studies reveal that the carboxamide moiety is crucial for binding. Specifically, the carbonyl oxygen atom forms key hydrogen bonds with amino acid residues such as TYR58 and TRP173 in the ubiquinone binding site (Qp site) of the SDH enzyme.[9][12]

G cluster_workflow Mechanism of SDH Inhibition Succinate Succinate SDH SDH Enzyme (Complex II) Succinate->SDH Fumarate Fumarate SDH->Fumarate Oxidizes ETC Electron Transport Chain (Complex III) SDH->ETC Donates e⁻ ATP ATP Production (Energy) ETC->ATP Pyrazole Pyrazole-4-carboxamide Pyrazole->SDH Binds & Inhibits

Caption: Pyrazole-4-carboxamides inhibit the SDH enzyme, halting the Krebs cycle and ATP production.

Data Summary: Antifungal Potency

Many novel pyrazole-4-carboxamide derivatives exhibit fungicidal activities comparable to or exceeding those of commercial fungicides.[9]

CompoundTarget FungusActivityReference
9mBotrytis cinereaHigher than Boscalid[12]
TM-2Corn Rust2-4 times higher than Fluxapyroxad[9]
7dRhizoctonia solaniIC₅₀ = 3.29 µM (SDH inhibition)[11]
12bSclerotinia sclerotiorumRemarkable Activity[11]
Experimental Protocol: In Vitro Mycelial Growth Inhibition Assay

This assay is used to determine the direct inhibitory effect of compounds on fungal growth.[12]

  • Medium Preparation: Potato Dextrose Agar (PDA) medium is prepared and autoclaved.

  • Compound Incorporation: The test compounds, dissolved in a minimal amount of solvent (e.g., acetone), are added to the molten PDA at various final concentrations. A solvent control is also prepared.

  • Plating: The medium is poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: A small disc (e.g., 5 mm diameter) of mycelium from a actively growing culture of the target fungus (e.g., Botrytis cinerea) is placed in the center of each plate.

  • Incubation: The plates are incubated at a suitable temperature (e.g., 25°C) for several days until the mycelium in the control plate has reached the edge of the dish.

  • Measurement: The diameter of the fungal colony on each plate is measured.

  • Calculation: The percentage of inhibition is calculated using the formula: Inhibition (%) = [(C - T) / C] * 100, where C is the colony diameter of the control and T is the colony diameter of the treated plate. The EC₅₀ value is then determined from the dose-response curve.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases.[13] Pyrazole derivatives, most notably Celecoxib, are famous for their anti-inflammatory properties, which are primarily achieved through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[14][15]

Mechanism of Action: Selective COX-2 Inhibition
  • Arachidonic Acid Pathway: The COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[14]

  • Selectivity: While COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa, COX-2 is induced at sites of inflammation. Selective inhibition of COX-2 reduces inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[15]

  • Efficacy: Many novel pyrazole derivatives exhibit potent COX-2 inhibitory activity and high selectivity indices (SI), with some compounds showing greater potency than the reference drug celecoxib.[14][16]

Data Summary: COX-2 Inhibition and Selectivity
CompoundCOX-2 IC₅₀ (µM)Selectivity Index (SI)Edema Inhibition (%)Reference
125a Potent8.22Not specified[14]
125b Potent9.31Not specified[14]
145a 0.034 - 0.052High78.9 - 96%[14][16]
151b PotentHigh71%[14]
Celecoxib (Reference) Potent8.1782.8%[14]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of new compounds.[14][17]

  • Animal Acclimatization: Rats are acclimatized to the laboratory conditions for a week.

  • Compound Administration: The test animals are divided into groups. One group receives the vehicle (control), another receives a standard drug (e.g., Celecoxib), and the other groups receive the test pyrazole derivatives, typically via oral gavage.

  • Induction of Inflammation: After one hour, a sub-plantar injection of 0.1 mL of 1% carrageenan solution is administered into the right hind paw of each rat.

  • Paw Volume Measurement: The paw volume is measured using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: The percentage of edema inhibition is calculated for each group at each time point by comparing the increase in paw volume in the treated groups to the control group.

Conclusion and Future Perspectives

The this compound scaffold is a remarkably versatile and potent platform for the development of novel therapeutic agents. The derivatives have demonstrated significant efficacy across diverse biological targets, including protein kinases, microbial enzymes, and key mediators of inflammation. The established synthetic routes allow for extensive chemical exploration, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties.

Future research should focus on several key areas:

  • Overcoming Drug Resistance: The development of covalent inhibitors targeting gatekeeper mutations in kinases is a promising strategy to combat acquired resistance in cancer therapy.[6]

  • Broadening the Spectrum: While antifungal activity is well-established, further exploration of antibacterial activity, particularly against resistant strains like MRSA and Acinetobacter baumannii, is warranted.[18]

  • Pharmacokinetic Optimization: Efforts to improve the drug-like properties of these derivatives, such as solubility and metabolic stability, will be critical for translating potent in vitro activity into in vivo efficacy.

  • Exploring New Targets: The inherent versatility of the pyrazole scaffold suggests it could be adapted to inhibit other emerging therapeutic targets in areas such as neurodegeneration and metabolic diseases.

By leveraging the insights from structure-activity relationships and mechanistic studies, the scientific community can continue to unlock the full therapeutic potential of this exceptional chemical class.

References

  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. (n.d.). MDPI. [Link]

  • Structural Optimization and Structure–Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. (2024). ACS Publications. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). PMC - NIH. [Link]

  • Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives. (2024). PubMed. [Link]

  • Design, Synthesis, and Biological Evaluation of Pyrazole Derivatives. (2016). PubMed. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). MDPI. [Link]

  • In Vivo and In Vitro Evaluation of Some New Pyrazole Derivatives in Comparison with Celecoxib. (2023). ResearchGate. [Link]

  • PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026). ResearchGate. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). MDPI. [Link]

  • Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. (n.d.). PubMed Central. [Link]

  • Synthesis of Some Pyrazole Derivatives from 5-Chloro- and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes. (2020). Jordan Journal of Chemistry (JJC). [Link]

  • View of PYRAZOLE DERIVATIVES IN DRUG DISCOVERY. (n.d.). Frontier in Medical and Health Research. [Link]

  • Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. (2023). PMC - PubMed Central. [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (n.d.). Frontiers. [Link]

  • Synthesis of 5-chloro-1-methyl-4-pyrazole carboxylic acid. (n.d.). PrepChem.com. [Link]

  • Design, synthesis and structure–activity relationship of novel pyrazole‐4‐carboxamide derivatives. (2024). ResearchGate. [Link]

  • Synthesis of Some Pyrazole Derivatives from 5-Chloro- and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes. (2025). ResearchGate. [Link]

  • Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. (2014). PubMed. [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). PMC - NIH. [Link]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2025).
  • Pyrazoles as anticancer agents: Recent advances. (n.d.). SRR Publications. [Link]

  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (n.d.). PMC - NIH. [Link]

  • Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. (n.d.).
  • Current status of pyrazole and its biological activities. (n.d.). PMC - PubMed Central. [Link]

  • Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Derivatives. (n.d.). (Publication source not available). [Link]

  • 5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid. (n.d.). Amerigo Scientific. [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (n.d.). PMC - PubMed Central. [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). ACS Omega. [Link]

  • Synthesis and Antimicrobial Evaluation of Pyrazole-4-carboxamide Derivatives. (n.d.). Scilit. [Link]

  • Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (n.d.). Chahal. [Link]

  • Insight on novel sulfamoylphenyl pyrazole derivatives as anticancer carbonic anhydrase inhibitors. (n.d.). PMC - NIH. [Link]

  • Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. (n.d.). MDPI. [Link]

  • Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumanni agents. (2016). PMC - NIH. [Link]

  • Pyrazole as an anti-inflammatory scaffold. (2022). International journal of health sciences. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). MDPI. [Link]

  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. (2024). PubMed. [Link]

  • Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). (n.d.). NIH. [Link]

  • 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study. (n.d.). TSI Journals. [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023). PMC - PubMed Central. [Link]

Sources

An In-depth Technical Guide to 5-Chloro-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of 5-Chloro-1H-pyrazole-4-carboxylic acid, a key heterocyclic building block in modern chemical research. The document details its physicochemical properties, provides a validated synthetic protocol with mechanistic insights, and discusses its spectroscopic signature, chemical reactivity, and significant applications in the fields of drug discovery and agrochemicals. This guide is intended for researchers, medicinal chemists, and process development scientists who require a practical and in-depth understanding of this versatile chemical intermediate.

Core Identity and Physicochemical Properties

This compound is a substituted pyrazole derivative featuring a chlorine atom at the 5-position and a carboxylic acid group at the 4-position. The structural arrangement of these functional groups makes it a highly valuable and versatile scaffold for chemical synthesis.

A critical point of clarification is the distinction of this molecule from its isomers, such as 5-chloro-1H-pyrazole-3-carboxylic acid and 4-chloro-1H-pyrazole-5-carboxylic acid. Positional isomerism is a key consideration in pyrazole chemistry, as the location of substituents dramatically influences the molecule's steric and electronic properties, and consequently its reactivity and biological activity. Researchers should exercise diligence in confirming the identity of their materials through analytical methods, as nomenclature in supplier catalogs and databases can sometimes be ambiguous. The definitive identifier for the title compound is its CAS number.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound-
CAS Number 1186049-67-1[1]
Molecular Formula C₄H₃ClN₂O₂[1]
Molecular Weight 146.53 g/mol Calculated
Canonical SMILES C1=C(C(=O)O)C(=NN1)Cl-
Appearance Expected to be an off-white to light-colored solidInferred
Synthesis and Purification Protocol

The synthesis of this compound is most reliably achieved via the hydrolysis of its corresponding ethyl ester, Ethyl 5-chloro-1H-pyrazole-4-carboxylate (CAS No. 948552-01-0).[2] This two-step approach ensures high regiochemical purity.

2.1. Rationale for Synthetic Strategy

The chosen pathway involves the initial synthesis of the ethyl ester followed by hydrolysis. This strategy is often preferred in organic synthesis for several reasons:

  • Protection & Handling: The ester group serves as a protected form of the carboxylic acid, which can sometimes be less reactive or have more favorable solubility and handling properties during synthesis and purification (e.g., chromatography).

  • Control of Reactivity: It prevents the acidic proton of the carboxylic acid from interfering with reagents in preceding steps.

  • High-Yield Conversion: The final hydrolysis step is typically a high-yielding and clean reaction, making it an efficient way to deprotect the acid.

2.2. Detailed Experimental Protocol: Saponification of Ethyl 5-chloro-1H-pyrazole-4-carboxylate

This protocol describes the base-catalyzed hydrolysis (saponification) of the ethyl ester precursor.

Step 1: Reaction Setup

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Ethyl 5-chloro-1H-pyrazole-4-carboxylate (1.0 eq).

  • Add a suitable solvent such as ethanol or a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v) to dissolve the ester.

  • Add an aqueous solution of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (1.5 to 2.0 eq). The use of a slight excess of base ensures the complete conversion of the ester.

Step 2: Saponification

  • Heat the reaction mixture to reflux (typically 60-80 °C).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ester spot has been completely consumed. This process usually takes 2-6 hours. The causality here is that the elevated temperature increases the rate of the nucleophilic acyl substitution reaction by the hydroxide ion.

Step 3: Work-up and Isolation

  • Cool the reaction mixture to room temperature and then further chill in an ice bath.

  • Slowly acidify the mixture by adding a strong acid, such as concentrated hydrochloric acid (HCl), dropwise until the pH is approximately 2-3. This step protonates the carboxylate salt, causing the desired carboxylic acid to precipitate out of the aqueous solution due to its lower solubility.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water to remove any remaining inorganic salts.

Step 4: Purification

  • Dry the crude product under vacuum.

  • For higher purity, the product can be recrystallized from a suitable solvent system, such as an ethanol/water or methanol/water mixture.

2.3. Synthesis Workflow Diagram

The following diagram illustrates the logical flow from the precursor to the final product.

SynthesisWorkflow Ester Ethyl 5-chloro-1H- pyrazole-4-carboxylate Base 1. NaOH (aq), EtOH/H₂O 2. Heat to Reflux Ester->Base Saponification Acidification HCl (aq) to pH 2-3 Base->Acidification Protonation/ Precipitation Product 5-Chloro-1H-pyrazole- 4-carboxylic acid Acidification->Product Isolation

Caption: Workflow for the synthesis of the title compound via ester hydrolysis.

Spectroscopic Characterization

Analytical validation is crucial for confirming the structural identity and purity of the final compound. While a specific spectrum for CAS 1186049-67-1 is not publicly available, the expected NMR signature can be reliably predicted based on established principles of spectroscopy.

3.1. ¹H NMR Spectroscopy

The proton NMR spectrum is the most powerful tool for confirming the positional isomerism. For this compound, the spectrum in a solvent like DMSO-d₆ is expected to show three distinct signals:

  • Pyrazole C3-H: A singlet peak, typically in the range of δ 7.5-8.5 ppm. The absence of any coupling partners (adjacent protons) results in a singlet, which is a key diagnostic feature for the 4-substituted pyrazole ring.

  • Pyrazole N1-H: A very broad singlet, typically downfield (δ > 12 ppm). The broadness is due to quadrupole broadening from the nitrogen atom and chemical exchange with the solvent.

  • Carboxylic Acid -COOH: A very broad singlet, also significantly downfield (δ > 12 ppm), which will disappear upon a D₂O exchange experiment.

Table 2: Predicted ¹H NMR Chemical Shifts (DMSO-d₆, 400 MHz)

ProtonPredicted Shift (δ, ppm)MultiplicityNotes
C3-H7.5 - 8.5Singlet (s)Diagnostic for 4,5-disubstituted pyrazole.
N1-H> 12Broad Singlet (br s)Exchangeable with D₂O.
-COOH> 12Broad Singlet (br s)Exchangeable with D₂O.
Chemical Reactivity and Derivatization

The molecule possesses two primary sites of reactivity: the carboxylic acid group and the pyrazole ring itself. This dual reactivity makes it a versatile building block for constructing more complex molecules.

  • Carboxylic Acid Chemistry: The -COOH group can undergo standard transformations, including:

    • Esterification: Reaction with alcohols under acidic conditions (e.g., Fischer esterification) to yield various esters.

    • Amide Coupling: Activation with coupling reagents (e.g., HATU, EDC) followed by reaction with primary or secondary amines to form amides. This is a cornerstone reaction in medicinal chemistry.

    • Reduction: Conversion to the corresponding primary alcohol using strong reducing agents like LiAlH₄.

  • Pyrazole Ring Chemistry:

    • N-Alkylation/Arylation: The pyrrole-like N1-H is acidic and can be deprotonated with a base, and the resulting pyrazolate anion can be alkylated or arylated to install substituents at the N1 position. This is a common strategy to modulate the physicochemical properties (e.g., solubility, lipophilicity) of a drug candidate.

    • Electrophilic Substitution: While the pyrazole ring is generally electron-rich, the presence of the electron-withdrawing carboxylic acid and chloro groups deactivates it towards electrophilic substitution. Reactions would require harsh conditions and may not be regioselective.

4.1. Potential Derivatization Pathways

Reactivity Start 5-Chloro-1H-pyrazole- 4-carboxylic acid Amide Amide Derivatives Start->Amide Amine, Coupling Agent (e.g., HATU) Ester Ester Derivatives Start->Ester Alcohol, Acid Catalyst N1_Sub N1-Substituted Pyrazoles Start->N1_Sub 1. Base (e.g., NaH) 2. Alkyl/Aryl Halide

Caption: Key reaction pathways for the derivatization of the title compound.

Applications in Research and Development

The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[3] this compound serves as a crucial intermediate for synthesizing more elaborate molecules with potential therapeutic or agricultural applications.

  • Medicinal Chemistry: It is used as a key building block for active pharmaceutical ingredients (APIs).[4] Its structure allows for easy and diverse functionalization at the N1 and C4 positions, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. Target areas include kinase inhibitors for oncology, anti-inflammatory agents, and drugs targeting central nervous system (CNS) disorders.[4]

  • Agrochemicals: The pyrazole ring is a core component of many modern herbicides and pesticides.[5] This scaffold can be elaborated into compounds that selectively inhibit biological pathways in weeds or pests, enhancing crop protection.[4]

Safety and Handling
  • Hazard Classification: Assumed to be hazardous. Similar compounds are classified as causing skin and serious eye irritation.[8] May be harmful if swallowed and may cause respiratory irritation.[6]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

    • Respiratory Protection: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust.

  • First Aid Measures:

    • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[6]

    • In case of skin contact: Wash off with soap and plenty of water.[6]

    • If inhaled: Move the person into fresh air.[6]

    • If swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Incompatible Materials: Strong oxidizing agents, strong bases, and strong acids.

Disclaimer: The toxicological properties of this specific compound have likely not been fully investigated. All handling should be performed by trained personnel exercising due caution.

References
  • Amerigo Scientific. 5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid. Available from: [Link]

  • Akhtar, T., et al. (2009). Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 2), o275. Available from: [Link]

  • PrepChem.com. Synthesis of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. Available from: [Link]

  • PrepChem.com. Synthesis of 5-chloro-1-methyl-4-pyrazole carboxylic acid. Available from: [Link]

  • Capot Chemical. (2023, December 23). MSDS of Ethyl 5-chloro-1H-pyrazole-4-carboxylate. Available from: [Link]

  • Google Patents. CN103524419A - Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate.
  • MySkinRecipes. 4-Chloro-1H-pyrazole-5-carboxylic acid. Available from: [Link]

  • The Royal Society of Chemistry. (2020). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances. Available from: [Link]

  • PubChem. Methyl 5-(aminosulfonyl)-3-chloro-1-methyl-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. Pyrazole-4-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. Ethyl 5-chloro-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. Available from: [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available from: [Link]

  • ResearchGate. (2022, November). Safe and Efficient Continuous-Flow Synthesis and Batchwise Hydrolysis of Ethyl 5-Acetyl-1H-pyrazole-3-carboxylate: A Key Synthon of Darolutamide. Available from: [Link]

  • ResearchGate. (2021, September). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. Available from: [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 5-Chloro-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectral data for 5-Chloro-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. As a substituted pyrazole, its structural elucidation is paramount for understanding its chemical properties and potential applications. This document will detail the expected and observed spectral characteristics in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering insights for researchers, scientists, and professionals in drug development.

Molecular Structure and Spectroscopic Overview

This compound possesses a pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, substituted with a chlorine atom and a carboxylic acid group. This unique combination of functional groups gives rise to a distinct spectroscopic fingerprint. The following sections will delve into the specific details of each analytical technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show two distinct signals: one for the proton on the pyrazole ring and another for the acidic proton of the carboxylic acid, in addition to the N-H proton. The chemical shift of the pyrazole proton is influenced by the electron-withdrawing effects of the adjacent chlorine and carboxylic acid groups. The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift, often above 10 ppm, and its signal will disappear upon D₂O exchange. The N-H proton of the pyrazole ring will also present as a broad singlet.

Analog Study: 5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid

Proton Expected Chemical Shift (ppm) Multiplicity
Pyrazole C-H~8.0Singlet
Carboxylic Acid O-H>10Broad Singlet
Pyrazole N-HVariable, BroadBroad Singlet

Note: The table above represents expected values for the target compound. Actual values may vary based on solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound is expected to display four signals corresponding to the four carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms (N, Cl, O) and the overall electronic structure of the pyrazole ring. The carbonyl carbon of the carboxylic acid will be the most downfield signal.

Carbon Expected Chemical Shift (ppm)
C=O (Carboxylic Acid)160-180
C-Cl135-145
C-COOH110-120
C-H125-135

Note: The table above represents expected values for the target compound. Actual values may vary based on solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the vibrational frequencies of the O-H, N-H, C=O, C-N, C-C, and C-Cl bonds.

A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid, which is often superimposed on the C-H stretching vibrations. A strong, sharp absorption band corresponding to the C=O stretching of the carboxylic acid is expected around 1700 cm⁻¹. The N-H stretching of the pyrazole ring will likely appear as a medium to weak band in the 3200-3400 cm⁻¹ region. Other characteristic peaks for the pyrazole ring and the C-Cl bond will be present in the fingerprint region (below 1500 cm⁻¹).

Functional Group Expected Absorption Range (cm⁻¹) Intensity
O-H (Carboxylic Acid)2500-3300Broad, Strong
N-H (Pyrazole)3200-3400Medium to Weak
C-H (Aromatic)~3100Weak
C=O (Carboxylic Acid)1680-1720Strong, Sharp
C=N, C=C (Pyrazole Ring)1400-1600Medium
C-Cl600-800Medium to Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₄H₃ClN₂O₂), the molecular ion peak (M⁺) in a high-resolution mass spectrum would be expected at an m/z corresponding to its exact mass. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion peak will be observed, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Common fragmentation pathways would likely involve the loss of small molecules such as CO₂, H₂O, and HCl.

Expected Molecular Ion Peaks:

Ion m/z (for ³⁵Cl) m/z (for ³⁷Cl)
[M]⁺~161.98~163.98

Experimental Protocols

The following are generalized protocols for obtaining the spectral data discussed above.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Typical parameters include a 45° pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C. Proton decoupling is typically used to simplify the spectrum.

IR Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded first.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Acquisition (ESI): Introduce the sample into an Electrospray Ionization (ESI) mass spectrometer. The analysis can be performed in either positive or negative ion mode. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.

Visualizations

Molecular Structure of this compound

Caption: Molecular structure of this compound.

General Workflow for Spectroscopic Analysis

cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Sample Compound of Interest NMR NMR (1H, 13C) Sample->NMR IR IR Sample->IR MS Mass Spec Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

References

  • Amerigo Scientific. (n.d.). 5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). Pyrazole-4-carboxylic acid. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

An In-depth Technical Guide to the Crystal Structure of Pyrazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Significance of Pyrazole Carboxylic Acids

Pyrazole derivatives are a cornerstone of modern medicinal chemistry and materials science.[1] Their five-membered heterocyclic scaffold is a privileged structure in drug discovery, appearing in a wide range of therapeutic agents for cancer, inflammation, and infectious diseases.[2][3] The incorporation of a carboxylic acid moiety onto the pyrazole ring introduces a powerful functional group capable of forming robust intermolecular interactions, particularly hydrogen bonds. This dual functionality makes pyrazole carboxylic acids exceptional building blocks for creating highly ordered solid-state structures, from discrete molecular complexes to extended metal-organic frameworks (MOFs).[4][5]

Understanding the three-dimensional arrangement of these molecules in the crystalline state is paramount.[1] The crystal structure dictates critical physicochemical properties such as solubility, stability, and dissolution rate, which are fundamental to drug development. Furthermore, in materials science, the predictable self-assembly of these molecules, guided by non-covalent interactions, is key to the rational design of functional materials with tailored properties for applications in gas storage, catalysis, and chemical separations.[5][6]

This guide provides a technical overview of the methodologies used to determine the crystal structures of pyrazole carboxylic acids, delves into the intricate details of their molecular geometry and supramolecular assembly, and explores how these structural features influence their function.

Part 1: Methodologies for Crystal Structure Determination

The elucidation of a molecule's crystal structure is a systematic process that begins with synthesis and culminates in the refinement of a three-dimensional atomic model. The gold standard for this process is single-crystal X-ray diffraction (SCXRD).

Experimental Protocol: From Synthesis to Structure Solution
  • Synthesis and Purification: The target pyrazole carboxylic acid is first synthesized. Common synthetic routes include the condensation of substituted hydrazines with β-dicarbonyl compounds or the cyclization of unsaturated precursors.[7][8] Following synthesis, rigorous purification, typically by recrystallization or chromatography, is essential to remove impurities that could inhibit crystal growth.

  • Crystallization: Growing single crystals of sufficient size and quality is often the most challenging step. A common technique is slow evaporation, where the purified compound is dissolved in a suitable solvent or solvent mixture, and the solvent is allowed to evaporate over several days or weeks.[9] Solvothermal methods, where crystallization occurs under elevated temperature and pressure, are also employed, particularly for synthesizing coordination polymers and MOFs.[10][11]

  • Crystal Selection and Mounting: A suitable single crystal is identified under a polarizing microscope and carefully mounted on a goniometer head, often using a cryoprotectant oil.[1]

  • Data Collection: The mounted crystal is placed in a stream of cold nitrogen (typically 100-120 K) on an X-ray diffractometer.[1] This cryogenic cooling minimizes atomic thermal vibrations, resulting in a sharper diffraction pattern and a more precise final structure. The diffractometer directs a focused beam of X-rays (e.g., Mo Kα or Cu Kα radiation) onto the crystal. As the crystal is rotated, a series of diffraction images are collected by a detector.[1]

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group of the crystal. The initial atomic positions are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data, a process that iteratively adjusts atomic positions, thermal parameters, and occupancies to achieve the best possible fit between the calculated and observed diffraction patterns.[7]

Workflow for Crystal Structure Determination

G cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xray X-ray Diffraction cluster_analysis Structure Analysis Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization) Synthesis->Purification Crystallization Slow Evaporation / Solvothermal Method Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting DataCollection Data Collection (Diffractometer, ~100 K) Mounting->DataCollection Processing Data Processing (Unit Cell, Space Group) DataCollection->Processing Solution Structure Solution (Direct Methods) Processing->Solution Refinement Structure Refinement Solution->Refinement Validation Final Structure & Validation Refinement->Validation

Caption: Experimental workflow for pyrazole carboxylic acid crystal structure determination.

Part 2: Analysis of Crystal Structures

The crystal structure provides a wealth of information, from the conformation of a single molecule to the complex network of interactions that form the extended solid-state architecture.

Supramolecular Assembly and Hydrogen Bonding

The solid-state structures of pyrazole carboxylic acids are predominantly governed by a network of non-covalent interactions, with hydrogen bonding playing the lead role.[12] The pyrazole ring itself is an excellent hydrogen bonding motif, featuring a pyrrole-like N-H group that acts as a hydrogen bond donor and a pyridine-like nitrogen atom that serves as an acceptor.[13] This, combined with the powerful hydrogen bonding capabilities of the carboxylic acid group, leads to the formation of highly predictable and stable supramolecular synthons.

Common Hydrogen Bonding Patterns:

  • Carboxylic Acid Homodimer: The most common motif involves two carboxylic acid groups forming a cyclic dimer through a pair of O-H···O hydrogen bonds, creating a characteristic R²₂(8) graph set notation ring.[12][14] This is a very robust and frequently observed synthon in carboxylic acid crystal structures.

  • Pyrazole-Carboxylic Acid Heterosynthon: A hydrogen bond can form between the pyrazole N-H donor and the carbonyl oxygen acceptor of the carboxylic acid (N-H···O).

  • Carboxylic Acid-Pyrazole Heterosynthon: The carboxylic acid O-H group can act as a donor to the pyridine-like nitrogen of the pyrazole ring (O-H···N).[15]

  • Chains and Sheets: These primary synthons can propagate into one-dimensional chains or two-dimensional sheets. For example, pyrazole-4-carboxylic acid can form chains where molecules are linked head-to-tail via N-H···O and O-H···N hydrogen bonds.[16]

The interplay of these interactions dictates the final crystal packing. In many structures, strong O-H···O and O-H···N bonds form the primary framework, which is further stabilized by weaker C-H···O, C-H···N, and π-π stacking interactions.[12][15]

G cluster_dimer Carboxylic Acid Homodimer (R²₂(8)) cluster_hetero1 Pyrazole-Acid Heterosynthon (N-H···O) cluster_hetero2 Acid-Pyrazole Heterosynthon (O-H···N) a1 R-C(=O)O-H a2 H-O(O=)C-R a1->a2 O-H···O a2->a1 O-H···O p1 >N-H c1 O=C< p1->c1 N-H···O c2 -O-H p2 N< (pyrazole ring) c2->p2 O-H···N

Caption: Common hydrogen bonding motifs in pyrazole carboxylic acid crystals.

Influence of Substituents on Crystal Packing

The nature and position of substituents on the pyrazole ring can profoundly influence the crystal packing by introducing new intermolecular interactions or through steric effects.

  • Steric Hindrance: Bulky substituents can disrupt or prevent the formation of otherwise favorable hydrogen-bonded networks, leading to different packing arrangements or polymorphs.[17] For instance, large groups at positions 3 and 5 of the pyrazole ring can sterically hinder the formation of planar hydrogen-bonded sheets.

  • Additional Functional Groups: Substituents like nitro (-NO₂) or trifluoromethyl (-CF₃) groups can act as additional hydrogen bond acceptors.[12][18] Halogen substituents (F, Cl, Br, I) can participate in halogen bonding, a directional non-covalent interaction that can compete with or complement hydrogen bonding in directing the crystal assembly.[19]

  • Tautomerism and Polymorphism: For pyrazoles unsubstituted at the N1 position, prototropic tautomerism is possible. Different tautomers can co-exist or lead to the formation of different crystal polymorphs, each with unique packing and properties.[16][20]

Part 3: Data Presentation and Case Studies

The analysis of crystallographic data allows for a quantitative comparison of different pyrazole carboxylic acid structures. The Cambridge Structural Database (CSD) is an essential repository for such data.

Below is a summary table of crystallographic data for representative pyrazole derivatives, illustrating the diversity in their solid-state structures.

Compound NameFormulaCrystal SystemSpace GroupKey Interactions NotedReference
5-(trifluoromethyl)-1-phenyl-1H-pyrazole-4-carboxylic acidC₁₁H₇F₃N₂O₂MonoclinicP2₁/cO-H···O dimers, C-H···N, C-H···F[14]
4-chloro-1H-pyrazole-3-carboxylic acidC₄H₃ClN₂O₂MonoclinicC2/cO-H···N and N-H···O chains
2-(((1H-pyrazol-1-yl)methyl)amino)benzoic acidC₁₁H₁₁N₃O₂MonoclinicP2₁/nN-H···O[21]
4-nitropyrazole-3,5-dicarboxylic acidC₅H₃N₃O₆TriclinicP-1O-H···O, N-H···O[18]

Note: This table is illustrative. The space group and crystal system are highly dependent on the specific substituents and crystallization conditions.

Conclusion: From Crystal Structure to Function

The crystal structure of a pyrazole carboxylic acid is not merely an academic description of atomic coordinates; it is the fundamental blueprint that defines its macroscopic properties and, ultimately, its utility. For drug development professionals, a deep understanding of crystal packing, hydrogen bonding, and polymorphism is critical for controlling solubility, ensuring stability, and optimizing bioavailability.[3] For materials scientists, this structural knowledge enables the design of novel supramolecular assemblies and coordination polymers with programmed architectures and functions.[22]

The principles and methodologies outlined in this guide underscore the power of single-crystal X-ray diffraction in providing unparalleled insights into the solid-state behavior of these versatile molecules. A thorough analysis of their three-dimensional structures remains an indispensable tool for the rational design of next-generation pyrazole-based therapeutics and advanced materials.[1]

References

  • BenchChem. (n.d.). A Comparative Guide to the X-ray Crystallography of Bioactive Pyrazole Derivatives.
  • Zhang, X., Zhou, C., Song, J., & Liu, H. (2023). Synthesis, crystal structures and magnetic properties of Pyrazole-Carboxylic acid complexes. Journal of Chemical Research, 47(3). [Link]

  • MDPI. (n.d.). Supramolecular Coordination Assemblies Constructed From Multifunctional Azole-Containing Carboxylic Acids.
  • ResearchGate. (n.d.). Synthesis, Characterization, X-Ray Crystal Study and Bioctivities of Pyrazole Derivatives: Identification of Antitumor, Antifungal and Antibacterial Pharmacophore Sites.
  • ResearchGate. (n.d.). Single crystal X‐ray structures of (a) mono‐pyrazole adduct 1, and (b)....
  • Alkhnaifes, E., Santucci, M., Hernandéz, L. G., Steinke, F., Kolb, U., & Janiak, T. A. (2025). Synthesis and Crystal Structure of Two Fe(III) Pyrazole-3,5-Dicarboxylates. Crystal Growth & Design. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Beyond Fungicides: Exploring the Material Science Applications of Pyrazole Carboxylic Acids.
  • PubMed. (2017). Pyrazole Amino Acids: Hydrogen Bonding Directed Conformations of 3-amino-1H-pyrazole-5-carboxylic Acid Residue. Journal of Peptide Science, 23(9), 716-726. [Link]

  • National Institutes of Health. (n.d.). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives.
  • Alkhnaifes, E., Santucci, M., Hernandéz, L. G., Steinke, F., Kolb, U., & Janiak, T. A. (2025). Synthesis and Crystal Structure of Two Fe(III) Pyrazole-3,5-Dicarboxylates. Crystal Growth & Design.
  • AIP Publishing. (2007). Hydrogen bonding lights up overtones in pyrazoles. [Link]

  • MDPI. (n.d.). Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies.
  • Fan, H., & Tang, J. (2024). Azo Pyrazole Carboxylic Derivatives for Potential Energetic Materials. Crystal Growth & Design. [Link]

  • ACS Publications. (2025). Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. ACS Omega, 10(44), 52097-52128. [Link]

  • ResearchGate. (n.d.). ͑ Color online ͒ Illustration of the hydrogen bond geometry in....
  • MDPI. (n.d.). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.
  • Royal Society of Chemistry. (n.d.). Hydrogen-bonding patterns in a series of multi-component molecular solids formed by 2,3,5,6-tetramethylpyrazine with selected carboxylic acids. CrystEngComm.
  • (2013).
  • (2025). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications.
  • (2025). The crystal structure of 4-chloro-1H-pyrazole-3-carboxylic acid, C4H3ClN2O2.
  • Taylor & Francis. (n.d.). Crystalline hosts derived from pyrazole carboxylic acids. X-ray crystal structures of 4-nitropyrazole-3,5-dicarboxylic acid and its sodium salt including dioxane molecules. Supramolecular Chemistry.
  • Ghosh, S., Pramanik, S., & Mukherjee, A. K. (2019). Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction. Powder Diffraction, 34(2), 125-132. [Link]

  • CONICET. (2023). Supramolecular Assemblies in Pyridine- and Pyrazole-Based Coordination Compounds of Co(II) and Ni(II): Characterization, Hirshfeld Analysis and Theoretical Studies.
  • Semantic Scholar. (n.d.). Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction.
  • PubMed Central. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.
  • (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • PubMed. (2025). Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. ACS Omega, 10(44), 52097-52128. [Link]

  • MDPI. (n.d.). Supramolecular Assemblies in Pyridine- and Pyrazole-Based Coordination Compounds of Co(II) and Ni(II): Characterization, Hirshfeld Analysis and Theoretical Studies.
  • PubMed Central. (n.d.). Use of Pyrazole Hydrogen Bonding in Tripodal Complexes to Form Self Assembled Homochiral Dimers.
  • National Institutes of Health. (2021). The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides.
  • CORE. (2017). Effects of the substituents of pyrazole/thiazine ligands on the magnetic properties of chloro-bridged Cu(II) complexes.
  • ResearchGate. (n.d.). Synthesis, Cyclization and Nucleophilic Substitution Reactions of Substituted Pyrazole Carboxylic Acid.

Sources

The Pyrazole Scaffold: A Privileged Framework for Targeting Diverse Pathologies

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Pyrazole Moiety in Medicinal Chemistry

The pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in modern drug discovery.[1] Its unique physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor, and its role as a bioisostere for other aromatic systems, have made it a cornerstone in the design of numerous therapeutic agents. The metabolic stability of the pyrazole nucleus further enhances its appeal in the development of novel pharmaceuticals.[2] A significant number of pyrazole-containing drugs have received FDA approval, targeting a wide array of clinical conditions from inflammation and cancer to cardiovascular and neurological disorders.[[“]] This guide provides a comprehensive overview of the key therapeutic targets of pyrazole compounds, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their characterization.

I. Targeting Enzymes: Modulating Catalytic Activity with Precision

Enzymes represent a major class of drug targets, and pyrazole-based compounds have demonstrated remarkable success in selectively inhibiting their activity. The structural features of the pyrazole ring allow for specific interactions within the active sites of various enzymes, leading to potent and targeted therapeutic effects.

A. Cyclooxygenase (COX) Isoforms: A Paradigm of Selective Inhibition

The selective inhibition of cyclooxygenase-2 (COX-2) over COX-1 is a classic example of the successful application of the pyrazole scaffold in drug design. COX-2 is an inducible enzyme primarily responsible for the synthesis of prostaglandins that mediate inflammation and pain.[4] In contrast, COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa and maintaining platelet function.[4]

Celecoxib: The Archetypal COX-2 Inhibitor

Celecoxib, a diaryl-substituted pyrazole, is a potent and selective COX-2 inhibitor used for the treatment of pain and inflammation in conditions like osteoarthritis and rheumatoid arthritis.[5][6][7] Its mechanism of action relies on the specific binding of its sulfonamide side chain to a hydrophilic pocket present in the active site of COX-2, an interaction that is absent in COX-1.[6][7] This selectivity minimizes the gastrointestinal side effects commonly associated with non-selective NSAIDs.[4]

Mechanism of Action: Prostaglandin Synthesis Inhibition

Celecoxib blocks the conversion of arachidonic acid to prostaglandin H2 by inhibiting COX-2, thereby reducing the production of pro-inflammatory prostaglandins.[6][8] This leads to its analgesic, anti-inflammatory, and antipyretic effects.[5]

Table 1: Comparative Selectivity of Celecoxib for COX Isoforms

ParameterCOX-1COX-2Reference
IC50 >100 µM0.04 µM[7]
Selectivity Ratio (COX-1/COX-2) ~10-20 fold more selective for COX-2-[7]
B. Phosphodiesterase Type 5 (PDE5): Regulating Vascular Smooth Muscle Relaxation

Sildenafil, another prominent pyrazole-containing drug, is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[9][10][11] PDE5 is the primary enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis and the pulmonary vasculature.[9][10]

Mechanism of Action: Enhancing the Nitric Oxide/cGMP Pathway

During sexual stimulation, the release of nitric oxide (NO) activates guanylate cyclase, leading to increased levels of cGMP.[9][10] cGMP, in turn, activates protein kinase G (PKG), which phosphorylates several downstream targets, resulting in a decrease in intracellular calcium and smooth muscle relaxation.[9] This vasodilation increases blood flow, leading to penile erection.[9] Sildenafil's structure is similar to cGMP, allowing it to act as a competitive inhibitor of PDE5, thereby preventing the breakdown of cGMP and potentiating the vasodilatory effects of NO.[9] Sildenafil is used to treat erectile dysfunction and pulmonary arterial hypertension.[9][12][13]

Diagram 1: Sildenafil's Mechanism of Action in Erectile Dysfunction

sildenafil_mechanism cluster_0 Sexual Stimulation cluster_1 Smooth Muscle Cell Nitric Oxide (NO) Release Nitric Oxide (NO) Release Guanylate Cyclase Guanylate Cyclase Nitric Oxide (NO) Release->Guanylate Cyclase activates cGMP cGMP Guanylate Cyclase->cGMP converts GTP GTP GTP->Guanylate Cyclase PDE5 PDE5 cGMP->PDE5 PKG Activation PKG Activation cGMP->PKG Activation 5'-GMP 5'-GMP PDE5->5'-GMP degrades Sildenafil Sildenafil Sildenafil->PDE5 inhibits Smooth Muscle Relaxation Smooth Muscle Relaxation PKG Activation->Smooth Muscle Relaxation Vasodilation & Erection Vasodilation & Erection Smooth Muscle Relaxation->Vasodilation & Erection

Caption: Sildenafil inhibits PDE5, leading to increased cGMP levels and vasodilation.

II. Targeting G-Protein Coupled Receptors (GPCRs): Modulating Signal Transduction

GPCRs are a large family of transmembrane receptors that play a crucial role in cellular signaling and are major targets for drug development.[14][15] Pyrazole derivatives have been designed to act as antagonists or inverse agonists for specific GPCRs.

A. Cannabinoid Receptor Type 1 (CB1): Regulating Appetite and Metabolism

Rimonabant, a 1,5-diarylpyrazole derivative, is a selective antagonist and inverse agonist of the cannabinoid receptor type 1 (CB1).[16][17] CB1 receptors are predominantly expressed in the brain and peripheral tissues, where they are involved in regulating appetite, energy balance, and metabolism.[17][18]

Mechanism of Action: Antagonism and Inverse Agonism at CB1 Receptors

Endocannabinoids like anandamide and 2-arachidonoylglycerol (2-AG) activate CB1 receptors, leading to increased appetite and fat storage.[16][18] Rimonabant blocks the binding of these endogenous ligands to CB1 receptors, thereby reducing food intake.[16][18] As an inverse agonist, Rimonabant also decreases the basal signaling activity of the receptor, further contributing to its therapeutic effects.[17] Although initially approved for the treatment of obesity, Rimonabant was later withdrawn from the market due to psychiatric side effects.[16][18] Nevertheless, it remains a valuable tool for studying the endocannabinoid system.

Diagram 2: Experimental Workflow for CB1 Receptor Binding Assay

cb1_binding_assay cluster_workflow Radioligand Binding Assay Start Start Prepare Membranes Prepare cell membranes expressing CB1 receptors Start->Prepare Membranes Incubate Incubate membranes with radiolabeled CB1 agonist (e.g., [3H]CP-55,940) and varying concentrations of pyrazole compound (e.g., Rimonabant) Prepare Membranes->Incubate Separate Separate bound and free radioligand by rapid filtration Incubate->Separate Quantify Quantify radioactivity of bound ligand using liquid scintillation counting Separate->Quantify Analyze Analyze data to determine IC50 and Ki values Quantify->Analyze End End Analyze->End

Caption: A typical workflow for determining the binding affinity of pyrazole compounds to the CB1 receptor.

III. Targeting Protein Kinases: Inhibiting Aberrant Cell Signaling in Cancer and Inflammation

Protein kinases are a large family of enzymes that regulate a wide range of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[19] The pyrazole scaffold has proven to be a highly effective framework for the development of potent and selective kinase inhibitors.[19][20][21]

A. A Diverse Array of Kinase Targets

Numerous FDA-approved kinase inhibitors incorporate a pyrazole moiety, targeting a variety of kinases involved in cancer and inflammatory diseases.[21] These include:

  • Janus Kinases (JAKs): Ruxolitinib and Baricitinib are pyrazole-based inhibitors of JAK1 and JAK2, involved in cytokine signaling and inflammatory responses.[2][20]

  • Bruton's Tyrosine Kinase (BTK): Pirtobrutinib is a pyrazole-containing BTK inhibitor used in the treatment of certain B-cell malignancies.[21][22]

  • Anaplastic Lymphoma Kinase (ALK): Crizotinib is an inhibitor of ALK, ROS1, and MET kinases, effective in non-small cell lung cancer with specific genetic alterations.[21][22]

  • Fibroblast Growth Factor Receptors (FGFRs): Erdafitinib targets FGFR1-4 and is used to treat urothelial carcinoma with susceptible FGFR alterations.[21][22]

  • B-Raf: Encorafenib is a pyrazole-based inhibitor of the B-Raf V600E mutation, a common driver in melanoma.[21][22]

  • Aurora Kinases: These serine/threonine kinases are involved in mitosis, and pyrazole derivatives have been developed as potent inhibitors.[19]

Mechanism of Action: ATP-Competitive Inhibition

Most pyrazole-based kinase inhibitors act as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade. The pyrazole ring often forms key hydrogen bonds with the hinge region of the kinase domain, a critical interaction for potent inhibition.[23]

Table 2: Examples of FDA-Approved Pyrazole-Based Kinase Inhibitors and Their Primary Targets

InhibitorPrimary Target(s)IC50 (nM)Reference
Crizotinib ALK, ROS1, METALK: ~3, c-Met: ~150.8[22]
Ruxolitinib JAK1, JAK2JAK1: 3.3, JAK2: 2.8[22]
Erdafitinib FGFR1, FGFR2, FGFR3, FGFR4FGFR1: 1.2, FGFR2: 2.5, FGFR3: 3.0, FGFR4: 5.7[22]
Pirtobrutinib BTK-[22]
Encorafenib B-Raf V600E-[22]

IV. Emerging Therapeutic Targets and Future Directions

The versatility of the pyrazole scaffold continues to be explored for novel therapeutic applications. Research is ongoing to develop pyrazole-based compounds targeting a range of other proteins implicated in various diseases.

A. Neurodegenerative Disorders

Pyrazoline derivatives, a related class of compounds, have shown promise in targeting enzymes involved in neurodegenerative diseases like Alzheimer's and Parkinson's disease.[24][25] These include acetylcholinesterase (AChE) and monoamine oxidase (MAO).[24][25]

B. Other Enzyme Classes

Pyrazole-based compounds have also been investigated as inhibitors of other enzyme classes, including:

  • Thrombin: Pyrazole-based inhibitors with a serine-trapping mechanism of action have been developed as potential antithrombotic agents.[26][27]

  • Carbonic Anhydrase: Certain pyrazole derivatives have shown inhibitory activity against carbonic anhydrase isoforms.[1]

  • Cytochrome P450 (CYP) Enzymes: Pyrazole compounds can interact with and inhibit CYP enzymes, such as CYP2E1, which is involved in the metabolism of various xenobiotics.[28]

V. Methodologies for Target Identification and Validation

The identification and validation of the therapeutic targets of pyrazole compounds involve a combination of computational and experimental approaches.

A. In Silico Methods
  • Molecular Docking: This computational technique predicts the binding mode and affinity of a pyrazole compound within the active site of a target protein.

  • Pharmacophore Modeling: This method identifies the essential structural features of a series of pyrazole compounds required for their biological activity.

B. In Vitro Assays
  • Enzyme Inhibition Assays: These assays directly measure the ability of a pyrazole compound to inhibit the activity of a purified enzyme.

  • Radioligand Binding Assays: These are used to determine the binding affinity of a compound for a specific receptor, such as the CB1 receptor.[17]

  • Cell-Based Assays: These assays assess the effect of a pyrazole compound on a specific cellular process, such as cell proliferation or signaling pathway activation.

C. Cellular and In Vivo Models
  • Cell Culture Models: Cancer cell lines or primary cells are used to evaluate the efficacy and mechanism of action of pyrazole compounds in a cellular context.

  • Animal Models: In vivo studies in animal models of disease are crucial for assessing the therapeutic potential and safety profile of a pyrazole-based drug candidate.

Conclusion

The pyrazole scaffold has proven to be an exceptionally versatile and valuable framework in the design and development of a wide range of therapeutic agents. Its ability to target diverse classes of proteins, including enzymes, GPCRs, and kinases, with high potency and selectivity has led to the successful development of numerous FDA-approved drugs. The ongoing exploration of novel pyrazole derivatives and their therapeutic targets holds great promise for addressing unmet medical needs across a spectrum of diseases. The continued application of advanced computational and experimental methodologies will undoubtedly accelerate the discovery and development of the next generation of pyrazole-based medicines.

References

  • Sildenafil - Wikipedia. (URL: [Link])

  • Celecoxib - StatPearls - NCBI Bookshelf. (URL: [Link])

  • Celebrex (Celecoxib) Pharmacology - News-Medical.Net. (URL: [Link])

  • What is the mechanism of action of Sildenafil (sildenafil) in males with erectile dysfunction? - A.S.K. FDA. (URL: [Link])

  • Celecoxib - Wikipedia. (URL: [Link])

  • [Mode of action of sildenafil] - PubMed. (URL: [Link])

  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central. (URL: [Link])

  • What is the mechanism of Rimonabant? - Patsnap Synapse. (URL: [Link])

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - MDPI. (URL: [Link])

  • Celecoxib Pathway, Pharmacodynamics - ClinPGx. (URL: [Link])

  • What is the mechanism of Celecoxib? - Patsnap Synapse. (URL: [Link])

  • What is Rimonabant used for? - Patsnap Synapse. (URL: [Link])

  • Rimonabant: endocannabinoid inhibition for the metabolic syndrome - PubMed. (URL: [Link])

  • Cannabinoid-1 receptor inverse agonists: current understanding of mechanism of action and unanswered questions - PubMed. (URL: [Link])

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (URL: not available)
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers. (URL: [Link])

  • Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders | ACS Omega - ACS Publications. (URL: [Link])

  • Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity - MDPI. (URL: [Link])

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (URL: not available)
  • Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders - PMC - NIH. (URL: [Link])

  • Sildenafil: MedlinePlus Drug Information. (URL: [Link])

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - MDPI. (URL: [Link])

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. (URL: [Link])

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC - PubMed Central. (URL: [Link])

  • Examples of pyrazole‐containing drugs and their pharmacological activities. - ResearchGate. (URL: [Link])

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed. (URL: [Link])

  • Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity - PubMed. (URL: [Link])

  • Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC - PubMed Central. (URL: [Link])

  • Review: Anticancer Activity Of Pyrazole - International Journal of Pharmaceutical Sciences. (URL: [Link])

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. (URL: [Link])

  • Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes - NIH. (URL: [Link])

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (URL: [Link])

  • Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds - ResearchGate. (URL: [Link])

  • Some examples of pyrazole based commercial drugs and bioactive molecules. | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central. (URL: [Link])

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (URL: [Link])

  • Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. - Consensus. (URL: [Link])

  • G Protein-Coupled Receptors as Targets for Approved Drugs: How Many Targets and How Many Drugs? - PMC - NIH. (URL: [Link])

  • Exploring G Protein-Coupled Receptors (GPCRs) Ligand Space via Cheminformatics Approaches: Impact on Rational Drug Design - Frontiers. (URL: [Link])

Sources

The Genesis of a Heterocyclic Powerhouse: An In-depth Technical Guide to the Discovery and History of Pyrazole-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Serendipitous Discovery that Ignited a Field

The story of pyrazole, a seemingly simple five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a compelling narrative of scientific inquiry, serendipity, and the dawn of modern medicinal chemistry. Its discovery in 1883 by the German chemist Ludwig Knorr was not the result of a targeted search but an unexpected outcome of his investigations into quinine derivatives.[1][2] This pivotal moment laid the groundwork for the development of a vast and versatile class of compounds that have become indispensable in pharmaceuticals and agrochemicals.[3][4] This guide delves into the technical history of pyrazole-based compounds, from their initial synthesis to their evolution into blockbuster drugs and essential agricultural agents. We will explore the foundational synthetic methodologies, the pioneering therapeutic applications, and the expansion of this remarkable scaffold into new scientific frontiers.

The Birth of a Scaffold: The Knorr Pyrazole Synthesis

The first synthesis of a pyrazole derivative by Ludwig Knorr in 1883 marked a significant milestone in heterocyclic chemistry.[5][6] In his attempt to synthesize a quinoline derivative, Knorr reacted ethyl acetoacetate with phenylhydrazine, which unexpectedly yielded 1-phenyl-3-methyl-5-pyrazolone.[1][5][6] This reaction, now famously known as the Knorr pyrazole synthesis, became the cornerstone for accessing a wide array of pyrazole derivatives.[7][8] The versatility and generally high yields of this reaction contributed to its rapid adoption and the subsequent explosion in pyrazole chemistry.[7]

The Knorr pyrazole synthesis is a condensation reaction between a hydrazine (or its derivative) and a 1,3-dicarbonyl compound.[9][10] The mechanism, often acid-catalyzed, involves the formation of an imine followed by an intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring.[8][11] One of the key aspects of the Knorr synthesis is the potential for the formation of two regioisomers when an unsymmetrical 1,3-dicarbonyl compound is used with a substituted hydrazine.[12][13]

Visualizing the Knorr Pyrazole Synthesis

The following diagram illustrates the general workflow of the Knorr pyrazole synthesis, a foundational reaction in heterocyclic chemistry.

Knorr_Synthesis_Workflow start Start Materials: 1,3-Dicarbonyl Compound & Hydrazine Derivative mixing Mixing & Reaction Initiation (Often with acid catalyst) start->mixing Step 1 condensation Condensation & Intermediate Formation mixing->condensation Step 2 cyclization Intramolecular Cyclization & Dehydration condensation->cyclization Step 3 product Pyrazole Product cyclization->product Step 4 purification Purification (e.g., Crystallization) product->purification Step 5 final_product Purified Pyrazole purification->final_product Step 6

Caption: A workflow diagram of the Knorr Pyrazole Synthesis.

A Foundational Experimental Protocol: Knorr's 1883 Synthesis of 1-Phenyl-3-methyl-5-pyrazolone

The following protocol is based on the original 1883 publication by Ludwig Knorr.[5]

Materials:

  • Phenylhydrazine (100 g)

  • Ethyl acetoacetate (125 g)

Apparatus:

  • Reaction vessel

  • Water bath

  • Separatory funnel

  • Crystallization dish

Procedure:

  • Reaction Mixture Preparation: In a suitable reaction vessel, 100 g of phenylhydrazine was combined with 125 g of ethyl acetoacetate.[5]

  • Initial Condensation: The mixture was allowed to stand at ambient temperature, leading to an initial condensation reaction and the formation of an oily product and water.[5]

  • Separation of Water: The water formed during the initial condensation was separated from the oily product.[5]

  • Cyclization: The oily condensation product was then heated on a water bath, inducing cyclization through the elimination of ethanol to form the crude pyrazolone product.[5]

The Dawn of a Pharmaceutical Revolution: Pyrazole-Based Drugs

The discovery of pyrazole's biological activity was almost as serendipitous as its initial synthesis. Knorr's pyrazolone derivative, later named Antipyrine (or phenazone), was found to possess potent antipyretic (fever-reducing) and analgesic (pain-reducing) properties.[14][15][16] Patented in 1883, Antipyrine became one of the first synthetic drugs and was widely used until the advent of aspirin.[2][14]

Antipyrine: The First Synthetic Analgesic

Antipyrine's success spurred further research into pyrazole derivatives, leading to the development of a new class of non-steroidal anti-inflammatory drugs (NSAIDs).[17] The mechanism of action for these early pyrazole-based drugs involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of pain, fever, and inflammation.[18][19]

Phenylbutazone: A Potent Anti-inflammatory with a Complex Legacy

Developed in the late 1940s and introduced in the early 1950s, Phenylbutazone was a significant advancement in the treatment of inflammatory conditions like rheumatoid arthritis and gout in humans.[20][21] Its potent anti-inflammatory effects provided considerable relief to patients.[20] However, with widespread use came the discovery of serious side effects, including gastrointestinal issues and, in rare cases, fatal blood disorders.[20][21] This led to its eventual withdrawal from human use in many countries by the 1980s.[20]

Despite its decline in human medicine, Phenylbutazone found a lasting role in veterinary medicine, particularly for treating musculoskeletal pain and inflammation in horses.[21][22] This divergence in application highlights the critical importance of species-specific pharmacology and risk-benefit assessment in drug development.[21]

Visualizing the Pyrazole Core in Medicinal Chemistry

The following diagram illustrates the basic pyrazole ring structure and highlights the positions where substitutions can lead to diverse biological activities.

Pyrazole_Core title The Pyrazole Scaffold: A Versatile Core for Drug Design pyrazole Pyrazole Ring (C3H4N2) r1 R1 Substitution pyrazole->r1 Position 1 r3 R3 Substitution pyrazole->r3 Position 3 r4 R4 Substitution pyrazole->r4 Position 4 r5 R5 Substitution pyrazole->r5 Position 5 activity Diverse Biological Activities: - Anti-inflammatory - Analgesic - Anticancer - Antiviral - ...and more r1->activity r3->activity r4->activity r5->activity

Caption: The pyrazole ring and its points of substitution.

A New Frontier: Pyrazoles in Agrochemicals

The utility of the pyrazole scaffold extends beyond medicine. The unique chemical properties of pyrazole derivatives have made them valuable in the agrochemical industry as herbicides, insecticides, and fungicides.[13][23][24] The history of pyrazole-containing herbicides dates back to the 1970s with the discovery of pyrazolynate by Sankyo, which was commercialized in 1980.[23]

The development of pyrazole-based agrochemicals often involves the strategic modification of the pyrazole ring to achieve high efficacy against specific pests or weeds while maintaining safety for crops and the environment.[25][26][27] Many modern pesticides feature the pyrazole fragment as a key structural element, highlighting its continued importance in this sector.[24][28]

Modern Synthesis and Future Perspectives

While the Knorr synthesis remains a fundamental method, numerous other approaches to pyrazole synthesis have been developed over the past century.[29][30][31] These include 1,3-dipolar cycloaddition reactions and multi-component reactions, which offer alternative pathways to access diverse pyrazole structures.[32][33] Recent advancements have focused on developing more efficient and environmentally friendly synthetic methods, such as microwave-assisted synthesis and the use of green catalysts.[3]

The pyrazole scaffold continues to be a "privileged structure" in drug discovery, with a significant number of new pyrazole-containing drugs approved in recent years.[34] Its metabolic stability and ability to participate in various biological interactions make it an attractive starting point for the design of new therapeutic agents targeting a wide range of diseases, including cancer, infectious diseases, and neurological disorders.[34][35] The rich history of pyrazole chemistry serves as a testament to the enduring power of fundamental research and the unexpected discoveries that can shape the future of science and medicine.

References

  • Chem Help Asap. Knorr Pyrazole Synthesis. [Link]

  • Slideshare. Knorr Pyrazole Synthesis (M. Pharm) | PPTX. [Link]

  • MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

  • PMC - NIH. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Historical Trajectory of Phenylbutazone: From Human Medicine to Veterinary Stalwart. [Link]

  • RSC Publishing. Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues. [Link]

  • J&K Scientific LLC. Knorr Pyrazole Synthesis. [Link]

  • Hilaris Publisher. A Concise Review on the Synthesis of Pyrazole Heterocycles. [Link]

  • Name-Reaction.com. Knorr pyrazole synthesis. [Link]

  • Semantic Scholar. A Comprehensive Review on Traditional and Modern Synthetic Approaches to Pyrazole and Its Analogs. [Link]

  • OMICS Online. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. [Link]

  • The Royal Society of Chemistry. Chapter 5: Pyrazoles. [Link]

  • ACS Publications. Advances in Pyrazole as an Active Fragment for Herbicide Discovery. [Link]

  • The Royal Society of Chemistry. 4.2.3.1. Knorr Pyrazole Synthesis of Edaravone. [Link]

  • Wikipedia. Phenazone. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Phenylbutazone: A Historical Perspective on Human vs. Veterinary Use. [Link]

  • RSC Publishing. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. [Link]

  • PMC - NIH. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • Wikipedia. Knorr pyrrole synthesis. [Link]

  • ResearchGate. Knorr pyrazole synthesis | Request PDF. [Link]

  • ResearchGate. (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. [Link]

  • ResearchGate. A Review on Pyrazole chemical entity and Biological Activity. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis and Applications of Antipyrine: A Deep Dive for Chemical Professionals. [Link]

  • Britannica. Ludwig Knorr | Organic Chemistry, Synthetic Dyes, Pharmaceuticals. [Link]

  • Britannica. Antipyrine | drug. [Link]

  • MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • Wikipedia. Ludwig Knorr. [Link]

  • PMC - NIH. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. [Link]

  • Wiley Online Library. Knorr Pyrazole Synthesis. [Link]

  • MDPI. Pyrazole derivatives: Recent advances in discovery and development of pesticides. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]

  • ACS Publications. Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. [Link]

  • Slideshare. Synthesis of Antipyrine drug and its derivatives.pptx. [Link]

  • PubMed. Advances in Pyrazole as an Active Fragment for Herbicide Discovery. [Link]

  • PubMed Central. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]

  • PMC - PubMed Central. Pyrazole: an emerging privileged scaffold in drug discovery. [Link]

  • International Journal of Pharmaceutical Sciences. Review: Anticancer Activity Of Pyrazole. [Link]

  • UKnowledge. Phenylbutazone in the horse: a review. [Link]

  • Patsnap Synapse. What is the mechanism of Phenylbutazone? [Link]

  • PubMed. The use of phenylbutazone in the horse. [Link]

  • Patsnap Synapse. What is the mechanism of Antipyrine? [Link]

Sources

The Pyrazole Carboxylic Acid Moiety: A Keystone in Modern Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity and Synthetic Utility of Carboxylic Acid Functionalized Pyrazoles

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science. When functionalized with a carboxylic acid group, its synthetic potential expands dramatically, offering a versatile handle for the construction of a diverse array of molecular architectures. This technical guide provides a comprehensive exploration of the reactivity of the carboxylic acid group on a pyrazole ring, intended for researchers, scientists, and drug development professionals. We will delve into the electronic and positional factors governing its reactivity, detail key transformations such as esterification, amidation, and decarboxylation with field-proven protocols, and illuminate the mechanistic underpinnings of these reactions.

Introduction: The Significance of Pyrazole Carboxylic Acids

Pyrazole-containing compounds have a rich history of application, from agrochemicals to pharmaceuticals.[1][2] The incorporation of a pyrazole ring can enhance a molecule's metabolic stability, binding affinity, and solubility.[3] The carboxylic acid functionality, in turn, provides a crucial anchor point for derivatization, enabling the synthesis of esters, amides, and other functional groups that are pivotal for modulating pharmacokinetic and pharmacodynamic properties.[4][5] Prominent drugs and clinical candidates across various therapeutic areas, including anti-inflammatory agents, anticancer therapeutics, and enzyme inhibitors, feature the pyrazole carboxylic acid motif, underscoring its importance in modern drug design.[1][6]

This guide will systematically dissect the chemical behavior of the carboxylic acid group appended to a pyrazole ring, offering both a theoretical framework and practical, actionable protocols for its manipulation.

Factors Influencing the Reactivity of the Carboxylic Acid Group

The reactivity of a carboxylic acid is fundamentally dictated by the electrophilicity of the carbonyl carbon and the acidity of the proton. In the context of a pyrazole ring, several factors modulate these properties.

Positional Isomerism: 3-, 4-, and 5-Carboxypyrazoles

The position of the carboxylic acid group on the pyrazole ring (C3, C4, or C5) significantly influences its electronic environment and, consequently, its reactivity.

  • Pyrazole-3-carboxylic acid & Pyrazole-5-carboxylic acid: These isomers are electronically similar due to the proximity of the carboxylic acid to the nitrogen atoms. The electron-withdrawing nature of the adjacent nitrogen atom increases the acidity of the carboxylic acid compared to its C4 counterpart.

  • Pyrazole-4-carboxylic acid: The carboxylic acid at the C4 position is less influenced by the inductive effects of the nitrogen atoms, resulting in a pKa closer to that of benzoic acid.

These electronic differences can impact reaction rates and the choice of reagents for activation.

Substituent Effects on the Pyrazole Ring

The electronic nature of other substituents on the pyrazole ring plays a critical role in tuning the reactivity of the carboxylic acid group.

  • Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO2), haloalkyl (-CF3), or cyano (-CN) groups increase the acidity of the carboxylic acid and enhance the electrophilicity of the carbonyl carbon. This can facilitate nucleophilic attack but may also increase the lability of certain derivatives.

  • Electron-Donating Groups (EDGs): Alkyl (-R), alkoxy (-OR), or amino (-NH2) groups decrease the acidity of the carboxylic acid and reduce the electrophilicity of the carbonyl carbon, potentially requiring more forcing conditions for certain transformations.

The interplay of these electronic factors is a key consideration in planning synthetic strategies.

Key Transformations of Pyrazole Carboxylic Acids

The carboxylic acid group on a pyrazole ring is a versatile functional handle that can undergo a wide range of transformations.

Esterification

The conversion of pyrazole carboxylic acids to their corresponding esters is a fundamental transformation for prodrug strategies and for modifying solubility and cell permeability.

Mechanistic Insight: Esterification typically proceeds via activation of the carboxylic acid to enhance the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by an alcohol.

Experimental Protocols:

  • Fischer Esterification (Acid-Catalyzed): While a classic method, it often requires harsh conditions (refluxing in alcohol with a strong acid catalyst like H₂SO₄) which may not be compatible with sensitive substrates. The equilibrium nature of this reaction also necessitates the removal of water to drive it to completion.

  • Activation via Acid Chlorides: A more reliable and versatile method involves the conversion of the pyrazole carboxylic acid to its more reactive acid chloride, followed by reaction with an alcohol.[7][8]

Protocol: Esterification of Pyrazole-3-carboxylic Acid via Acid Chloride Formation [7][8]

  • Acid Chloride Formation: To a solution of pyrazole-3-carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or toluene), add thionyl chloride (SOCl₂) (1.2-2.0 eq) or oxalyl chloride ((COCl)₂) (1.2 eq) with a catalytic amount of dimethylformamide (DMF). The reaction is typically stirred at room temperature or gently heated until the evolution of gas ceases.

  • Solvent Removal: The excess reagent and solvent are removed under reduced pressure to yield the crude pyrazole-3-carbonyl chloride.

  • Ester Formation: The crude acid chloride is dissolved in an aprotic solvent (e.g., dichloromethane) and the desired alcohol (1.0-1.5 eq) is added, often in the presence of a non-nucleophilic base such as triethylamine or pyridine to scavenge the HCl byproduct. The reaction is stirred at room temperature until completion (monitored by TLC or LC-MS).

  • Work-up and Purification: The reaction mixture is typically washed with aqueous acid, aqueous base, and brine, then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄). The solvent is removed in vacuo, and the resulting crude ester is purified by column chromatography or recrystallization.

Data Presentation: Comparison of Esterification Methods

MethodReagentsTypical ConditionsAdvantagesDisadvantages
Fischer EsterificationAlcohol, Strong Acid (e.g., H₂SO₄)RefluxInexpensive reagentsHarsh conditions, equilibrium limited
Acid ChlorideSOCl₂ or (COCl)₂, Alcohol, Base0°C to RTHigh yielding, versatileRequires handling of corrosive reagents
Coupling ReagentsDCC/DMAP, HATU, etc., AlcoholRTMild conditionsStoichiometric byproducts, cost
Amidation

The formation of amides from pyrazole carboxylic acids is of paramount importance in drug discovery, as the amide bond is a key structural feature in many biologically active molecules.[9][10]

Mechanistic Insight: Similar to esterification, amidation involves the activation of the carboxylic acid followed by nucleophilic attack by an amine. The use of coupling reagents has become the standard for its mildness and broad substrate scope.

Experimental Protocols:

Protocol: HATU-Mediated Amidation of Pyrazole-4-carboxylic Acid

  • Reaction Setup: To a solution of pyrazole-4-carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., DMF or dichloromethane), add the desired amine (1.1 eq), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0-3.0 eq).

  • Reaction Execution: The reaction mixture is stirred at room temperature for 2-24 hours, with progress monitored by TLC or LC-MS.

  • Work-up and Purification: The reaction mixture is typically diluted with an organic solvent (e.g., ethyl acetate) and washed sequentially with aqueous acid (e.g., 1N HCl), saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography or recrystallization.

Visualization: Amidation Workflow

Amidation_Workflow cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_product Product Pyrazole_COOH Pyrazole Carboxylic Acid Activation Carboxylic Acid Activation Pyrazole_COOH->Activation Amine Amine Coupling Nucleophilic Attack Amine->Coupling HATU HATU HATU->Activation DIPEA DIPEA DIPEA->Coupling Activation->Coupling Activated Ester Purification Work-up & Purification Coupling->Purification Amide Pyrazole Amide Purification->Amide

Caption: Workflow for HATU-mediated amidation.

Decarboxylation

The removal of the carboxylic acid group can be a crucial step in a synthetic sequence, particularly when the carboxylate is used as a directing group or to install a specific substitution pattern.

Mechanistic Insight: Decarboxylation of pyrazole carboxylic acids can be achieved under thermal or metal-catalyzed conditions. Copper-facilitated decarboxylation is a common and effective method.[11] The mechanism often involves the formation of a copper-carboxylate complex, followed by homolytic cleavage of the C-C bond to generate a pyrazolyl radical, which is then protonated.[11]

Experimental Protocols:

Protocol: Copper-Catalyzed Decarboxylation of a Pyrazole-4-carboxylic Acid [12][13]

  • Reaction Setup: A mixture of the pyrazole-4-carboxylic acid (1.0 eq) and a copper catalyst, such as copper(I) oxide (Cu₂O) or copper powder (0.05-0.2 eq), is suspended in a high-boiling solvent like quinoline or N-methyl-2-pyrrolidone (NMP).

  • Reaction Execution: The mixture is heated to a high temperature (typically 150-220 °C) and stirred for several hours. The progress of the reaction is monitored by the cessation of CO₂ evolution or by analytical techniques like LC-MS.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered to remove the catalyst. The filtrate is then washed with aqueous acid to remove the basic solvent, followed by water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography or distillation.

Visualization: Decarboxylation Mechanism

Decarboxylation_Mechanism Start Pyrazole-COOH + Cu(I) Complex Copper-Carboxylate Complex Start->Complex Coordination Radical_Formation Homolytic Cleavage (Loss of CO2) Complex->Radical_Formation Heat Pyrazolyl_Radical Pyrazolyl Radical Radical_Formation->Pyrazolyl_Radical Protonation Protonation Pyrazolyl_Radical->Protonation H+ Source Product Decarboxylated Pyrazole Protonation->Product

Caption: Simplified mechanism of copper-catalyzed decarboxylation.

Conclusion and Future Outlook

The carboxylic acid group on a pyrazole ring is a linchpin in the synthesis of a vast array of functional molecules with significant applications in medicine and materials science. A thorough understanding of its reactivity, influenced by positional isomerism and substituent effects, is crucial for the rational design of synthetic routes. This guide has provided a detailed overview of key transformations—esterification, amidation, and decarboxylation—complete with mechanistic insights and practical protocols.

The continued development of novel catalytic systems for the activation and transformation of pyrazole carboxylic acids will undoubtedly lead to more efficient, selective, and environmentally benign synthetic methodologies. As our understanding of the biological roles of pyrazole-containing molecules deepens, the versatile chemistry of pyrazole carboxylic acids will remain a cornerstone of innovation in drug discovery and beyond.

References

  • SID. One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen.
  • Royal Society of Chemistry. Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons.
  • Synthesis of Novel 1-H-Pyrazole-4-carboxylic Acid Esters by Conventional and Microwave Assisted Vilsmeier Cyclization of.
  • ResearchGate. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications.
  • DergiPark. Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit.
  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit.
  • ACS Publications. Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis.
  • PubMed. Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase.
  • Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides.
  • Google Patents. Process for preparing pyrazole-3-carboxylic acids.
  • Google Patents. Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
  • Slideshare. Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole.
  • ResearchGate. Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols.
  • MDPI. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.
  • Google Patents. Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives.
  • ResearchGate. Synthesis of pyrazole‐5‐carboxylic acid (84);...
  • MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
  • Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors.
  • European Patent Office. PROCEDURE FOR THE DECARBOXYLATION OF 3,5-BIS(HALOALKYL)-PYRAZOLE-4-CARBOXYLIC ACID DERIVATIVES.
  • Bentham Science Publisher. Reactions of Some Pyrazole-3-Carboxylic Acids and Carboxylic Acid Chlorides with Various O- and N- Nucleophiles.
  • ResearchGate. Synthesis of pyrazole carboxylic acid intermediate 5...
  • Synthesis of Pyrazole Compounds by Using Sonication Method.
  • Google Patents. Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications.
  • ResearchGate. Esterification of pyrazole-3- and 4-carboxylic acids.
  • Organic & Biomolecular Chemistry. Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids.
  • PubMed. Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects.
  • Organic Chemistry Portal. Pyrazole synthesis.
  • PMC. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • PubMed. Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide.
  • Google Patents. Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.
  • Google Patents. Catalytic hydrogenation process for preparing pyrazoles.
  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β.
  • Taylor & Francis Online. Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: Synthesis and investigation of inhibitory effects.
  • ResearchGate. Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: Synthesis and investigation of inhibitory effects.
  • ResearchGate. Synthetic strategies of pyrazole‐directing C−H activation.
  • MDPI. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides.
  • NIH. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties.
  • ResearchGate. Preparations of 4-Substituted 3-Carboxypyrazoles.
  • MDPI. An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants.
  • NIST. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester.

Sources

An In-depth Technical Guide to the Solubility Profile of 5-Chloro-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

5-Chloro-1H-pyrazole-4-carboxylic acid is a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. As a substituted pyrazole, it serves as a versatile building block for the synthesis of novel compounds with potential applications in pharmaceuticals and agrochemicals.[1][2] The solubility of this compound is a critical physicochemical parameter that governs its behavior in biological systems and dictates its suitability for various applications, from in vitro high-throughput screening to formulation development.[3]

This guide provides a comprehensive overview of the solubility profile of this compound. It is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven experimental protocols. We will delve into the key physicochemical properties, predict its solubility behavior based on its molecular structure, and provide detailed, step-by-step methodologies for accurately determining its kinetic and thermodynamic solubility.

Physicochemical & Structural Characteristics

Understanding the fundamental properties of a molecule is the first step in predicting its solubility. The key characteristics of this compound are summarized below.

PropertyValueSource
Molecular Formula C₄H₃ClN₂O₂[4]
Molecular Weight 146.53 g/mol [4]
Structure A pyrazole ring substituted with a chlorine atom and a carboxylic acid group.[4]
Predicted pKa (acidic) ~2.5 - 4.0 (estimated)General chemical principles
Predicted LogP ~1.0 - 1.5 (estimated)General chemical principles

The presence of the carboxylic acid group, a hydrogen bond donor and acceptor, suggests that the solubility of this compound will be highly dependent on pH. The pyrazole ring itself is a weak base, and the chloro-substituent adds to the molecule's lipophilicity.

Theoretical Solubility Profile: The Impact of pH

The solubility of ionizable compounds like this compound is profoundly influenced by the pH of the aqueous medium. The relationship between pH, pKa, and the ratio of ionized to un-ionized species is described by the Henderson-Hasselbalch equation.[5][6][7]

For a weak acid (HA) such as our compound of interest, the equation is:

pH = pKa + log ([A⁻] / [HA])

Where:

  • [A⁻] is the concentration of the ionized form (the conjugate base, carboxylate).

  • [HA] is the concentration of the un-ionized form (the carboxylic acid).

Implications for Solubility:

  • At pH values significantly below the pKa , the carboxylic acid group will be predominantly in its protonated, un-ionized (HA) form. This form is generally less polar and thus exhibits lower aqueous solubility. The measured solubility in this state is referred to as the intrinsic solubility (S₀) .

  • As the pH approaches and surpasses the pKa , the carboxylic acid group deprotonates to form the carboxylate anion (A⁻). This ionized form is significantly more polar and, consequently, more soluble in water.[8]

Therefore, we can predict that this compound will exhibit low solubility in acidic environments (e.g., the stomach) and progressively higher solubility as the pH increases into the neutral and basic ranges (e.g., the intestine).[9]

Experimental Determination of Solubility

In drug discovery and development, two types of solubility are routinely measured: kinetic and thermodynamic.[3][10]

  • Kinetic Solubility: Measures the solubility of a compound when it is rapidly introduced into a buffer from a concentrated DMSO stock solution. It reflects the concentration at which a compound precipitates out of a supersaturated solution and is relevant for high-throughput screening applications.[11][12]

  • Thermodynamic Solubility: Represents the true equilibrium solubility of the most stable solid form of the compound in a saturated solution. It is the gold-standard measurement, crucial for late-stage development and formulation.[13][14]

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining equilibrium solubility.[13][15] It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.

Methodology
  • Preparation: Add an excess amount of solid this compound to a series of vials containing buffers at different, precisely known pH values (e.g., pH 2.0, 5.0, 7.4, 9.0).

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25°C or 37°C) for an extended period, typically 24 to 48 hours, to ensure equilibrium is reached.[10]

  • Phase Separation: After equilibration, allow the vials to stand, letting the excess solid settle. Separate the undissolved solid from the supernatant by centrifugation or filtration (using a low-binding filter, e.g., 0.45 µm PVDF).[16]

  • Quantification: Carefully aspirate the clear supernatant and dilute it with an appropriate mobile phase.

  • Analysis: Determine the concentration of the dissolved compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10]

  • Data Reporting: The solubility is reported in units of µg/mL or µM at each specific pH.

Workflow Diagram: Thermodynamic Solubility

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification & Analysis A Add excess solid compound to buffer vials (various pH) B Seal and agitate (24-48h at constant temp) A->B Achieve Equilibrium C Centrifuge or filter to remove undissolved solid B->C Separate Phases D Collect clear supernatant C->D E Dilute supernatant D->E Determine Concentration F Analyze by HPLC-UV or LC-MS E->F Determine Concentration

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Protocol 2: Kinetic Solubility Determination (Nephelometric Method)

Kinetic solubility assays are high-throughput methods used in early discovery to quickly assess compound solubility.[11] This protocol describes a common approach using nephelometry, which measures precipitate formation by detecting scattered light.

Methodology
  • Stock Solution: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mM).[16]

  • Plate Preparation: In a 96-well microplate, add the desired aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, at pH 7.4).

  • Compound Addition: Add a small volume of the DMSO stock solution to the buffer in the wells to achieve the desired final compound concentration (typically, the final DMSO concentration is kept low, ≤1%).[11][12]

  • Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., room temperature) for a short period, typically 1 to 2 hours.[10]

  • Measurement: Measure the light scattering in each well using a nephelometer or a plate reader capable of turbidimetric measurements.[11]

  • Data Analysis: The kinetic solubility limit is defined as the highest concentration at which the light scattering signal is not significantly above the background (buffer + DMSO).

Workflow Diagram: Kinetic Solubility

G cluster_prep 1. Preparation cluster_add 2. Compound Addition cluster_measure 3. Incubation & Measurement cluster_analysis 4. Data Analysis A Prepare 10 mM stock in 100% DMSO C Add small volume of DMSO stock to buffer (e.g., 1% final DMSO) A->C B Dispense aqueous buffer into 96-well plate B->C D Incubate for 1-2h at room temperature C->D Induce Precipitation E Measure light scattering (Nephelometry) D->E F Determine highest non-precipitated concentration E->F

Caption: Workflow for the Nephelometric Kinetic Solubility Assay.

Factors Influencing Solubility

Beyond pH, several other factors can influence the measured solubility of this compound:

  • Temperature: Solubility is generally temperature-dependent. For most solids, solubility increases with temperature, though this relationship must be determined empirically.

  • Co-solvents: The addition of organic co-solvents (e.g., ethanol, propylene glycol) can significantly increase the solubility of poorly soluble compounds.

  • Solid-State Form: The compound may exist in different crystalline forms (polymorphs) or as an amorphous solid. Each form can have a different solubility, with the most stable polymorph having the lowest solubility.[15]

Conclusion

The solubility of this compound is a multi-faceted property, critically dependent on pH due to its ionizable carboxylic acid group. A comprehensive understanding requires empirical determination through robust, validated methods. The gold-standard shake-flask assay provides the definitive thermodynamic solubility, essential for formulation and late-stage development. For earlier, high-throughput needs, kinetic assays offer a rapid and resource-efficient alternative. By applying the principles and protocols outlined in this guide, researchers can accurately characterize the solubility profile of this important chemical entity, enabling informed decisions in their research and development endeavors.

References

  • AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]

  • protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link]

  • Bergström, C. A., Luthman, K., & Artursson, P. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of Chemical Information and Modeling, 46(6), 2601-2609. Available from: [Link]

  • Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. Future Medicinal Chemistry, 2(5), 545-550. Available from: [Link]

  • Yalkowsky, S. H., Patel, R., & Al-Antary, D. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK, 3(4), 358-362. Available from: [Link]

  • BioDuro. ADME Solubility Assay. Available from: [Link]

  • Doan, K., & Burton, M. E. (n.d.). Chapter 3. Pharmacokinetics. In Pharmacology for the Physical Therapist. AccessPhysiotherapy. Available from: [Link]

  • Marques, M. R. C. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 18(2), 34-37. Available from: [Link]

  • Plateforme de chimie biologique intégrative de Strasbourg (PCBIS). Thermodynamic solubility. Available from: [Link]

  • Open Education Alberta. Henderson-Hasselbalch equation – An ABC of PK/PD. Available from: [Link]

  • Aryal, S. (2022). Henderson Hasselbalch Equation. Microbe Notes. Available from: [Link]

  • Amerigo Scientific. 5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid. Available from: [Link]

  • Štukelj, J., et al. (2018). Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 73(10), 567-573. Available from: [Link]

  • PubChem. 5-chloro-1H-pyrazole-3-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

  • MySkinRecipes. 4-Chloro-1H-pyrazole-5-carboxylic acid. Available from: [Link]

Sources

A Senior Application Scientist's Guide to the Reactive Landscape of 5-Chloro-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Structure – A Molecule's Reactive Potential

In the intricate world of medicinal chemistry and drug development, heterocyclic scaffolds form the backbone of countless therapeutic agents. Among these, the pyrazole core is of paramount importance, lauded for its metabolic stability and versatile biological activities.[1][2][3] This guide focuses on a specific, highly functionalized derivative: 5-Chloro-1H-pyrazole-4-carboxylic acid. Our objective is not merely to present a static chemical structure but to dissect its electronic architecture, predict its reactive behavior, and provide a field-proven understanding of its electrophilic and nucleophilic capabilities. As a synthetic building block, understanding these sites is the key to unlocking its full potential in the rational design of novel chemical entities.

The Electronic Architecture of the Pyrazole Core: A Duality of Reactivity

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This arrangement imparts a unique electronic character that is fundamental to its reactivity.

  • A Tale of Two Nitrogens: The pyrazole nucleus possesses both a "pyrrole-like" nitrogen at the N1 position and a "pyridine-like" nitrogen at the N2 position.[4] The N1 nitrogen contributes its lone pair to the aromatic π-system, rendering it less basic but acidic upon deprotonation. Conversely, the N2 nitrogen's lone pair resides in an sp² hybrid orbital, making it a nucleophilic and basic center.[1][2][5]

  • Electron Distribution: The combined electronegativity of the two nitrogen atoms reduces the overall electron density on the ring carbons compared to pyrrole.[4] However, resonance analysis reveals an uneven distribution: the C4 position is the most electron-rich, making it the preferential site for electrophilic aromatic substitution in unsubstituted pyrazoles.[4][5][6][7] In contrast, the C3 and C5 positions are comparatively electron-deficient.[4][8]

The inherent reactivity of the pyrazole core is therefore a balance between the nucleophilicity of the N2 nitrogen, the latent nucleophilicity of the N1 anion, and the susceptibility of the C4 carbon to electrophilic attack.

The Influence of Substituents: Activating and Directing Reactivity

In this compound, the innate reactivity of the pyrazole core is profoundly modulated by the attached chloro and carboxylic acid functional groups.

  • Carboxylic Acid at C4: This group is strongly electron-withdrawing through both inductive (-I) and resonance (-M) effects. Its placement at the most electron-rich C4 position effectively quenches the ring's susceptibility to electrophilic attack. However, it introduces its own set of reactive sites: an acidic proton, a nucleophilic carbonyl oxygen, and a highly electrophilic carbonyl carbon.

  • Chlorine at C5: The chloro substituent exerts a strong electron-withdrawing inductive effect (-I). This effect, combined with the inherent electron deficiency of the C5 position and the influence of the adjacent N1 atom, makes this carbon a prime target for Nucleophilic Aromatic Substitution (SNAr) . This is arguably the most synthetically valuable reactive site on the molecule's core.

The interplay of these substituents transforms the molecule into a highly versatile scaffold where specific, predictable reactions can be orchestrated at different locations.

Mapping the Reactive Sites: A Quantitative Summary

The following table provides a consolidated overview of the primary nucleophilic and electrophilic centers within this compound, forming a predictive map for synthetic strategy.

SitePositionTypeJustification & Reactivity
N1-H Nitrogen 1Acidic Proton / Latent Nucleophile The proton is acidic and can be removed by a base to form a highly nucleophilic pyrazolate anion, ideal for N-alkylation or N-acylation.[3][5]
N2 Nitrogen 2Nucleophile / Base The lone pair in the sp² orbital makes this nitrogen a site for protonation or attack by strong electrophiles.[5] Its reactivity is tempered by the adjacent C5-Cl group.
C3 Carbon 3Weak Electrophile Inherently electron-deficient position of the pyrazole ring. Susceptible to attack by very strong nucleophiles, potentially leading to ring-opening.[5]
-COOH Proton Carboxylic AcidAcidic Proton The most acidic proton in the molecule, readily participating in acid-base reactions.
-COOH Carbonyl C Carboxylic AcidStrong Electrophile A classic electrophilic center, readily attacked by nucleophiles to undergo esterification, amidation, or reduction.
-COOH Oxygens Carboxylic AcidNucleophile / Base The lone pairs on the carbonyl and hydroxyl oxygens can act as nucleophiles or Brønsted-Lowry bases.
C5 Carbon 5Prime Electrophilic Site The C-Cl bond is highly activated towards Nucleophilic Aromatic Substitution (SNAr) by the electron-withdrawing nature of the pyrazole ring and substituents.[9]

Key Synthetic Transformations & Field-Proven Protocols

Harnessing the molecule's reactivity requires precise experimental control. Below are protocols for key transformations that exploit its distinct electrophilic and nucleophilic sites.

Reaction at an Electrophilic Site: Nucleophilic Aromatic Substitution (SNAr) at C5

The displacement of the C5 chlorine atom is a cornerstone reaction for derivatizing this scaffold. The mechanism proceeds via a Meisenheimer-like intermediate, stabilized by the electron-withdrawing features of the ring.

Figure 1: SNAr Mechanism at C5

Exemplary Protocol: Synthesis of 5-amino-1H-pyrazole-4-carboxylic acid

  • Setup: To a pressure-rated vessel, add this compound (1.0 eq.), a suitable solvent such as N,N-Dimethylformamide (DMF) or Dioxane, and a base (e.g., K₂CO₃, 2.5 eq.).

  • Nucleophile Addition: Introduce the amine nucleophile (e.g., benzylamine, 1.2 eq.).

  • Reaction: Seal the vessel and heat the mixture to 100-130 °C. Causality: Elevated temperatures are required to overcome the activation energy for the formation of the Meisenheimer intermediate. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with water and acidify with 1M HCl to precipitate the product.

  • Purification: Collect the solid by filtration, wash with water, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., Ethanol/water) can be performed for further purification.

Reaction at a Nucleophilic Site: N1-Alkylation

Deprotonation of the N1-H creates a potent nucleophile that readily reacts with electrophiles like alkyl halides.

N_Alkylation_Workflow Figure 2: N1-Alkylation Workflow start 5-Chloro-1H-pyrazole- 4-carboxylic acid deprotonation Deprotonation (e.g., NaH, K₂CO₃) start->deprotonation anion Pyrazolate Anion (Nucleophile) deprotonation->anion electrophile Add Electrophile (R-X) anion->electrophile product N1-Alkylated Product electrophile->product

Figure 2: N1-Alkylation Workflow

Exemplary Protocol: Synthesis of 5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid

  • Setup: In a flame-dried flask under an inert atmosphere (N₂ or Ar), suspend this compound (1.0 eq.) in anhydrous DMF.

  • Deprotonation: Cool the suspension to 0 °C in an ice bath. Add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise. Self-Validation: The cessation of hydrogen gas evolution indicates complete formation of the pyrazolate anion.

  • Electrophile Addition: After stirring for 30 minutes at 0 °C, add the electrophile (e.g., methyl iodide, 1.2 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor by TLC or LC-MS.

  • Workup: Carefully quench the reaction by the slow addition of water. Acidify the mixture with 1M HCl and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue via flash column chromatography.

Concluding Remarks for the Practicing Scientist

This compound is not merely a static structure but a dynamic tool for chemical synthesis. Its reactivity is dominated by three key centers:

  • The electrophilic C5 carbon , which is primed for nucleophilic aromatic substitution.

  • The acidic N1-H , which upon deprotonation becomes a potent nucleophilic site for N-functionalization.

  • The electrophilic carbonyl carbon of the carboxylic acid, allowing for a host of classical derivatizations.

By understanding the electronic interplay between the pyrazole core and its functional groups, researchers can strategically and predictably manipulate this molecule. This authoritative grounding enables the design of efficient synthetic routes, facilitating the rapid development of novel compounds for drug discovery and beyond.

References

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. Available at: [Link]

  • IJARIIE. synthesis and reactivity of some pyrazole derivatives. Available at: [Link]

  • Scribd. Complete Electrophilic Substitution Reactions Pyrazole. Available at: [Link]

  • Quora. Why is carbon 4 of a pyrazole susceptible to an electrophilic attack?. (2017). Available at: [Link]

  • SlideShare. Pyrazole. (2018). Available at: [Link]

  • IJNRD. A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. (2024). Available at: [Link]

  • Royal Society of Chemistry. Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines. Journal of the Chemical Society C: Organic. Available at: [Link]

  • ResearchGate. Pyrazole structure highlighting the nucleophilic and electrophilic.... Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). Available at: [Link]

  • National Journal of Pharmaceutical Sciences. A review of pyrazole an its derivative. (2021). Available at: [Link]

  • Arkat USA. Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Available at: [Link]

  • Chemistry Stack Exchange. How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine?. (2017). Available at: [Link]

  • Bentham Science. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2021). Mini-Reviews in Organic Chemistry. Available at: [Link]

Sources

The Compass of Modern Drug Discovery: A Technical Guide to Theoretical Calculations for Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Molecular Maze with Computational Chemistry

In the intricate landscape of drug discovery and materials science, the pyrazole scaffold stands as a privileged structure, a testament to its remarkable versatility and therapeutic potential. From potent kinase inhibitors in oncology to innovative corrosion inhibitors, the applications of pyrazole derivatives are vast and continually expanding.[1][2] However, the journey from a promising pyrazole-based molecule to a clinically effective drug or a high-performance material is fraught with challenges, demanding a deep understanding of its molecular behavior. This is where theoretical calculations emerge as an indispensable compass, guiding researchers through the complexities of molecular interactions and properties.

This in-depth technical guide is designed for researchers, scientists, and drug development professionals who seek to leverage the power of computational chemistry in their work with pyrazole derivatives. Moving beyond a mere recitation of protocols, this guide delves into the why behind the how, offering field-proven insights into the causality of experimental choices and ensuring a self-validating system of protocols. We will explore the core theoretical methodologies—Quantum Chemical Calculations, Molecular Docking, and Molecular Dynamics Simulations—not as isolated techniques, but as an integrated workflow to accelerate innovation.

I. The Digital Microscope: Quantum Chemical Calculations for Unveiling Intrinsic Properties

At the heart of understanding any molecule lies the distribution of its electrons. Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful lens to scrutinize the electronic structure, reactivity, and stability of pyrazole derivatives.[3][4][5][6] These calculations are fundamental for predicting a molecule's behavior before it is even synthesized, saving invaluable time and resources.

A. The Rationale Behind the Method: Why DFT?

DFT strikes a balance between computational cost and accuracy, making it the workhorse for studying systems of pharmacological interest. By approximating the many-electron wavefunction with the electron density, DFT allows us to calculate a wide range of molecular properties, including:

  • Optimized Geometry: The most stable three-dimensional arrangement of atoms.

  • Electronic Properties: Distribution of charges, dipole moment, and molecular electrostatic potential (MEP), which are crucial for understanding intermolecular interactions.

  • Frontier Molecular Orbitals (HOMO and LUMO): The highest occupied and lowest unoccupied molecular orbitals, respectively. The energy gap between them is a key indicator of chemical reactivity and stability.[6]

  • Tautomeric Stability: Pyrazoles can exist in different tautomeric forms. DFT calculations can accurately predict the relative energies of these tautomers, which is vital as different tautomers can exhibit distinct biological activities.[7]

B. Experimental Protocol: A Step-by-Step DFT Workflow

The following protocol outlines a typical DFT calculation for a pyrazole derivative using the Gaussian software package, a widely used tool in computational chemistry.

  • Molecule Building and Initial Optimization:

    • Construct the 3D structure of the pyrazole derivative using a molecular builder (e.g., GaussView, Avogadro).

    • Perform an initial geometry optimization using a computationally less expensive method, such as a molecular mechanics force field (e.g., MMFF94).

  • Gaussian Input File Preparation:

    • Create a Gaussian input file (.gjf or .com) specifying the calculation parameters. A typical input for geometry optimization and frequency calculation would include:

      • %nprocshared=X: Number of processor cores to be used.

      • %mem=YGB: Amount of memory to be allocated.

      • %chk=filename.chk: Name of the checkpoint file for storing calculation data.

      • #p B3LYP/6-311++G(d,p) opt freq: This is the route section.

        • B3LYP: The chosen DFT functional, known for its reliability in organic molecules.

        • 6-311++G(d,p): The basis set, which describes the atomic orbitals. This is a good choice for obtaining accurate geometries and electronic properties.

        • opt: Keyword for geometry optimization.

        • freq: Keyword to perform a frequency calculation after optimization to confirm a true energy minimum (no imaginary frequencies).

    • Specify the charge and multiplicity of the molecule. For most neutral, closed-shell pyrazole derivatives, this will be 0 1.

    • Provide the Cartesian coordinates of the atoms.

  • Job Submission and Monitoring:

    • Submit the input file to Gaussian.

    • Monitor the progress of the calculation through the output file (.log).

  • Analysis of Results:

    • Optimized Geometry: Visualize the optimized structure and analyze bond lengths and angles.

    • Thermodochemistry: The output of the frequency calculation provides thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

    • Electronic Properties: Analyze the Mulliken or Natural Bond Orbital (NBO) charges to understand the charge distribution. Visualize the HOMO, LUMO, and MEP to identify reactive sites.

Workflow for DFT Calculations

DFT_Workflow cluster_pre Pre-processing cluster_dft DFT Calculation (Gaussian) cluster_post Post-processing & Analysis build 1. Build 3D Structure initial_opt 2. Initial Optimization (MM) build->initial_opt input 3. Prepare Input File (Functional, Basis Set) initial_opt->input submit 4. Submit Job input->submit analysis 5. Analyze Output (Geometry, Energies, Orbitals) submit->analysis visualization 6. Visualize Results analysis->visualization

Caption: A generalized workflow for performing DFT calculations on pyrazole derivatives.

II. Unlocking the Door: Molecular Docking to Predict Binding Interactions

For pyrazole derivatives designed as therapeutic agents, understanding how they interact with their biological targets is paramount. Molecular docking is a computational technique that predicts the preferred orientation of a ligand (the pyrazole derivative) when bound to a receptor (typically a protein) to form a stable complex.[8][9] This method is instrumental in virtual screening and lead optimization.

A. The Rationale Behind the Method: Why Molecular Docking?

The "lock and key" analogy is a simplified but useful way to think about ligand-receptor interactions. Molecular docking algorithms explore the conformational space of the ligand within the binding site of the receptor and use a scoring function to estimate the binding affinity. This allows us to:

  • Predict Binding Poses: Identify the most likely three-dimensional arrangement of the ligand in the receptor's active site.

  • Estimate Binding Affinity: The docking score provides a qualitative measure of the strength of the interaction.

  • Identify Key Interactions: Pinpoint the specific amino acid residues involved in hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the complex.

  • Virtual Screening: Dock large libraries of compounds against a target to identify potential hits.

B. Experimental Protocol: A Step-by-Step Molecular Docking Workflow with AutoDock Vina

The following protocol details a molecular docking study of a pyrazole-based kinase inhibitor using AutoDock Vina, a popular and efficient open-source docking program.

  • Preparation of the Receptor and Ligand:

    • Receptor:

      • Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

      • Prepare the protein using AutoDock Tools (ADT): remove water molecules and co-crystallized ligands, add polar hydrogens, and assign Kollman charges. Save the prepared receptor in PDBQT format.

    • Ligand:

      • Draw the 2D structure of the pyrazole derivative and convert it to a 3D structure.

      • Optimize the ligand's geometry using a quantum chemical method (as described in Section I) or a robust molecular mechanics force field.

      • Use ADT to set the rotatable bonds and save the ligand in PDBQT format.

  • Grid Box Definition:

    • Using ADT, define a 3D grid box that encompasses the active site of the receptor. The size and center of the grid box are crucial for a successful docking run.

  • Docking Simulation:

    • Create a configuration file (conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the grid box parameters, and the name of the output file.

    • Run AutoDock Vina from the command line, providing the configuration file as input.

  • Analysis of Docking Results:

    • Vina will generate an output PDBQT file containing multiple binding poses for the ligand, ranked by their binding affinity (in kcal/mol).

    • Visualize the docked poses in the context of the receptor's active site using molecular visualization software like PyMOL or Discovery Studio Visualizer.[10][11]

    • Analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) for the best-scoring poses.

Workflow for Molecular Docking

Docking_Workflow cluster_prep Preparation cluster_dock Docking (AutoDock Vina) cluster_analysis Analysis prep_receptor 1. Prepare Receptor (PDBQT) grid 3. Define Grid Box prep_receptor->grid prep_ligand 2. Prepare Ligand (PDBQT) prep_ligand->grid run_vina 4. Run Docking Simulation grid->run_vina analyze_poses 5. Analyze Binding Poses & Scores run_vina->analyze_poses visualize 6. Visualize Interactions analyze_poses->visualize

Caption: A streamlined workflow for performing molecular docking of pyrazole derivatives.

III. The Molecular Movie: Molecular Dynamics Simulations for Dynamic Insights

While molecular docking provides a static snapshot of the ligand-receptor complex, biological systems are inherently dynamic. Molecular Dynamics (MD) simulations offer a "molecular movie," revealing the time-dependent behavior of the complex and providing a more realistic representation of the interactions.[8][12]

A. The Rationale Behind the Method: Why MD Simulations?

MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing us to observe their movements over time. This provides valuable information that static models cannot, such as:

  • Stability of the Binding Pose: Assess whether the binding pose predicted by docking is stable over time.

  • Conformational Changes: Observe how the ligand and receptor adapt to each other upon binding.

  • Solvent Effects: Explicitly model the role of water molecules in the binding process.

  • Binding Free Energy Calculations: More rigorous methods like MM/PBSA and MM/GBSA can be used to calculate the binding free energy from the MD trajectory, providing a more accurate estimate of binding affinity than docking scores alone.[8][13][14][15]

B. Experimental Protocol: A Step-by-Step MD Simulation Workflow with GROMACS

The following protocol outlines a typical MD simulation of a protein-pyrazole complex using GROMACS, a versatile and widely used MD simulation package.[12][16][17][18]

  • System Preparation:

    • Start with the best-docked pose of the protein-ligand complex.

    • Choose an appropriate force field (e.g., CHARMM36, AMBER) for the protein and generate the topology.

    • Parameterize the pyrazole derivative to be compatible with the chosen force field. This may involve using tools like the CGenFF server for CHARMM.

    • Place the complex in a simulation box of a defined shape (e.g., cubic, dodecahedron).

    • Solvate the system with water molecules (e.g., TIP3P water model).

    • Add ions to neutralize the system and mimic physiological salt concentration.

  • Energy Minimization:

    • Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system setup.

  • Equilibration:

    • Perform a two-step equilibration process:

      • NVT Equilibration (Constant Number of particles, Volume, and Temperature): Heat the system to the desired temperature (e.g., 300 K) while keeping the protein and ligand restrained.

      • NPT Equilibration (Constant Number of particles, Pressure, and Temperature): Equilibrate the pressure of the system while maintaining the temperature, still with restraints on the protein and ligand.

  • Production MD:

    • Remove the restraints and run the production MD simulation for a desired length of time (typically tens to hundreds of nanoseconds).

  • Trajectory Analysis:

    • Analyze the MD trajectory to calculate various properties:

      • Root Mean Square Deviation (RMSD): To assess the stability of the protein and ligand.

      • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

      • Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds over time.

      • Binding Free Energy Calculation (MM/PBSA or MM/GBSA): Use the trajectory to calculate the binding free energy.[8][13][15][19]

Workflow for Molecular Dynamics Simulation

MD_Workflow cluster_setup System Setup cluster_sim Simulation (GROMACS) cluster_analysis Analysis prep_complex 1. Prepare Complex solvate 2. Solvate & Add Ions prep_complex->solvate minimize 3. Energy Minimization solvate->minimize equilibrate 4. Equilibration (NVT & NPT) minimize->equilibrate production 5. Production MD equilibrate->production traj_analysis 6. Trajectory Analysis (RMSD, RMSF, H-bonds) production->traj_analysis free_energy 7. Binding Free Energy (MM/PBSA) traj_analysis->free_energy

Caption: A comprehensive workflow for MD simulations of pyrazole-protein complexes.

IV. Data-Driven Decisions: Quantitative Structure-Activity Relationship (QSAR)

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[20][21][22] For pyrazole derivatives, QSAR can be a powerful tool for predicting the activity of newly designed compounds and for understanding the structural features that are important for their biological effects.

A. The Rationale Behind the Method: Why QSAR?

By developing a predictive QSAR model, we can:

  • Predict the Activity of Novel Compounds: Estimate the biological activity of unsynthesized pyrazole derivatives.

  • Identify Key Molecular Descriptors: Determine which physicochemical properties (e.g., hydrophobicity, electronic properties, steric properties) are most influential for the observed activity.

  • Guide Lead Optimization: Use the insights from the QSAR model to design new derivatives with improved activity.

B. Experimental Protocol: A Generalized QSAR Modeling Workflow
  • Data Set Preparation:

    • Compile a dataset of pyrazole derivatives with experimentally determined biological activity data (e.g., IC50 values).

    • Ensure that the data is consistent and covers a significant range of activity.

  • Molecular Descriptor Calculation:

    • For each molecule in the dataset, calculate a variety of molecular descriptors that represent its structural and physicochemical properties.

  • Model Building and Validation:

    • Divide the dataset into a training set (for building the model) and a test set (for validating the model).

    • Use a statistical method (e.g., multiple linear regression, partial least squares) to build a mathematical model that correlates the molecular descriptors with the biological activity.

    • Validate the model using various statistical parameters (e.g., r², q²) to ensure its predictive power.

  • Model Interpretation and Application:

    • Interpret the QSAR model to understand the relationship between the molecular descriptors and the biological activity.

    • Use the validated model to predict the activity of new pyrazole derivatives.

V. Applications in Focus: Case Studies of Pyrazole Derivatives

The true power of these theoretical calculations is realized when they are applied to solve real-world scientific problems.

A. Drug Discovery: Designing Potent Kinase Inhibitors

Many pyrazole derivatives have been developed as potent inhibitors of protein kinases, which are crucial targets in cancer therapy.[1][2][23] A typical computational workflow for designing novel pyrazole-based kinase inhibitors would involve:

  • Molecular Docking: To screen a library of pyrazole derivatives against the ATP-binding site of the target kinase and identify initial hits.

  • MD Simulations: To study the binding stability of the most promising hits and to perform more accurate binding free energy calculations using MM/PBSA.

  • QSAR: To develop a model that can predict the inhibitory activity of new pyrazole derivatives based on their structural features.

  • DFT Calculations: To understand the electronic properties of the most potent inhibitors and to guide further chemical modifications.

Compound Target IC50 (µM) Docking Score (kcal/mol) Predicted pIC50 (QSAR)
Compound ARET Kinase0.015-7.148.8
Compound BVEGFR-20.034--
Compound CCDK-26.1--
Compound DEGFR0.09--
This table presents a compilation of data from various studies to illustrate the application of theoretical calculations in the development of pyrazole-based kinase inhibitors.[1][8][24]
B. Materials Science: Pyrazole Derivatives as Corrosion Inhibitors

Pyrazole derivatives have shown excellent performance as corrosion inhibitors for various metals and alloys.[3] Theoretical calculations are instrumental in understanding their mechanism of action:

  • DFT Calculations: To determine the electronic properties of the pyrazole derivatives, such as the energies of the HOMO and LUMO, which are related to their ability to donate or accept electrons to/from the metal surface. The MEP can identify the most likely sites for interaction with the metal.

  • MD Simulations: To simulate the adsorption of the pyrazole derivatives on the metal surface in the presence of a corrosive environment, providing insights into the formation of a protective film.

Inhibitor Metal Inhibition Efficiency (%) EHOMO (eV) ELUMO (eV)
Pyrazole Derivative XMild Steel90.4-5.35-0.68
Pyrazole Derivative YCarbon Steel93.2--
Pyrazole Derivative ZCopper--6.279-1.147
This table summarizes findings from different studies on the use of pyrazole derivatives as corrosion inhibitors, highlighting the correlation between experimental and theoretical data.[3][5][25]

VI. Conclusion: The Synergy of Theory and Experiment

The theoretical calculations detailed in this guide are not meant to replace experimental research but to augment and accelerate it. The synergy between in silico and in vitro/in vivo studies creates a powerful feedback loop: computational predictions guide experimental design, and experimental results validate and refine the computational models. For researchers working with pyrazole derivatives, a solid understanding and application of these theoretical methods are no longer just an advantage but a necessity for staying at the forefront of scientific innovation. By embracing this integrated approach, we can more efficiently navigate the molecular maze and unlock the full potential of the remarkable pyrazole scaffold.

References

  • Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. (2021). ACS Omega. Retrieved from [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Pyrazoles as anticancer agents: Recent advances. (n.d.). SRR Publications. Retrieved from [Link]

  • Docking score and MMGBSA dG bind of pyrazole derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives. (2024). Indian Journal of Heterocyclic Chemistry. Retrieved from [Link]

  • In silico Docking Studies of Novel Pyrazole Derivatives for Glaucoma. (2019). International Journal of Pharmacy and Biological Sciences. Retrieved from [Link]

  • Mini review on anticancer activities of Pyrazole Derivatives. (2023). IJNRD. Retrieved from [Link]

  • Design, synthesis, and evaluation of a pyrazole-based corrosion inhibitor: a computational and experimental study. (2024). National Institutes of Health. Retrieved from [Link]

  • DFT, Monte Carlo and molecular dynamics simulations for the prediction of corrosion inhibition efficiency of novel pyrazolylnucleosides on Cu(111) surface in acidic media. (2021). National Institutes of Health. Retrieved from [Link]

  • DFT and QSAR study of corrosion inhibition on 3,5-di-substituted pyrazole derivatives. (2016). Lebanese Science Journal. Retrieved from [Link]

  • Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. (2023). YouTube. Retrieved from [Link]

  • GROMACS Tutorials. (n.d.). GROMACS. Retrieved from [Link]

  • DFT Calculations for Corrosion Inhibition of Ferrous Alloys by Pyrazolopyrimidine Derivatives. (n.d.). Scirp.org. Retrieved from [Link]

  • GROMACS: MD Simulation of a Protein-Ligand Complex. (n.d.). Angelo Raymond Rossi. Retrieved from [Link]

  • Guardians Against Corrosion: Exploring Diphenylpyrazoles Through Experimental and DFT Analysis. (2024). Institute for Color Science and Technology. Retrieved from [Link]

  • Synthesis, antitumor evaluation, molecular modeling and quantitative structure-activity relationship (QSAR) of some novel arylazopyrazolodiazine and triazine analogs. (2009). PubMed. Retrieved from [Link]

  • In-silico molecular modelling, MM/GBSA binding free energy and molecular dynamics simulation study of novel pyrido fused imidazo[4,5-c]quinolines as potential anti-tumor agents. (n.d.). Frontiers. Retrieved from [Link]

  • Protein-Ligand Complex. (n.d.). MD Tutorials. Retrieved from [Link]

  • 2D and 3D-QSAR Modeling of 1H‑Pyrazole Derivatives as EGFR Inhibitors: Molecular Docking, and Pharmacokinetic Profiling. (2023). ResearchGate. Retrieved from [Link]

  • Protein-Ligand MD Simulation in Gromacs-A to Z. (2022). YouTube. Retrieved from [Link]

  • Synthesis, Anticancer Activity, and Computational Studies of New Pyrazole Derivatives. (2024). ResearchGate. Retrieved from [Link]

  • How to perform optimization, IR frequency calculation, ESP and FMO analysis in Gaussian. (2023). YouTube. Retrieved from [Link]

  • Ligand docking and binding site analysis with pymol and autodock/vina. (n.d.). SciSpace. Retrieved from [Link]

  • A step by step guide for performing molecular docking using AutoDock Vina. (n.d.). ResearchGate. Retrieved from [Link]

  • A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (n.d.). PubMed. Retrieved from [Link]

  • End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. (2019). PubMed. Retrieved from [Link]

  • The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Use of Pyrazole Hydrogen Bonding in Tripodal Complexes to Form Self Assembled Homochiral Dimers. (n.d.). PubMed Central. Retrieved from [Link]

  • Gaussian Input Files. (n.d.). Emmett M. Leddin. Retrieved from [Link]

  • Molecular Docking using PyRx and AutoDock/Vina. (2021). YouTube. Retrieved from [Link]

  • How to Visualize Molecular Docking Results in Discovery Studio. (2023). YouTube. Retrieved from [Link]

  • Autodock Vina Tutorial - Molecular Docking. (2020). YouTube. Retrieved from [Link]

  • How to Do Molecular Docking – Part 2: Result Analysis & Visualization with PyRx and Discovery Studio. (2023). YouTube. Retrieved from [Link]

  • Basic docking. (n.d.). Read the Docs. Retrieved from [Link]

  • Ligand docking and binding site analysis with PyMOL and Autodock/Vina. (2010). National Institutes of Health. Retrieved from [Link]

  • The Absolute Beginners Guide to Gaussian. (n.d.). Computational Chemistry List. Retrieved from [Link]

  • Improving Small-Molecule Force Field Parameters in Ligand Binding Studies. (n.d.). Frontiers. Retrieved from [Link]

  • How to Perform Molecular Docking with AutoDock Vina. (2024). YouTube. Retrieved from [Link]

  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. (n.d.). MDPI. Retrieved from [Link]

  • Parameterizing a Novel Residue. (n.d.). Theoretical and Computational Biophysics Group. Retrieved from [Link]

  • How to Create Input file for Gaussian 09 Calculation and Geometry Optimization. (2023). YouTube. Retrieved from [Link]

  • Broadening access to small-molecule parameterization with the force field toolkit. (2024). ResearchGate. Retrieved from [Link]

  • Learning Force Field Parameters from Differentiable Particle-Field Molecular Dynamics. (n.d.). ChemRxiv. Retrieved from [Link]

  • Hydrogen bond analysis after molecular dynamics (MD) simulations of... (n.d.). ResearchGate. Retrieved from [Link]

  • The Empirical Correlation between Hydrogen Bonding Strength and Excited-State Intramolecular Proton Transfer in 2-Pyridyl Pyrazoles. (2012). The Journal of Physical Chemistry A. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Chloro-1H-pyrazole-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus is a privileged five-membered heterocyclic scaffold that is a cornerstone in modern drug discovery.[1][2] Its derivatives exhibit a remarkable breadth of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antidepressant properties.[1][3] The specific substitution pattern on the pyrazole ring is critical for modulating the biological activity of these compounds. 5-Chloro-1H-pyrazole-4-carboxylic acid and its derivatives are particularly valuable intermediates, serving as versatile building blocks for the synthesis of more complex molecules with tailored therapeutic profiles. The presence of the chloro, carboxylic acid, and reactive pyrazole ring positions allows for a multitude of subsequent chemical transformations.

This guide provides a detailed overview of established and efficient synthetic strategies for obtaining this compound derivatives, with a focus on the underlying chemical principles, step-by-step protocols, and critical experimental considerations.

Synthetic Strategies: A Multi-pronged Approach

The synthesis of this compound derivatives can be broadly categorized into two primary strategies:

  • Post-synthetic Modification of a Pre-formed Pyrazole Core: This is the most common approach and involves the initial synthesis of a pyrazole ring, followed by sequential functionalization—specifically chlorination, formylation, and oxidation.

  • Ring Formation from Pre-functionalized Precursors: This strategy involves the cyclization of acyclic precursors that already contain some of the desired functional groups or their synthetic equivalents.

This document will primarily focus on the first strategy due to its modularity and the wide availability of starting materials.

Strategy 1: Stepwise Functionalization of the Pyrazole Ring

This robust and highly adaptable strategy involves a three-step sequence starting from a substituted pyrazole:

  • Step A: Vilsmeier-Haack Formylation of a 5-Chloropyrazole: Introduction of a formyl group at the C4 position.

  • Step B: Oxidation of the 4-Formyl Group: Conversion of the aldehyde to the target carboxylic acid.

  • Alternative Precursor Synthesis: The Knorr Pyrazole Synthesis: A foundational method for creating the initial pyrazole ring system.

Below is a workflow diagram illustrating this overall strategy.

G cluster_0 Core Synthesis cluster_1 Functionalization Pathway 1,3-Dicarbonyl 1,3-Dicarbonyl Substituted Pyrazole Substituted Pyrazole 1,3-Dicarbonyl->Substituted Pyrazole Knorr Synthesis Hydrazine Hydrazine Hydrazine->Substituted Pyrazole 5-Chloropyrazole 5-Chloropyrazole Substituted Pyrazole->5-Chloropyrazole Chlorination (e.g., POCl3) 5-Chloro-1H-pyrazole-4-carbaldehyde 5-Chloro-1H-pyrazole-4-carbaldehyde 5-Chloropyrazole->5-Chloro-1H-pyrazole-4-carbaldehyde Vilsmeier-Haack Formylation Target_Molecule This compound 5-Chloro-1H-pyrazole-4-carbaldehyde->Target_Molecule Oxidation Knorr_Synthesis Hydrazine Hydrazine Intermediate Imine/Enamine Intermediate Hydrazine->Intermediate 1,3-Dicarbonyl 1,3-Dicarbonyl 1,3-Dicarbonyl->Intermediate Pyrazole Pyrazole Intermediate->Pyrazole Cyclization & Dehydration

Sources

Application Notes & Protocols: Leveraging 5-Chloro-1H-pyrazole-4-carboxylic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Pyrazole Scaffold as a Cornerstone of Drug Discovery

The pyrazole ring is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its five-membered aromatic structure, containing two adjacent nitrogen atoms, offers a unique combination of metabolic stability, synthetic versatility, and the capacity for multi-directional hydrogen bonding. This has led to the incorporation of the pyrazole nucleus into a multitude of FDA-approved drugs, from anti-inflammatory agents like Celecoxib to targeted cancer therapies such as Ruxolitinib and Ibrutinib.

Within this esteemed class of heterocycles, 5-Chloro-1H-pyrazole-4-carboxylic acid emerges as a particularly valuable and versatile building block for drug development professionals. Its structure is ingeniously predisposed for chemical exploration:

  • A stable pyrazole core serves as a rigid and predictable anchor.

  • An accessible carboxylic acid group provides a robust handle for derivatization, most commonly through amide bond formation, enabling the systematic exploration of chemical space.

  • A chloro substituent at the 5-position modulates the electronic properties of the ring, influences the acidity of the N-H proton, and can serve as a potential vector for further functionalization.

This guide provides an in-depth exploration of this compound, detailing its synthesis, core reactivity, and strategic application in the design of novel therapeutic agents, with a focus on kinase inhibitors. The protocols herein are designed to be self-validating, explaining the causality behind experimental choices to empower researchers in their drug discovery endeavors.

Section 1: Physicochemical Profile and Reactivity Insights

A thorough understanding of a building block's fundamental properties is critical for its effective use in synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1186049-67-1
Molecular Formula C₄H₃ClN₂O₂
Molecular Weight 146.53 g/mol
Appearance Off-white to white solid-
Storage 2-8°C, under inert gas
Reactivity Analysis: A Triad of Functional Handles

The synthetic utility of this compound stems from its three primary reactive zones:

  • The Carboxylic Acid (C4-COOH): This is the principal site for diversification. It readily undergoes standard transformations, with amide coupling being the most prominent in medicinal chemistry for generating libraries of compounds for structure-activity relationship (SAR) studies. Esterification and reduction to the corresponding alcohol are also viable transformations.

  • The Pyrazole Nitrogens (N1-H): The acidic N-H proton can be readily deprotonated and subsequently alkylated or arylated (e.g., via Buchwald-Hartwig or Ullmann coupling), allowing for modulation of properties such as solubility and the introduction of additional pharmacophoric elements.

  • The Chloro Group (C5-Cl): While more inert than an alkyl halide, this chlorine atom can participate in nucleophilic aromatic substitution (SNAr) reactions, particularly with potent nucleophiles or under metal-catalyzed conditions. This allows for late-stage functionalization, though it is a less common strategy compared to derivatization at the acid or N-H positions.

Section 2: Synthesis of the Core Scaffold

The availability of a reliable synthetic route to the title compound is paramount. While several methods exist, a common and scalable approach involves the hydrolysis of the corresponding ethyl ester, which itself is often prepared from more fundamental precursors.

Protocol 1: Synthesis via Saponification

This protocol describes the final step in a multi-step synthesis, focusing on the hydrolysis of the ester precursor.

Objective: To prepare this compound from its ethyl ester.

Reaction Scheme:

G start Ethyl 5-chloro-1H-pyrazole-4-carboxylate end This compound start->end reagents reagents 1. KOH or NaOH 2. Ethanol/Water 3. HCl (aq)

Caption: Saponification of the ester precursor.

Materials:

  • Ethyl 5-chloro-1H-pyrazole-4-carboxylate (1.0 eq)

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) (2.0 - 2.5 eq)

  • Ethanol (3A or absolute)

  • Deionized water

  • Hydrochloric acid (1M or 2M)

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 5-chloro-1H-pyrazole-4-carboxylate in ethanol (approx. 10 mL per gram of ester).

  • In a separate beaker, dissolve KOH in a minimal amount of water and add it to the ethanolic solution.

  • Heat the reaction mixture to reflux and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous residue with water and wash once with ethyl acetate to remove any unreacted starting material or non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify slowly with hydrochloric acid to pH 2-3. A white precipitate of the carboxylic acid should form.

  • Stir the cold suspension for 30-60 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold deionized water to remove inorganic salts.

  • Dry the product under vacuum to yield this compound.

Section 3: The Core Application: Amide Coupling Protocols

The formation of an amide bond is arguably the most crucial reaction in medicinal chemistry. It connects the stable pyrazole core to a vast array of commercially available primary and secondary amines, enabling the precise placement of functional groups that can interact with biological targets through mechanisms like hydrogen bonding.

Protocol 2: General Procedure for Amide Bond Formation

This protocol outlines a robust and widely used method for coupling this compound with a diverse range of amines using a carbodiimide activator.

Workflow Overview:

G cluster_0 Step 1: Activation cluster_1 Step 2: Coupling A 5-Chloro-1H-pyrazole- 4-carboxylic acid E Activated Intermediate (e.g., Active Ester) A->E B Coupling Reagent (e.g., EDC, HATU) B->E C Base (e.g., DIPEA) D Solvent (e.g., DMF) G Final Product: 5-Chloro-1H-pyrazole- 4-carboxamide E->G F Primary or Secondary Amine (R-NH₂ or R₂NH) F->G

Caption: Two-step, one-pot amide coupling workflow.

Materials:

  • This compound (1.0 eq)

  • Amine of choice (1.1 - 1.2 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 eq)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • Activation: To a dry, nitrogen-purged flask, add this compound (1.0 eq), NHS or HOBt (1.2 eq), and the chosen anhydrous solvent (e.g., DMF).

  • Stir the mixture to dissolve/suspend the solids and then add EDC (1.2 eq). Stir at room temperature for 15-30 minutes. The formation of the activated ester intermediate occurs during this step.

  • Amine Coupling: In a separate vial, dissolve the amine (1.1 eq) in a small amount of the same solvent. Add this solution, followed by the base (DIPEA, 2.5 eq), to the pre-activated mixture.

  • Stir the reaction at room temperature for 2-16 hours. The progress should be monitored by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and finally with brine. This removes the base, unreacted acid, and water-soluble byproducts from the EDC reagent.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the desired pyrazole-4-carboxamide.

Causality Note: The addition of NHS or HOBt is crucial. These reagents form an active ester intermediate that is more stable and less prone to side reactions than the initial O-acylisourea intermediate formed by EDC alone. This strategy also helps to suppress racemization if a chiral amine is used.

Table 2: Common Amide Coupling Reagents

Reagent NameClassActivator/BaseCommon SolventsKey Considerations
EDC CarbodiimideNHS or HOBt / DIPEA, TEADMF, DCM, WaterWater-soluble urea byproduct is easily removed during aqueous workup.
HATU Aminium SaltDIPEA, TEADMF, NMPHighly efficient and fast, even for hindered couplings. Can cause guanidinylation of primary amines as a side reaction.
PyBOP Phosphonium SaltDIPEA, TEADMF, DCMGood for sterically demanding couplings; does not cause guanidinylation. Phosphoramide byproduct can be difficult to remove.
SOCl₂ Acid Halide FormerCatalytic DMFDCM, TolueneForms highly reactive acid chloride. Harsher conditions (heat often required), not suitable for sensitive substrates.

Section 4: Strategic Applications in Drug Design

The 5-chloro-1H-pyrazole-4-carboxamide scaffold is a powerful platform for developing targeted therapies, most notably kinase inhibitors.

Application Focus: Kinase Inhibitors

Protein kinases are critical regulators of cellular signaling, and their aberrant activity is a hallmark of many cancers and inflammatory diseases. The ATP-binding site of most kinases contains a "hinge region" that forms key hydrogen bonds with ATP. Many Type I and Type II kinase inhibitors are designed to mimic this interaction.

The pyrazole scaffold is an excellent "hinge-binder." The adjacent nitrogen atoms can form one or two hydrogen bonds with the backbone amides of the kinase hinge region. The amide bond created from the carboxylic acid serves to project other parts of the molecule (the "R-group" from the amine) into adjacent hydrophobic pockets, thereby conferring potency and selectivity.

G cluster_0 Kinase ATP-Binding Site cluster_1 Pyrazole Carboxamide Inhibitor hinge Hinge Region N-H··· O=C··· pyrazole N-H N Pyrazole Core hinge:f1->pyrazole:n1 H-Bond hinge:f2->pyrazole:nh H-Bond pocket Hydrophobic Pocket carboxamide C=O N-H pyrazole->carboxamide:f0 r_group R-Group (from amine) carboxamide:f1->r_group r_group->pocket Occupies Pocket

Caption: Conceptual diagram of a pyrazole carboxamide inhibitor binding to a kinase.

This strategic design principle has been successfully applied to develop inhibitors for numerous kinases, including:

  • Janus Kinases (JAKs): As seen in the drug Ruxolitinib, a pyrrolo[2,3-d]pyrimidine core (a related heterocycle) is used as the hinge binder. The pyrazole scaffold serves a similar function in other JAK inhibitors.

  • Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): N-(1H-pyrazol-4-yl)carboxamides have been specifically developed as potent and selective IRAK4 inhibitors for treating inflammatory diseases.

  • Fibroblast Growth Factor Receptors (FGFRs): The 5-amino-1H-pyrazole-4-carboxamide framework is the basis for potent covalent inhibitors of FGFR, which are implicated in various cancers.

Broader Therapeutic Potential

Beyond kinase inhibition, the pyrazole scaffold is associated with a wide spectrum of biological activities. Derivatives of this compound can be screened for:

  • Anti-inflammatory Activity: Independent of specific kinase inhibition, targeting enzymes like COX.

  • Antimicrobial and Antifungal Activity: The pyrazole nucleus is found in many agents with antibacterial and antifungal properties.

  • Anticancer Activity: Targeting various mechanisms beyond kinase inhibition, such as inducing apoptosis.

Section 5: Troubleshooting and Key Considerations

  • Incomplete Reactions: If an amide coupling reaction stalls, gentle heating (40-50 °C) may help, but verify the stability of the amine first. Alternatively, switching to a more powerful coupling reagent like HATU may be necessary.

  • Purification Challenges: The urea byproduct of carbodiimide reagents can sometimes be difficult to separate from the product. Using EDC allows for its removal with a simple acid wash. If phosphonium-based reagents (e.g., PyBOP) are used, the phosphoramide byproduct can be stubborn; multiple washes or specialized chromatography may be needed.

  • Low Solubility: The starting carboxylic acid or the final amide products may have poor solubility in common reaction solvents like DCM. DMF, NMP, or DMA are more polar alternatives that can improve solubility.

  • Side Reactions: When using highly reactive acid chlorides, ensure the amine is not sensitive to the acidic byproduct (HCl). A non-nucleophilic scavenger base like 2,6-lutidine can be used in place of TEA or DIPEA if the amine is particularly valuable or prone to acylation.

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for the modern medicinal chemist. Its pre-activated structure, featuring a stable core and a versatile carboxylic acid handle, provides an efficient and logical entry point for generating vast libraries of drug-like molecules. Its proven success as a core component of kinase inhibitors underscores its value. By mastering the synthesis and derivatization protocols detailed in this guide, researchers and drug development professionals can effectively harness the power of this privileged scaffold to accelerate the discovery of next-generation therapeutics.

References

  • PrepChem. Synthesis of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid.
  • MDPI.
  • Bentham Science.
  • Bentham Science.
  • Ingenta Connect.
  • ResearchGate.
  • ChemicalBook. 5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid synthesis.
  • ResearchGate. Synthesis of 5-chloro-3-methyl-1 phenyl-1H pyrazole-4-carboxylic acd heterocyclic-2-ylamide.
  • PrepChem. Synthesis of 5-chloro-1-methyl-4-pyrazole carboxylic acid.
  • BenchChem. Application Notes and Protocols for Amide Coupling with Carboxylic Acids.
  • MySkinRecipes. This compound.
  • MDPI.
  • Amerigo Scientific. 5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid.
  • Chem-Impex. 1-(4-Chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid.
  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • MySkinRecipes. 4-Chloro-1H-pyrazole-5-carboxylic acid.
  • BenchChem.
  • Fisher Scientific. Amide Synthesis.
  • PubMed.
  • International Journal of Pharmaceutical Sciences Review and Research.
  • MDPI. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML).
  • ResearchGate. Pyrazole Scaffold: A Remarkable Tool in Drug Development.
  • Future Medicinal Chemistry. Pyrazole: an emerging privileged scaffold in drug discovery.
  • PubMed. Identification of N-(1H-pyrazol-4-yl)
  • MDPI. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies.
  • RSC Publishing. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.
  • AxisPharm. Amide coupling Protocol for Amino PEG.
  • Nature. Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction between hydrazone and dienone.
  • MDPI. Amino-Pyrazoles in Medicinal Chemistry: A Review.
  • PubMed Central.
  • PrepChem. Synthesis of 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylic acid.
  • MySkinRecipes. 5-Chloro-1-Methyl-1H-Pyrazole-4-Carboxylic Acid.

The Pivotal Role of Pyrazole Carboxylic Acids in Modern Agrochemical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of enhanced agricultural productivity and sustainable crop protection has positioned pyrazole carboxylic acids as a cornerstone in the synthesis of a new generation of high-performance agrochemicals.[1][2] This versatile scaffold, characterized by its five-membered heterocyclic ring containing two adjacent nitrogen atoms and a carboxylic acid functional group, serves as a critical building block for a diverse array of fungicides, herbicides, and insecticides.[3][4] The inherent chemical properties of the pyrazole ring, including its metabolic stability and the ability to be functionalized at multiple positions, allow for the fine-tuning of biological activity, selectivity, and physicochemical properties of the final active ingredients.[4][5]

This technical guide provides an in-depth exploration of the applications of pyrazole carboxylic acids in the synthesis of leading agrochemicals. We will delve into the causality behind experimental choices in their synthesis, present detailed, self-validating protocols for key synthetic transformations, and illuminate the modes of action that underpin their efficacy.

Fungicides: The Power of Succinate Dehydrogenase Inhibition

Pyrazole carboxamides represent a significant class of fungicides that act as Succinate Dehydrogenase Inhibitors (SDHIs).[6][7] These compounds disrupt the fungal mitochondrial respiratory chain at complex II, leading to a cessation of energy production and ultimately, fungal cell death.[8][9] The pyrazole carboxylic acid moiety is a critical component of many modern SDHI fungicides, forming the core structure that is intricately linked to their biological activity.[10][11]

Application Note: Synthesis of SDHI Fungicides

The synthesis of pyrazole carboxamide SDHI fungicides, such as fluxapyroxad and bixafen, hinges on the strategic formation of an amide bond between a pyrazole carboxylic acid derivative and a specific aniline moiety. The structure-activity relationship studies have shown that the substituents on both the pyrazole ring and the aniline partner are crucial for fungicidal potency and spectrum.[10][12]

Key Commercial Examples:

FungicideKey Pyrazole Carboxylic Acid IntermediateTarget Pathogens
Fluxapyroxad 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acidBroad spectrum, including Rhizoctonia solani
Bixafen 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acidEffective against various rusts and smuts
Penthiopyrad 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acidControls a wide range of plant diseases
Protocol: Synthesis of Fluxapyroxad

The synthesis of fluxapyroxad provides a representative example of the construction of a pyrazole carboxamide fungicide.[13][14] The key transformation is the amidation of 2-(3',4',5'-trifluorobiphenyl-2-yl)aniline with 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride.

Workflow for Fluxapyroxad Synthesis:

G cluster_0 Synthesis of Pyrazole Acid Chloride cluster_1 Synthesis of Aniline Intermediate Py_acid 3-(Difluoromethyl)-1-methyl- 1H-pyrazole-4-carboxylic acid SOCl2 Thionyl Chloride (SOCl₂) Py_acid->SOCl2 Reflux Py_chloride 3-(Difluoromethyl)-1-methyl- 1H-pyrazole-4-carbonyl chloride SOCl2->Py_chloride Amidation Amidation Py_chloride->Amidation Grignard 3,4,5-Trifluorophenyl magnesium bromide Schiff_base 2-Chloroaniline Schiff base Grignard->Schiff_base Negishi Coupling Aniline_inter 2-(3',4',5'-Trifluorobiphenyl-2-yl)aniline Schiff_base->Aniline_inter Aniline_inter->Amidation Fluxapyroxad Fluxapyroxad Amidation->Fluxapyroxad Pyridine, Toluene

Caption: Synthetic workflow for Fluxapyroxad.

Step-by-Step Methodology:

  • Synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride:

    • A mixture of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid and an excess of thionyl chloride is heated under reflux for 2-3 hours.[15]

    • The excess thionyl chloride is removed under reduced pressure to yield the crude acid chloride, which can be used in the next step without further purification.

  • Synthesis of 2-(3',4',5'-Trifluorobiphenyl-2-yl)aniline:

    • This aniline intermediate can be synthesized via several cross-coupling strategies, such as Suzuki-Miyaura or Negishi coupling.[13]

    • For a Negishi coupling, a trifluorophenylzinc species, generated in situ from the corresponding Grignard reagent, is coupled with a 2-chloroaniline Schiff base in the presence of a palladium catalyst.[13]

  • Amidation to form Fluxapyroxad:

    • To a solution of 2-(3',4',5'-trifluorobiphenyl-2-yl)aniline in a suitable solvent (e.g., toluene), a base such as pyridine is added.

    • A solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride in the same solvent is added dropwise at room temperature.

    • The reaction mixture is stirred for several hours until completion, as monitored by TLC.

    • The product is then isolated through standard work-up procedures, including washing with water and brine, drying over anhydrous sodium sulfate, and purification by crystallization or column chromatography.[16]

Causality Behind Experimental Choices:

  • Thionyl Chloride: This reagent is a common and effective choice for converting carboxylic acids to acid chlorides due to the formation of gaseous byproducts (SO₂ and HCl), which are easily removed.

  • Cross-Coupling Reactions: These reactions are powerful tools for forming the C-C bond between the two aromatic rings in the aniline intermediate, offering high yields and functional group tolerance.[13]

  • Pyridine: Acts as a base to neutralize the HCl generated during the amidation reaction, driving the reaction to completion.

Herbicides: Targeting the HPPD Enzyme

Pyrazole-based herbicides have emerged as potent inhibitors of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[17][18][19] HPPD is a key enzyme in the biosynthesis of plastoquinone and tocopherols, which are essential for photosynthesis and protecting the plant from oxidative damage. Inhibition of HPPD leads to the characteristic bleaching of susceptible weeds.[20][21]

Application Note: Synthesis of HPPD-Inhibiting Herbicides

The synthesis of pyrazole-based HPPD inhibitors often involves the construction of a benzoyl pyrazole scaffold.[17] The specific substitution patterns on both the pyrazole and the benzoyl moiety are critical for herbicidal activity and crop selectivity.[18]

Key Commercial Examples:

HerbicideKey Pyrazole MoietyTarget Weeds
Topramezone Pyrazole-4-yl benzoylBroadleaf and grass weeds in corn
Pyrasulfotole Pyrazole-4-yl sulfonylBroadleaf weeds in cereals
Protocol: General Synthesis of Pyrazole Benzophenone Derivatives

The following protocol outlines a general method for the synthesis of pyrazole benzophenone derivatives, which are precursors to herbicides like topramezone.[22][23]

Workflow for Pyrazole Benzophenone Synthesis:

G cluster_0 Formation of Pyrazole Ring cluster_1 Acylation Dione 1,3-Diphenylpropane-1,3-dione DMFDMA Dimethylformamide dimethylacetal (DMF-DMA) Dione->DMFDMA Reaction Hydrazine Hydrazine hydrate DMFDMA->Hydrazine Cyclization Py_intermediate 3-Phenyl-1H-pyrazol-4-yl(phenyl)methanone Hydrazine->Py_intermediate Acyl_chloride Acyl Chloride (R-COCl) Py_intermediate->Acyl_chloride Reaction TEA Triethylamine (TEA) Acyl_chloride->TEA Base Py_benzophenone 1-Acyl-3-phenyl-1H-pyrazol-4-yl (phenyl)methanone TEA->Py_benzophenone

Caption: General synthetic workflow for Pyrazole Benzophenones.

Step-by-Step Methodology:

  • Synthesis of 3-Phenyl-1H-pyrazol-4-yl(phenyl)methanone:

    • 1,3-Diphenylpropane-1,3-dione is reacted with dimethylformamide dimethylacetal.

    • The resulting intermediate is then cyclized with hydrazine hydrate in a suitable solvent like ethanol under reflux to form the pyrazole ring.[22]

  • Acylation of the Pyrazole Ring:

    • The synthesized pyrazole intermediate is dissolved in a solvent such as dichloromethane.

    • Triethylamine is added as a base.

    • The desired acyl chloride is added dropwise at a low temperature (e.g., 0 °C).

    • The reaction is stirred at room temperature until completion.

    • The product is isolated by washing with water, drying, and purification.[23]

Causality Behind Experimental Choices:

  • DMF-DMA: This reagent acts as a one-carbon synthon and activates the dione for cyclization with hydrazine.

  • Hydrazine Hydrate: Provides the two nitrogen atoms required for the formation of the pyrazole ring.

  • Triethylamine: A common organic base used to scavenge the HCl produced during the acylation reaction.

Insecticides: Modulating Insect Nervous System Targets

Pyrazole carboxylic acids are integral to the synthesis of two major classes of modern insecticides: the diamide insecticides that modulate ryanodine receptors, and the pyrazoline insecticides that block voltage-gated sodium channels.[2][24][25]

Application Note: Synthesis of Diamide Insecticides

Diamide insecticides, such as chlorantraniliprole and cyantraniliprole, are potent activators of insect ryanodine receptors, leading to uncontrolled release of calcium, muscle paralysis, and death.[26][27][28] The key pyrazole carboxylic acid intermediate for these insecticides is 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid.[2]

Key Commercial Examples:

InsecticideKey Pyrazole Carboxylic Acid IntermediateMode of Action
Chlorantraniliprole 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acidRyanodine receptor activator
Cyantraniliprole 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acidRyanodine receptor activator
Protocol: Synthesis of Chlorantraniliprole

The synthesis of chlorantraniliprole involves the amide coupling of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid with a specific anthranilic acid derivative.[29]

Workflow for Chlorantraniliprole Synthesis:

G cluster_0 Activation of Pyrazole Carboxylic Acid cluster_1 Amide Coupling Py_acid 3-Bromo-1-(3-chloro-2-pyridinyl)- 1H-pyrazole-5-carboxylic acid Activating_agent Activating Agent (e.g., SOCl₂) Py_acid->Activating_agent Py_activated Activated Pyrazole Carboxylic Acid Activating_agent->Py_activated Anthranilic_acid_der 2-Amino-5-chloro-N,3- dimethylbenzamide Py_activated->Anthranilic_acid_der Reaction Base Base (e.g., Pyridine) Anthranilic_acid_der->Base Chlorantraniliprole Chlorantraniliprole Base->Chlorantraniliprole

Caption: Synthetic workflow for Chlorantraniliprole.

Step-by-Step Methodology:

  • Activation of the Pyrazole Carboxylic Acid:

    • 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid is converted to its more reactive acid chloride or another activated form using reagents like thionyl chloride or oxalyl chloride.[29]

  • Amide Coupling:

    • The activated pyrazole carboxylic acid is reacted with 2-amino-5-chloro-N,3-dimethylbenzamide in the presence of a base like pyridine in an inert solvent.

    • The reaction is typically carried out at room temperature.

    • The final product, chlorantraniliprole, is isolated and purified using standard techniques.

Application Note: Synthesis of Voltage-Gated Sodium Channel Blocking Insecticides

Pyrazoline-type insecticides act as state-dependent blockers of voltage-gated sodium channels in insects, leading to paralysis and death.[24][30][31][32] The synthesis of these compounds often involves the formation of a pyrazole-5-carboxamide core.[15][33]

Key Example:

Insecticide ClassExampleMode of Action
PyrazolineIndoxacarbVoltage-gated sodium channel blocker
Protocol: General Synthesis of Pyrazole-5-carboxamides for Insecticides

The following is a general protocol for the synthesis of pyrazole-5-carboxamides.[15]

Step-by-Step Methodology:

  • Synthesis of the Pyrazole-5-carboxylic acid:

    • A substituted pyrazole-5-carboxylic acid is synthesized, for example, 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid.[34]

  • Formation of the Acid Chloride:

    • The carboxylic acid is reacted with thionyl chloride to form the corresponding acid chloride.[15]

  • Amidation:

    • The acid chloride is then reacted with a suitable amine, such as (4-(aminomethyl)phenyl)methanol, in the presence of a base like triethylamine in a solvent like dichloromethane at a low temperature.[15]

Causality Behind Experimental Choices:

  • State-Dependent Blockade: The design of these molecules is aimed at achieving selective binding to the open and/or inactivated states of the insect sodium channel, which provides a margin of safety for non-target organisms.[24]

  • Amine Selection: The choice of the amine component in the amidation step is crucial for defining the insecticidal spectrum and potency of the final product.

Conclusion

Pyrazole carboxylic acids are undeniably a privileged scaffold in the landscape of modern agrochemical research and development. Their synthetic versatility allows for the creation of a wide range of active ingredients targeting diverse biological pathways in fungi, plants, and insects. The protocols and application notes presented herein provide a framework for understanding and utilizing these critical building blocks in the synthesis of next-generation crop protection agents. As the demand for more effective, selective, and environmentally benign agrochemicals continues to grow, the importance of pyrazole carboxylic acids in innovative synthetic strategies is set to expand even further.

References

  • Huppatz, J. L., Phillips, J. N., & Witrzens, B. (n.d.). Structure–Activity Relationships in a Series of Fungicidal Pyrazole Carboxanilides. Agricultural and Biological Chemistry, 48(1). Available from: [Link][10][11]

  • Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives. (n.d.). Pest Management Science. Available from: [Link][35]

  • Bénit, P., et al. (2019). SDHi fungicides: An example of mitotoxic pesticides targeting the succinate dehydrogenase complex. PubMed. Available from: [Link][8]

  • Wang, Z., et al. (2020). Design, Synthesis, and Insecticidal Evaluation of New Pyrazole Derivatives Containing Imine, Oxime Ether, Oxime Ester, and Dihydroisoxazoline Groups Based on the Inhibitor Binding Pocket of Respiratory Complex I. Journal of Agricultural and Food Chemistry. Available from: [Link][15][33]

  • Huppatz, J. L., Phillips, J. N., & Witrzens, B. (n.d.). Structure-Activity Relationships in a Series of Fungicidal Pyrazole Carboxanilides. J-Stage. Available from: [Link][11]

  • Understanding the SDHI (FRAC group 7) Fungicides. (2020). Rutgers Plant and Pest Advisory. Available from: [Link][6]

  • Wang, Z., et al. (2020). Design, Synthesis, and Insecticidal Activity of Novel Pyrazole Derivatives Containing α-Hydroxymethyl-N-benzyl Carboxamide, α-Chloromethyl-N-benzyl Carboxamide, and 4,5-Dihydrooxazole Moieties. Journal of Agricultural and Food Chemistry. Available from: [Link][34]

  • Sierotzki, H., & Scalliet, G. (2013). A review of current knowledge of resistance aspects for the next-generation succinate dehydrogenase inhibitor fungicides. PubMed. Available from: [Link][36]

  • Discovery of Novel Pyrazole Derivatives with Improved Crop Safety as 4-Hydroxyphenylpyruvate Dioxygenase-Targeted Herbicides. (2023). ResearchGate. Available from: [Link][17]

  • THE SUCCINATE DEHIDROGENASE INHIBITOR FUNGICIDES: FUNGAL RESISTANCE AND ITS MANAGEMENT. (2025). ResearchGate. Available from: [Link][7]

  • Discovery of Novel Pyrazole Derivatives with Improved Crop Safety as 4-Hydroxyphenylpyruvate Dioxygenase-Targeted Herbicides. (2023). Journal of Agricultural and Food Chemistry. Available from: [Link][18][19]

  • Unlocking Crop Potential: The Role of Pyrazole Carboxylic Acid Intermediates. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link][1]

  • Discovery of Novel Pyrazole Derivatives with Improved Crop Safety as 4-Hydroxyphenylpyruvate Dioxygenase-Targeted Herbicides. (2023). Journal of Agricultural and Food Chemistry. Available from: [Link][19]

  • The Crucial Role of Pyrazole Carboxylic Acids in Modern Agrochemicals. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link][2]

  • Synthesis and herbicidal activity of novel pyrazole aromatic ketone analogs as HPPD inhibitor. (n.d.). CABI Digital Library. Available from: [Link][20]

  • Synthesis and herbicidal activity of novel pyrazole aromatic ketone analogs as HPPD inhibitor. (2019). Scinapse. Available from: [Link][21]

  • Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. (2025). SpringerLink. Available from: [Link][37]

  • Zhang, L., et al. (2024). Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives. PubMed. Available from: [Link][12]

  • Wang, J., et al. (n.d.). Synthesis and Insecticidal Activity of Two New Chlorantraniliprole Derivatives. Asian Journal of Chemistry. Available from: [Link][26]

  • Wang, Z., et al. (2020). Design, synthesis, and insecticidal evaluation of new pyrazole derivatives containing imine, oxime ether, oxime ester, and dihydroisoxazoline groups based on the inhibitor binding pocket of respiratory complex I. PubMed. Available from: [Link][33]

  • Design, synthesis, and herbicidal activity of pyrazole benzophenone derivatives. (n.d.). Royal Society of Chemistry. Available from: [Link][22]

  • Structure-activity relationship of carboxin-related carboxamides as fungicide. (2025). ResearchGate. Available from: [Link][38]

  • Zhang, W., et al. (2022). Design, Synthesis, and Insecticidal Evaluation of N-Pyridylpyrazole Amide Derivatives Containing 4,5-Dihydroisoxazole Amide as Potential Ryanodine Receptor Activators. Journal of Agricultural and Food Chemistry. Available from: [Link][29]

  • Salgado, V. L. (2018). Mechanism of action of sodium channel blocker insecticides (SCBIs) on insect sodium channels. PubMed Central. Available from: [Link][24]

  • Depeint, F., et al. (2023). Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. National Institutes of Health. Available from: [Link][9]

  • Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. (2024). Journal of Agricultural and Food Chemistry. Available from: [Link][39]

  • Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. (2024). ACS Publications. Available from: [Link][40]

  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. (2014). PubMed Central. Available from: [Link][3]

  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery. (2025). ACS Publications. Available from: [Link][5]

  • Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. (2024). PubMed. Available from: [Link][41]

  • Synthesis and Insecticidal Activity of Novel Anthranilic Diamide Insecticides Containing Indane and Its Analogs. (2024). MDPI. Available from: [Link][27]

  • Silver, K. S., & Soderlund, D. M. (2005). Differential sensitivity of rat voltage-sensitive sodium channel isoforms to pyrazoline-type insecticides. PubMed. Available from: [Link][30]

  • Zlotkin, E. (2001). The insect voltage-gated sodium channel as target of insecticides. PubMed. Available from: [Link][31]

  • Design, synthesis and screening of herbicidal activity for new phenyl pyrazole-based protoporphyrinogen oxidase-inhibitors (PPO) overcoming resistance issues. (2023). PubMed. Available from: [Link][42]

  • Design, synthesis, and herbicidal activity of pyrazole benzophenone derivatives. (n.d.). ResearchGate. Available from: [Link][23]

  • Silver, K. S., & Soderlund, D. M. (2017). Molecular Mechanism of Action and Selectivity of Sodium Channel Blocker Insecticides. PubMed Central. Available from: [Link][25]

  • Fluxapyroxad (Ref: BAS 700F). (n.d.). AERU, University of Hertfordshire. Available from: [Link][14]

  • RSC Advances. (n.d.). Royal Society of Chemistry. Available from: [Link][43]

  • From Proline to Chlorantraniliprole Mimics: Computer-Aided Design, Simple Preparation, and Excellent Insecticidal Profiles. (2024). Journal of Agricultural and Food Chemistry. Available from: [Link][44]

  • The structures of Chlorantraniliprole and Cyantraniliprole. (n.d.). ResearchGate. Available from: [Link][28]

  • Preparation method of fluxapyroxad. (n.d.). Google Patents. Available from: [45]

  • Voltage-Gated Sodium Channels as Insecticide Targets. (n.d.). PubMed Central. Available from: [Link][32]

  • Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. (2025). ACS Publications. Available from: [Link][4]

  • Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. (2024). PubMed. Available from: [Link][46]

  • The preparation and application study of fluxapyroxad like derivatives. (n.d.). Google Patents. Available from: [16]

  • Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. (2017). ResearchGate. Available from: [Link][47]

  • Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons. (2023). PubMed Central. Available from: [Link][48]

  • An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. (2024). MDPI. Available from: [Link][49]

Sources

Application Notes and Protocols for Amide Coupling with 5-Chloro-1H-pyrazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Pyrazole Carboxamides in Modern Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties, metabolic stability, and ability to participate in various intermolecular interactions make it a highly sought-after motif. When functionalized as a carboxamide, the pyrazole scaffold gives rise to a class of compounds with a broad spectrum of biological activities, including kinase inhibition, anti-inflammatory effects, and antimicrobial properties.

5-Chloro-1H-pyrazole-4-carboxylic acid is a key building block for accessing novel pyrazole carboxamides. The presence of the chloro substituent provides a handle for further synthetic diversification, for instance, through cross-coupling reactions, while the carboxylic acid moiety allows for the introduction of a wide array of amine-containing fragments. However, the successful amide coupling of this substrate is not without its challenges. The electron-withdrawing nature of the pyrazole ring and the chloro substituent can influence the reactivity of the carboxylic acid. Furthermore, the acidic proton on the pyrazole nitrogen (N-H) introduces a potential site for side reactions, necessitating careful optimization of reaction conditions.

This comprehensive guide provides detailed, field-proven protocols for the efficient amide coupling of this compound. We will delve into the rationale behind the choice of reagents and reaction parameters, offering two robust methods utilizing either a carbodiimide-based or a uronium-based coupling agent. Additionally, a troubleshooting section and detailed characterization guidelines are provided to ensure reproducible and high-yielding syntheses for researchers, scientists, and drug development professionals.

Understanding the Substrate: Key Physicochemical Properties of this compound

A thorough understanding of the starting material is paramount for successful reaction design. While specific experimental data for this compound can be sparse, we can infer its key properties from closely related analogs and general principles of physical organic chemistry.

PropertyEstimated Value/CharacteristicImplication for Amide Coupling
Molecular Weight 160.55 g/mol Essential for accurate stoichiometry calculations.
pKa (Carboxylic Acid) ~3.5 - 4.0A moderately strong carboxylic acid, readily deprotonated by common bases.
pKa (Pyrazole N-H) ~13 - 14Significantly acidic, can be deprotonated by strong bases or even hindered amine bases, potentially leading to side reactions.
Solubility Sparingly soluble in non-polar solvents (e.g., hexanes, toluene). Soluble in polar aprotic solvents (e.g., DMF, DMAc, NMP) and moderately soluble in ethers (e.g., THF, dioxane) and chlorinated solvents (e.g., DCM).The choice of solvent will be critical for ensuring a homogeneous reaction mixture. DMF and DCM are common choices for amide coupling reactions.

The most critical feature of this substrate is the presence of two acidic protons: the carboxylic acid proton and the pyrazole N-H proton. The significant acidity of the pyrazole N-H means that it can compete with the carboxylic acid for deprotonation by the base, potentially leading to the formation of pyrazolate anions that could interfere with the desired reaction pathway. The protocols outlined below are designed to mitigate this challenge.

Experimental Workflows and Methodologies

Two primary strategies for the amide coupling of this compound are presented here. The choice between them may depend on the nature of the amine coupling partner, the desired scale of the reaction, and the available laboratory resources.

Method 1: Carbodiimide-Mediated Coupling using EDC and HOBt

This classic and cost-effective method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent in conjunction with 1-Hydroxybenzotriazole (HOBt) as an additive. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt then traps this intermediate to form an active ester, which is less prone to side reactions and racemization (if chiral amines are used) and reacts efficiently with the amine.

A Dissolve this compound, amine, and HOBt in anhydrous DMF B Cool to 0 °C A->B C Add EDC·HCl portion-wise B->C D Warm to room temperature and stir for 12-24 h C->D E Monitor reaction by TLC or LC-MS D->E F Aqueous work-up E->F G Purification by crystallization or chromatography F->G H Characterization of the final product G->H

Caption: General workflow for the EDC/HOBt mediated amide coupling.

  • Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.), the desired amine (1.0-1.2 eq.), and HOBt (1.2 eq.).

  • Dissolution: Add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of 0.1-0.5 M with respect to the carboxylic acid. Stir the mixture at room temperature until all solids have dissolved.

  • Activation: Cool the reaction mixture to 0 °C in an ice-water bath. Add EDC·HCl (1.2 eq.) portion-wise over 5-10 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Work-up: Upon completion, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system or by flash column chromatography on silica gel.

Method 2: Uronium-Based Coupling using HATU

For more challenging couplings, such as those involving sterically hindered or electron-deficient amines, a more potent coupling agent is often required. 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) is a highly efficient uronium-based reagent that rapidly converts carboxylic acids to their corresponding activated esters in the presence of a non-nucleophilic base.

cluster_0 Activation Step cluster_1 Coupling Step A Carboxylic Acid + DIPEA B Carboxylate Anion A->B Deprotonation C HATU B->C Nucleophilic Attack D Activated OAt-ester C->D Formation E Amine (R-NH2) D->E Nucleophilic Acyl Substitution F Amide Product E->F

Caption: Simplified mechanism of HATU-mediated amide coupling.

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF or DCM (0.1-0.5 M).

  • Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq.), to the stirred solution at room temperature. Stir for 15-30 minutes to allow for pre-activation of the carboxylic acid.

  • Amine Addition: Add the desired amine (1.0-1.2 eq.) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent. Wash the organic layer with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography or recrystallization.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Formation - Incomplete activation of the carboxylic acid.- Low nucleophilicity of the amine.- Deprotonation of the pyrazole N-H leading to side reactions.- For EDC/HOBt, ensure reagents are fresh. For HATU, pre-activate for a sufficient time.- If the amine is electron-deficient, switch to a more powerful coupling reagent like HATU.- Use a hindered, non-nucleophilic base like DIPEA instead of triethylamine. Use the minimum effective amount of base.
Formation of Multiple Byproducts - Side reactions involving the coupling agent.- N-acylation of the pyrazole ring.- In EDC couplings, the addition of HOBt minimizes the formation of N-acylurea byproduct.- Careful control of stoichiometry and the use of a hindered base can disfavor N-acylation. If this persists, protection of the pyrazole nitrogen with a Boc group may be necessary, followed by deprotection.
Difficulty in Product Purification - Water-soluble byproducts from EDC coupling (EDC-urea).- Tetramethylurea byproduct from HATU coupling.- A thorough aqueous work-up with multiple washes is crucial for removing water-soluble byproducts.- Purification by flash column chromatography is often effective in separating the desired amide from reaction byproducts.

Characterization of 5-Chloro-1H-pyrazole-4-carboxamides

Accurate characterization of the final product is essential to confirm its identity and purity. Below are the expected spectroscopic features for a generic N-aryl-5-chloro-1H-pyrazole-4-carboxamide.

  • ¹H NMR:

    • Pyrazole C3-H: A singlet typically appearing downfield, in the region of δ 8.0-8.5 ppm.

    • Pyrazole N-H: A broad singlet, often in the region of δ 13.0-14.0 ppm, which is exchangeable with D₂O. Its chemical shift can be highly dependent on concentration and solvent.[1]

    • Amide N-H: A singlet, typically between δ 9.0-11.0 ppm, also exchangeable with D₂O.

    • Aryl Protons: Signals corresponding to the specific substitution pattern of the amine coupling partner.

  • ¹³C NMR:

    • Carbonyl Carbon (C=O): A signal in the range of δ 160-165 ppm.

    • Pyrazole Carbons: Signals for the pyrazole ring carbons, with the C-Cl and C-COOH carbons being the most deshielded.

  • Infrared (IR) Spectroscopy:

    • N-H Stretch (Pyrazole and Amide): Broad absorption in the region of 3400-3200 cm⁻¹.

    • C=O Stretch (Amide): A strong absorption band around 1640-1680 cm⁻¹.[2]

    • C=C and C=N Stretches: Absorptions in the 1600-1450 cm⁻¹ region.

  • Mass Spectrometry (MS):

    • The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the product. The isotopic pattern for the chlorine atom (³⁵Cl and ³⁷Cl in an approximately 3:1 ratio) should be observable for the molecular ion and any chlorine-containing fragments.

Conclusion

The protocols and guidelines presented herein offer a robust framework for the successful synthesis of a diverse range of 5-chloro-1H-pyrazole-4-carboxamides. By understanding the specific challenges posed by the substrate, particularly the acidity of the pyrazole N-H, and by selecting the appropriate coupling reagents and reaction conditions, researchers can efficiently access these valuable compounds for applications in drug discovery and materials science. Careful execution of the experimental procedures, coupled with diligent reaction monitoring and thorough characterization, will ensure the reliable and reproducible synthesis of these important chemical entities.

References

  • Finar, I. L. Organic Chemistry, Volume 1: The Fundamental Principles. 6th ed., Longman, 1973.
  • "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents." National Center for Biotechnology Information, U.S. National Library of Medicine, [Link].

  • "HATU." Wikipedia, Wikimedia Foundation, [Link].

  • "Amide bond formation: beyond the myth of coupling reagents." Royal Society of Chemistry, [Link].

  • "Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO." Prof. Dr. H.-H. Limbach, [Link].

  • "Process optimization for acid-amine coupling: a catalytic approach." Growing Science, [Link].

  • "Amide Coupling Reagents." Aapptec Peptides, [Link].

  • "Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties." National Center for Biotechnology Information, U.S. National Library of Medicine, [Link].

  • "The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides." ResearchGate, [Link].

  • "Spectroscopy of Carboxylic Acid Derivatives." Chemistry LibreTexts, [Link].

Sources

Application Note & Protocol: Esterification of 5-Chloro-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the esterification of 5-Chloro-1H-pyrazole-4-carboxylic acid, a critical transformation in the synthesis of various pharmacologically active compounds. We will explore multiple synthetic strategies, offering detailed, step-by-step protocols for each. The underlying chemical principles, advantages, and limitations of each method are discussed to empower researchers in making informed decisions for their specific applications. This guide is intended for researchers, scientists, and drug development professionals engaged in medicinal chemistry and process development.

Introduction: The Significance of this compound Esters

This compound is a valuable heterocyclic building block in medicinal chemistry. Its derivatives are integral components of numerous pharmaceuticals and agrochemicals, exhibiting a wide range of biological activities.[1][2] The pyrazole scaffold is considered "biologically privileged" and is found in several FDA-approved drugs.[1][2] The esterification of the carboxylic acid moiety is a common and often necessary step in the synthesis of these active pharmaceutical ingredients (APIs). The resulting esters can serve as key intermediates for further functionalization, such as amide bond formation, or can themselves be the final target molecule, often exhibiting improved cell permeability and pharmacokinetic profiles compared to the parent carboxylic acid.

The choice of esterification method is critical and depends on several factors, including the scale of the reaction, the desired purity of the product, the sensitivity of other functional groups in the molecule, and economic considerations. This application note will detail three robust and widely applicable methods for the esterification of this compound:

  • Fischer-Speier Esterification: A classic, acid-catalyzed method suitable for large-scale synthesis.[3][4][5][6]

  • Thionyl Chloride-Mediated Esterification: A highly efficient method that proceeds through an acyl chloride intermediate.[7][8][9]

  • Coupling Agent-Assisted Esterification: A mild and versatile method ideal for sensitive substrates.[10][11][12]

Physicochemical Properties

A thorough understanding of the physical and chemical properties of the starting material is paramount for successful synthesis.

PropertyValue
IUPAC Name This compound
Molecular Formula C₄H₃ClN₂O₂
Molecular Weight 146.53 g/mol [13]
Appearance White to off-white crystalline solid
Solubility Sparingly soluble in water, soluble in polar organic solvents (e.g., DMF, DMSO)
CAS Number 17120-39-7

Esterification Methodologies: Protocols and Mechanistic Insights

Method 1: Fischer-Speier Esterification

This method, first described by Emil Fischer and Arthur Speier in 1895, involves the reaction of the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst.[3] It is an equilibrium-driven process, and strategies to drive the reaction to completion are essential.[3][14][15]

Workflow for Fischer-Speier Esterification

Fischer_Esterification A 5-Chloro-1H-pyrazole- 4-carboxylic acid D Reaction Mixture A->D B Alcohol (e.g., Methanol) B->D C Acid Catalyst (e.g., H₂SO₄) C->D E Reflux D->E Heat F Work-up & Purification E->F Cooling & Neutralization G Target Ester F->G Isolation

Caption: Fischer-Speier Esterification Workflow.

Protocol: Synthesis of Methyl 5-Chloro-1H-pyrazole-4-carboxylate

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq).

  • Reagent Addition: Add an excess of the desired alcohol (e.g., methanol, to act as both reagent and solvent).

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄ or p-toluenesulfonic acid) to the stirring suspension.

  • Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and remove the excess alcohol under reduced pressure. Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester. Further purification can be achieved by recrystallization or column chromatography.

Mechanistic Insight: The Fischer-Speier esterification is a nucleophilic acyl substitution.[5][15] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing the electrophilicity of the carbonyl carbon.[3][6][14] The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.[3][14] Subsequent proton transfer and elimination of water yield the ester and regenerate the acid catalyst.[3][6] To favor product formation, water can be removed as it is formed, for instance, by azeotropic distillation.[14][15]

Method 2: Thionyl Chloride-Mediated Esterification

This highly efficient method proceeds through the formation of a reactive acyl chloride intermediate, which then readily reacts with an alcohol to form the ester.[7][9][16]

Workflow for Thionyl Chloride-Mediated Esterification

Thionyl_Chloride_Esterification A 5-Chloro-1H-pyrazole- 4-carboxylic acid C Acyl Chloride Formation A->C B Thionyl Chloride (SOCl₂) B->C E Ester Formation C->E D Alcohol (e.g., Ethanol) D->E F Work-up & Purification E->F G Target Ester F->G

Caption: Thionyl Chloride-Mediated Esterification Workflow.

Protocol: Synthesis of Ethyl 5-Chloro-1H-pyrazole-4-carboxylate

  • Acyl Chloride Formation: In a fume hood, suspend this compound (1.0 eq) in a suitable solvent (e.g., toluene) and add thionyl chloride (SOCl₂, ~1.5 eq) dropwise at room temperature. A catalytic amount of DMF can be added to accelerate this step.

  • Reaction: Heat the mixture to reflux until the reaction is complete (cessation of gas evolution and confirmation by IR spectroscopy).

  • Removal of Excess Reagent: Cool the mixture and remove the excess thionyl chloride and solvent under reduced pressure.

  • Esterification: Dissolve the crude acyl chloride in an anhydrous solvent and add the desired alcohol (e.g., ethanol, ~1.2 eq) at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion.

  • Work-up and Purification: Quench the reaction with a mild base (e.g., saturated NaHCO₃ solution) and extract the product with an organic solvent. Purify the crude ester by column chromatography.

Mechanistic Insight: The carboxylic acid reacts with thionyl chloride to form a chlorosulfite intermediate, which then decomposes to the highly reactive acyl chloride, releasing sulfur dioxide and hydrogen chloride gas.[9][16] The acyl chloride is then readily attacked by the alcohol nucleophile to form the ester. This two-step, one-pot procedure is often advantageous as the formation of the acyl chloride is irreversible.[17]

Method 3: Coupling Agent-Assisted Esterification

This method utilizes coupling agents, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).[18][19] This approach is performed under mild conditions and is ideal for substrates that are sensitive to acid or high temperatures.[18]

Workflow for Coupling Agent-Assisted Esterification

Coupling_Agent_Esterification A 5-Chloro-1H-pyrazole- 4-carboxylic acid E Reaction Mixture A->E B Alcohol B->E C Coupling Agent (e.g., EDC) C->E D Catalyst (e.g., DMAP) D->E F Work-up & Purification E->F G Target Ester F->G

Caption: Coupling Agent-Assisted Esterification Workflow.

Protocol: Synthesis of a Generic Ester of this compound

  • Reaction Setup: Dissolve this compound (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere.

  • Coupling Agent Addition: Cool the mixture to 0 °C and add the carbodiimide coupling agent (e.g., EDC, 1.2 eq) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Upon completion, filter off any precipitated urea byproduct (in the case of DCC). Wash the reaction mixture with a dilute acid (e.g., 1M HCl), followed by a saturated aqueous solution of sodium bicarbonate, and finally brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Mechanistic Insight: The carbodiimide activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[10][12] This intermediate is susceptible to nucleophilic attack by the alcohol to form the ester and a urea byproduct.[10] DMAP acts as an acyl transfer catalyst, further accelerating the reaction. The use of EDC is often preferred as its urea byproduct is water-soluble, simplifying purification.[20][21]

Comparison of Methods

FeatureFischer-Speier EsterificationThionyl Chloride-Mediated EsterificationCoupling Agent-Assisted Esterification
Conditions Acidic, high temperatureNeutral/acidic, refluxMild, room temperature
Reagents Excess alcohol, strong acidThionyl chloride, alcoholCoupling agent, catalyst, alcohol
Byproducts WaterSO₂, HClUrea derivative
Advantages Inexpensive, simpleHigh yields, irreversibleMild conditions, broad substrate scope
Disadvantages Reversible, requires high temperaturesCorrosive and toxic reagentsExpensive reagents, stoichiometric waste

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction; moisture contamination.Increase reaction time or temperature; ensure anhydrous conditions and reagents.
Side Product Formation Decomposition of starting material or product.Lower reaction temperature; use a milder esterification method.
Difficult Purification Persistent impurities or byproducts.Optimize work-up procedure; for coupling reactions, ensure complete removal of urea byproduct.

Conclusion

The esterification of this compound is a key synthetic transformation. The selection of an appropriate method from the ones detailed—Fischer-Speier, thionyl chloride-mediated, or coupling agent-assisted—should be based on the specific requirements of the synthesis, such as scale, cost, and the chemical nature of the substrate. By understanding the mechanisms and protocols outlined in this guide, researchers can effectively synthesize the desired pyrazole esters for their ongoing research and development endeavors.

References

  • Fischer, E.; Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252-3258. [Link]

  • Chemistry Learner. Fischer Esterification: Definition, Examples, and Mechanism. [Link]

  • ScienceMotive. (2021, October 1). Fischer esterification Mechanism - Advantages and Applications. [Link]

  • Pearson. Fischer Esterification Explained: Definition, Examples, Practice & Video Lessons. [Link]

  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

  • PrepChem.com. Synthesis of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. [Link]

  • ResearchGate. Scheme 7 Mechanism of carbodiimide/DMAP-mediated ester coupling. [Link]

  • Brainly.in. (2019, January 31). Esterification with thionyl chloride and methanol mechanism. [Link]

  • Chemistry LibreTexts. (2019, December 30). 19.8: Carboxylic Acid Derivatives: Alkanoyl (Acyl) Halides and Anhydrides. [Link]

  • Organic Chemistry Portal. Fischer Esterification. [Link]

  • PubMed. (1976). Carbodiimide-intermediated esterification of the inorganic phosphates and the effect of tertiary amine base. Bioinorganic Chemistry, 5(4), 283-310. [Link]

  • PrepChem.com. Synthesis of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid. [Link]

  • Chemistry Steps. SOCl2 Reaction with Carboxylic Acids. [Link]

  • Wikipedia. Carbodiimide. [Link]

  • Taylor & Francis. Carbodiimide – Knowledge and References. [Link]

  • Organic Chemistry Data. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH). [Link]

  • Amerigo Scientific. 5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid. [Link]

  • ResearchGate. (2016, June 28). Steglich Esterification (ROH + RCOOH = RCOOR) with EDC / DMAP /DCM? [Link]

  • PubChem. Methyl 5-(aminosulfonyl)-3-chloro-1-methyl-1H-pyrazole-4-carboxylate. [Link]

  • Google Patents. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
  • ResearchGate. (2025, August 10). Esterification of pyrazole-3- and 4-carboxylic acids. [Link]

  • MDPI. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. [Link]

  • Google Patents.
  • Organic Chemistry Data. Acid to Ester - Common Conditions. [Link]

  • PubChem. 5-chloro-1H-pyrazole-3-carboxylic acid. [Link]

  • MySkinRecipes. 4-Chloro-1H-pyrazole-5-carboxylic acid. [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • BYJU'S. Fischer esterification reaction. [Link]

  • The Royal Society of Chemistry. (2014, November 30). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. [Link]

  • Organic Chemistry Portal. Simple Method for the Esterification of Carboxylic Acids. [Link]

  • Reddit. (2024, July 21). Steglich Esterification with EDC. [Link]

  • PubMed. (2024, September 5). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. [Link]

  • MDPI. 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. [Link]

  • PubMed Central. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery. [Link]

Sources

Application Note: A Validated Stability-Indicating HPLC Method for Purity Determination of 5-Chloro-1H-pyrazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust, validated, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate determination of purity for 5-Chloro-1H-pyrazole-4-carboxylic acid. The method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for quality control and stability testing. The described protocol offers excellent specificity, linearity, accuracy, and precision, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.

Introduction

This compound is a heterocyclic compound of significant interest in pharmaceutical and agrochemical research. As a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and other commercially important molecules, the purity of this intermediate is of paramount importance. Impurities can affect the safety, efficacy, and stability of the final product. Therefore, a well-defined and validated analytical method is crucial for its quality control.

This document provides a comprehensive guide to a specific and sensitive RP-HPLC method developed for the purity assessment of this compound. The rationale behind the selection of chromatographic conditions is discussed in detail, providing a clear understanding of the method's scientific basis.

Method Development and Rationale

The development of a successful HPLC method is predicated on the physicochemical properties of the analyte. This compound is a polar, acidic compound, which guides the selection of the stationary and mobile phases.

  • Stationary Phase Selection: A C18 (octadecylsilane) stationary phase is the most common choice for reversed-phase chromatography and was selected for this method due to its versatility and proven performance in separating polar and non-polar compounds. The non-polar nature of the C18 chains provides retention for the pyrazole ring, while the polar characteristics of the analyte allow for elution with a suitable mobile phase.

  • Mobile Phase Selection: A mobile phase consisting of an aqueous component and an organic modifier is standard for RP-HPLC.

    • Organic Modifier: Acetonitrile was chosen over methanol due to its lower viscosity, which results in lower backpressure, and its superior UV transparency at lower wavelengths.

    • Aqueous Phase and pH Control: As this compound is an acidic compound, controlling the pH of the mobile phase is critical to ensure consistent retention and sharp peak shapes. By maintaining the pH well below the pKa of the carboxylic acid group, the analyte will be in its protonated, less polar form, leading to better retention on the C18 column. Phosphoric acid is an excellent choice for pH adjustment in the range of 2-3 and is compatible with UV detection. A 0.1% solution of phosphoric acid in water provides a stable and appropriate pH for this analysis.

  • Detection Wavelength: The UV absorbance spectrum of the parent compound, 1H-Pyrazole, shows a maximum absorbance at approximately 210 nm[1]. Carboxylic acids also typically exhibit strong absorbance in the low UV region, around 210 nm[2]. Therefore, a detection wavelength of 215 nm was selected to provide high sensitivity for this compound. A photodiode array (PDA) detector is recommended to confirm peak purity and identify any co-eluting impurities.

Experimental

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a photodiode array (PDA) detector.

  • Chromatography Data System (CDS): For instrument control, data acquisition, and processing.

  • Analytical Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Phosphoric acid (85%, analytical grade)

    • This compound reference standard of known purity.

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in the table below.

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Isocratic
Composition 70% Mobile Phase A / 30% Mobile Phase B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection PDA at 215 nm
Run Time 10 minutes
Preparation of Solutions
  • Mobile Phase A (0.1% Phosphoric Acid in Water): Add 1.0 mL of 85% phosphoric acid to 1000 mL of HPLC grade water and mix thoroughly.

  • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).

  • Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

Method Validation Protocol

The analytical method was validated according to the ICH Q2(R1) guidelines to ensure its suitability for the intended purpose[3][4]. The validation parameters assessed were specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Specificity (Stability-Indicating)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. To demonstrate the stability-indicating nature of the method, forced degradation studies were conducted. The sample solution was subjected to the following stress conditions:

  • Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours

  • Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal Degradation: Dry heat at 105 °C for 24 hours

  • Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours

The stressed samples were then analyzed, and the chromatograms were examined for any degradation peaks. The method is considered stability-indicating if the degradation products are well-resolved from the main peak of this compound.

Linearity and Range

The linearity of the method was established by analyzing a series of solutions of this compound at five different concentrations, typically ranging from 50% to 150% of the nominal concentration (e.g., 50, 75, 100, 125, and 150 µg/mL). A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was calculated. An r² value of ≥ 0.999 is generally considered acceptable.

Accuracy

Accuracy was determined by the recovery of a known amount of reference standard spiked into a sample solution. This was performed at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration) in triplicate. The percentage recovery was calculated. Acceptance criteria for recovery are typically between 98.0% and 102.0%.

Precision

Precision was evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-day Precision): Six replicate injections of the standard solution at 100% of the nominal concentration were performed on the same day and by the same analyst. The relative standard deviation (%RSD) of the peak areas was calculated.

  • Intermediate Precision (Inter-day Precision): The repeatability assessment was performed on a different day, with a different analyst, and on a different instrument if possible. The %RSD was calculated for the combined results from both days. A %RSD of ≤ 2.0% is generally acceptable for both repeatability and intermediate precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following equations:

LOD = 3.3 * (σ / S) LOQ = 10 * (σ / S)

Where σ is the standard deviation of the y-intercepts of the regression lines and S is the slope of the calibration curve.

Robustness

The robustness of the method was evaluated by intentionally making small variations in the chromatographic parameters and observing the effect on the results. The parameters varied included:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (± 2% organic)

The system suitability parameters (e.g., tailing factor, theoretical plates) were monitored to ensure they remained within acceptable limits.

Results and Discussion

A typical chromatogram of this compound using the described method should show a sharp, symmetrical peak with a retention time of approximately 4-6 minutes. The forced degradation studies are expected to demonstrate that all degradation products are well-separated from the parent peak, confirming the stability-indicating nature of the method. The validation results should meet the pre-defined acceptance criteria, demonstrating that the method is reliable for its intended use.

Workflow Diagram

HPLC_Purity_Analysis cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting prep_standard Accurately weigh Reference Standard dissolve Dissolve and dilute in Diluent (50:50 Water/ACN) prep_standard->dissolve prep_sample Accurately weigh Sample prep_sample->dissolve instrument_setup Set up HPLC with validated method parameters (C18, 1.0 mL/min, 30°C, 215 nm) dissolve->instrument_setup injection Inject Standard and Sample Solutions instrument_setup->injection data_acquisition Acquire Chromatographic Data injection->data_acquisition integration Integrate Peaks in Chromatograms data_acquisition->integration calculation Calculate Purity (% Area) integration->calculation report Generate Final Report with Validation Data calculation->report caption Figure 1: Workflow for HPLC Purity Analysis.

Caption: Workflow for HPLC Purity Analysis.

Conclusion

The RP-HPLC method described in this application note provides a reliable and robust solution for the determination of purity of this compound. The method has been developed based on sound scientific principles and is validated in accordance with ICH guidelines, ensuring its accuracy, precision, and specificity. This method is suitable for routine quality control analysis and for use in stability studies during drug development and other research applications.

References

  • Chandrasekar, R., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Research, 1(4), 170-175. Link

  • ResearchGate. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. Link

  • Pharmacia. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Link

  • An-Najah National University. (2024). Stability Indicating Validated Novel RP-HPLC Method for Dexlansoprazole and LC-MS/MS Study of Degradation Product. Palestinian Medical and Pharmaceutical Journal, 9(1), 81-106. Link

  • ResearchGate. (n.d.). Typical UV spectra of the different compound types. Link

  • PubChem. (n.d.). 5-chloro-1H-pyrazole-3-carboxylic acid. Link

  • SIELC Technologies. (n.d.). Separation of 1H-Pyrazole-4-carboxylic acid on Newcrom R1 HPLC column. Link

  • National Center for Biotechnology Information. (n.d.). 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid. PubChem. Link

  • National Center for Biotechnology Information. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PubMed Central. Link

  • Phenomenex. (2025). Guide to Choosing the Correct HPLC Solvent. Link

  • International Council for Harmonisation. (2022). ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2). Link

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Link

  • NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. NIST Chemistry WebBook. Link

  • Element Lab Solutions. (n.d.). HPLC Solvent Selection. Link

  • NIST. (n.d.). 1H-Pyrazole. NIST Chemistry WebBook. Link

Sources

The Versatile Synthon: 5-Chloro-1H-pyrazole-4-carboxylic Acid in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrazole Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a multitude of biologically active compounds and functional materials.[1] Its unique electronic properties and ability to participate in various intermolecular interactions make it a "privileged scaffold" in drug discovery. Fused pyrazole derivatives, in particular, exhibit a broad spectrum of pharmacological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory properties.[2][3] 5-Chloro-1H-pyrazole-4-carboxylic acid has emerged as a highly valuable and versatile building block for the synthesis of these complex heterocyclic systems. Its strategic placement of three distinct functional groups—a reactive chloro group, a versatile carboxylic acid, and a modifiable pyrazole N-H—offers a powerful platform for the construction of diverse molecular architectures. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the effective utilization of this synthon, complete with detailed protocols and mechanistic insights.

Chemical Reactivity and Strategic Considerations

The synthetic utility of this compound stems from the differential reactivity of its functional groups, allowing for sequential and regioselective transformations.

  • The C5-Chloro Group: This is the most reactive site for nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyrazole ring and the adjacent carboxylic acid group (or its derivatives) activates the C5 position towards attack by a wide range of nucleophiles, including amines, thiols, and alkoxides. This reactivity is central to the formation of fused heterocyclic systems.

  • The C4-Carboxylic Acid Group: This functional group is a versatile handle for a variety of chemical transformations. It can be readily converted into esters, amides, and acid chlorides, providing a gateway to a vast array of derivatives.[4] These transformations are often the initial step in a synthetic sequence, setting the stage for subsequent cyclization reactions.

  • The N1-H Group: The pyrazole nitrogen is nucleophilic and can be alkylated or arylated under appropriate basic conditions. This allows for the introduction of substituents that can modulate the physicochemical properties and biological activity of the final molecule.

The interplay of these functional groups allows for a high degree of synthetic flexibility. For instance, the carboxylic acid can be converted to an amide, and the resulting amide can then undergo an intramolecular cyclization via displacement of the C5-chloro group to form a fused pyrimidine ring.

Diagram of Synthetic Pathways

G A 5-Chloro-1H-pyrazole- 4-carboxylic acid B 5-Chloro-1H-pyrazole- 4-carbonyl chloride A->B SOCl₂ or (COCl)₂ E Ethyl 5-Chloro-1H-pyrazole- 4-carboxylate A->E EtOH, H⁺ C 5-Chloro-1H-pyrazole- 4-carboxamide B->C R-NH₂ D Pyrazolo[3,4-d]pyrimidin-4-one C->D Intramolecular Cyclization F Pyrazolo[3,4-b]pyridine derivative E->F Binucleophile (e.g., β-ketoester)

Caption: Key synthetic transformations of this compound.

Detailed Experimental Protocols

Protocol 1: Conversion of this compound to the Acid Chloride

The activation of the carboxylic acid to the more reactive acid chloride is a crucial first step for many subsequent transformations, particularly amide bond formation. Thionyl chloride (SOCl₂) and oxalyl chloride are effective reagents for this conversion.[1][5][6][7]

Objective: To synthesize 5-chloro-1H-pyrazole-4-carbonyl chloride.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous Dichloromethane (DCM) or Toluene

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Nitrogen or Argon atmosphere

Procedure:

  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend this compound (1.0 eq) in anhydrous DCM or toluene.

  • Add a catalytic amount of DMF (1-2 drops).

  • Slowly add thionyl chloride (2.0-3.0 eq) or oxalyl chloride (1.5-2.0 eq) dropwise to the suspension at room temperature.

  • Stir the reaction mixture at room temperature for 1-2 hours, then heat to reflux (40-60 °C) for an additional 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.

  • Monitor the reaction progress by carefully quenching a small aliquot with methanol and analyzing by TLC or LC-MS to confirm the formation of the methyl ester.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride or oxalyl chloride and solvent under reduced pressure. It is advisable to use a trap containing a sodium hydroxide solution to neutralize the toxic vapors.

  • The resulting crude 5-chloro-1H-pyrazole-4-carbonyl chloride is typically used immediately in the next step without further purification.

Causality behind Experimental Choices:

  • Anhydrous Conditions: Acid chlorides are highly reactive towards water, hence the necessity for flame-dried glassware and anhydrous solvents to prevent hydrolysis back to the carboxylic acid.

  • Catalytic DMF: DMF catalyzes the reaction by forming a Vilsmeier-Haack type intermediate with the chlorinating agent, which is a more potent acylating agent.

  • Excess Chlorinating Agent: Using an excess of thionyl chloride or oxalyl chloride ensures the complete conversion of the carboxylic acid.

  • Immediate Use: Due to their high reactivity and moisture sensitivity, acid chlorides are generally not isolated and are used in situ for the subsequent reaction.

Protocol 2: Amide Coupling Reactions

The synthesis of amides from this compound is a key step towards the preparation of various fused heterocycles. This can be achieved either via the acid chloride (Protocol 2A) or by using standard coupling reagents (Protocol 2B).[4][5][8][9]

Objective: To synthesize a 5-chloro-1H-pyrazole-4-carboxamide derivative.

Materials:

  • Crude 5-chloro-1H-pyrazole-4-carbonyl chloride (from Protocol 1)

  • Desired amine (primary or secondary)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (Et₃N) or Pyridine as a base

  • Nitrogen or Argon atmosphere

Procedure:

  • Dissolve the crude 5-chloro-1H-pyrazole-4-carbonyl chloride (1.0 eq) in anhydrous DCM.

  • In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (1.5-2.0 eq) in anhydrous DCM.

  • Cool both solutions to 0 °C in an ice bath.

  • Slowly add the amine solution dropwise to the stirred acid chloride solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Objective: To synthesize a 5-chloro-1H-pyrazole-4-carboxamide derivative directly from the carboxylic acid.

Materials:

  • This compound

  • Desired amine (primary or secondary)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon atmosphere

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the desired amine (1.2 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) to the solution.

  • Add DIPEA (2.0-3.0 eq) dropwise to the stirred mixture at room temperature.

  • Stir the reaction at room temperature for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous LiCl (to remove DMF), 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Comparative Data for Amide Coupling Reagents:

Coupling ReagentBaseTypical SolventReaction TimeYield RangeAdvantages
SOCl₂/AmineEt₃N, PyridineDCM, Toluene2-16 h70-95%High reactivity, cost-effective
HATUDIPEADMF4-24 h80-98%Mild conditions, low epimerization
EDC/HOBtDIPEADCM, DMF2-12 h75-95%Water-soluble byproducts
Protocol 3: Fischer Esterification

Esterification of the carboxylic acid provides another handle for further functionalization or can be a target molecule in its own right. The Fischer esterification is a classic and reliable method.[10]

Objective: To synthesize an ester of this compound.

Materials:

  • This compound

  • Desired alcohol (e.g., ethanol, methanol)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH) as a catalyst

  • Dean-Stark apparatus (optional, for higher boiling alcohols)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a large excess of the desired alcohol (which also acts as the solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Heat the reaction mixture to reflux and stir for 4-24 hours. For higher boiling alcohols, a Dean-Stark trap can be used to remove the water byproduct and drive the equilibrium towards the product.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the excess acid by carefully adding a saturated aqueous solution of NaHCO₃.

  • Remove the excess alcohol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography or distillation.

Application in the Synthesis of Fused Heterocycles

Protocol 4: Synthesis of Pyrazolo[3,4-d]pyrimidin-4-ones

This protocol is adapted from methodologies used for 5-aminopyrazole-4-carboxylic acids, where an intermediate pyrazolo[3,4-d][11][12]oxazin-4-one is formed and subsequently reacted with an amine.[13][14]

Objective: To synthesize a substituted pyrazolo[3,4-d]pyrimidin-4-one.

Workflow Diagram:

G cluster_0 Step 1: Oxazinone Formation cluster_1 Step 2: Pyrimidine Formation A 5-Amino-1H-pyrazole- 4-carboxylic acid B Pyrazolo[3,4-d][1,3]oxazin-4-one A->B Acetic Anhydride, Reflux C Pyrazolo[3,4-d][1,3]oxazin-4-one D Pyrazolo[3,4-d]pyrimidin-4-one C->D R-NH₂, Pyridine, Reflux

Caption: Two-step synthesis of Pyrazolo[3,4-d]pyrimidin-4-ones.

Materials:

  • This compound

  • Acetic Anhydride

  • Primary amine

  • Pyridine or another suitable high-boiling solvent

Procedure:

Step 1: Synthesis of 6-Chloro-1H-pyrazolo[3,4-d][11][12]oxazin-4-one

  • In a round-bottom flask, suspend this compound (1.0 eq) in acetic anhydride (5-10 eq).

  • Heat the mixture to reflux for 3-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the excess acetic anhydride under reduced pressure.

  • The crude product can be triturated with ether to afford the solid oxazinone, which can be used in the next step without further purification.

Step 2: Synthesis of the Pyrazolo[3,4-d]pyrimidin-4-one

  • To the crude 6-chloro-1H-pyrazolo[3,4-d][11][12]oxazin-4-one (1.0 eq), add the desired primary amine (1.2-1.5 eq) and pyridine as a solvent.

  • Heat the reaction mixture to reflux for 6-24 hours.

  • Monitor the cyclization by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and remove the pyridine under reduced pressure.

  • Treat the residue with water, and collect the precipitated solid by filtration.

  • Wash the solid with water and then with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, DMF/water) to obtain the pure pyrazolo[3,4-d]pyrimidin-4-one.

Protocol 5: Synthesis of Pyrazolo[3,4-b]pyridines

The synthesis of pyrazolo[3,4-b]pyridines can be achieved through the condensation of a 5-chloropyrazole derivative with a 1,3-dicarbonyl compound or its equivalent.[2][15][16]

Objective: To synthesize a substituted pyrazolo[3,4-b]pyridine derivative.

Materials:

  • Ethyl 5-chloro-1H-pyrazole-4-carboxylate (from Protocol 3)

  • A β-ketoester (e.g., ethyl acetoacetate) or a malonate derivative

  • Sodium ethoxide (NaOEt) or another suitable base

  • Ethanol

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, prepare a solution of sodium ethoxide in ethanol by carefully adding sodium metal (1.1 eq) to anhydrous ethanol.

  • To this solution, add the β-ketoester (1.1 eq) and stir for 15-30 minutes at room temperature.

  • Add the ethyl 5-chloro-1H-pyrazole-4-carboxylate (1.0 eq) to the reaction mixture.

  • Heat the mixture to reflux for 8-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and neutralize with glacial acetic acid.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford the desired pyrazolo[3,4-b]pyridine.

Conclusion

This compound is a powerful and versatile building block for the synthesis of a wide range of fused heterocyclic compounds. Its unique combination of functional groups allows for a diverse array of chemical transformations, providing access to complex molecular architectures of significant interest in medicinal chemistry and materials science. The protocols outlined in this application note provide a solid foundation for researchers to explore the full synthetic potential of this valuable synthon. By understanding the underlying principles of its reactivity and employing the detailed methodologies provided, scientists can efficiently construct novel heterocyclic libraries for various applications.

References

  • PrepChem. (n.d.). Synthesis of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. Retrieved from [Link]

  • Abdel-Wahab, B. F., Abdel-Latif, E., & Mohamed, H. A. (2012). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules, 17(7), 8163–8175. [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazolo[3, 4-d]pyrimidin-4-ones by the reaction of carboxylic acid in the presence of POCl3. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazolo[3,4-b]pyridine-5-carboxamide derivatives using 5-amino-pyrazoles. Retrieved from [Link]

  • Abdel-Mohsen, S. A., & El-Emary, T. I. (2018). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica, 10(4), 44-51. [Link]

  • Krajnović, T., & Sović, I. (2021). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 26(21), 6483. [Link]

  • Gour, H., et al. (2015). Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. Journal of Applied Pharmaceutical Science, 5(03), 011-016. [Link]

  • El-Sayed, N. N. E., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 4967. [Link]

  • Semantic Scholar. (n.d.). A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E][4][11][13]TRIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES TARG. Retrieved from [Link]

  • Google Patents. (n.d.). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
  • Kumar, A., et al. (2024). Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities. Journal of Cellular Biochemistry, 125(10), e30646. [Link]

  • ResearchGate. (2016). How to achieve chlorination of carboxylic acid to convert into acid chloride?. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • Ali, M. M., & Ismail, M. M. F. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. ARKIVOC, 2018(5), 236–278. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved from [Link]

  • Google Patents. (n.d.). WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.
  • Moodle. (n.d.). Carboxylic Acids to Acid Chlorides. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate.
  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

  • Li, Y., et al. (2021). Rh(iii)-catalyzed cyclization of 5-amino-pyrazoles with maleimides to pyrazoloquinazolines. Chemical Communications, 57(82), 10697-10700. [Link]

  • Wang, Y., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 277, 116775. [Link]

Sources

Application Notes & Protocols: Development of Pan-FGFR Covalent Inhibitors from Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Targeting FGFR with Covalent Pyrazole Inhibitors

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays a crucial role in normal cellular functions, including embryogenesis, tissue homeostasis, and wound healing.[1] However, aberrant activation of this pathway, through mechanisms such as gene amplification, mutations, or chromosomal translocations, is a significant driver in the initiation and progression of numerous cancers.[1][2][3] This makes the FGFR family of receptor tyrosine kinases a compelling target for anticancer therapies.

While several FGFR inhibitors have been developed and have shown clinical efficacy, the emergence of drug resistance, often due to "gatekeeper" mutations within the kinase domain, limits their long-term effectiveness.[4][5] To address this challenge, the development of covalent inhibitors represents a promising strategy. Covalent inhibitors form a stable, irreversible bond with their target protein, leading to prolonged target inhibition and the potential to overcome resistance mechanisms.[6][7]

This guide focuses on the development of pan-FGFR covalent inhibitors derived from a pyrazole scaffold. Pyrazole and its fused derivatives have emerged as privileged scaffolds in the design of kinase inhibitors due to their versatile chemistry and ability to form key interactions within the ATP-binding pocket.[8][9][10][11][12] By combining the favorable properties of the pyrazole core with a reactive electrophile, it is possible to design potent and selective covalent inhibitors that can effectively shut down aberrant FGFR signaling and combat drug resistance.[4][5][9]

The FGFR Signaling Pathway: A Key Regulator of Cellular Processes

Upon binding of a Fibroblast Growth Factor (FGF) ligand, FGFRs dimerize and autophosphorylate, initiating a cascade of downstream signaling events. These pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, are central to cell proliferation, survival, and migration.[13][14] Dysregulation of this signaling can lead to uncontrolled cell growth and tumor progression.[13][15]

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF FGFR FGFR FGF->FGFR Binding & Dimerization P-FGFR Phosphorylated FGFR FGFR->P-FGFR Autophosphorylation FRS2 FRS2 P-FGFR->FRS2 PI3K PI3K P-FGFR->PI3K GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Cell_Proliferation Cell Proliferation, Survival, Migration Transcription->Cell_Proliferation Leads to Covalent_Inhibitor_Design cluster_inhibitor Pyrazole-based Covalent Inhibitor cluster_fgfr FGFR ATP-Binding Pocket Pyrazole_Core Pyrazole Scaffold (Recognition Moiety) Linker Linker Pyrazole_Core->Linker ATP_Site ATP Binding Site Pyrazole_Core->ATP_Site Non-covalent Binding Warhead Acrylamide Warhead (Reactive Moiety) Linker->Warhead Cysteine P-loop Cysteine Warhead->Cysteine Covalent Bond Formation

Figure 2: Design Strategy for Pyrazole-Based Covalent FGFR Inhibitors.

General Synthesis Protocol

The synthesis of these inhibitors often involves a multi-step process. A representative synthetic route for a 5-amino-1H-pyrazole-4-carboxamide derivative is outlined below. For detailed experimental procedures, please refer to the cited literature. [4] Protocol 1: Synthesis of a Pyrazole-Based Covalent Inhibitor

  • Step 1: Synthesis of the Pyrazole Core. This typically involves the condensation of a hydrazine derivative with a β-ketoester or a similar precursor to form the pyrazole ring.

  • Step 2: Functionalization of the Pyrazole. The core is then functionalized, for example, by amidation at the 4-position to introduce the carboxamide group.

  • Step 3: Introduction of the Linker and Warhead. A linker containing the acrylamide warhead is coupled to the pyrazole scaffold, often via an amine or hydroxyl group, to yield the final covalent inhibitor.

  • Step 4: Purification and Characterization. The final product is purified by chromatography and its structure is confirmed by NMR and mass spectrometry.

Biochemical and Cellular Characterization

A series of in vitro and cell-based assays are essential to characterize the potency, selectivity, and mechanism of action of the newly synthesized inhibitors.

Biochemical Kinase Assays

These assays directly measure the ability of the inhibitor to block the enzymatic activity of FGFRs.

Protocol 2: In Vitro Kinase Inhibition Assay

  • Reagents: Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 enzymes; ATP; a suitable peptide or protein substrate; kinase buffer; and the test inhibitor.

  • Procedure: a. Prepare serial dilutions of the inhibitor in DMSO. b. In a 96-well plate, combine the FGFR enzyme, substrate, and inhibitor in the kinase buffer. c. Initiate the kinase reaction by adding ATP. d. Incubate at 30°C for a specified time (e.g., 60 minutes). e. Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ELISA, fluorescence polarization, or radiometric assay).

  • Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

InhibitorFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR2 V564F IC50 (nM)
Compound 10h 46419962
Reference CpdXYZW

Table 1: Representative biochemical IC50 values for a pyrazole-based pan-FGFR covalent inhibitor (Compound 10h) against wild-type FGFRs and a gatekeeper mutant. Data adapted from a recent study.[4]

Cellular Assays

Cell-based assays are crucial to assess the inhibitor's activity in a more physiologically relevant context.

Protocol 3: Cell Proliferation Assay

  • Cell Lines: Use cancer cell lines with known FGFR alterations, such as NCI-H520 (lung cancer), SNU-16, and KATO III (gastric cancer). [4]2. Procedure: a. Seed the cells in 96-well plates and allow them to adhere overnight. b. Treat the cells with serial dilutions of the inhibitor for 72 hours. c. Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo assay.

  • Data Analysis: Determine the IC50 value, representing the inhibitor concentration that causes 50% inhibition of cell proliferation.

Cell LineFGFR StatusInhibitor IC50 (nM)
NCI-H520FGFR1 Amplification19
SNU-16FGFR2 Amplification59
KATO IIIFGFR2 Amplification73

Table 2: Representative cellular IC50 values for a pyrazole-based pan-FGFR covalent inhibitor in FGFR-dependent cancer cell lines. Data adapted from a recent study.[4]

Protocol 4: Western Blot Analysis of Target Engagement

  • Procedure: a. Treat FGFR-dependent cells with the inhibitor for a specified time. b. Lyse the cells and separate the proteins by SDS-PAGE. c. Transfer the proteins to a membrane and probe with primary antibodies against phosphorylated FGFR (p-FGFR), total FGFR, and downstream signaling proteins like p-ERK and total ERK. d. Use secondary antibodies conjugated to a detection enzyme (e.g., HRP) and visualize the protein bands.

  • Interpretation: A potent inhibitor should lead to a dose-dependent decrease in the phosphorylation of FGFR and its downstream effectors.

Kinome Selectivity Profiling

To assess the specificity of the inhibitor, it is important to screen it against a broad panel of other kinases. This helps to identify potential off-target effects. Kinome-wide profiling services are commercially available and typically utilize binding or activity assays for a large number of kinases. [16][17][18][19]A highly selective inhibitor will show potent inhibition of FGFRs with minimal activity against other kinases.

In Vivo Efficacy Evaluation

Promising inhibitors should be evaluated in preclinical animal models to assess their antitumor activity in a living organism.

Protocol 5: Xenograft Tumor Model

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

  • Procedure: a. Subcutaneously implant FGFR-dependent cancer cells (e.g., NCI-H520) into the flanks of the mice. b. Once the tumors reach a palpable size, randomize the mice into treatment and control groups. c. Administer the inhibitor (e.g., by oral gavage) and a vehicle control daily. d. Monitor tumor growth by measuring the tumor volume at regular intervals. e. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies by western blot).

  • Data Analysis: Compare the tumor growth between the treated and control groups to determine the in vivo efficacy of the inhibitor.

InVivo_Workflow Cell_Culture FGFR-dependent Cancer Cell Culture Implantation Subcutaneous Implantation in Immunodeficient Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization Randomization into Treatment & Control Groups Tumor_Growth->Randomization Treatment Daily Administration of Inhibitor or Vehicle Randomization->Treatment Monitoring Tumor Volume Measurement Treatment->Monitoring Endpoint Study Endpoint: Euthanasia & Tumor Excision Monitoring->Endpoint Analysis Data Analysis: Tumor Growth Inhibition & Pharmacodynamics Endpoint->Analysis

Figure 3: Workflow for In Vivo Efficacy Evaluation in a Xenograft Model.

Conclusion and Future Directions

The development of pan-FGFR covalent inhibitors from pyrazole derivatives offers a promising avenue to address the challenges of drug resistance in FGFR-driven cancers. The protocols and strategies outlined in this guide provide a framework for the design, synthesis, and evaluation of these next-generation inhibitors. Future efforts will likely focus on further optimizing the selectivity and pharmacokinetic properties of these compounds to maximize their therapeutic potential and minimize off-target toxicities. The ultimate goal is to translate these potent and selective inhibitors into effective clinical therapies for patients with FGFR-aberrant tumors.

References

  • Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway in Cancer and Inflammation. (n.d.). MDPI. Retrieved January 9, 2026, from [Link]

  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. (2024). European Journal of Medicinal Chemistry. Retrieved January 9, 2026, from [Link]

  • Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway in Tumor. (n.d.). MDPI. Retrieved January 9, 2026, from [Link]

  • FGF/FGFR signaling pathway involved resistance in various cancer types. (2020). Journal of Hematology & Oncology. Retrieved January 9, 2026, from [Link]

  • Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression. (2018). Frontiers in Pharmacology. Retrieved January 9, 2026, from [Link]

  • Fibroblast Growth Factor (FGF) Signaling Pathway in Tumor. (n.d.). Brown University. Retrieved January 9, 2026, from [Link]

  • In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor. (2022). Cancers. Retrieved January 9, 2026, from [Link]

  • Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. (2021). ACS Medicinal Chemistry Letters. Retrieved January 9, 2026, from [Link]

  • A Structure-guided Approach to Creating Covalent FGFR Inhibitors. (2011). Chemistry & Biology. Retrieved January 9, 2026, from [Link]

  • Development of covalent inhibitors that can overcome resistance to first-generation FGFR kinase inhibitors. (2013). PNAS. Retrieved January 9, 2026, from [Link]

  • Development of Highly Potent and Selective Covalent FGFR4 Inhibitors Based on SNAr Electrophiles. (2022). Journal of Medicinal Chemistry. Retrieved January 9, 2026, from [Link]

  • Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors. (2017). Journal of Medicinal Chemistry. Retrieved January 9, 2026, from [Link]

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (2020). Molecules. Retrieved January 9, 2026, from [Link]

  • Discovery of Futibatinib: The First Covalent FGFR Kinase Inhibitor in Clinical Use. (2023). Journal of Medicinal Chemistry. Retrieved January 9, 2026, from [Link]

  • Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. (2021). ACS Medicinal Chemistry Letters. Retrieved January 9, 2026, from [Link]

  • In Vitro and In Vivo Activity of Lucitanib in FGFR1/2 Amplified or Mutated Cancer Models. (2016). PLOS ONE. Retrieved January 9, 2026, from [Link]

  • The Discovery and Development of a Series of Pyrazolo[3,4- d ]pyridazinone Compounds as Novel Covalent Fibroblast Growth Factor Receptor (FGFR) Inhibitors by Rational Drug Design. (2022). International Journal of Molecular Sciences. Retrieved January 9, 2026, from [Link]

  • Cell-based screen identifies porphyrins as FGFR3 activity inhibitors with therapeutic potential for achondroplasia and cancer. (2023). Journal of Clinical Investigation. Retrieved January 9, 2026, from [Link]

  • Developing FGFR4 inhibitors as potential anti-cancer agents via in silico design, supported by in vitro and cell-based testing. (2013). Current Medicinal Chemistry. Retrieved January 9, 2026, from [Link]

  • Potent, Selective Inhibitors of Fibroblast Growth Factor Receptor Define Fibroblast Growth Factor Dependence in Preclinical Cancer Models. (2011). Molecular Cancer Therapeutics. Retrieved January 9, 2026, from [Link]

  • Discovery and optimization of selective FGFR4 inhibitors via scaffold hopping. (2017). Bioorganic & Medicinal Chemistry Letters. Retrieved January 9, 2026, from [Link]

  • Development of covalent inhibitors that can overcome resistance to first-generation FGFR kinase inhibitors. (2013). PNAS. Retrieved January 9, 2026, from [Link]

  • Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. (2022). Frontiers in Oncology. Retrieved January 9, 2026, from [Link]

  • Evaluation of an assay to predict response to a FGFR-inhibitor: Ver 1. (n.d.). Health Research Authority. Retrieved January 9, 2026, from [Link]

  • An FGFR inhibitor prevents chemoresistance in vitro and in vivo: a novel therapy for small cell lung cancer. (2008). Cancer Research. Retrieved January 9, 2026, from [Link]

  • Human FGFR3 Reporter Assay Kit. (n.d.). Indigo Biosciences. Retrieved January 9, 2026, from [Link]

  • Design, Synthesis, and Biological Evaluation of the First Novel Macrocycle-Based FGFR Inhibitors That Overcome Clinically Acquired Resistance. (2026). Journal of Medicinal Chemistry. Retrieved January 9, 2026, from [Link]

  • Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. (2022). Frontiers in Oncology. Retrieved January 9, 2026, from [Link]

  • In vitro and in vivo evaluation of the activity of selective FGFR inhibitors against FGFR2 kinase domain mutations. (2023). Clinical Cancer Research. Retrieved January 9, 2026, from [Link]

  • New in Frontiers in Oncology: comparative profiling study of newly approved kinase inhibitors. (2022). Oncolines B.V. Retrieved January 9, 2026, from [Link]

  • Pyrazole derivatives as potent EGFR inhibitors: synthesis, biological evaluation and in silico and biodistribution study. (2022). Future Medicinal Chemistry. Retrieved January 9, 2026, from [Link]

  • Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. (2023). ACS Omega. Retrieved January 9, 2026, from [Link]

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2014). Molecules. Retrieved January 9, 2026, from [Link]

  • Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. (2022). Frontiers in Oncology. Retrieved January 9, 2026, from [Link]

  • Understanding and Overcoming Resistance to Selective FGFR Inhibitors across FGFR2-Driven Malignancies. (2023). Clinical Cancer Research. Retrieved January 9, 2026, from [Link]

Sources

Application Note: High-Purity Recovery of 5-Chloro-1H-pyrazole-4-carboxylic Acid via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals engaged in the synthesis and purification of heterocyclic compounds.

Abstract: This application note provides a detailed protocol for the purification of 5-Chloro-1H-pyrazole-4-carboxylic acid, a key building block in pharmaceutical and agrochemical research, using the recrystallization technique. The causality behind experimental choices, a self-validating system for ensuring purity, and in-depth procedural guidance are presented to enable researchers to achieve high-purity material suitable for downstream applications.

Introduction: The Critical Role of Purity

This compound is a valuable heterocyclic intermediate. The presence of impurities, even in trace amounts, can significantly impact the yield, selectivity, and toxicological profile of subsequent synthetic transformations and final active pharmaceutical ingredients (APIs). Therefore, a robust and reproducible purification method is paramount. Recrystallization remains a cornerstone of purification in organic synthesis due to its efficiency in removing a wide range of impurities, its scalability, and its cost-effectiveness. This guide elucidates the principles and a practical protocol for the successful recrystallization of this target compound.

Understanding the Analyte and Potential Impurities

A successful purification strategy begins with a thorough understanding of the target molecule and the likely impurities.

Physicochemical Properties of this compound (and related compounds):

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Notes
5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acidC₅H₅ClN₂O₂160.56197-198Methylated analog of the target compound.[1] Recrystallized from water.[2]
5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylic acidC₁₀H₆Cl₂N₂O₂273.08209-211Structurally similar compound. Recrystallized from ethanol.[3]
Pyrazole-4-carboxylic acidC₄H₄N₂O₂112.09>300Parent pyrazole carboxylic acid.

Potential Impurities:

The synthesis of this compound often involves the hydrolysis of its corresponding ethyl ester. Another common synthetic route involves the chlorination of a hydroxyl precursor. Based on these synthetic pathways, the primary impurities are likely to be:

  • Unreacted Starting Material: Ethyl 5-chloro-1H-pyrazole-4-carboxylate is a common precursor and a likely impurity if the hydrolysis reaction does not go to completion.

  • Chlorinated By-products: If reagents like phosphorus oxychloride or thionyl chloride are used for chlorination, residual chlorinated impurities may be present.[4]

  • Reagents and Solvents: Residual acids, bases, or solvents from the synthesis and work-up procedures.

  • Side-Reaction Products: Isomeric pyrazoles or products of over-chlorination.

The Recrystallization Workflow: A Visual Guide

The following diagram illustrates the key stages of the recrystallization process for this compound.

Recrystallization_Workflow A Crude 5-Chloro-1H-pyrazole- 4-carboxylic acid B Dissolution in Minimum Hot Ethanol A->B Add solvent C Hot Gravity Filtration (optional, for insoluble impurities) B->C If needed D Slow Cooling to Room Temperature B->D If no insoluble impurities C->D E Ice Bath Cooling D->E Induce further crystallization F Vacuum Filtration E->F Isolate crystals G Washing with Cold Ethanol F->G Remove mother liquor H Drying under Vacuum G->H Remove residual solvent I Pure Crystalline Product H->I

Caption: Workflow for the purification of this compound by recrystallization.

Detailed Recrystallization Protocol

This protocol is designed to be a self-validating system, where the principles of solvent selection and execution are explained to allow for adaptation and troubleshooting.

Rationale for Solvent Selection

The ideal recrystallization solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at lower temperatures.[5] For polar molecules like this compound, polar solvents are generally suitable.[6] Based on the successful recrystallization of structurally analogous compounds, ethanol is recommended as the primary solvent.[3] Water is a viable alternative, having been used for the methylated analog.[2]

Materials and Equipment
  • Crude this compound

  • Ethanol (reagent grade or higher)

  • Deionized water (for potential use as a co-solvent or alternative)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Buchner funnel and filtration flask

  • Vacuum source

  • Filter paper

  • Spatula and glass stirring rod

  • Ice bath

Step-by-Step Procedure
  • Initial Solvent Screening (Recommended for first-time purification):

    • Place a small amount (e.g., 50 mg) of the crude material into a test tube.

    • Add a few drops of ethanol at room temperature. Observe the solubility. The compound should be sparingly soluble at this stage.

    • Gently heat the test tube. The compound should dissolve completely.

    • Allow the solution to cool to room temperature and then in an ice bath. Observe for crystal formation. A good recovery of crystalline solid indicates a suitable solvent.

  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask of appropriate size.

    • Add a minimal amount of ethanol to just cover the solid.

    • Heat the mixture to a gentle boil with stirring on a hot plate.

    • Add more hot ethanol dropwise until the solid just dissolves. Avoid adding an excess of solvent, as this will reduce the yield.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal (Norit) to the solution.

    • Reheat the solution to boiling for a few minutes. The charcoal will adsorb colored impurities.

  • Hot Gravity Filtration (if necessary):

    • If there are insoluble impurities or if activated charcoal was used, perform a hot gravity filtration.

    • Preheat a second Erlenmeyer flask and a funnel with a fluted filter paper.

    • Quickly pour the hot solution through the filter paper to remove the insoluble materials.

  • Crystallization:

    • Cover the flask containing the hot, clear filtrate with a watch glass or loosely with aluminum foil.

    • Allow the solution to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals.

    • Once the solution has reached room temperature and crystal formation has ceased, place the flask in an ice bath for at least 30 minutes to maximize the yield of the purified product.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities from the mother liquor.

  • Drying:

    • Dry the purified crystals in a vacuum oven at a temperature below the melting point (e.g., 50-60 °C) until a constant weight is achieved.

Purity Assessment: A Self-Validating System

The success of the recrystallization should be validated through analytical techniques.

  • Melting Point Determination: A sharp melting point close to the literature value for the pure compound is a good indicator of purity. Impurities will typically broaden and depress the melting point range.

  • Thin-Layer Chromatography (TLC): Compare the crude material and the recrystallized product on a TLC plate. The purified product should show a single spot with a higher Rf value than any polar impurities.

  • Spectroscopic Analysis (NMR, IR):

    • ¹H and ¹³C NMR: The NMR spectra of the purified material should be clean, with sharp signals corresponding to the structure of this compound and the absence of peaks corresponding to impurities.

    • FTIR: The IR spectrum should show characteristic peaks for the carboxylic acid (O-H and C=O stretches) and the pyrazole ring system.

Conclusion

The protocol detailed in this application note provides a robust and reliable method for the purification of this compound by recrystallization. By understanding the principles of solvent selection and the nature of potential impurities, researchers can consistently obtain high-purity material, which is essential for the success of subsequent research and development activities. The self-validating nature of the accompanying analytical checks ensures the integrity of the final product.

References

  • Quora. (2018, November 13). How to choose a solvent for crystallization of an organic compound. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (2011). A Microscale Approach to Organic Laboratory Techniques (5th ed.). Brooks/Cole, Cengage Learning.
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • University of York, Chemistry Teaching Labs. Solvent Choice. Retrieved from [Link]

  • PrepChem.com. Synthesis of 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

  • PrepChem.com. Synthesis of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. Recrystallization. Retrieved from [Link]

  • Manipal Institute of Technology. Recrystallisation. Retrieved from [Link]

  • PrepChem.com. Synthesis of 5-chloro-1-methyl-4-pyrazole carboxylic acid. Retrieved from [Link]

  • Jordan Journal of Chemistry. (2020, August 4). Synthesis of Some Pyrazole Derivatives from 5-Chloro- and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes. Retrieved from [Link]

Sources

functionalization of the pyrazole ring in 5-Chloro-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthetic Diversification of 5-Chloro-1H-pyrazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Scaffold in Modern Chemistry

Pyrazoles, a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms, represent a cornerstone of modern medicinal chemistry.[1][2] Their unique structural and electronic properties allow them to act as versatile pharmacophores, engaging with a wide range of biological targets.[3][4] Consequently, pyrazole derivatives are found in numerous approved pharmaceuticals, exhibiting activities as anti-inflammatory, anticancer, antimicrobial, and antiviral agents.[1][3][5] The immense therapeutic potential of this scaffold has driven significant efforts toward the development of efficient synthetic methodologies for its construction and functionalization.[6][[“]]

This guide focuses on a particularly valuable and versatile building block: This compound . This molecule is strategically pre-functionalized with three distinct reactive handles, offering a trifecta of opportunities for chemical modification. The strategic positioning of the N-H group, the carboxylic acid, and the chloro substituent allows for a modular and systematic approach to building complex molecular architectures, making it an ideal starting point for the generation of diverse chemical libraries in drug discovery campaigns.

Strategic Functionalization: A Multi-Pronged Approach

The synthetic utility of this compound stems from the orthogonal reactivity of its three key functional groups. Each site can be addressed with a high degree of selectivity, enabling a controlled and predictable diversification of the core scaffold.

  • N1-Position (Amine): The pyrrolic nitrogen (N1) is acidic and can be readily deprotonated to form a nucleophilic pyrazolate anion, making it a prime site for N-alkylation, N-arylation, and N-acylation reactions.[4]

  • C4-Position (Carboxylic Acid): The carboxylic acid is a versatile handle for forming esters and, more importantly, amides through well-established coupling protocols.

  • C5-Position (Chloro): The chloro substituent serves as a leaving group for nucleophilic aromatic substitution (SNAr) or as a reactive handle for transition metal-catalyzed cross-coupling reactions, enabling the introduction of new carbon-carbon and carbon-nitrogen bonds.

The following sections provide detailed protocols and mechanistic insights for targeting each of these positions.

G start This compound N1 N1-H Functionalization start->N1 Site 1 C4 C4-Carboxylic Acid Modification start->C4 Site 2 C5 C5-Chloro Displacement start->C5 Site 3 N_Alkylation N-Alkylation/ N-Arylation N1->N_Alkylation Amide Amide Coupling/ Esterification C4->Amide Coupling Cross-Coupling (Suzuki, Buchwald-Hartwig) C5->Coupling SNAr Nucleophilic Aromatic Substitution (SNAr) C5->SNAr

Caption: Functionalization pathways for the pyrazole scaffold.

Part 1: N1-Position Functionalization via N-Alkylation

The N-H proton of the pyrazole ring is sufficiently acidic to be removed by common bases, generating a potent nucleophile that readily reacts with various electrophiles.[4] This is the most common strategy for introducing alkyl or aryl substituents at the N1 position. Alternatively, milder, acid-catalyzed methods have been developed that avoid the need for strong bases.[8][9]

Protocol 1: Base-Mediated N-Alkylation

This protocol describes a standard procedure for the N-alkylation of the pyrazole using an alkyl halide and a moderate base. The choice of base and solvent is critical for success; sodium hydride (NaH) in an aprotic polar solvent like DMF is highly effective for complete deprotonation, while potassium carbonate (K₂CO₃) in acetonitrile offers a milder alternative.

Materials:

  • This compound

  • Alkyl halide (e.g., Benzyl bromide, Iodomethane)

  • Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (ACN), anhydrous

  • Ethyl acetate (EtOAc), Water, Brine

  • Magnesium Sulfate (MgSO₄)

Procedure:

  • Deprotonation: To a solution of this compound (1.0 eq) in anhydrous DMF, add K₂CO₃ (2.0 eq) [or carefully add NaH (1.2 eq) portion-wise at 0 °C].

  • Stir the suspension at room temperature (or 0 °C for NaH) for 30 minutes to allow for the formation of the pyrazolate anion.

  • Alkylation: Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature (or allow to warm to room temperature if using NaH) for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction by carefully adding water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization to yield the N-alkylated product.

Protocol 2: Acid-Catalyzed N-Alkylation with Trichloroacetimidates

This method offers a milder alternative to base-mediated alkylations, proceeding through the activation of a trichloroacetimidate electrophile by a Brønsted acid.[8][9][10] It is particularly useful for acid-stable substrates and complex alkyl groups.

Materials:

  • This compound

  • Alkyl Trichloroacetimidate (e.g., Benzhydryl trichloroacetimidate) (1.2 eq)

  • Camphorsulfonic acid (CSA) (0.2 eq)

  • 1,2-Dichloroethane (DCE), anhydrous

Procedure:

  • To a solution of this compound (1.0 eq) and the alkyl trichloroacetimidate (1.2 eq) in anhydrous DCE, add CSA (0.2 eq).

  • Heat the reaction mixture to 60-80 °C and stir for 4-16 hours, monitoring by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purification: Directly purify the residue by flash column chromatography on silica gel to afford the desired N-alkylated pyrazole.[8]

Reagent/ConditionBase-MediatedAcid-CatalyzedCausality & Insight
Electrophile Alkyl HalidesTrichloroacetimidatesTrichloroacetimidates are excellent electrophiles under acidic conditions, avoiding the harshness of strong bases.
Activator K₂CO₃, NaHCamphorsulfonic AcidBase generates a potent nucleophile (pyrazolate); acid activates the electrophile.
Temperature 0 °C to RT60-80 °CBase-mediated reactions are often exothermic; acid-catalyzed reactions may require thermal energy to proceed.
Typical Yields 60-95%50-90%[8]Both methods are highly effective, with the choice depending on substrate compatibility and desired conditions.

Part 2: C4-Carboxylic Acid Modification

The carboxylic acid at the C4 position is a key handle for introducing diversity, most commonly through the formation of amide bonds, a critical linkage in many biologically active molecules.[11]

Protocol 3: Amide Coupling via Activated Esters

Direct reaction between a carboxylic acid and an amine is generally inefficient due to acid-base neutralization.[12] Therefore, the carboxylic acid must first be activated. Peptide coupling reagents, such as HATU, are highly efficient for this purpose, especially with less reactive or sterically hindered amines.[13]

G cluster_0 Amide Coupling Workflow Start Carboxylic Acid (Pyrazole-COOH) Active_Ester Activated O-Acyl-isourea Ester Start->Active_Ester + HATU / DIPEA Amine Amine (R-NH2) Amide Final Amide Product (Pyrazole-CONH-R) Amine->Amide Nucleophilic Attack HATU HATU (Coupling Reagent) DIPEA DIPEA (Base) Active_Ester->Amide Nucleophilic Attack

Caption: Workflow for HATU-mediated amide coupling.

Materials:

  • N-functionalized 5-Chloro-pyrazole-4-carboxylic acid (1.0 eq)

  • Amine (primary or secondary) (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • In a dry flask under an inert atmosphere, dissolve the pyrazole carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add the amine (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq).

  • Stir the reaction mixture at room temperature for 2-12 hours. Monitor for the consumption of the carboxylic acid starting material by LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the resulting crude amide by flash column chromatography or preparative HPLC.

Part 3: C5-Position Functionalization via Cross-Coupling

The C5-chloro substituent is the gateway to installing aryl, heteroaryl, and amino groups through powerful palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are indispensable tools for this purpose.

Protocol 4: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most robust methods for forming C-C bonds between sp² centers.[14][15] It involves the coupling of the chloropyrazole with a boronic acid or ester in the presence of a palladium catalyst and a base.[16]

Materials:

  • N-protected 5-Chloro-pyrazole-4-carboxylate ester (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, 5 mol%)

  • Base (e.g., Potassium carbonate, K₂CO₃, 3.0 eq)

  • Solvent system (e.g., 1,4-Dioxane and Water, 4:1 ratio)

Procedure:

  • To a reaction vessel, add the chloropyrazole substrate (1.0 eq), arylboronic acid (1.5 eq), palladium catalyst (0.05 eq), and base (3.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system (dioxane/water).

  • Heat the reaction mixture to 80-100 °C and stir for 6-24 hours. Monitor progress by LC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash with water and brine, then dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude biaryl product by flash column chromatography.

G cluster_0 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (R-Pd(II)-Cl)L2 Pd0->OxAdd + Pyrazole-Cl Transmetal Transmetalation (R-Pd(II)-R')L2 OxAdd->Transmetal + [Ar-B(OH)3]- RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Releases Product Product Pyrazole-Ar RedElim->Product RCl Pyrazole-Cl RBoronic Ar-B(OH)2 RBoronic->Transmetal Activated by Base Base Base (e.g., K2CO3) Base->RBoronic

Caption: The catalytic cycle of Suzuki-Miyaura cross-coupling.

Protocol 5: Buchwald-Hartwig Amination

For the synthesis of C-N bonds, the Buchwald-Hartwig amination is a highly versatile and functional-group-tolerant method.[17][18][19] It enables the coupling of the chloropyrazole with a wide array of primary and secondary amines using a palladium catalyst and a specialized phosphine ligand.[20][21]

Materials:

  • N-protected 5-Chloro-pyrazole-4-carboxylate ester (1.0 eq)

  • Amine (primary or secondary) (1.2 eq)

  • Palladium Pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine Ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., Sodium tert-butoxide, NaOtBu, 1.4 eq)

  • Solvent (e.g., Toluene or Dioxane), anhydrous

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, ligand, and base to a dry reaction vessel.

  • Add the chloropyrazole substrate and the amine.

  • Add anhydrous solvent via syringe.

  • Seal the vessel and heat to 80-110 °C for 12-24 hours, with stirring. Monitor by LC-MS.

  • Work-up: Cool the reaction mixture, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

ReactionCoupling PartnerCatalyst SystemKey Insight
Suzuki-Miyaura Arylboronic AcidsPd(dppf)Cl₂ / K₂CO₃Excellent for C-C bond formation, tolerant of water.
Buchwald-Hartwig Primary/Secondary AminesPd₂(dba)₃ / XPhos / NaOtBuPremier method for C-N bond formation; ligand choice is crucial for efficiency.[20]

Conclusion

This compound is a powerful and versatile scaffold for synthetic and medicinal chemistry. The distinct reactivity of its N-H, carboxylic acid, and chloro functionalities provides a clear roadmap for sequential or parallel chemical modifications. By leveraging the robust protocols detailed in this guide—from N-alkylation and amide coupling to palladium-catalyzed cross-coupling—researchers can efficiently generate libraries of novel pyrazole derivatives. This modular approach accelerates the structure-activity relationship (SAR) studies essential for the discovery and development of next-generation therapeutics.

References

  • Becerra, D., Abonía, R., & Castillo, J. (2022).
  • ChemicalBook. (2022). Pyrazole - Properties, Synthesis, Reactions etc. ChemicalBook.
  • MDPI. (2023).
  • IGI Global. (n.d.). Bioactive Pyrazoles: Structure, Function, and Pharmaceutical Potential. IGI Global.
  • IJRASET. (2022). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. IJRASET.
  • Becerra, D., Abonía, R., & Castillo, J. (2022).
  • PMC. (2025).
  • Pharmaguideline. (n.d.).
  • (n.d.). Pyrazole. SlideShare.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.
  • PrepChem.com. (n.d.). Synthesis of 5-chloro-1-methyl-4-pyrazole carboxylic acid. PrepChem.com.
  • Usami, Y., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed Central.
  • ResearchGate. (n.d.). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine.
  • Wikipedia. (n.d.).
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • MDPI. (n.d.).
  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.
  • ResearchGate. (2025). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates.
  • Semantic Scholar. (2022).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific.
  • BenchChem. (n.d.).
  • PubMed. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. PubMed.
  • PubMed. (2008).
  • YouTube. (2019).
  • YouTube. (2020). (L-456) Aromatic Nucleophilic Substitution (ANS) on 5-member heterocycles and Cine ... YouTube.

Sources

Application Note: A Senior Application Scientist's Guide to Creating a Diverse Pyrazole-Based Compound Library for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Legacy of the Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone of modern medicinal chemistry.[1][2][3] Its designation as a "privileged scaffold" is well-earned, with this versatile structure forming the core of numerous FDA-approved drugs that exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[4][5] The unique physicochemical characteristics of the pyrazole core, such as its capacity to function as both a hydrogen bond donor and acceptor, along with its metabolic stability, contribute to its frequent success in yielding drug candidates with favorable pharmacokinetic and pharmacodynamic profiles.[6][7]

The strategic construction of a compound library centered around a pyrazole scaffold is a proven and powerful approach in the quest for novel therapeutic agents.[8][9] Such a library allows for the systematic exploration of the chemical space surrounding the core structure, enabling the identification of structure-activity relationships (SAR) that are crucial for optimizing lead compounds.[7][10] This guide provides a comprehensive overview of contemporary synthetic methodologies, strategic diversification, and detailed experimental protocols for the creation, purification, and characterization of a high-quality pyrazole-based compound library, tailored for researchers, scientists, and drug development professionals.

Chapter 1: Strategic Blueprint for Library Synthesis

A successful library synthesis campaign begins not in the flask, but with meticulous planning. The quality and utility of the final library are directly proportional to the rigor of the initial design phase.

The Pyrazole Core: A "Privileged" Chemical Framework

The pyrazole ring is more than just a synthetic building block; its inherent properties make it an ideal foundation for drug discovery.[2][11] Its aromatic nature provides a rigid, planar structure that can effectively position substituents for interaction with biological targets. The two nitrogen atoms are key to its utility; one typically acts as a hydrogen bond donor, while the other can act as an acceptor, facilitating a variety of interactions with protein active sites. This duality is a significant factor in the scaffold's widespread success.[6]

Library Design: Defining the Trajectory

Before embarking on synthesis, it is critical to define the library's purpose. Is it a diversity-oriented library for broad screening against multiple targets, or is it a focused library designed around a specific protein family (e.g., kinases)? Answering this question will guide the selection of building blocks and diversification strategies.

Cheminformatic analysis is an indispensable tool at this stage.[8] By evaluating properties such as molecular weight, lipophilicity (cLogP), and polar surface area, one can design a library with drug-like characteristics, often guided by frameworks like Lipinski's Rule of Five.[12] This computational pre-screening helps to eliminate compounds with a low probability of becoming viable drugs, thereby focusing synthetic efforts on the most promising chemical space.

Sourcing Building Blocks for Maximum Diversity

The diversity of the final library is fundamentally limited by the diversity of the initial building blocks. For pyrazole synthesis, the primary inputs are typically 1,3-dicarbonyl compounds (or their equivalents) and hydrazine derivatives.[1][13] A judicious selection of these reagents is paramount.

Building Block Class Diversity Contribution Examples
1,3-Diketones Introduces R3 and R5 substituents. Aliphatic, aromatic, and heterocyclic variations are readily available.Acetylacetone, Dibenzoylmethane, Ethyl acetoacetate
Hydrazines Introduces the N1 substituent. A wide variety of aryl, heteroaryl, and alkyl hydrazines can be used.Hydrazine hydrate, Phenylhydrazine, 4-Chlorophenylhydrazine
Alkynes/Enones Used in alternative synthetic routes like [3+2] cycloadditions or condensations.Phenylacetylene, Chalcones

A curated selection of diverse building blocks is the foundation of a high-quality compound library.

Chapter 2: Synthesis of the Pyrazole Core: The Foundational Reaction

With a strategic plan in place, the next phase is the synthesis of the core pyrazole scaffold. While numerous methods exist, the Knorr pyrazole synthesis remains a workhorse of medicinal chemistry due to its reliability and broad substrate scope.[1][3][13]

Foundational Synthetic Routes: An Overview
  • Knorr Pyrazole Synthesis: This is the classical and most direct method, involving the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine.[1][3] The reaction is typically acid-catalyzed and proceeds with good yields. A primary consideration is regioselectivity when using unsymmetrical dicarbonyl compounds.

  • [3+2] Cycloaddition Reactions: This powerful strategy involves the reaction of a 1,3-dipole (like a diazo compound) with a dipolarophile (like an alkyne).[6][11] This method offers access to pyrazoles that may be difficult to synthesize via condensation routes.

  • Multicomponent Reactions (MCRs): MCRs allow for the construction of complex pyrazoles in a single step from three or more starting materials.[13][14] These reactions are highly efficient and ideal for building large libraries quickly.

This guide will focus on the Knorr synthesis for its robustness and accessibility.

G cluster_planning Phase 1: Planning & Design cluster_synthesis Phase 2: Synthesis cluster_downstream Phase 3: Downstream Processing P1 Define Library Scope (Diversity vs. Focused) P2 Select Pyrazole Core & Diversification Points P1->P2 P3 Source Diverse Building Blocks P2->P3 S1 Synthesize Core Pyrazole Scaffold (Protocol 1) P3->S1 S2 Parallel Library Diversification (Protocol 2) S1->S2 D1 High-Throughput Purification (Protocol 3) S2->D1 D2 QC & Characterization (LC-MS, NMR) D1->D2 D3 Library Plating & Storage D2->D3 D4 High-Throughput Screening (HTS) D3->D4

Figure 1: Overall workflow for pyrazole library creation.

Protocol 1: Synthesis of a 1,3,5-Trisubstituted Pyrazole Scaffold

This protocol describes the synthesis of a representative pyrazole core via the Knorr condensation. The choice of an acid catalyst (like acetic acid) is crucial as it facilitates the initial condensation and subsequent cyclization/dehydration cascade.

Knorr_Synthesis R1 R1-C(=O)-CH2-C(=O)-R3 (1,3-Dicarbonyl) Intermediate [Intermediate Adduct] R1->Intermediate Condensation plus1 + R2 R2-NH-NH2 (Hydrazine) R2->Intermediate Product Pyrazole Product Intermediate->Product Cyclization & Dehydration Catalyst H+ (e.g., Acetic Acid) Heat Δ (Heat) Water + H2O

Figure 2: Knorr pyrazole synthesis reaction scheme.

Objective: To synthesize a core pyrazole scaffold for subsequent diversification.

Materials:

ReagentMWMmolEquivalentsAmount
1-phenyl-1,3-butanedione162.19101.01.62 g
4-Hydrazinobenzoic acid152.15101.01.52 g
Glacial Acetic Acid60.05--20 mL
Ethanol46.07--10 mL

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-phenyl-1,3-butanedione (1.62 g, 10 mmol) and 4-hydrazinobenzoic acid (1.52 g, 10 mmol).

  • Solvent Addition: Add glacial acetic acid (20 mL) and ethanol (10 mL). The ethanol is used as a co-solvent to ensure complete dissolution of the starting materials.

  • Reaction: Heat the mixture to reflux (approximately 120°C) and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate will typically form. Pour the reaction mixture into 100 mL of ice-cold water to facilitate complete precipitation.

  • Filtration: Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 20 mL) to remove residual acetic acid.

  • Drying: Dry the product under vacuum to yield the crude 4-(3-methyl-5-phenyl-1H-pyrazol-1-yl)benzoic acid. This product now contains a carboxylic acid "handle" for diversification.

Chapter 3: Library Diversification via Parallel Synthesis

The power of a compound library lies in its diversity. With the core scaffold in hand, the next step is to generate a multitude of analogs through parallel synthesis.

Chemical "Handles" for Diversification

The pyrazole core synthesized in Protocol 1 was intentionally designed with a carboxylic acid group. This functional group serves as a "handle" for diversification via reactions like amide bond formation, which is a robust and well-established reaction in medicinal chemistry.

Protocol 2: Parallel Amide Coupling for Library Generation

This protocol outlines the use of a 96-well plate format for the parallel synthesis of an amide library. A coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is used to activate the carboxylic acid for reaction with a diverse set of primary and secondary amines.

Parallel_Synthesis cluster_amines Amine Building Blocks cluster_products Product Library Core Pyrazole Core (with -COOH handle) Product1 Product 1 Core->Product1 + Amine 1 Product2 Product 2 Core->Product2 + Amine 2 Product_n Product 'n' Core->Product_n + Amine 'n' Amine1 Amine 1 Amine2 Amine 2 Amine_n Amine 'n'

Figure 3: Parallel synthesis diversification workflow.

Objective: To generate a library of pyrazole amides in a 96-well format.

Materials:

  • Pyrazole core from Protocol 1 (e.g., 4-(3-methyl-5-phenyl-1H-pyrazol-1-yl)benzoic acid)

  • A diverse library of primary and secondary amines (pre-dissolved in DMSO or DMF)

  • HATU (coupling agent)

  • DIPEA (Diisopropylethylamine, a non-nucleophilic base)

  • DMF (Dimethylformamide, solvent)

  • 96-well reaction block

Procedure:

  • Stock Solutions: Prepare a stock solution of the pyrazole core (e.g., 0.2 M in DMF), HATU (0.2 M in DMF), and DIPEA (0.4 M in DMF).

  • Amine Plating: Using a liquid handler or multichannel pipette, dispense 50 µL of each unique amine solution (e.g., 0.2 M in DMF, 1.0 equivalent) into individual wells of the 96-well reaction block.

  • Reagent Addition:

    • To each well, add 50 µL of the pyrazole core stock solution (1.0 equivalent).

    • Add 50 µL of the HATU stock solution (1.0 equivalent).

    • Add 50 µL of the DIPEA stock solution (2.0 equivalents). The base is critical to neutralize the hexafluorophosphate salt and deprotonate the carboxylic acid.

  • Reaction: Seal the 96-well block and place it on an orbital shaker at room temperature. Allow the reactions to proceed for 12-18 hours.

  • Post-Reaction: After the reaction period, the plate contains the crude reaction mixtures for each library member and is ready for purification.

Chapter 4: High-Throughput Purification and Quality Control

The success of any screening campaign depends on the purity of the compounds being tested.[15][16] False positives can arise from impurities, making high-throughput purification a critical, albeit challenging, step.

Automated Preparative HPLC-MS

For compound libraries, automated preparative High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the industry standard for purification.[17][18][19] This technique separates compounds based on their polarity, while the mass spectrometer triggers fraction collection only when the mass of the target compound is detected. This ensures that only the desired product is collected, regardless of its retention time.

Protocol 3: General Workflow for Automated Purification
  • Method Development: A small analytical sample from a few wells is used to develop a suitable HPLC gradient method that provides good separation of the product from starting materials and reagents.

  • Sample Submission: The crude reaction mixtures from the 96-well plate are submitted to the automated prep HPLC-MS system. The system injects each sample sequentially.

  • Fraction Collection: The software monitors the MS signal for the expected mass of each library member. When the target mass is detected, the corresponding chromatographic peak is collected into a specific vial or well of a collection plate.

  • Solvent Evaporation: The collected fractions, which are typically in a mixture of acetonitrile and water, are dried down using a centrifugal evaporator or lyophilizer.

  • Final Product: The result is a plate of purified, dry compounds ready for quality control.

Quality Control (QC) and Characterization

Every member of the library must be analyzed to confirm its identity and purity.

  • LC-MS Analysis: A small amount of each purified compound is re-analyzed by analytical LC-MS. This provides the purity level (typically aiming for >95%) and confirms the molecular weight of the final product.

  • Nuclear Magnetic Resonance (NMR): For select compounds or in cases of ambiguity, ¹H NMR spectroscopy is used to confirm the chemical structure.

  • Quantification: The final amount of each compound is determined, often by weighing or using techniques like Evaporative Light Scattering Detection (ELSD).[20]

Chapter 5: Library Management and Screening

Plating and Storage

Once purified and quantified, the compounds are dissolved in a suitable solvent (typically DMSO) to a precise concentration (e.g., 10 mM) in master plates.[12] These master plates are then replicated to create screening plates for biological assays. Proper storage, usually at -20°C or -80°C in a low-humidity environment, is essential to maintain compound integrity.[12]

High-Throughput Screening (HTS)

The finalized compound library is now ready for High-Throughput Screening (HTS).[21][22] In HTS, automated systems test thousands of compounds against a biological target to identify "hits" – compounds that show activity in the assay.[21][23] These hits from the pyrazole library serve as the starting point for the next phase of drug discovery: hit-to-lead optimization.

Conclusion

The creation of a pyrazole-based compound library is a systematic and multi-faceted process that bridges synthetic organic chemistry with automation and analytical sciences. By starting with a strategic design, employing robust and scalable synthetic protocols, and committing to rigorous purification and quality control, researchers can generate a high-quality chemical library. Such a library is an invaluable asset, providing a rich source of chemical matter to fuel drug discovery pipelines and ultimately uncover the next generation of therapeutic agents.

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. (n.d.). PMC - PubMed Central. [Link]

  • Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). (2021). MDPI. [Link]

  • Pyrazole Scaffolds Having Promising Pharmacological Potential: A Review. (2023). Mini-Reviews in Medicinal Chemistry. [Link]

  • Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). (2021). Semantic Scholar. [Link]

  • Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011-2020). (2021). PubMed. [Link]

  • Purification of combinatorial libraries. (1998). PubMed. [Link]

  • Purification of combin
  • High-throughput screening (HTS). (2019). BMG LABTECH. [Link]

  • Pyrazole-Based Heterotricycles for Drug Discovery. (2020). ChemistryViews. [Link]

  • Compound Libraries Available for HTS. (n.d.). High-Throughput Screening @ The Nucleus. [Link]

  • KU-HTS Compound Libraries. (n.d.). High Throughput Screening Laboratory. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). PMC - NIH. [Link]

  • Compound screening. (n.d.). Nuvisan. [Link]

  • Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). (2021). PMC - PubMed Central. [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • High-throughput purification of combinatorial libraries I: a high-throughput purification system using an accelerated retention window approach. (2004). PubMed. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals. [Link]

  • Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). MDPI. [Link]

  • Pyrazole scaffolds: a promising frontier in drug discovery. (n.d.). Connect Journals. [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.). Chem Rev Lett. [Link]

  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. (2022). ResearchGate. [Link]

  • (PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. (2025). ResearchGate. [Link]

  • Characterization of the Complexity of Small-Molecule Libraries by Electrospray Ionization Mass Spectrometry. (n.d.). ACS Publications. [Link]

  • High throughput screening of small molecule library: procedure, challenges and future. (2016). Journal of Cancer Science & Therapy. [Link]

  • Small Molecule Characterization and Identification With Orbitrap ID-X MS. (2020). YouTube. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PMC. [Link]

  • Preparative Purification Solutions in Drug Discovery Synthesis. (2025). YouTube. [Link]

  • HIGH-THROUGHPUT PREPARATIVE HPLC-MS PURIFICATION WORKFLOW OF LIBRARIES WITHIN THE EUROPEAN LEAD FACTORY. (n.d.). Taros Chemicals. [Link]

  • Strategies for the screening of small molecule libraries. (A)... (n.d.). ResearchGate. [Link]

Sources

experimental procedure for chlorination of 1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Strategic Synthesis of 1H-Pyrazole-4-Carbonyl Chloride: A Key Intermediate for Drug Discovery

Abstract

This document provides a comprehensive, field-proven protocol for the synthesis of 1H-pyrazole-4-carbonyl chloride from 1H-pyrazole-4-carboxylic acid. Pyrazole derivatives are foundational scaffolds in medicinal chemistry, featured in numerous pharmaceuticals due to their diverse biological activities.[1][2][3] The conversion of the carboxylic acid moiety to a highly reactive acid chloride is a critical step, enabling facile derivatization through amide and ester couplings to build libraries of novel compounds. This application note details a robust procedure using thionyl chloride, elucidates the underlying reaction mechanism, outlines stringent safety protocols, and provides expected characterization data for the final product.

Introduction: The Strategic Importance of Pyrazole Scaffolds

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is considered a "privileged scaffold" in drug design.[2][3] Its unique electronic properties and ability to participate in hydrogen bonding allow for potent and selective interactions with a wide range of biological targets. This has led to their incorporation into blockbuster drugs for inflammation (Celecoxib), erectile dysfunction (Sildenafil), and many other therapeutic areas.[2]

For drug development professionals, the efficient functionalization of the pyrazole core is paramount. 1H-Pyrazole-4-carboxylic acid is a readily available starting material. Its conversion to 1H-pyrazole-4-carbonyl chloride transforms it into a versatile electrophilic building block, primed for reaction with a multitude of nucleophiles (amines, alcohols, etc.) to generate diverse compound libraries for screening and lead optimization. This protocol focuses on a reliable and scalable method for this key transformation.

Reaction Mechanism and Rationale

The conversion of a carboxylic acid to an acyl chloride is a classic nucleophilic acyl substitution. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose because the reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies product purification.

The reaction proceeds as follows:

  • The carboxylic acid's carbonyl oxygen attacks the electrophilic sulfur atom of thionyl chloride.

  • A chloride ion is expelled and then attacks the carbonyl carbon.

  • This forms a tetrahedral intermediate which subsequently collapses, releasing the stable gaseous byproducts SO₂ and HCl, to yield the final acid chloride.

A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction through the in-situ formation of the Vilsmeier reagent, [(CH₃)₂N=CHCl]Cl, which is a more potent acylating agent.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate Complex cluster_products Products RCOOH 1H-Pyrazole-4-Carboxylic Acid Intermediate Acyloxychlorosulfite Intermediate RCOOH->Intermediate + SOCl₂ SOCl2 Thionyl Chloride (SOCl₂) RCOCl 1H-Pyrazole-4-Carbonyl Chloride Intermediate->RCOCl - SO₂ - HCl SO2 Sulfur Dioxide (SO₂) HCl Hydrogen Chloride (HCl)

Caption: Mechanism of carboxylic acid to acid chloride conversion.

Critical Safety and Handling (EHS)

WARNING: Thionyl chloride is a highly corrosive and toxic substance that reacts violently with water. All operations must be performed in a certified chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE).

  • Personal Protective Equipment (PPE): Wear a lab coat, splash-proof safety goggles, a full-face shield, and heavy-duty, chemical-resistant gloves (e.g., butyl rubber).[4] Ensure an emergency shower and eyewash station are immediately accessible.[5]

  • Reactivity Hazards: Thionyl chloride reacts violently with water, releasing toxic gases (HCl and SO₂).[6][7] Ensure all glassware is scrupulously dried (oven- or flame-dried) before use. Never add water to thionyl chloride.[5]

  • Toxicity: Thionyl chloride is toxic if inhaled and causes severe skin burns and eye damage.[4][7] Handle exclusively in a well-ventilated fume hood.[5] In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[5]

  • Waste Disposal: Quench any residual thionyl chloride cautiously by slowly adding it to a large volume of a stirred, ice-cold basic solution (e.g., sodium bicarbonate). This is an exothermic reaction that releases gas; perform this procedure slowly in a fume hood. Dispose of all chemical waste according to institutional and local regulations.

Experimental Protocol

This protocol details the conversion of 1H-pyrazole-4-carboxylic acid to its corresponding acid chloride. The resulting product is typically used immediately in subsequent reactions due to its moisture sensitivity.

Materials and Equipment
Reagents & Solvents Grade Equipment
1H-Pyrazole-4-carboxylic acid≥98%Round-bottom flask (oven-dried)
Thionyl chloride (SOCl₂)Reagent gradeReflux condenser with drying tube (CaCl₂)
N,N-Dimethylformamide (DMF)AnhydrousMagnetic stirrer and stir bar
Toluene (optional, for co-evaporation)AnhydrousHeating mantle
Rotary evaporator
Schlenk line or high-vacuum pump
Step-by-Step Procedure

Caption: Workflow for the synthesis of 1H-pyrazole-4-carbonyl chloride.

  • Preparation: Place 1H-pyrazole-4-carboxylic acid (1.0 eq) into an oven-dried round-bottom flask equipped with a magnetic stir bar. Attach a reflux condenser fitted with a calcium chloride or silica gel drying tube to protect the reaction from atmospheric moisture.

  • Reagent Addition: In the fume hood, carefully add thionyl chloride (5-10 eq). It can be used as both the reagent and the solvent. The reaction can be vigorous with initial gas evolution (HCl).

  • Catalysis: Add one to two drops of anhydrous DMF to the suspension. The addition of the catalyst will typically increase the rate of gas evolution.

  • Reaction: Heat the mixture to a gentle reflux (the boiling point of thionyl chloride is 76 °C) using a heating mantle. Allow the reaction to proceed for 2-4 hours. The solid starting material should fully dissolve, resulting in a clear solution.

  • Monitoring: The reaction is generally considered complete when the evolution of gases (HCl and SO₂) ceases.

  • Workup and Isolation: Cool the reaction mixture to room temperature. Carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator. To ensure complete removal, anhydrous toluene (2 x 10 mL) can be added and co-evaporated.

  • Product: The resulting solid or semi-solid residue is the crude 1H-pyrazole-4-carbonyl chloride. This product is highly moisture-sensitive and is typically used in the next synthetic step without further purification.[8][9]

Product Characterization

The successful conversion can be confirmed by spectroscopic analysis. The crude product should be handled under an inert atmosphere (e.g., in a glovebox) for characterization to prevent hydrolysis back to the carboxylic acid.

Technique Observation
Infrared (IR) Spectroscopy Disappearance of the broad O-H stretch from the carboxylic acid (typically ~2500-3300 cm⁻¹). Appearance of a sharp, strong carbonyl (C=O) stretch for the acid chloride at a higher frequency, approximately 1760-1790 cm⁻¹.
¹H NMR Spectroscopy The signals for the pyrazole ring protons (typically two singlets between 7.5-8.5 ppm) will remain, though their chemical shifts may be slightly altered compared to the starting carboxylic acid. The broad carboxylic acid proton signal will disappear.
¹³C NMR Spectroscopy A downfield shift of the carbonyl carbon signal is expected, appearing in the range of 160-170 ppm.
Mass Spectrometry (MS) The mass spectrum will show the molecular ion peak corresponding to the calculated mass of 1H-pyrazole-4-carbonyl chloride (C₄H₃ClN₂O). The characteristic isotopic pattern for one chlorine atom (M and M+2 peaks in a ~3:1 ratio) will be observable.

Troubleshooting

  • Issue: The reaction does not go to completion (starting material remains).

    • Solution: Ensure all reagents are anhydrous. Extend the reflux time or add another drop of DMF.

  • Issue: The product is an oil and does not solidify.

    • Solution: This may be due to residual solvent. Ensure complete removal of thionyl chloride and toluene by drying under high vacuum for an extended period.

  • Issue: Low yield in the subsequent step.

    • Solution: The acid chloride is likely hydrolyzing due to exposure to moisture. Ensure all subsequent steps are performed under strictly anhydrous and inert conditions. Use freshly prepared acid chloride for the best results.

References

  • Organic Syntheses. (n.d.). 1-Benzyl-3-(4-chlorophenyl)-5-p-tolyl-1H-pyrazole (4). Organic Syntheses Procedure. Retrieved from [Link]

  • Ilhan, I. Ö., & Çadir, M. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry, 24(12), 5621-5624.
  • Ye, R., et al. (2023). Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid. Green Chemistry. Retrieved from [Link]

  • Synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6-methylpyrimidine. (n.d.). Retrieved from [Link]

  • BASF Ag. (1991). Preparation of 4-chloropyrazoles. U.S. Patent No. 5,047,551.
  • Ye, R., et al. (2023). Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid - Supporting Information. Royal Society of Chemistry. Retrieved from [Link]

  • Lyalin, B. V., & Petrosyan, V. A. (2008). Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. Russian Journal of Electrochemistry, 44(11), 1321-1325.
  • Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]

  • Li, P., et al. (2024). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules, 29(8), 1789.
  • Lyalin, B. V., et al. (2021). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules, 26(16), 5035.
  • Rue, K., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1094.
  • Carl ROTH. (n.d.). Safety data sheet according to Regulation (EC) No. 1907/2006 (REACH). Retrieved from [Link]

  • Horrocks, P., et al. (2013). Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. Organic & Biomolecular Chemistry, 11(29), 4891-4898.
  • Ilhan, I. Ö., et al. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. Asian Journal of Chemistry, 24(12), 5433-5436.
  • Li, Y., et al. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 20(5), 8506-8521.
  • New Jersey Department of Health. (n.d.). Hazard Summary: Thionyl Chloride. Retrieved from [Link]

  • Syngenta Participations AG. (2012). Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids. WIPO Patent No. WO2012025469A1.
  • Al-Zaydi, K. M. (2009).
  • Kar, G. K. (2016). Answer to "How to achieve chlorination of carboxylic acid to convert into acid chloride?". ResearchGate. Retrieved from [Link]

  • Ghorab, M. M., et al. (2012). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. Archiv der Pharmazie, 345(9), 717-728.
  • Ali, I., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Scientific Reports, 14(1), 1-20.
  • Carbone, A., et al. (2022).

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving the Yield of 5-Chloro-1H-pyrazole-4-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Chloro-1H-pyrazole-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize their synthetic routes, troubleshoot common issues, and improve the overall yield and purity of this valuable heterocyclic building block. As a key intermediate in the development of pharmaceuticals and agrochemicals, mastering its synthesis is crucial.

This document moves beyond simple protocols to explain the 'why' behind the 'how', providing a deeper understanding of the reaction mechanisms and critical control points.

Section 1: Overview of Primary Synthetic Strategies

The synthesis of this compound is typically approached via two well-established and robust pathways. The choice between them often depends on the availability of starting materials, scale, and specific substitution patterns required on the pyrazole ring.

  • The Vilsmeier-Haack Route: This is arguably the most versatile and common method. It involves the formylation and chlorination of a pyrazolone precursor in a one-pot reaction to form the intermediate 5-chloro-1H-pyrazole-4-carbaldehyde. This aldehyde is then oxidized to the desired carboxylic acid.[1][2][3]

  • The Ester Hydrolysis Route: This pathway involves the synthesis of an ester, typically the ethyl ester of the target acid, which is then hydrolyzed under basic conditions to yield the final product. The ester itself can be synthesized through various means, including a Sandmeyer reaction on an amino-pyrazole ester precursor.[4][5][6]

The following workflow illustrates these two primary pathways.

Synthetic_Pathways cluster_0 Route 1: Vilsmeier-Haack cluster_1 Route 2: Ester Hydrolysis A 1H-Pyrazol-5(4H)-one (Precursor) B Vilsmeier-Haack Reaction (POCl₃, DMF) A->B Formylation & Chlorination C 5-Chloro-1H-pyrazole-4-carbaldehyde B->C D Oxidation (e.g., KMnO₄, H₂O₂) C->D Z 5-Chloro-1H-pyrazole- 4-carboxylic Acid D->Z E Ethyl 5-Amino-1H-pyrazole- 4-carboxylate F Sandmeyer Reaction (NaNO₂, HCl, CuCl) E->F Diazotization & Substitution G Ethyl 5-Chloro-1H-pyrazole- 4-carboxylate F->G H Base Hydrolysis (e.g., KOH, EtOH) G->H H->Z

Caption: Primary synthetic routes to this compound.

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Q: My Vilsmeier-Haack reaction mixture turns dark black, and the yield of the intermediate aldehyde is very low (<30%). What's going wrong?

A: This is a classic symptom of thermal decomposition of the Vilsmeier reagent or side reactions. The Vilsmeier-Haack reaction is highly exothermic and requires strict temperature control.

  • Causality: The active electrophile, the Vilsmeier reagent (chloroiminium ion), is formed from the reaction of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). If the temperature is not kept low (0-5 °C) during the addition of POCl₃ to DMF, the reagent can decompose. Furthermore, the subsequent addition of the pyrazolone substrate and the heating phase must be carefully controlled. Uncontrolled exotherms can lead to polymerization and the formation of tar-like impurities.[1][7]

  • Troubleshooting Steps:

    • Reagent Preparation: Always add POCl₃ dropwise to DMF in a flask cooled in an ice-salt bath, ensuring the internal temperature does not exceed 5 °C. Stir for at least 20-30 minutes at this temperature to ensure complete formation of the reagent before adding your substrate.

    • Substrate Addition: Add the pyrazolone precursor slowly, portion-wise, at a low temperature before gradually warming the reaction to the target temperature (typically 80-90 °C).

    • Quenching: The reaction quench is also critical. Pour the cooled reaction mixture slowly onto a large amount of crushed ice with vigorous stirring. This hydrolyzes excess reagents and precipitates the product while dissipating heat. A rapid, uncontrolled quench can cause localized heating and degradation.[1]

    • Solvent Purity: Ensure you are using anhydrous DMF. Water can prematurely quench the Vilsmeier reagent and POCl₃, reducing the effective concentration of the formylating agent.

Q: The oxidation of my 5-chloro-pyrazole-4-carbaldehyde to the carboxylic acid is incomplete, and I see multiple spots on my TLC plate. How can I improve this step?

A: Incomplete oxidation and the formation of byproducts are common challenges. The choice of oxidant and reaction conditions are paramount for a clean conversion.

  • Causality: Strong, non-selective oxidants or harsh conditions (e.g., high temperature) can lead to ring-opening or other side reactions. Conversely, an insufficient amount of oxidant or too mild conditions will result in incomplete conversion, leaving starting material that can be difficult to separate from the product due to similar polarities.

  • Recommended Oxidation Protocols:

    • Potassium Permanganate (KMnO₄): This is a powerful and cost-effective oxidant. However, its reactivity must be tamed. Performing the reaction in a buffered medium or a water-pyridine mixture can improve selectivity and yield.[8] The reaction is often run at room temperature and monitored closely by TLC.

    • Vanadium-Catalyzed Hydrogen Peroxide: This method offers a greener and often cleaner alternative. A catalytic amount of a vanadium source (e.g., V₂O₅) in the presence of 30% hydrogen peroxide provides an efficient oxidation system for pyrazole-4-carbaldehydes.[9] This avoids the generation of large amounts of manganese dioxide waste.

    • Monitoring: Regardless of the method, monitor the reaction every 30-60 minutes using TLC. The disappearance of the aldehyde spot and the appearance of the more polar carboxylic acid spot (which often streaks from the baseline in common solvent systems) indicates completion.

Q: My ester hydrolysis reaction seems to stall and never reaches completion, even after prolonged reflux. Why?

A: This is typically due to insufficient hydrolytic agent or potential steric hindrance, although the latter is less common for this specific substrate.

  • Causality: Saponification is a reversible reaction. To drive it to completion, a stoichiometric excess of the base is required. Typically, 2.0 to 2.2 equivalents of base (e.g., KOH or NaOH) are used to ensure the complete conversion of the ester and to neutralize the resulting carboxylic acid, pushing the equilibrium forward.[4][6]

  • Troubleshooting Steps:

    • Stoichiometry: Double-check your calculations. Ensure you are using at least 2 equivalents of base relative to your starting ester.

    • Reaction Time: While some protocols suggest a few hours, allowing the reaction to reflux for 6-8 hours, or even overnight, can be beneficial, especially on a larger scale.[4]

    • Solvent: Ethanol is a common solvent. Ensure there is enough to fully dissolve the reactants at reflux temperature. The presence of some water (e.g., using 85% or 95% ethanol) can aid in the solubility of the hydroxide salt and facilitate the hydrolysis.

    • Workup: After hydrolysis, the reaction mixture should be cooled and the solvent removed under reduced pressure. The residue is then dissolved in water and acidified (e.g., with concentrated HCl) to a pH of ~2-3 to precipitate the carboxylic acid product.[6]

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the most critical safety precautions for the Vilsmeier-Haack reaction? A1: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The reaction should always be conducted in a well-ventilated fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses). The quenching step is also hazardous due to the evolution of HCl gas and the exothermic nature of the hydrolysis. Ensure the quench is performed slowly and with adequate cooling.

Q2: How can I best purify the final this compound? A2: The most common and effective method is recrystallization. The crude product obtained after acidic workup and filtration is often recrystallized from water or an ethanol/water mixture.[4] An alternative is an acid-base workup. The crude product can be dissolved in a weak base (e.g., aqueous sodium bicarbonate), washed with an organic solvent (like ethyl acetate) to remove non-acidic impurities, and then re-precipitated by adding acid.

Q3: Can I use a different chlorinating agent in the Vilsmeier-Haack reaction? A3: While POCl₃ is the most common reagent, others like oxalyl chloride or thionyl chloride can also be used to generate the Vilsmeier reagent from DMF. However, POCl₃ is often preferred as it is inexpensive and highly effective for generating both the chloro and formyl functionalities on the pyrazole ring from a pyrazolone precursor.[2]

Q4: My starting material is a 5-amino-1H-pyrazole-4-carboxylate. Is the Sandmeyer reaction a high-yielding option? A4: The Sandmeyer reaction can be effective but is highly sensitive to reaction conditions. Yields can be variable if not properly optimized. Critical parameters include maintaining a low temperature (0-5 °C) during diazotization to prevent the premature decomposition of the diazonium salt and using a catalytically active copper(I) chloride source.[10][11] For many applications, building the chloro-pyrazole ring from a different precursor may prove more robust and higher yielding.

Section 4: Key Experimental Protocols

Protocol 1: Synthesis of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde (Example Vilsmeier-Haack) [1]

  • In a three-neck flask equipped with a dropping funnel and a thermometer, add N,N-dimethylformamide (DMF, 7.5 mL).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 20 mL) dropwise, ensuring the internal temperature does not rise above 10 °C.

  • After the addition is complete, stir the mixture at 0 °C for 20 minutes.

  • Slowly add 1,3-dimethyl-5-pyrazolone (25 mmol) in portions.

  • After the substrate is added, raise the temperature to 80-90 °C and maintain for 1-3 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and pour it slowly into 100 mL of ice water with vigorous stirring.

  • Extract the aqueous phase with ethyl acetate (4 x 10 mL).

  • Combine the organic layers, wash with saturated NaHCO₃ solution, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Vilsmeier_Haack_Workflow start Start op1 1. Cool DMF to 0°C start->op1 end Crude Product op2 2. Add POCl₃ dropwise (T < 10°C) op1->op2 op3 3. Stir for 20 min @ 0°C op2->op3 op4 4. Add Pyrazolone precursor op3->op4 op5 5. Heat to 80-90°C (Monitor by TLC) op4->op5 op6 6. Cool to RT op5->op6 op7 7. Quench into ice water op6->op7 op8 8. Extract with Ethyl Acetate op7->op8 op9 9. Wash, Dry, Concentrate op8->op9 op9->end

Sources

Technical Support Center: Synthesis of Pyrazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges in the synthesis of pyrazole carboxylic acids. As a Senior Application Scientist, my goal is to provide not just solutions, but a foundational understanding of the reaction mechanisms to empower you to troubleshoot complex synthetic issues. This document moves beyond standard protocols to address the nuanced side reactions that can compromise yield, purity, and regiochemical control.

Part 1: Troubleshooting Core Synthesis & Regioselectivity

The construction of the pyrazole ring, typically via the condensation of a hydrazine with a 1,3-dicarbonyl compound (the Knorr synthesis), is the foundational step where critical side reactions, particularly loss of regiocontrol, can occur.[1][2]

FAQ 1: My synthesis with an unsymmetrical 1,3-dicarbonyl yields a mixture of regioisomers. How can I control the outcome?

Answer: This is the most common challenge in pyrazole synthesis. When an unsymmetrical 1,3-dicarbonyl reacts with a substituted hydrazine, two constitutional isomers can form.[3] The outcome is a delicate balance of electronics, sterics, and reaction conditions.

The Underlying Mechanism: The reaction proceeds via initial nucleophilic attack of one hydrazine nitrogen onto one of the carbonyl carbons. The regioselectivity is determined by which carbonyl is attacked first.[4]

  • Electronic Effects: The initial attack typically occurs at the more electrophilic carbonyl carbon. Electron-withdrawing groups (e.g., -CF₃) increase the electrophilicity of the adjacent carbonyl, making it the preferred site of attack.[3]

  • Steric Effects: Bulky substituents can hinder the approach of the nucleophilic hydrazine, directing the attack to the less sterically encumbered carbonyl.

  • pH Control: The reaction is often acid-catalyzed.[5] However, the pH influences the nucleophilicity of the hydrazine and the nature of the intermediates. Under strongly acidic conditions, the reaction rate can be enhanced, but in some cases, this can reduce selectivity.[5] Under neutral or basic conditions, different intermediates may be favored, altering the product ratio.[6]

Troubleshooting Protocol: Enhancing Regioselectivity

  • Solvent Modification: Standard solvents like ethanol often give poor selectivity. Switching to a fluorinated alcohol, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), can dramatically improve regioselectivity. These solvents have unique properties, including high hydrogen-bond donating ability and low nucleophilicity, which can stabilize specific intermediates and favor one reaction pathway over the other.[7]

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable conversion rate. Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired isomer, leading to lower selectivity.

  • Catalyst Choice: While often just acid-catalyzed, specific catalysts can be employed. For certain substrates, nano-ZnO has been used as an efficient catalyst in greener protocols.[8]

Table 1: Influence of Solvent on Regioselectivity in a Model Reaction (Reaction of a 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione with methylhydrazine)

SolventTemperature (°C)Ratio of Regioisomers (Desired:Undesired)Reference
Ethanol (EtOH)RefluxLow selectivity, often near 1:1[7]
2,2,2-Trifluoroethanol (TFE)Room Temp85:15[7]
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)Room Temp>95:5[7]

Diagram 1: Controlling Regioselectivity in Knorr Pyrazole Synthesis

G cluster_start Reactants cluster_pathways Reaction Pathways cluster_products Products Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Condensation Condensation Reaction (e.g., Knorr Synthesis) Dicarbonyl->Condensation Hydrazine Substituted Hydrazine Hydrazine->Condensation PathwayA Pathway A: Attack at more electrophilic/less hindered Carbonyl Condensation->PathwayA Favored by: - Low Temp - EWGs - Fluorinated Solvents PathwayB Pathway B: Attack at less electrophilic/more hindered Carbonyl Condensation->PathwayB Favored by: - High Temp - Poor Solvent Choice Isomer1 Desired Regioisomer PathwayA->Isomer1 Isomer2 Undesired Regioisomer PathwayB->Isomer2

Caption: Decision pathways for controlling regioisomeric outcomes.

FAQ 2: My reaction has stalled, and I'm isolating a non-aromatic intermediate instead of the pyrazole. What is happening?

Answer: The cyclocondensation reaction is not a single step. It proceeds through a hydrazone, which then cyclizes to a non-aromatic hydroxyl-pyrazoline intermediate before dehydrating to the final aromatic pyrazole.[6][9] If the dehydration step is slow or reversible, you may isolate this intermediate.

Troubleshooting Protocol: Driving the Reaction to Completion

  • Acid Catalysis: Ensure sufficient acid catalyst (e.g., acetic acid, HCl) is present. The final dehydration step is acid-catalyzed.[5]

  • Heat: Gently refluxing the reaction mixture in a suitable solvent (e.g., toluene, xylene) with a Dean-Stark trap can effectively remove water and drive the equilibrium towards the aromatic pyrazole product.

  • Re-treatment: If you have already isolated the hydroxyl-pyrazoline intermediate, you can re-subject it to the reaction conditions. Dissolving it in a solvent like THF with aqueous HCl and heating can quantitatively convert it to the desired pyrazole.[7]

Part 2: Side Reactions Involving the Carboxylic Acid Moiety

Once the pyrazole ring is formed, subsequent steps to install or modify the carboxylic acid group can introduce new side reactions.

FAQ 3: I am attempting to synthesize a pyrazole carboxylic acid from a cyanopyrazole precursor, but the yield is low, and I see a new, less polar spot on TLC.

Answer: This is a classic issue of incomplete nitrile hydrolysis. The hydrolysis of a nitrile to a carboxylic acid is a two-step process that proceeds through a stable amide intermediate.[10][11] If the conditions are not forcing enough, the reaction can stall at the amide stage.

The Underlying Mechanism:

  • Acidic Hydrolysis: The nitrile is protonated, making it more susceptible to nucleophilic attack by water. This forms an imidic acid, which tautomerizes to the more stable amide. The amide is then further hydrolyzed to the carboxylic acid and an ammonium salt.[11]

  • Alkaline Hydrolysis: Hydroxide attacks the nitrile carbon, and subsequent protonation yields the amide. Further hydrolysis gives the carboxylate salt and ammonia gas.[10] An acidic workup is required to protonate the carboxylate.[12]

Troubleshooting Protocol: Ensuring Complete Nitrile Hydrolysis

  • For Acidic Hydrolysis: Use a strong acid like concentrated HCl or a mixture of H₂SO₄/H₂O. The reaction often requires prolonged heating under reflux. If the reaction stalls, increasing the reaction time or the acid concentration can help.[13]

  • For Alkaline Hydrolysis: Use a concentrated solution of NaOH or KOH in a water/alcohol co-solvent system and heat under reflux. The evolution of ammonia gas is an indicator that the second step (amide hydrolysis) is proceeding. If the reaction is incomplete, add more base and continue heating. Remember to perform a final acidification step to obtain the free carboxylic acid.[10]

Table 2: Comparison of Nitrile Hydrolysis Conditions

ConditionReagentsTemperatureProsCons
Acidic Conc. HCl or H₂SO₄ in H₂ORefluxDirectly yields the free carboxylic acid.Can be slow; may not be suitable for acid-sensitive substrates.[13]
Alkaline NaOH or KOH in EtOH/H₂ORefluxOften faster than acidic hydrolysis.Yields a carboxylate salt, requiring a separate acidification step; not suitable for base-sensitive substrates.[10]

Diagram 2: Nitrile Hydrolysis Pathway and Pitfalls

G cluster_trouble Troubleshooting Point Nitrile Pyrazole-CN (Starting Material) Amide Pyrazole-CONH2 (Amide Intermediate) Nitrile->Amide H₃O⁺ or OH⁻ (Step 1) Acid Pyrazole-COOH (Desired Product) Amide->Acid H₃O⁺, Heat (Step 2 - Acidic) Salt Pyrazole-COO⁻ (Carboxylate Salt) Amide->Salt OH⁻, Heat (Step 2 - Alkaline) Stall Reaction Stalls Here (Insufficient Heat/Time/Reagent) Amide->Stall Salt->Acid H₃O⁺ Workup

Caption: The pathway from nitrile to carboxylic acid, highlighting the common intermediate stall point.

FAQ 4: My final product mass is lower than expected, and I detect my pyrazole core without the -COOH group by mass spectrometry. Why did this happen?

Answer: You are likely observing decarboxylation, a common side reaction for heteroaromatic carboxylic acids, including pyrazoles.[14] The C-C bond connecting the carboxylic acid to the pyrazole ring can cleave under certain conditions, releasing CO₂.

Causality and Prevention:

  • Thermal Stress: High temperatures are the primary cause. This is especially problematic during purification steps like distillation or if the reaction itself is run at a very high temperature for an extended period.[15]

    • Solution: Use the lowest possible temperature for your reaction. During workup, avoid high-temperature distillations. If possible, purify by crystallization or column chromatography at room temperature.

  • Catalysis: Certain metal catalysts, particularly copper, can facilitate decarboxylation.[16][17] While sometimes used intentionally, trace metal impurities can catalyze this unwanted side reaction.

    • Solution: If using metal catalysts for other steps, ensure they are thoroughly removed before any high-temperature steps. Use metal-scavenging agents if necessary.

  • Substituent Effects: The stability of the pyrazole-4-carboxylic acid is influenced by other substituents on the ring. Electron-withdrawing groups, such as haloalkyl groups, can make decarboxylation more challenging, while other groups might promote it.[15][17]

Part 3: Miscellaneous Side Reactions & Purification

FAQ 5: I'm performing a reaction on a side chain of my pyrazole carboxylic acid, but I'm getting N-alkylation on the pyrazole ring itself.

Answer: The NH proton of the pyrazole ring is acidic (pKa ≈ 14) and can be deprotonated by a base, or the nitrogen can act as a nucleophile.[18] If your reaction conditions involve a base and an electrophile (like an alkyl halide), competitive N-alkylation is a significant risk.

Troubleshooting N-Alkylation:

  • Protecting Groups: The most robust solution is to protect the pyrazole nitrogen before performing other transformations. Common protecting groups include tert-butoxycarbonyl (Boc) or trityl (Trt), which can be removed later.[19]

  • Control of Basicity: Use a non-nucleophilic base or a base that is just strong enough to perform the desired transformation without deprotonating the pyrazole NH. For example, using a hindered base like DBU might be preferable to a stronger, less hindered base like NaH in some contexts.

  • Regioselectivity of N-Alkylation: If N-alkylation occurs, you may also face regioselectivity issues, producing a mixture of isomers if the pyrazole is unsymmetrical. This further complicates purification and underscores the value of a protecting group strategy.[20][21]

FAQ 6: How can I effectively purify my pyrazole carboxylic acid away from non-acidic side products like the decarboxylated or amide intermediates?

Answer: The acidic nature of your target compound is the key to a simple and effective purification strategy.

Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane).

  • Base Wash: Transfer the solution to a separatory funnel and extract with a mild aqueous base solution, such as 1M sodium bicarbonate (NaHCO₃) or 1M sodium carbonate (Na₂CO₃). Your pyrazole carboxylic acid will deprotonate to form a water-soluble carboxylate salt and move into the aqueous layer.

  • Separation: Separate the aqueous layer. The neutral organic impurities (decarboxylated product, amide intermediate, unreacted starting materials) will remain in the organic layer, which can be discarded.

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify it with 1M or 2M HCl. The pyrazole carboxylic acid will protonate and precipitate out of the aqueous solution as it becomes insoluble.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water to remove inorganic salts, and dry thoroughly. This method is highly effective for removing non-acidic impurities.

References

  • Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). From 1,3-Dicarbonyls to Pyrazoles: A Multicomponent Approach. Molecules. [Link]

  • Thirunarayanan, G., & Gopinath, P. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. [Link]

  • Gomha, S. M., Abdel-aziz, H. M., & Khedr, M. A. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. [Link]

  • Fustero, S., Román, R., & Sanz-Cervera, J. F. (2005). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. The Journal of Organic Chemistry. [Link]

  • Fustero, S., Román, R., & Sanz-Cervera, J. F. (2005). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]

  • Google Patents. (2010). WO2011076194A1 - Method for purifying pyrazoles.
  • Garlyauskayte, R. Y., & Vovk, M. V. (2022). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Molecules. [Link]

  • Royal Society of Chemistry. (2016). Unexpected ring opening of pyrazolines with activated alkynes: synthesis of 1H-pyrazole-4,5-dicarboxylates and chromenopyrazolecarboxylates. Organic & Biomolecular Chemistry. [Link]

  • Schrecker, L., Dickhaut, J., & Holtze, C. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering. [Link]

  • Synthesis of Pyrazole Compounds by Using Sonication Method. (2020). International Journal of Pharmaceutical Research. [Link]

  • Royal Society of Chemistry. (2016). Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. Dalton Transactions. [Link]

  • Raines, R. T., & Hii, K. K. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie. [Link]

  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. [Link]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2025). Journal of Pharmaceutical Research International. [Link]

  • Shakirova, O. G., & Bazhin, D. N. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules. [Link]

  • Schrecker, L., Dickhaut, J., & Holtze, C. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. ResearchGate. [Link]

  • Şener, A., & Kasap, Z. (2008). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. [Link]

  • ResearchGate. (2017). Synthesis of pyrazole carboxylic acid intermediate 5.... [Link]

  • Slideshare. (2018). Unit 4 Pyrazole. [Link]

  • Google Patents. (2014). WO2014033164A1 - Procedure for the decarboxylation of 3,5-bis(haloalkyl)
  • Clark, J. (2015). Hydrolysing Nitriles. Chemguide. [Link]

  • European Patent Office. (2013). EP2890184A1 - Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives. [Link]

  • Journal of Medicinal Chemistry. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. [Link]

  • Semantic Scholar. (2016). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. [Link]

  • DePorre, Y., & Knauss, G. L. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules. [Link]

  • Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. [Link]

  • Semantic Scholar. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. [Link]

  • ResearchGate. (2008). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. [Link]

  • Philadelphia University. (n.d.). Carboxylic acids and Nitriles. [Link]

  • Master Organic Chemistry. (n.d.). Hydrolysis of nitriles with aqueous acid to give carboxylic acids. [Link]

  • Google Patents. (2015). CN104703972A - Decarboxylation method of 3,5-bis(haloalkyl)
  • The Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions. [Link]

  • ResearchGate. (2006). Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. [Link]

  • Google Patents. (1996).
  • Encyclopedia.pub. (2022). Synthesis and Properties of Pyrazoles. [Link]

  • Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. (2007). Asian Journal of Chemistry. [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Pyrazole Acylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrazole Acylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyrazole acylation. Here, we provide in-depth troubleshooting guides and frequently asked questions to address specific experimental challenges, ensuring you can optimize your reaction conditions for higher yields, better selectivity, and reproducible results. Our approach is grounded in mechanistic principles and field-proven insights to empower your synthetic strategies.

Section 1: Troubleshooting Guide

This section addresses common issues encountered during pyrazole acylation, offering a systematic approach to problem-solving.

Issue 1: Low or No Product Yield

A low yield of the desired acylated pyrazole is one of the most frequent challenges. This can stem from a variety of factors, from reagent quality to suboptimal reaction parameters.

Troubleshooting Workflow:

  • Re-evaluate Starting Materials & Reagents:

    • Pyrazole Purity: Ensure the starting pyrazole is pure and dry. Impurities can interfere with the reaction.

    • Acylating Agent Integrity: Acyl halides and anhydrides are susceptible to hydrolysis. Use freshly opened reagents or distill/purify them before use.[1][2]

    • Solvent Anhydrousness: The presence of water will consume the acylating agent. Ensure you are using anhydrous solvents.[1]

  • Optimize Reaction Conditions:

    • Temperature: Some acylations require elevated temperatures to proceed at a reasonable rate, while others may need cooling to prevent side reactions.[3] If the reaction is sluggish at room temperature, consider gentle heating. Conversely, if decomposition is observed, try lowering the temperature.

    • Reaction Time: Monitor the reaction progress using an appropriate technique (TLC, LC-MS, GC-MS). Reactions may stall or decompose if left for too long. Quench the reaction once the starting material is consumed or the product concentration plateaus.[4]

    • Catalyst Choice: For Friedel-Crafts type C-acylation, strong Lewis acids like AlCl₃ might be too harsh for the pyrazole ring, leading to complexation or degradation.[2] Consider milder Lewis acids such as TiCl₄, SnCl₄, or FeCl₃.[2] For N-acylation, a base is often sufficient. In some cases, copper catalysts can be employed for C-H acylation.[5]

  • Workup Procedure:

    • Careful quenching and extraction are crucial to avoid product loss. Ensure the pH is appropriate for your product's stability during aqueous workup. Thoroughly rinse all glassware and extraction apparatus to recover all material.[4]

Troubleshooting Decision Tree for Low Yield

low_yield_troubleshooting start Low or No Yield reagents Check Reagent Purity & Anhydrousness start->reagents Start Here conditions Optimize Reaction Conditions reagents->conditions Reagents OK workup Review Workup Procedure conditions->workup Conditions Optimized solution Improved Yield workup->solution Workup OK

Caption: A decision tree for troubleshooting low product yield.

Issue 2: Poor Regioselectivity (N- vs. C-acylation or N1 vs. N2-acylation)

Controlling the site of acylation is a critical aspect of pyrazole chemistry. The pyrazole ring offers multiple reactive sites: the two nitrogen atoms (N1 and N2) and the carbon atoms (C3, C4, C5).

Strategies to Control Regioselectivity:

  • N-Acylation vs. C-Acylation:

    • N-Acylation: Generally favored under basic conditions with common acylating agents like acyl chlorides or anhydrides. The pyrazole anion, formed in the presence of a base, is a soft nucleophile and readily attacks the acylating agent.

    • C-Acylation: Typically achieved under acidic conditions (Friedel-Crafts acylation) where the pyrazole ring undergoes electrophilic substitution.[6][7] The C4 position is often the most susceptible to electrophilic attack.[8] To selectively achieve C-acylation, one can form a metal complex of the pyrazole before adding the acylating agent. For example, forming a calcium complex can prevent O-acylation and direct the reaction to the C4 position.[1]

  • N1- vs. N2-Acylation in Unsymmetrical Pyrazoles:

    • Steric Hindrance: The acylating agent will preferentially attack the less sterically hindered nitrogen atom. Bulky substituents on the pyrazole ring will direct acylation to the more accessible nitrogen.[9]

    • Electronic Effects: Electron-withdrawing groups on the pyrazole ring can influence the nucleophilicity of the adjacent nitrogen atoms.

    • Solvent Choice: The polarity of the solvent can play a significant role. Polar aprotic solvents like DMF or DMAc can favor the formation of a single regioisomer in some cases.[10] Fluorinated alcohols such as TFE or HFIP have been shown to dramatically improve regioselectivity in certain pyrazole syntheses, a principle that can be extended to acylation.[11]

    • Base Selection: The choice of base can influence the position of deprotonation and subsequent acylation. For instance, K₂CO₃ in DMSO has been used for regioselective N1-alkylation, a concept applicable to acylation.[9]

General Mechanism for N-Acylation

N_acylation_mechanism cluster_1 Step 1: Deprotonation cluster_2 Step 2: Nucleophilic Attack pyrazole Pyrazole anion Pyrazole Anion pyrazole->anion + Base base Base (e.g., Et3N) product N-Acyl Pyrazole anion->product + Acyl Chloride acyl_chloride Acyl Chloride

Caption: A simplified mechanism for base-mediated N-acylation of pyrazole.

Issue 3: Formation of Side Products

The appearance of unexpected spots on a TLC plate indicates the formation of side products. Common side products include di-acylated pyrazoles, O-acylated isomers (for hydroxypyrazoles), or products from the degradation of starting materials.

Minimizing Side Product Formation:

  • Di-acylation: This can occur if an excess of the acylating agent is used or if the reaction temperature is too high. Carefully control the stoichiometry of your reagents.

  • O-acylation of Hydroxypyrazoles: Hydroxypyrazoles exist in tautomeric forms, and O-acylation can be a significant competing reaction.[12] To favor C-acylation, consider protecting the hydroxyl group or using specific reaction conditions that promote C-acylation, such as forming a metal chelate.[1]

  • Controlling Stoichiometry: Use a syringe pump for slow addition of the acylating agent to maintain a low concentration and minimize side reactions.

  • Reaction Monitoring: Stop the reaction as soon as the desired product is formed to prevent further reactions or degradation.[4]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best acylating agent to use?

The choice of acylating agent depends on the desired reactivity and the stability of your substrate.

  • Acyl Chlorides: Highly reactive, often used with a base like triethylamine or pyridine to neutralize the HCl byproduct.

  • Acid Anhydrides: Generally less reactive than acyl chlorides and can be used with or without a catalyst. For C-acylation, an acid catalyst like H₂SO₄ is often employed.[6][7]

  • Carboxylic Acids: Require an activating agent (e.g., DCC, EDC) to form the acylated pyrazole.

  • Aldehydes: Can be used in copper-catalyzed C-H acylation reactions.[5]

Q2: How do I choose the right solvent?

The solvent can influence reaction rate, yield, and selectivity.

Solvent Type Examples Use Case
Aprotic Nonpolar Toluene, Hexane Good for reactions where polarity is not critical.
Aprotic Polar DMF, DMSO, Acetonitrile Can accelerate reactions and influence regioselectivity.[9][10]
Protic Ethanol, Methanol Often used in pyrazole synthesis but can lead to poor selectivity in some acylations.[10]

| Fluorinated Alcohols | TFE, HFIP | Can dramatically improve regioselectivity.[11] |

Q3: What role does the base play in N-acylation?

The primary role of the base is to deprotonate the pyrazole, forming the more nucleophilic pyrazole anion. The choice of base can affect the reaction rate and, in some cases, the regioselectivity.

  • Organic Bases (e.g., Triethylamine, Pyridine, DMAP): Commonly used to scavenge the acid byproduct from reactions with acyl halides. DMAP can also act as a nucleophilic catalyst.[1]

  • Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃, NaH): Often used in polar aprotic solvents. The choice of counter-ion (K⁺, Cs⁺, Na⁺) can influence regioselectivity.[13][14]

Q4: How can I monitor the progress of my reaction?

Regularly monitoring your reaction is key to achieving optimal results.

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess the consumption of starting materials and the formation of products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) / Gas Chromatography-Mass Spectrometry (GC-MS): Provides more detailed information, including the mass of the product and potential side products, confirming the identity of the compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the reaction in real-time or to analyze aliquots taken from the reaction mixture.

Section 3: Experimental Protocols

Protocol 1: General Procedure for N-Acylation using an Acyl Chloride
  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the pyrazole (1.0 eq.) and an anhydrous solvent (e.g., DCM, THF, or acetonitrile).

  • Base Addition: Add a suitable base (e.g., triethylamine, 1.2 eq.) to the solution and stir for 5-10 minutes at room temperature.

  • Acylating Agent Addition: Slowly add the acyl chloride (1.1 eq.) dropwise to the stirred solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.

  • Workup: Quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: General Procedure for C4-Acylation using an Acid Anhydride and Acid Catalysis
  • Setup: In a round-bottom flask, add the N-substituted pyrazole (1.0 eq.) and the acid anhydride (1.75 eq.).[6]

  • Catalyst Addition: To the stirred mixture, add a catalytic amount of concentrated sulfuric acid (e.g., 0.2 mL for a 200 mmol scale reaction).[6]

  • Reaction: Heat the mixture (reflux or oil bath) under a nitrogen atmosphere until the starting pyrazole is consumed (monitor by TLC or GC-MS).[6]

  • Workup: After cooling, remove volatile compounds under reduced pressure. Pour the residue onto crushed ice.[6]

  • Purification: Collect the resulting solid by filtration or extract the aqueous mixture with an organic solvent. Purify the crude product by recrystallization or column chromatography.

References

  • Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 72(4), 1259–1268. [Link]

  • Xiao, Y., Wu, X., Teng, J., Sun, S., Yu, J.-T., & Cheng, J. (2018). Copper-catalyzed acylation of pyrazolones with aldehydes to afford 4-acylpyrazolones. Organic & Biomolecular Chemistry, 16(33), 6038-6042. [Link]

  • Fustero, S., et al. (2007). The Journal of Organic Chemistry. ACS Publications. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a. [Link]

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (2017). PMC. [Link]

  • Phase-transfer catalyzed acylation of 5(3)-hydroxy-3(5)-substituted-1H-pyrazoles. (n.d.). Indian Journal of Chemistry. [Link]

  • Request PDF. (n.d.). Catalytic C–H Allylation and Benzylation of Pyrazoles. [Link]

  • Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. (2017). The Royal Society of Chemistry. [Link]

  • Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. (2019). PMC. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2021). PMC. [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2024). NIH. [Link]

  • Pyrazole. (n.d.). SlideShare. [Link]

  • Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. (n.d.). Slideshare. [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2023). MDPI. [Link]

  • Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties. (2024). PMC. [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2020). PMC. [Link]

  • Acid Catalyzed Solvent Free Synthesis of New 1-Acyl-4-benzhydryl Substituted Pyrazoles. (2017). Journal of the Chemical Society of Pakistan. [Link]

  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. (2024). The Journal of Organic Chemistry. [Link]

  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025). Archiv der Pharmazie. [Link]

  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. (2022). MDPI. [Link]

  • Synthesis of 1-acetyl pyrazoline derivatives by solvent-free... (2014). ResearchGate. [Link]

  • Lec 6: Heterocyclic Chemistry ll Reactions of 1,2-Azoles (Pyrazoles & Isoxazoles). (2021). YouTube. [Link]

  • Azole reagents enabled ligation of peptide acyl pyrazoles for chemical protein synthesis. (2023). ChemRxiv. [Link]

  • An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. (2023). MDPI. [Link]

  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. (2022). ResearchGate. [Link]

  • Current status of pyrazole and its biological activities. (2012). PMC. [Link]

  • Friedel-Crafts acylation reaction at C-4 of 1,3,5, subst. pyrazole. (2012). ResearchGate. [Link]

  • Troubleshooting: How to Improve Yield. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • Azole reagents enabled ligation of peptide acyl pyrazoles for chemical protein synthesis. (2024). Nature Communications. [Link]

  • Direct Electrophilic Acylation of N-Substituted Pyrazoles by Anhydrides of Carboxylic Acids. (2013). ResearchGate. [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2023). NIH. [Link]

Sources

Technical Support Center: Purification of Chlorinated Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the specific challenges encountered during the purification of chlorinated pyrazoles. The methodologies and explanations provided herein are grounded in established chemical principles to ensure you can make informed, effective decisions in your laboratory work.

Table of Contents

  • Frequently Asked Questions (FAQs)

  • Troubleshooting Guides & Protocols

  • Data & Reference Tables

  • References

Frequently Asked questions (FAQs)

FAQ 1: My NMR and LC-MS show a mixture of isomers after synthesis. How can I separate chlorinated pyrazole regioisomers?

Answer: The formation of regioisomeric mixtures is a classic challenge in the synthesis of asymmetrically substituted pyrazoles, especially when reacting a non-symmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[1][2][3] These isomers often have very similar polarities, making their separation difficult.

Causality: The formation of two or more regioisomers stems from the two possible initial condensation points between the hydrazine and the dicarbonyl starting material. Factors like solvent and reaction temperature can influence the ratio of isomers formed, with fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) sometimes improving regioselectivity.[2][3]

Troubleshooting Strategy:

  • High-Resolution Flash Chromatography: This is often the most effective method.

    • Column: Use a high-quality silica gel with a small particle size (e.g., 40-63 µm).

    • Eluent System: A shallow gradient or isocratic elution with a low-polarity solvent system (e.g., Hexanes/Ethyl Acetate or Toluene/Ethyl Acetate) is crucial. The goal is to maximize the difference in retention factors (ΔRf).

    • Loading: Always use the "dry loading" technique.[4][5] Dissolve your crude mixture in a strong solvent (like dichloromethane or acetone), adsorb it onto a small amount of silica gel, and evaporate the solvent to a dry powder before loading it onto the column.[5][6] This prevents solvent effects from ruining the separation at the start.

  • Preparative HPLC: For very difficult separations or when high purity is essential, reversed-phase preparative HPLC is the method of choice.[4] A C18 column with a water/acetonitrile or water/methanol mobile phase, often modified with 0.1% formic or trifluoroacetic acid to improve peak shape, can provide the necessary resolution.[4][7]

  • Fractional Crystallization: This method is less predictable but can be effective if the isomers have different solubilities in a particular solvent system. It often requires iterative attempts. (See ).

A study by researchers from UAB and UB successfully separated two pyrazole ligand regioisomers using silica column chromatography with ethyl acetate as the eluent, confirming their structures via NOESY NMR experiments.[8][9]

FAQ 2: My chlorinated pyrazole is degrading during silica gel chromatography. What is causing this and how can I prevent it?

Answer: This is a common and frustrating problem. The degradation is most likely caused by the acidic nature of standard silica gel.

Causality: Pyrazole rings contain basic nitrogen atoms. These nitrogens can interact strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This interaction can lead to several problems:

  • Streaking/Tailing: The compound moves unevenly down the column, resulting in poor separation.

  • Irreversible Adsorption: A portion of your compound gets permanently stuck to the column, reducing your yield.

  • Catalytic Degradation: The acidic surface can catalyze the hydrolysis of the carbon-chlorine (C-Cl) bond, especially if your eluent contains nucleophilic solvents like methanol or residual water.

Troubleshooting Strategy:

  • Deactivate the Silica Gel: This is the most common and effective solution. Before packing the column, prepare a slurry of the silica gel in your chosen eluent system and add 1% triethylamine (Et₃N) by volume.[5][10] The triethylamine is a stronger base that will preferentially bind to the acidic sites on the silica, creating a "neutralized" surface for your compound to travel on. For acidic compounds, a small amount of acetic acid can be added to the eluent instead.[5][6]

  • Use an Alternative Stationary Phase: If deactivation is insufficient, consider using neutral or basic alumina as your stationary phase. Alumina is generally less acidic than silica but has different selectivity, so you will need to re-screen your TLC conditions.

  • Switch to Reversed-Phase Chromatography: If the compound is sufficiently polar, reversed-phase flash chromatography on a C18-functionalized silica is an excellent alternative.[4] This avoids the issue of acidic silanol groups entirely.

FAQ 3: I am struggling to remove unreacted hydrazine and other polar reagents from my crude product. What is the most effective way to do this?

Answer: Unreacted hydrazine and its salts are highly polar and often water-soluble, which can be exploited for their removal. An acid-base extraction is the most robust method for this purification step.

Causality: Chlorinated pyrazoles are typically weakly basic due to the lone pair of electrons on the nitrogen atoms.[11] This allows them to be protonated by an acid to form a water-soluble salt. Hydrazine is also basic. The key is to leverage differences in basicity and solubility.

Troubleshooting Strategy:

  • Acid-Base Extraction: This technique is ideal for separating basic compounds from neutral or acidic impurities.[11][12] By washing an organic solution of your crude product with an aqueous acid, your basic pyrazole will become protonated and move into the aqueous layer, leaving non-basic impurities behind in the organic layer. You can then regenerate the neutral pyrazole from the aqueous layer. (See for a detailed procedure).

  • Aqueous Workup: A simple series of aqueous washes can often suffice. Dissolve the crude mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove basic impurities, followed by a wash with a dilute base (e.g., saturated sodium bicarbonate) to remove acidic impurities, and finally with brine to remove residual water.[13][14]

  • Precipitation/Crystallization: In some cases, the desired chlorinated pyrazole can be selectively precipitated as an acid addition salt from an organic solvent, leaving impurities in the solution.[15]

FAQ 4: Should I use chromatography, recrystallization, or extraction for my chlorinated pyrazole?

Answer: The optimal purification strategy depends on the nature of your target compound and the impurities present. A combination of techniques is often required. The following decision-making workflow can guide your choice.

G start Crude Product Mixture is_solid Is the product a solid at RT? start->is_solid recrystallization Attempt Recrystallization (See Protocol 3) is_solid->recrystallization Yes liquid_path Perform Acid-Base Extraction (See Protocol 1) is_solid->liquid_path No (Oil/Liquid) recrystallization_success Is purity >95% by HPLC/NMR? recrystallization->recrystallization_success extraction_success Is purity sufficient? liquid_path->extraction_success recrystallization_success->liquid_path No final_product Pure Product recrystallization_success->final_product Yes extraction_success->final_product Yes chromatography Perform Flash Chromatography (See Protocol 2) extraction_success->chromatography No chromatography->final_product

Caption: Decision workflow for purification strategy.

Troubleshooting Guides & Protocols

Protocol 1: Purification of a Basic Chlorinated Pyrazole via Acid-Base Extraction

This protocol is designed to separate a weakly basic chlorinated pyrazole from neutral or acidic impurities.[11][12][13]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.

  • Acidic Wash: Add an equal volume of a dilute aqueous acid solution (e.g., 1M HCl). Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently. Allow the layers to separate. The protonated pyrazole salt will move into the aqueous (bottom) layer.

  • Separation: Carefully drain and collect the aqueous layer. The organic layer, containing neutral impurities, can be discarded or processed separately if it contains other compounds of interest.

  • Back-Washing (Optional but Recommended): To remove any residual neutral compounds trapped in the aqueous layer, add a fresh portion of the organic solvent to the collected aqueous layer, shake, and discard the organic wash.[13]

  • Basification: Cool the acidic aqueous layer in an ice bath. Slowly add a base (e.g., 5M NaOH or saturated NaHCO₃) with stirring until the solution is basic (confirm with pH paper). Your neutral pyrazole product should precipitate out if it is a solid, or form an oily layer if it is a liquid.

  • Re-extraction: Add a fresh portion of organic solvent to the basified aqueous mixture. Shake vigorously to extract the neutral pyrazole product back into the organic layer.

  • Isolation: Separate the organic layer. Wash it with brine (saturated NaCl solution), dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified chlorinated pyrazole.

Protocol 2: Flash Chromatography on Deactivated Silica Gel

This protocol is for separating chlorinated pyrazoles that are sensitive to acidic conditions.[5][6][10]

Step-by-Step Methodology:

  • Solvent System Selection: Using Thin-Layer Chromatography (TLC), identify a solvent system (e.g., Hexanes/Ethyl Acetate) that provides a retention factor (Rf) of approximately 0.2-0.35 for your target compound.[5]

  • Prepare Deactivated Silica: In a fume hood, create a slurry of silica gel in your chosen eluent. For every 100 mL of eluent, add 1 mL of triethylamine (Et₃N). Stir well.

  • Pack the Column: Pack your chromatography column with the deactivated silica slurry.[5] Do not let the silica run dry.

  • Sample Preparation (Dry Loading): Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (approximately 1-2 times the mass of your crude product). Carefully remove the solvent under reduced pressure until a dry, free-flowing powder is obtained.[6]

  • Loading and Elution: Carefully add the dry-loaded sample to the top of the packed column. Gently add a layer of sand. Fill the column with the eluent (containing 1% Et₃N) and apply positive pressure to begin elution.[16]

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing your pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note: Triethylamine is volatile and should be removed during this step, but co-evaporation with a solvent like toluene can help remove final traces.[5][6]

Protocol 3: Systematic Recrystallization Solvent Screening

This protocol provides a structured approach to finding a suitable solvent for purifying a solid chlorinated pyrazole.[4][17]

Step-by-Step Methodology:

  • Preparation: Place small amounts (10-20 mg) of your crude solid into several small test tubes.

  • Solvent Testing (Room Temperature): To each tube, add a different solvent (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, hexanes) dropwise, vortexing after each addition. A good candidate solvent will not dissolve the compound at room temperature.[4]

  • Solvent Testing (Elevated Temperature): Take the tubes where the compound was insoluble at room temperature and heat them gently in a water or sand bath. A good solvent will dissolve the compound completely when hot.[4][17] Use a minimum amount of boiling solvent.[17]

  • Cooling and Crystallization: Allow the hot, clear solutions to cool slowly to room temperature, then place them in an ice bath for 15-30 minutes.

  • Evaluation: The best solvent is the one that dissolves the compound when hot but yields a large amount of high-purity crystals upon cooling.[4]

  • Scale-Up: Once a suitable solvent is identified, perform the recrystallization on the bulk of your material using the same principles.

Data & Reference Tables

Table 1: Common Impurities & Recommended Purification Strategies
Impurity TypeCommon ExamplesPrimary ChallengeRecommended Purification Strategy
Regioisomers 1,3- vs. 1,5-substituted pyrazolesVery similar polarity and physical properties.High-resolution flash chromatography; Preparative HPLC.[1][8]
Starting Materials Unreacted hydrazines, 1,3-dicarbonylsHigh polarity, potential for side reactions.Acid-base extraction; Aqueous washes.[11]
Reagents/Byproducts Inorganic salts, coupling reagentsHigh polarity, water-solubility.Aqueous workup; Filtration.
Degradation Products Hydrolyzed or de-chlorinated pyrazolesCan have similar polarity to the desired product.Chromatography on deactivated silica or alumina; Reversed-phase HPLC.[10]
Table 2: HPLC Method Parameters for Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative purity analysis.[1] The following provides a good starting point for method development.

ParameterRecommended SettingRationale / Notes
Column C18 Reversed-Phase (e.g., 150 x 4.6 mm, 5 µm)Provides good retention and separation for many pyrazole derivatives.[18][19]
Mobile Phase Acetonitrile (ACN) / Water with 0.1% TFA or Formic AcidIsocratic or gradient elution. The acid modifier improves peak shape for basic compounds.[7][20]
Flow Rate 0.5 - 1.0 mL/minStandard flow rate for analytical columns.[18]
Detection UV/PDA Detector (e.g., at 254 nm or λmax)Pyrazole rings have strong UV absorbance. A PDA detector allows for peak purity assessment.[18]
Injection Volume 5 - 20 µLStandard volume for analytical runs.[18][20]
Column Temp. 25 - 30 °CControlled temperature ensures reproducible retention times.[20]

References

  • Overcoming poor solubility of pyrazole derivatives during reaction workup. BenchChem.
  • Overcoming challenges in the purification of heterocyclic compounds. BenchChem.
  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate.
  • What solvent should I use to recrystallize pyrazoline? ResearchGate.
  • Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Barcelona.
  • Technical Support Center: Refining Purification Methods for Aminomethyl Pyrazole Derivatives. BenchChem.
  • Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. PubMed.
  • Acid-Base Extraction.
  • Recrystallization1.
  • Separation of Pyrazole on Newcrom R1 HPLC column. SIELC Technologies.
  • SOP: FLASH CHROMATOGRAPHY.
  • Acid–base extraction. Wikipedia.
  • 4.8: Acid-Base Extraction. Chemistry LibreTexts.
  • Method for purifying pyrazoles. Google Patents.
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. ACS Publications.
  • Chromatography: How to Run a Flash Column. University of Rochester.
  • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses.
  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐Carbothioamide in Nanosuspension.
  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. IJCPA. Available from: [Link]

  • A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification. University of Pretoria.
  • Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Barcelona.

Sources

Technical Support Center: Stabilizing Pyrazole-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole-4-carboxylic acids. This guide is designed to provide in-depth, field-proven insights into preventing the unwanted decarboxylation of these valuable compounds. As a Senior Application Scientist, I've seen firsthand how this common side reaction can derail experiments and compromise yields. This resource is structured to help you understand the "why" behind the degradation and provide actionable solutions to maintain the integrity of your molecules.

Understanding the Instability: The Decarboxylation Challenge

Pyrazole-4-carboxylic acids, while versatile building blocks in medicinal chemistry and materials science, possess an inherent susceptibility to decarboxylation, particularly under thermal stress or non-optimal chemical environments. This process involves the loss of the carboxyl group as carbon dioxide (CO₂), leading to the formation of the corresponding pyrazole derivative. The ease of this reaction is influenced by a variety of factors including temperature, pH, solvent, and the presence of catalytic species. Understanding these factors is the first step toward effective prevention.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions researchers have regarding the stability of pyrazole-4-carboxylic acids.

Q1: At what temperature does my pyrazole-4-carboxylic acid start to decarboxylate?

A1: The thermal stability of pyrazole-4-carboxylic acids is highly dependent on the nature and position of substituents on the pyrazole ring. Generally, elevated temperatures are a primary driver for decarboxylation. While a precise temperature is compound-specific, many derivatives begin to show significant decomposition at temperatures ranging from 150°C to over 250°C. For instance, studies on energetic materials have shown that dinitropyrazole derivatives can have decomposition temperatures from around 195°C to 296°C, with the substitution pattern playing a key role.[1] It is crucial to determine the thermal stability of your specific compound, for example, by using techniques like thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC).

Q2: I'm seeing decarboxylation even at room temperature. Is this possible?

A2: While significant thermal decarboxylation typically requires elevated temperatures, slow degradation at room temperature can occur over long-term storage, especially if the compound is not stored under optimal conditions. Factors such as exposure to light, atmospheric moisture, or trace impurities (like metal ions) on the glassware or in the compound itself can catalyze the reaction even at ambient temperatures. Proper storage is paramount for long-term stability.

Q3: Does the pH of my solution affect the stability of my pyrazole-4-carboxylic acid?

A3: Absolutely. Both acidic and basic conditions can promote decarboxylation, particularly when combined with heat. Patents describing the intentional decarboxylation of haloalkyl-substituted pyrazole-4-carboxylic acids utilize temperatures ranging from 50°C to 220°C in the presence of acids (like H₂SO₄ or HCl) or 40°C to 150°C with bases (like K₂CO₃ or Cs₂CO₃).[2][3] The mechanism can differ, but the outcome is the same: loss of your carboxylic acid functionality. Therefore, maintaining a pH close to neutral is generally advisable, especially during workups and purifications where heating might be involved.

Q4: Can my reaction solvent promote decarboxylation?

A4: Yes, the choice of solvent is critical. Polar aprotic solvents like DMF, DMA, and NMP have been shown to be effective media for intentional decarboxylative amination reactions, suggesting they can facilitate the process.[4] For preventing decarboxylation, less polar or non-polar solvents may be preferable where solubility allows. If a polar aprotic solvent is necessary for your reaction, it is crucial to keep the temperature as low as possible.

Troubleshooting Guide: Scenarios and Solutions

This section provides a more in-depth look at specific experimental challenges and offers detailed protocols to mitigate decarboxylation.

Scenario 1: Significant product loss during reaction workup.

You've successfully completed your reaction, but after extraction and solvent removal, you observe a significant amount of the decarboxylated byproduct.

Root Cause Analysis:

The most likely culprit is excessive heat during solvent evaporation under reduced pressure. Another possibility is the use of strongly acidic or basic solutions during the aqueous wash steps.

Preventative Protocol: Low-Temperature, pH-Neutral Workup

  • Quenching: If your reaction involves reactive reagents, quench the reaction mixture at a low temperature (e.g., 0°C) before proceeding.

  • Aqueous Wash:

    • Use a saturated solution of a mild salt like ammonium chloride (NH₄Cl) for acidic reaction components or sodium bicarbonate (NaHCO₃) for basic components, being careful to avoid overly acidic or basic conditions.

    • Always perform washes at room temperature or below.

    • If your compound is particularly sensitive, consider using only brine and deionized water for washes.

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and proceed to solvent removal.

  • Solvent Removal:

    • Use a rotary evaporator with the water bath set to a low temperature (ideally not exceeding 30-40°C).

    • If your solvent has a high boiling point, consider using a high-vacuum pump to lower the boiling point sufficiently to allow for evaporation at a lower temperature.

    • For highly sensitive compounds, consider alternative methods of solvent removal that do not involve heating, such as lyophilization (freeze-drying) if the solvent is suitable.

Scenario 2: Decarboxylation observed during purification by column chromatography.

Your crude product appears clean, but after purification on a silica gel column, the isolated fractions contain the decarboxylated impurity.

Root Cause Analysis:

Silica gel is slightly acidic and can catalyze the decarboxylation of sensitive compounds. The heat generated from the exothermic process of solvent adsorption onto the silica can also contribute to degradation on the column.

Preventative Protocol: Neutralized Chromatography

  • Deactivating the Stationary Phase:

    • Prepare a slurry of silica gel in your desired eluent system.

    • Add a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1% v/v), to the slurry and mix thoroughly. This will neutralize the acidic sites on the silica.

    • Pack the column with this neutralized slurry.

  • Running the Column:

    • Use the same percentage of triethylamine in your mobile phase to maintain the neutrality of the column throughout the separation.

    • Run the column at a slightly faster flow rate to minimize the residence time of your compound on the stationary phase.

  • Alternative Stationary Phases: If your compound is extremely acid-sensitive, consider using a less acidic stationary phase like alumina (basic or neutral grade) or a bonded-phase silica like C18 for reverse-phase chromatography.

Scenario 3: Product degradation during long-term storage.

A previously pure sample of your pyrazole-4-carboxylic acid shows signs of decarboxylation after being stored for several months.

Root Cause Analysis:

Exposure to heat, light, and/or atmospheric oxygen and moisture can lead to slow decomposition over time.

Preventative Protocol: Optimal Storage Conditions

  • Temperature: Store the compound in a refrigerator or freezer. Check the compound's melting point and physical state to ensure it is stable at the chosen storage temperature.

  • Atmosphere: For maximum stability, store the compound under an inert atmosphere of nitrogen or argon. This can be achieved by placing the vial inside a larger, sealed container with an inert atmosphere or by backfilling the vial with an inert gas before sealing.

  • Light Protection: Use amber-colored vials or wrap clear vials in aluminum foil to protect the compound from light, which can potentially initiate radical-based decomposition pathways.

  • Container: Ensure the container is tightly sealed to prevent the ingress of moisture.

Mechanistic Insights into Decarboxylation

The decarboxylation of pyrazole-4-carboxylic acids can proceed through different mechanisms depending on the conditions.

Thermal Decarboxylation:

Under neutral conditions, thermal decarboxylation likely proceeds through a charge-separated intermediate. The electron-rich pyrazole ring can help to stabilize a transient positive charge as the C-C bond to the carboxyl group cleaves, forming a pyrazolyl anion and a protonated carbon dioxide. The pyrazolyl anion is then protonated by a proton source in the medium.

G cluster_0 Thermal Decarboxylation Start Pyrazole-4-COOH TS Transition State (Charge Separation) Start->TS Heat (Δ) Intermediate Pyrazolyl Anion + CO2 + H+ TS->Intermediate C-C Bond Cleavage Product Pyrazole + CO2 Intermediate->Product Protonation

A simplified workflow for thermal decarboxylation.

Acid-Catalyzed Decarboxylation:

In the presence of a strong acid, the pyrazole ring can be protonated. This enhances the electron-withdrawing nature of the ring, weakening the bond to the carboxyl group and facilitating the departure of CO₂.

Metal-Catalyzed Decarboxylation:

Transition metals, particularly copper, can facilitate decarboxylation through a radical mechanism. The metal can coordinate to the carboxylate, promoting homolytic cleavage of the C-C bond to generate a pyrazolyl radical and CO₂.[5] This radical can then be quenched or participate in other reactions.

G cluster_1 Factors Influencing Decarboxylation Decarboxylation Decarboxylation Heat Heat Heat->Decarboxylation Acid Acid Acid->Decarboxylation Base Base Base->Decarboxylation Metal_Catalysts Metal Catalysts (e.g., Cu) Metal_Catalysts->Decarboxylation Solvent Solvent Solvent->Decarboxylation Substituents Substituents Substituents->Decarboxylation

Key factors promoting the decarboxylation of pyrazole-4-carboxylic acids.

Comparative Thermal Stability

The following table provides a qualitative comparison of the thermal stability of pyrazole-4-carboxylic acids based on their substitution patterns. Note that these are general trends and actual decomposition temperatures will vary.

Substituent Type on Pyrazole RingGeneral Effect on Thermal StabilityRelative Decomposition Temperature
Electron-donating groups (e.g., alkyl)Generally increases stabilityHigher
UnsubstitutedBaseline stabilityModerate
Electron-withdrawing groups (e.g., nitro, haloalkyl)Generally decreases stabilityLower

This table is a generalization. It is always recommended to determine the thermal stability of your specific compound experimentally.

By understanding the underlying causes of decarboxylation and implementing these preventative strategies, you can significantly improve the stability of your pyrazole-4-carboxylic acids, leading to more reliable experimental outcomes and higher purity compounds.

References

  • Chempedia. General procedures for the purification of Carboxylic acids. LookChem. Available at: [Link].

  • Room-Temperature Decarboxylative Amination of (Hetero)Aromatic Carboxylic Acids. ChemRxiv. 2023. Available at: [Link].

  • Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. ACS Omega. 2022.
  • Process for purification of carboxylic acids. Google Patents. 1941.
  • Comprehensive DFT study of 3-(2-furyl)
  • Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. Beilstein Journal of Organic Chemistry. 2013.
  • Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives. Google Patents. 2015.
  • The maximum temperature values for the decomposition along with the... ResearchGate. Available at: [Link].

  • Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. Inorganic Chemistry Frontiers. 2019.
  • Photoluminescent Coordination Polymers Based on Group 12 Metals and 1H-Indazole-6-Carboxylic Acid. Inorganics. 2021.
  • Synthesis, structure and photocatalytic properties of coordination polymers based on pyrazole carboxylic acid ligand. The Royal Society of Chemistry.
  • Toward Improving the Selectivity of Organic Halide Electrocarboxylation with Mechanistically Informed Solvent Selection. Journal of the American Chemical Society. 2022.
  • Purification of carboxylic acids by chemical treatment and distillation. Google Patents. 1973.
  • Process for the purification of carboxylic acids and/or their anhydrides. European Patent Office. 1993. Available at: [Link].

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
  • Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper C
  • Investigating the Mechanism of Heteroaromatic Decarboxylation Using Solvent Kinetic Isotope Effects and Eyring Transition-State Theory.
  • Selective deuteration of (hetero)aromatic compounds via deutero-decarboxylation of carboxylic acids. Organic & Biomolecular Chemistry. 2011.
  • PROCEDURE FOR THE DECARBOXYLATION OF 3,5-BIS(HALOALKYL)-PYRAZOLE-4-CARBOXYLIC ACID DERIVATIVES. European Patent Office. 2015. Available at: [Link].

  • Structural Optimization and Structure-Activity Relationship of 1 H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. Journal of Medicinal Chemistry. 2024.
  • Azo Pyrazole Carboxylic Derivatives for Potential Energetic M
  • Synthesis and hypoglycemic evaluation of substituted pyrazole-4-carboxylic acids. Bioorganic & Medicinal Chemistry Letters. 2002.
  • Thermal Decomposition of Nitropyrazoles.
  • Overall reaction of the pyrazole ring formation.
  • Importance of pyrazole carboxylic acid in MOFs preparation.
  • Process for Purification of 3-Alkenylcephem Carboxylic Acid.
  • Synthesis, crystal structures and magnetic properties of Pyrazole-Carboxylic acid complexes. Journal of Chemical Research. 2023.
  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Molecules. 2022.
  • The Structure and Dynamic Properties of 1 H -Pyrazole-4-Carboxylic Acids in the Solid State.
  • An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Molecules. 2023.
  • Importance of pyrazole carboxylic acid in MOFs prepar
  • Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives. Letters in Organic Chemistry. 2021.
  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry. 2022.
  • Importance of pyrazole carboxylic acid in MOFs preparation.
  • Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis. Accounts of Chemical Research. 2022.

Sources

Technical Support Center: Managing Regioselectivity in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of controlling regioselectivity in their synthetic routes. Pyrazole cores are foundational scaffolds in pharmaceuticals and agrochemicals, making precise control over their synthesis paramount.[1][2] This document provides in-depth, experience-driven advice in a troubleshooting format to address the common challenges encountered in the lab.

Introduction: The Challenge of Regioselectivity

The classical approach to pyrazole synthesis, most notably the Knorr synthesis, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][3][4][5] When using an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine, a mixture of two regioisomers can form, complicating purification and reducing the yield of the desired product.[1][6][7] The regiochemical outcome is dictated by which carbonyl group undergoes the initial nucleophilic attack by a specific nitrogen atom of the hydrazine. This process is sensitive to a subtle interplay of steric hindrance, electronic effects, and reaction conditions.[8][9] This guide will help you dissect these factors to achieve predictable and high-yielding regioselective pyrazole syntheses.

Troubleshooting & Frequently Asked Questions (FAQs)

Question 1: Why am I getting a mixture of two regioisomers in my pyrazole synthesis?

Answer: The formation of a regioisomeric mixture is the most common challenge in pyrazole synthesis when using unsymmetrical starting materials. The root cause lies in the competing reaction pathways available during the initial condensation step.

The reaction between an unsymmetrical 1,3-dicarbonyl (with groups R1 and R3) and a substituted hydrazine (R-NHNH2) can proceed via two primary pathways, as illustrated below. The initial attack of a hydrazine nitrogen can occur at either of the two non-equivalent carbonyl carbons.

  • Pathway A: The terminal -NH2 group of the hydrazine attacks the carbonyl adjacent to the R1 group.

  • Pathway B: The terminal -NH2 group of the hydrazine attacks the carbonyl adjacent to the R3 group.

These two pathways lead to two different pyrazole products. The ratio of these products depends on the relative activation energies of these competing pathways, which are influenced by several factors.[7][8]

Core Mechanistic Insight: The Decisive First Step

G Start1 Unsymmetrical 1,3-Dicarbonyl PathwayA Attack at Carbonyl 1 (adjacent to R¹) Start1->PathwayA Pathway A PathwayB Attack at Carbonyl 2 (adjacent to R³) Start1->PathwayB Pathway B Start2 Substituted Hydrazine (R-NHNH₂) Start2->PathwayA Start2->PathwayB ProductA Regioisomer A PathwayA->ProductA Cyclization & Dehydration ProductB Regioisomer B PathwayB->ProductB Cyclization & Dehydration

Caption: Competing pathways in pyrazole synthesis from unsymmetrical precursors.

Question 2: My reaction is not selective. What is the first parameter I should change to favor one regioisomer?

Answer: The first and often most impactful parameter to adjust is the reaction solvent . The solvent can dramatically influence the tautomeric equilibrium of the 1,3-dicarbonyl compound and stabilize transition states, thereby directing the reaction down a specific path.

For instance, studies have shown that switching from standard solvents like ethanol to fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase regioselectivity.[6] These solvents, through their high hydrogen-bond-donating ability and low nucleophilicity, can preferentially activate one carbonyl group over the other.

Troubleshooting Flowchart: Optimizing Regioselectivity

G start Start: Mixture of Regioisomers Obtained solvent Step 1: Change Solvent (e.g., EtOH to TFE/HFIP) start->solvent catalyst Step 2: Modify Catalyst (Acidic vs. Basic) solvent->catalyst Selectivity Improved? temp Step 3: Adjust Temperature (Lower or Higher) catalyst->temp Selectivity Improved? substituent Step 4: Modify Substituents (Steric/Electronic Tuning) temp->substituent Selectivity Improved? success Success: Desired Regioisomer is Major Product substituent->success Yes fail Re-evaluate Synthetic Strategy substituent->fail No

Caption: A step-by-step workflow for troubleshooting poor regioselectivity.

Question 3: How do acid or base catalysts affect the regiochemical outcome?

Answer: Catalysis is a powerful tool for controlling regioselectivity. The choice between acidic and basic conditions alters the reaction mechanism and the nature of the rate-determining step.

  • Acid Catalysis (e.g., AcOH, HCl): In an acidic medium, the catalyst protonates a carbonyl oxygen, increasing its electrophilicity and making it more susceptible to nucleophilic attack.[3][10] The regioselectivity is often governed by which carbonyl group, upon protonation, leads to a more stable transition state. Typically, the less sterically hindered carbonyl is favored for initial attack. Kinetic studies have shown that the rate-determining step can shift depending on the pH of the medium.[8]

  • Base Catalysis (e.g., NaOEt, K2CO3): Under basic conditions, the mechanism can change. The base can deprotonate the hydrazine to increase its nucleophilicity or deprotonate the 1,3-dicarbonyl to form an enolate. The reaction may then proceed via a Michael-type addition. The regioselectivity will be dictated by the electronic properties of the dicarbonyl compound, with the more electron-deficient (more electrophilic) carbon being the preferred site of attack.

In some cases, performing the reaction under neutral conditions or using very mild catalysts can provide the best selectivity.[11]

Question 4: I have a trifluoromethyl (CF3) group on my 1,3-dicarbonyl. Which isomer should I expect?

Answer: The strongly electron-withdrawing nature of a trifluoromethyl group makes the adjacent carbonyl carbon significantly more electrophilic. In most cases, the initial nucleophilic attack of the hydrazine will occur preferentially at this CF3-activated carbonyl.[8]

However, the final product distribution is not always this straightforward. The stability of the intermediate hemiaminal or pyrazoline can also play a crucial role. For example, while the initial attack might favor the CF3-adjacent carbonyl, subsequent cyclization and dehydration steps might favor the formation of the alternative isomer. This is where solvent choice becomes critical. Using highly polar, non-nucleophilic solvents like HFIP can stabilize the key intermediates that lead to the desired 3-CF3-pyrazole isomer.[6]

Data Summary: Effect of Solvent on a Model Reaction

The following table summarizes literature data on the reaction of 1-(aryl)-4,4,4-trifluorobutane-1,3-dione with methylhydrazine, demonstrating the powerful effect of solvent choice.

EntryR¹ GroupSolventRatio (3-CF₃ : 5-CF₃)Reference
1PhenylEtOHLow Selectivity
2PhenylTFE85 : 15[6]
3PhenylHFIP97 : 3[6]
42-FurylEtOH1 : 1.3[6]
52-FurylHFIP>99 : 1

Table shows the ratio of the desired 3-trifluoromethyl pyrazole isomer to the 5-trifluoromethyl isomer.

Question 5: How can I definitively determine the regiochemistry of my final product?

Answer: Unambiguous structure determination is critical. While chromatography can separate isomers, spectroscopic methods are required to identify them. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

  • 1D NMR (¹H and ¹³C): The chemical shifts of protons and carbons on the pyrazole ring and its substituents are sensitive to their electronic environment. While empirical rules can be suggestive, they are not always conclusive.

  • 2D NMR (NOESY/ROESY): Nuclear Overhauser Effect (NOE) experiments are often the gold standard for assigning regiochemistry. An NOE correlation between the N-substituent (e.g., the protons of an N-methyl group) and a proton on a C-substituent (e.g., H5 of the pyrazole ring or protons on the R⁵ substituent) provides definitive proof of their spatial proximity and thus confirms the isomeric structure.[12]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2 or 3 bonds away. A key correlation to look for is between the N-substituent's protons and the C3 or C5 carbons of the pyrazole ring.

  • X-ray Crystallography: If a suitable single crystal can be obtained, X-ray diffraction provides the most definitive and unambiguous structural proof.[13]

Featured Experimental Protocol

Protocol 1: Highly Regioselective Synthesis of a 3-Aryl-5-trifluoromethyl-1-methylpyrazole using HFIP

This protocol is adapted from methodologies that leverage fluorinated alcohols to achieve high regioselectivity.[6]

Materials:

  • 1-Aryl-4,4,4-trifluorobutane-1,3-dione (1.0 mmol)

  • Methylhydrazine (1.1 mmol)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)

  • Round-bottom flask with stir bar

  • Standard workup and purification reagents (e.g., ethyl acetate, brine, silica gel)

Procedure:

  • To a 25 mL round-bottom flask, add the 1-aryl-4,4,4-trifluorobutane-1,3-dione (1.0 mmol).

  • Add HFIP (3 mL) to dissolve the starting material. Begin stirring.

  • Slowly add methylhydrazine (1.1 mmol) to the solution at room temperature. The reaction is often exothermic; maintain temperature with a water bath if necessary.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-2 hours.

  • Once the starting material is consumed, remove the HFIP solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure 3-aryl-5-trifluoromethyl-1-methylpyrazole.

  • Validation: Confirm the regiochemistry of the major product using 2D NOESY NMR to observe the correlation between the N-methyl protons and the C-5 aryl protons.

References
  • Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Bueno, J., & Villanova, S. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 72(23), 8537–8545. [Link]

  • Fustero, S., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. [Link]

  • Heller, S. T., & Natarajan, S. R. (2008). Pyrazole formation: Examination of kinetics, substituent effects, and mechanistic pathways. International Journal of Chemical Kinetics, 40(6), 370-383. [Link]

  • Schmidt, T. J., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]

  • El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6544. [Link]

  • Gunturu, S., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]

  • Lee, S., et al. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. [Link]

  • Al-Ostoot, F. H., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4778. [Link]

  • de la Cruz, L. C., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering. [Link]

  • J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • Schmidt, T. J., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-216. [Link]

  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). Retrieved from [Link]

  • Wang, Z., et al. (2012). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 14(18), 4858–4861. [Link]

  • Akrout, A., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(19), 4539. [Link]

  • Padmavathi, V., et al. (2021). Regioselective synthesis of functionalized pyrazole-chalcones via a base mediated reaction of diazo compounds with pyrylium salts. Organic & Biomolecular Chemistry. [Link]

  • Wang, X., et al. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry, 82(17), 8864–8872. [Link]

  • Sharma, A., et al. (2025). Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). Sustainability & Circularity NOW. [Link]

  • Wiley Online Library. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • Sgambat, K., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5876. [Link]

  • Wan, J-P., et al. (2020). Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. Organic Chemistry Frontiers. [Link]

  • ResearchGate. (n.d.). Review on Synthesis of pyrazole and pyrazolines. Retrieved from [Link]

  • Lee, S., et al. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Synthetic pathway for solvent-free preparations of pyrazole derivatives. Retrieved from [Link]

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. [Link]

  • Wang, X., et al. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. Journal of Organic Chemistry. [Link]

  • Golubev, A., et al. (2018). Recent advances in the synthesis of new pyrazole derivatives. Chemistry of Heterocyclic Compounds, 54(3), 194-207. [Link]

  • ResearchGate. (n.d.). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Retrieved from [Link]

  • El-Gohary, S. M., & El-Din, A. A. S. (2014). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 19(5), 5575–5596. [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectrum of pyrazole. Retrieved from [Link]

Sources

Technical Support Center: Characterizing Reactive Intermediates in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to navigating the analytical challenges of characterizing reactive intermediates in pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are working to elucidate reaction mechanisms and optimize synthetic routes. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common issues encountered in the laboratory.

Introduction: The Elusive Intermediates of Pyrazole Synthesis

The synthesis of pyrazoles, a cornerstone in medicinal chemistry, often proceeds through a series of reactive intermediates that are fleeting and challenging to characterize.[1][2] Understanding these transient species is paramount for reaction optimization, impurity profiling, and ensuring the robustness of a synthetic process. Common intermediates include hydrazones, vinyl hydrazones, and non-aromatic pyrazoline precursors. Their inherent instability, low concentration, and sensitivity to the reaction environment present significant analytical hurdles.

This guide provides practical, field-proven insights to help you overcome these challenges, drawing from established analytical techniques and methodologies.

Troubleshooting Guide: Unmasking Reactive Intermediates

This section addresses specific problems you may encounter during your experimental work in a question-and-answer format.

Question 1: I am unable to detect the initial hydrazone intermediate in my reaction mixture. What could be the issue and how can I resolve it?

Answer:

The inability to detect a hydrazone intermediate is a common challenge, often due to its rapid consumption in the subsequent cyclization step. Here’s a systematic approach to troubleshoot this issue:

Step-by-Step Troubleshooting Protocol:

  • Lower the Reaction Temperature: The rate of the subsequent cyclization is often highly temperature-dependent. By significantly lowering the reaction temperature, you can slow down the conversion of the hydrazone, increasing its transient concentration to a detectable level.

  • Employ In-situ Monitoring Techniques: For thermally sensitive and short-lived intermediates, in-situ analysis is crucial. Techniques like in-situ NMR or FT-IR spectroscopy can provide real-time snapshots of the reaction mixture without the need for quenching and work-up, which can alter the composition.

  • Utilize Flow Chemistry: Continuous flow reactors can offer precise control over reaction time and temperature.[3] By optimizing the residence time, you can effectively "capture" the reaction at the point of maximum hydrazone concentration for online analysis.

  • Consider a Trapping Experiment: If direct detection remains elusive, a chemical trapping experiment can provide indirect evidence of the hydrazone's formation. Introduce a trapping agent that reacts specifically with the hydrazone to form a stable, easily characterizable adduct.

  • Re-evaluate Your Analytical Method's Limit of Detection (LOD): The concentration of the hydrazone may be below the detection limit of your current analytical method. Consider using a more sensitive technique, such as LC-MS, which can often detect trace-level components.

Causality Explained: The formation of the hydrazone is often the initial, rapid step, followed by a slower, rate-determining cyclization. By manipulating the reaction kinetics (temperature) or employing rapid, sensitive analytical techniques, you can shift the equilibrium or enhance detection to observe this transient species.

Question 2: My spectroscopic data for a suspected pyrazoline intermediate is ambiguous. How can I confirm its structure?

Answer:

Ambiguous spectroscopic data for pyrazoline intermediates is a frequent hurdle. Pyrazolines are non-aromatic and their signals can be complex or overlap with other species in the reaction mixture. A multi-technique approach is essential for unambiguous structural elucidation.

Step-by-Step Protocol for Structural Confirmation:

  • Detailed 1D and 2D NMR Analysis:

    • ¹H NMR: Look for the characteristic ABX spin system of the diastereotopic protons on the C4 and C5 of the pyrazoline ring.[4]

    • ¹³C NMR: Identify the sp³-hybridized carbons of the pyrazoline ring, which will have distinct chemical shifts compared to the sp² carbons of the final pyrazole product.[4][5]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlate the proton and carbon signals to confirm the connectivity of the pyrazoline ring protons to their respective carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Establish long-range (2-3 bond) correlations to piece together the complete molecular framework.

  • High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass measurement of the suspected intermediate. This will provide the elemental composition and help to differentiate it from other potential species with similar nominal masses.

  • FT-IR Spectroscopy: Look for the characteristic C=N stretching frequency in the 1590-1624 cm⁻¹ region, which is indicative of the pyrazoline ring.[5] The absence of the C=C stretching band expected for the final pyrazole can also be informative.

  • Isolation and Crystallization: If the pyrazoline intermediate is sufficiently stable, attempt to isolate it through rapid chromatography at low temperatures. Obtaining single crystals for X-ray diffraction analysis will provide unequivocal structural proof.

  • Chemical Derivatization: Convert the pyrazoline into a more stable and easily characterizable derivative. For example, oxidation of the pyrazoline will yield the corresponding pyrazole, which can be readily identified.[6][7]

Self-Validating System: By combining evidence from multiple, independent analytical techniques, you create a self-validating system. The data from NMR, MS, and IR should all converge to support the proposed pyrazoline structure.

Frequently Asked Questions (FAQs)

Q1: What are the most effective in-situ techniques for monitoring pyrazole synthesis?

A1: In-situ NMR and in-situ FT-IR are powerful tools. In-situ NMR provides detailed structural information about intermediates and products in the solution state. In-situ FT-IR is excellent for tracking the disappearance of starting material functional groups and the appearance of intermediate and product functional groups in real-time. The choice between them depends on the specific functional groups present and the level of structural detail required.

Q2: How can flow chemistry aid in the characterization of reactive intermediates?

A2: Flow chemistry offers exceptional control over reaction parameters such as temperature, pressure, and residence time.[3] This allows for the precise generation and "freezing" of reaction mixtures at specific time points, facilitating the study of transient intermediates. The output of a flow reactor can be directly coupled to an analytical instrument (e.g., LC-MS, NMR) for real-time analysis.[3]

Q3: Are there any common pitfalls to avoid when using LC-MS to analyze reactive intermediates?

A3: Yes. Reactive intermediates can be unstable under the conditions of the LC-MS analysis itself. For example, the acidity of the mobile phase or the energy in the mass spectrometer's ion source can cause on-column or in-source degradation or rearrangement of the intermediate. It is crucial to use mild chromatographic conditions and soft ionization techniques (e.g., electrospray ionization - ESI) to minimize these effects.

Q4: What is the role of mechanistic studies in understanding reactive intermediates?

A4: Mechanistic studies, often involving kinetic analysis and computational modeling, are vital for predicting the existence and reactivity of intermediates.[8][9][10] By understanding the reaction mechanism, you can design experiments specifically to detect or trap key intermediates. For instance, if a mechanism proposes a short-lived cationic intermediate, you can adjust the solvent polarity to try and stabilize it for detection.

Data Presentation & Visualization

Table 1: Comparison of Analytical Techniques for Intermediate Characterization
TechniqueProsConsBest Suited For
In-situ NMR Provides detailed structural information in the native reaction environment.Lower sensitivity compared to MS; can be complex to set up.Unambiguous identification of major intermediates.
In-situ FT-IR Excellent for real-time monitoring of functional group changes; relatively simple to implement.Provides limited structural information.Tracking reaction kinetics and identifying the presence of key functional groups.
LC-MS High sensitivity and selectivity; can detect trace-level intermediates.Intermediates may degrade during analysis; provides limited structural information alone.Detecting and quantifying low-concentration intermediates.
Flow Chemistry with Online Analysis Precise control over reaction time; enables the study of very short-lived intermediates.Requires specialized equipment.Mechanistic studies of fast reactions.
Chemical Trapping Provides indirect evidence for highly reactive, non-detectable intermediates.The trapping agent can sometimes interfere with the main reaction pathway.Confirming the existence of fleeting intermediates.
Experimental Workflow for Intermediate Identification

The following diagram outlines a logical workflow for the identification and characterization of a reactive intermediate in pyrazole synthesis.

Caption: A decision-tree workflow for characterizing reactive intermediates.

References

  • Cheng, Y., Huh, D. N., & Tonks, I. A. (2021). Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. Dalton Transactions. [Link]

  • Cheng, Y., Huh, D. N., & Tonks, I. A. (2021). Mechanistic study of pyrazole synthesis via oxidation-induced N–N coupling of diazatitanacycles. Dalton Transactions, 50(27), 9510-9515. [Link]

  • Cheng, Y., Huh, D. N., & Tonks, I. A. (2021). Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacyles. ResearchGate. [Link]

  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (2023). MDPI. [Link]

  • Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. (2014). Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis and structural characterization of novel pyrazoline derivatives. (2021). Dergipark. [Link]

  • Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). (2025). Thieme. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. [Link]

  • 2-pyrazoline derivatives in neuropharmacology: Synthesis, ADME prediction, molecular docking and in vivo biological evaluation. (2018). PubMed Central. [Link]

  • Synthesis and Spectral Analysis of Some Representative Pyrazoline Derivatives. (2019). E-Researchco. [Link]

  • One-pot preparation of pyrazole “turn on” and “turn off” fluorescent sensors for Zn 2+ and Cd 2+ directly from chalcones via in situ aromatisation. (2024). New Journal of Chemistry. [Link]

  • One-pot preparation of pyrazole “turn on” and “turn off” fluorescent sensors for Zn2+ and Cd2+ directly from chalcones via in situ aromatisation. (2024). New Journal of Chemistry. [Link]

  • SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SOME NEW PYRAZOLINE DERIVATIVES. (2015). ResearchGate. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). RSC Publishing. [Link]

  • Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry. [Link]

  • 194 recent advances in the synthesis of new pyrazole deriv
  • Synthetic Approaches of Pyrazole Derivatives on Various Pharmacological Activity: A Review. (2025). ResearchGate. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). PubMed Central. [Link]

Sources

Technical Support Center: Optimizing Catalyst Selection for Pyrazole Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazole functionalization. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of catalyst selection for modifying pyrazole scaffolds. Here, we move beyond simple protocols to provide in-depth, field-proven insights into troubleshooting common experimental hurdles and answering frequently asked questions. Our goal is to empower you with the expertise to not only solve problems but also to proactively optimize your synthetic strategies.

Troubleshooting Guide: A Causal Approach to Experimental Challenges

This section addresses specific issues you may encounter during your pyrazole functionalization experiments. We focus on the "why" behind the problem and provide logical, step-by-step solutions.

Issue 1: Poor or No Conversion to the Desired Product

  • Question: My C-H arylation of an N-substituted pyrazole shows minimal conversion, even after extended reaction times. What are the likely causes and how can I fix it?

  • Answer: Poor conversion is a common challenge stemming from several potential sources. Let's break down the possibilities and solutions:

    • Sub-Optimal Catalyst System: The choice of metal precursor and ligand is paramount.

      • Probable Cause: The selected palladium precursor, for instance, Pd(OAc)₂, may not be optimal for the specific transformation. Similarly, the ligand may not be suitable for activating the C-H bond of the pyrazole or facilitating the catalytic cycle.[1][2]

      • Solution:

        • Screen Metal Precursors: If using a palladium-catalyzed reaction, consider alternatives like Pd₂(dba)₃, which can be effective, especially in overcoming catalyst poisoning by nitrogen-containing heterocycles.[3]

        • Vary the Ligand: For C-H arylations, bulky, electron-rich phosphine ligands like SPhos and XPhos are often highly effective. Pyrazole-based phosphine ligands have also shown promise.[4][5] A ligand screening is often a necessary first step in optimizing a new reaction.

    • Inappropriate Base: The base plays a critical role in the C-H activation step.

      • Probable Cause: The chosen base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) may not be strong enough or soluble enough in the reaction medium to facilitate the deprotonation of the pyrazole C-H bond.[1]

      • Solution:

        • Base Screening: Test a range of bases with varying strengths and solubilities. For instance, Cs₂CO₃ is often effective in palladium-catalyzed arylations.[1] The choice of base can also influence selectivity in certain reactions.

        • Consider Base Stoichiometry: Ensure an adequate amount of base is used, typically 1.5 to 2.0 equivalents relative to the limiting reagent.

    • Solvent Mismatch: The solvent can significantly impact catalyst activity and selectivity.[6][7][8]

      • Probable Cause: The polarity of the solvent can influence the C-H activation mechanism.[6][7] For example, polar solvents can favor heteroatom-directed C-H activation.[6][7] Impurities in the solvent can also interfere with the reaction.[8]

      • Solution:

        • Solvent Screening: Evaluate a range of solvents with different polarities, such as toluene, dioxane, DMF, or even greener options like polyethylene glycols (PEGs).[1][8] The choice of solvent can dramatically alter the reaction outcome.[6][7][9]

        • Use High-Purity Solvents: Always use dry, high-purity solvents to avoid introducing contaminants that could deactivate the catalyst.[8]

    • Catalyst Deactivation: The catalyst may be losing its activity over the course of the reaction.

      • Probable Cause: Strong coordination of the pyrazole nitrogen to the metal center can lead to catalyst poisoning.[3] Additionally, degradation of the ligand or aggregation of the metal can occur, especially at elevated temperatures.[10]

      • Solution:

        • Employ Robust Ligands: Ligands like GPhos have been developed to resist deactivation in C-N cross-coupling reactions involving nitrogen heterocycles.[11]

        • Optimize Reaction Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. Find the minimum temperature required for efficient conversion.

Issue 2: Lack of Regioselectivity (Mixture of Isomers)

  • Question: My functionalization of a pyrazole is producing a mixture of C-3, C-4, and C-5 substituted isomers. How can I control the regioselectivity?

  • Answer: Achieving high regioselectivity in pyrazole functionalization is a common challenge due to the electronic nature of the pyrazole ring. The C-4 position is electron-rich and prone to electrophilic substitution, while the C-3 and C-5 positions are more electrophilic.[12][13] Here’s how to address this:

    • Leverage Directing Groups:

      • Probable Cause: The inherent electronic properties of the pyrazole ring are dictating the reaction outcome, leading to a mixture of products.[12][13]

      • Solution:

        • Install a Directing Group: The N2 atom of the pyrazole ring can act as a directing group, guiding functionalization to the C-5 position.[12] Attaching a directing group to the N1-position is a powerful strategy to control regioselectivity. For example, a pyridine group at N1 can direct functionalization to the C-5 position of the pyrazole.[13]

        • Blocking Groups: Introducing a substituent at a specific position can block reaction at that site and direct functionalization elsewhere. For instance, a hydroxymethyl group at C-4 can facilitate selective C-5 arylation.[13]

    • Fine-Tune Reaction Conditions:

      • Probable Cause: The catalyst, ligand, and solvent can all influence the regiochemical outcome.

      • Solution:

        • Ligand Modification: The steric and electronic properties of the ligand can be tuned to favor a specific isomer. For example, pyrazole-alkyl phosphine ligands have been shown to control regioselectivity in the C-H arylation of other heterocycles.[4]

        • Solvent Effects: The polarity of the solvent can play a crucial role in determining the reaction pathway and, consequently, the regioselectivity.[6][7] A systematic solvent screen is highly recommended.

Issue 3: Substrate Scope Limitations

  • Question: My optimized catalytic system works well for simple pyrazoles, but fails or gives low yields with more complex, functionalized substrates. Why is this happening and what can I do?

  • Answer: This is a frequent issue when transitioning from a model system to more structurally diverse substrates. The electronic and steric properties of substituents on your pyrazole or coupling partner can significantly impact the reaction.

    • Steric Hindrance:

      • Probable Cause: Bulky substituents near the reaction site can prevent the substrate from accessing the catalytic center.

      • Solution:

        • Employ Less Bulky Ligands: If steric clash with the ligand is suspected, try a ligand with a smaller cone angle.

        • Use More Active Catalysts: Sometimes a more reactive catalyst can overcome the steric barrier. This might involve changing the metal or using a more electron-rich ligand.

    • Electronic Effects:

      • Probable Cause: Electron-withdrawing or electron-donating groups on the substrate can alter the reactivity of the C-H bond or interfere with the catalytic cycle. For example, electron-withdrawing groups on an aryl halide coupling partner can make oxidative addition more favorable.

      • Solution:

        • Re-optimize for New Substrates: It's often necessary to re-screen catalysts, ligands, bases, and solvents when moving to a new substrate class.

        • Protecting Groups: Sensitive functional groups on the substrate may need to be protected to prevent side reactions or catalyst inhibition.

Frequently Asked Questions (FAQs)

This section provides answers to broader conceptual questions about catalyst selection for pyrazole functionalization.

  • Question 1: What are the most common classes of catalysts used for pyrazole functionalization, and what are their general strengths and weaknesses?

  • Answer: The most prevalent catalysts are based on palladium, rhodium, and copper.

    • Palladium Catalysts:

      • Strengths: Highly versatile for a wide range of C-C and C-N bond formations, including C-H arylation and amination.[1][2][14] A vast library of phosphine and N-heterocyclic carbene (NHC) ligands is available to tune reactivity and selectivity.[15]

      • Weaknesses: Can be susceptible to poisoning by the nitrogen atoms of the pyrazole ring.[3] High catalyst loadings are sometimes required.[1]

    • Rhodium Catalysts:

      • Strengths: Particularly effective for C-H activation and annulation reactions.[6][7][13] Can exhibit unique selectivity compared to palladium.

      • Weaknesses: Often require higher temperatures and specific directing groups. The cost of rhodium can also be a consideration.

    • Copper Catalysts:

      • Strengths: Cost-effective and excellent for N-arylation reactions.[16] Also used in some C-H functionalization reactions.[13]

      • Weaknesses: Generally require higher reaction temperatures than palladium and can have a more limited substrate scope for C-C bond formation.

  • Question 2: How do I rationally select a starting point for my catalyst screen?

  • Answer: A rational starting point can save significant time and resources.

    • Literature Precedent: Search for similar transformations on pyrazoles or other nitrogen-containing heterocyles. This will provide a good initial set of conditions to try.

    • Consider the Bond Being Formed: For C-C bonds (e.g., arylation), palladium catalysts with bulky phosphine ligands are a strong starting point. For C-N bonds, both palladium and copper catalysts are viable options.[16][17]

    • Think About the Mechanism: Understanding the likely catalytic cycle can help you choose appropriate ligands and additives. For example, in a Pd(0)/Pd(II) cycle, an electron-rich ligand will promote the oxidative addition step.[15]

  • Question 3: What is the role of additives in these reactions?

  • Answer: Additives can play several crucial roles:

    • Oxidants: In oxidative C-H functionalization, an oxidant (e.g., Cu(OAc)₂, Ag₂CO₃) is required to regenerate the active catalyst.[13][18]

    • Halide Scavengers: In some cross-coupling reactions, additives like silver salts can be used to precipitate halide ions, which can inhibit the catalyst.[1]

    • Promoters: Certain additives can act as promoters to enhance the reaction rate or selectivity, although their exact role is not always fully understood.

Experimental Protocol: Palladium-Catalyzed C-5 Arylation of an N-Aryl Pyrazole

This protocol provides a detailed, step-by-step methodology for a common pyrazole functionalization reaction.

Reaction: C-5 arylation of 1-phenyl-1H-pyrazole with 4-bromoanisole.

Materials:

  • 1-phenyl-1H-pyrazole

  • 4-bromoanisole

  • Pd(OAc)₂ (Palladium(II) acetate)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Cs₂CO₃ (Cesium carbonate)

  • Toluene (anhydrous)

  • Reaction vial with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation of the Reaction Vessel: To a dry reaction vial containing a magnetic stir bar, add Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and Cs₂CO₃ (2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the vial with a septum and purge with nitrogen or argon for 10-15 minutes.

  • Addition of Reactants: Under a positive pressure of inert gas, add 1-phenyl-1H-pyrazole (1.0 mmol, 1.0 equiv.) and 4-bromoanisole (1.2 mmol, 1.2 equiv.) via syringe.

  • Addition of Solvent: Add anhydrous toluene (5 mL) to the vial via syringe.

  • Reaction: Place the vial in a preheated oil bath at 110 °C and stir for 12-24 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Visualizations

Catalyst Selection Workflow

Catalyst Selection Workflow for Pyrazole Functionalization cluster_start Initial Assessment cluster_screening Systematic Screening cluster_optimization Optimization cluster_troubleshooting Troubleshooting Start Define Target Transformation (e.g., C-H Arylation) LitSearch Literature Search for Similar Reactions Start->LitSearch CatalystScreen Catalyst Precursor Screen (Pd, Rh, Cu) LitSearch->CatalystScreen LigandScreen Ligand Screen (Phosphines, NHCs, etc.) CatalystScreen->LigandScreen BaseScreen Base Screen (Carbonates, Phosphates) LigandScreen->BaseScreen SolventScreen Solvent Screen (Polar vs. Apolar) BaseScreen->SolventScreen TempOpt Temperature Optimization SolventScreen->TempOpt ConcOpt Concentration Optimization TempOpt->ConcOpt SubstrateScope Evaluate Substrate Scope ConcOpt->SubstrateScope LowYield Low Yield/ No Reaction SubstrateScope->LowYield Issues Encountered PoorSelectivity Poor Regio-/Chemoselectivity SubstrateScope->PoorSelectivity Issues Encountered LowYield->CatalystScreen Re-screen Deactivation Catalyst Deactivation LowYield->Deactivation PoorSelectivity->LigandScreen Re-screen Simplified Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative\nAddition->Ar-Pd(II)-X(L_n) C-H Activation C-H Activation Ar-Pd(II)-X(L_n)->C-H Activation Pyrazole-H, Base Ar-Pd(II)-Py(L_n) Ar-Pd(II)-Py(L_n) C-H Activation->Ar-Pd(II)-Py(L_n) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Py(L_n)->Reductive\nElimination Reductive\nElimination->Pd(0)L_n Ar-Pyrazole

Caption: Key steps in a palladium-catalyzed C-H arylation of a pyrazole.

Data Summary Table

Catalyst SystemLigandBaseSolventTemp (°C)Yield (%)Reference
Pd(OAc)₂PhenanthrolineCs₂CO₃Toluene16023-93[1]
[RhCl₂Cp*]₂--DCE83Varies[6][7]
CuIDiamineK₃PO₄Dioxane11065-95[16]
Pd(OAc)₂PyridineCu(OAc)₂DCE100Varies[13]
Pd(OAc)₂BirdPhosNaOtBuToluene100High[5]

References

  • Davies, D. L., Ellul, C. E., Macgregor, S. A., McMullin, C. L., & Singh, K. (2015). Experimental and DFT Studies Explain Solvent Control of C–H Activation and Product Selectivity in the Rh(III)-Catalyzed Formation of Neutral and Cationic Heterocycles. Journal of the American Chemical Society, 137(29), 9477–9489. [Link]

  • Saleh, T. A., Ali, I., & Al-Marri, A. H. (2022). Explorative Sonophotocatalytic Study of C-H Arylation Reaction of Pyrazoles Utilizing a Novel Sonophotoreactor for Green and Sustainable Organic Synthesis. Catalysts, 12(8), 889. [Link]

  • Davies, D. L., Ellul, C. E., Macgregor, S. A., McMullin, C. L., & Singh, K. (2015). Experimental and DFT studies explain solvent control of C-H activation and product selectivity in the Rh(III)-catalysed formation of neutral and cationic heterocycles. Dalton Transactions, 44(45), 19537-19540. [Link]

  • Saleh, T. A., Ali, I., & Al-Marri, A. H. (2022). Explorative Sonophotocatalytic Study of C-H Arylation Reaction of Pyrazoles Utilizing a Novel Sonophotoreactor for Green and Sustainable Organic Synthesis. Catalysts, 12(8), 889. [Link]

  • IIP Series. (n.d.). Greener Solvents in C-H Activation: Advancing Sustainable Transformations. IIP Series. [Link]

  • Gu, Z., & Jamison, T. F. (2021). Development of alkyl pyrazole phosphine ligands and overcoming challenges in achieving dual selectivity. Chemical Science, 12(34), 11494-11500. [Link]

  • Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578–5587. [Link]

  • Guchhait, S. K., & Kashyap, M. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 18(34), 6648-6675. [Link]

  • Štefane, B., & Požgan, F. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Chemistry – A European Journal, e202500024. [Link]

  • ResearchGate. (n.d.). Substrate scope of pyrazolones and diselenides. [a] Reaction conditions. Retrieved from [Link]

  • Chen, K., & Daugulis, O. (2013). A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide. ACS Catalysis, 3(7), 1537–1541. [Link]

  • ResearchGate. (n.d.). Synthetic strategies of pyrazole‐directing C−H activation. Retrieved from [Link]

  • Wang, D. H., Wasa, M., Giri, R., & Yu, J. Q. (2010). Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. Journal of the American Chemical Society, 132(48), 17210–17213. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions a. Retrieved from [Link]

  • Li, Y., Wang, Y., Zhang, Y., & Li, Y. (2021). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. Molecules, 26(15), 4642. [Link]

  • ResearchGate. (n.d.). Rational design of pyrazolyl phosphine ligands. Retrieved from [Link]

  • Wasa, M., Engle, K. M., & Yu, J. Q. (2010). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Journal of the American Chemical Society, 132(11), 3680–3683. [Link]

  • Mukherjee, A., & Sarkar, A. (2004). Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. ARKIVOC, 2003(9), 87-95. [Link]

  • Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews, 110(2), 1147–1169. [Link]

  • Le-Duc, T., & Gevorgyan, V. (2020). Emerging unconventional organic solvents for C–H bond and related functionalization reactions. Chemical Society Reviews, 49(5), 1337-1366. [Link]

  • Kuwata, S., & Ikariya, T. (2017). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Catalysts, 7(1), 22. [Link]

  • ResearchGate. (n.d.). Substrate scope of potential active multi-substituted pyrazole derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Additional substrate scope for deconstructive pyrazole synthesis from... Retrieved from [Link]

  • Wang, X., & Xu, S. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Molecules, 26(11), 3169. [Link]

  • Kuwata, S., & Ikariya, T. (2017). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Catalysts, 7(1), 22. [Link]

  • ResearchGate. (n.d.). Palladium catalytic systems with hybrid pyrazole ligands in C-C coupling reactions. Nanoparticles versus molecular complexes. Retrieved from [Link]

  • Sambiagio, C., & Marsden, S. P. (2014). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 47(10), 3141–3155. [Link]

  • Guchhait, S. K., & Kashyap, M. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 18(34), 6648-6675. [Link]

  • ResearchGate. (n.d.). Substrate scope for pyrazole derivatives. Retrieved from [Link]

  • Alcaide, B., Almendros, P., & Luna, A. (2018). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 23(10), 2661. [Link]

  • Wang, X., & Gribkov, D. V. (2010). Phosphine-Free Palladium-Catalyzed C–H Bond Arylation of Free (N–H)-Indoles and Pyrroles. Tetrahedron, 66(33), 6439–6444. [Link]

  • Chen, G., Shaughnessy, K. H., & Daugulis, O. (2012). Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization. Israel Journal of Chemistry, 52(5), 449–461. [Link]

  • Turočkin, A., & Stradiņš, J. (2015). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. Chemistry – A European Journal, 21(14), 5434–5444. [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(43), 15227–15229. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Chemical Science, 2(1), 27–50. [Link]

  • ResearchGate. (n.d.). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. Retrieved from [Link]

Sources

Technical Support Center: Refining Work-up Procedures for Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges encountered during the post-reaction work-up and purification of pyrazole derivatives. Our goal is to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions, troubleshoot effectively, and optimize your purification strategies.

Troubleshooting Guide: Common Work-up Issues

This section addresses specific, frequently encountered problems during the work-up of pyrazole synthesis in a direct question-and-answer format.

Question 1: My crude product is a dark, oily residue that won't solidify. What are the likely causes and how can I isolate my product?

Answer: An oily product is a common issue, often stemming from several factors. Residual high-boiling solvents like DMF or DMSO can plasticize your product. More frequently, the oil is a mixture of your desired pyrazole, unreacted starting materials, and various byproducts which collectively depress the melting point.[1]

  • Causality: The classic Knorr pyrazole synthesis, reacting a 1,3-dicarbonyl with a hydrazine, can be deceptively complex. The reaction is often acid-catalyzed and can be exothermic, leading to side reactions if not controlled.[2][3] Incomplete reaction leaves starting materials, while side reactions can form polymeric or tarry materials.[2]

  • Troubleshooting Steps:

    • High-Vacuum Evaporation: First, ensure all volatile solvents are removed. Use a rotary evaporator followed by a high-vacuum pump to remove trace solvents.[1]

    • Trituration: Attempt to induce crystallization by trituration. This involves stirring the oil with a non-polar solvent in which your product is expected to be poorly soluble, such as hexane or diethyl ether.[2] The impurities may dissolve, leaving your product to solidify.

    • Purification by Column Chromatography: This is often the most effective method for purifying oily products.[1] A key consideration is the basicity of the pyrazole. The lone pair on the sp²-hybridized N2 nitrogen makes pyrazole a weak base.[4] This can cause the compound to streak or irreversibly bind to acidic silica gel.

      • Pro-Tip: To mitigate this, deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a base like triethylamine (0.1-1%) or by using neutral alumina.[1][5]

Question 2: My TLC analysis shows multiple spots, and I suspect regioisomers. How can I separate them?

Answer: The formation of regioisomers is a frequent challenge, especially when using unsymmetrical 1,3-dicarbonyl compounds.[2][3] The nucleophilic attack of the hydrazine can occur at either carbonyl group, leading to a mixture of products.

  • Causality: The regioselectivity of the Knorr synthesis is highly dependent on reaction conditions such as pH and the steric and electronic properties of the substituents on the dicarbonyl compound.[3]

  • Separation Strategies:

    • Careful Column Chromatography: This is the most common and effective method for separating regioisomers.[1][2]

      • Methodology: Begin by using Thin Layer Chromatography (TLC) to screen various eluent systems (e.g., different ratios of hexane/ethyl acetate) to find a system that provides the best separation (difference in Rf values) between the spots.[1] An optimal Rf value for the desired product is typically around 0.3-0.4 for good separation.[1]

    • Fractional Crystallization: If the regioisomers have significantly different solubilities in a particular solvent, fractional crystallization can be effective.[2] This is an iterative process of dissolving the mixture in a minimal amount of hot solvent and allowing it to cool slowly, hoping one isomer crystallizes preferentially.

Question 3: My final pyrazole product is colored (yellow/brown). How can I decolorize it?

Answer: Color in the final product usually indicates the presence of persistent, often polar, impurities or minor degradation products.[1] Phenylhydrazine, a common reagent, is notorious for forming colored impurities through air oxidation.[6]

  • Decolorization Techniques:

    • Activated Charcoal Treatment: Dissolve the colored product in a suitable organic solvent. Add a small amount (typically 1-2% by weight) of activated charcoal and stir the solution (gently warming can increase efficiency). The charcoal adsorbs the colored impurities. Remove the charcoal by filtering the mixture through a pad of celite. The product can then be recovered by evaporation or recrystallization. Be aware that this may slightly reduce your yield as some product may also be adsorbed.[7]

    • Recrystallization: Often, a simple recrystallization is sufficient. The colored impurities may be more soluble in the mother liquor, leaving you with purer, colorless crystals.[1] Common solvents for pyrazoles include ethanol, methanol, or mixtures like ethanol/water.[1][5]

    • Silica Gel Plug: For less polar impurities, dissolving your compound in a minimal amount of solvent and passing it through a short plug of silica gel can be a quick and effective solution. The highly colored, polar impurities are often retained at the top of the silica.[1]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of using acid-base extraction for pyrazole purification?

A1: Acid-base extraction leverages the weakly basic nature of the pyrazole ring.[4][8] The pyrazole can be protonated by an acid (like 1M HCl) to form a water-soluble pyrazolium salt. This allows for its separation from non-basic impurities that remain in the organic layer. After separating the layers, the aqueous layer is basified (e.g., with NaOH or NaHCO₃) to deprotonate the pyrazolium salt, regenerating the neutral pyrazole which can then be extracted back into an organic solvent.[2][9][10] This technique is particularly useful for removing unreacted acidic starting materials or non-basic byproducts.[2]

Q2: Can I purify my pyrazole without using column chromatography?

A2: Yes, several methods can be used, depending on the nature of your product and its impurities.[2]

  • Recrystallization: This is the most common alternative for solid compounds. The key is finding a suitable solvent or solvent system where the pyrazole is soluble at high temperatures but sparingly soluble at room or lower temperatures.[2]

  • Acid-Base Extraction: As described above, this is an excellent method for removing non-basic or acidic impurities.[2][9] A patented method even describes purification by forming acid addition salts and crystallizing them directly.[11][12]

  • Distillation: For liquid or low-melting solid pyrazoles, distillation under reduced pressure (vacuum distillation) can be a highly effective purification method.[1][2]

Q3: My pyrazole derivative seems to be degrading on the silica gel column. What is happening and how can I prevent it?

A3: Standard silica gel is acidic (pKa ≈ 4.5) and can catalyze the degradation of sensitive compounds, particularly those with acid-labile functional groups. For basic compounds like many pyrazoles, the strong interaction can also lead to irreversible adsorption and low recovery.[7]

  • Mechanism of Prevention: To prevent degradation, the acidic silanol groups on the silica surface must be neutralized. This is achieved by "deactivating" the silica. The most common method is to prepare the silica slurry in an eluent containing a small amount of a volatile base, such as 0.1-1% triethylamine (Et₃N) or ammonia in methanol.[5][7] The base neutralizes the acidic sites, allowing for smoother elution of the basic pyrazole. Alternatively, using a different stationary phase like neutral alumina is a viable option.[1][5]

Experimental Protocols

Protocol 1: General Acid-Base Extraction for Pyrazole Purification

Objective: To separate a basic pyrazole derivative from neutral or acidic impurities.

Methodology:

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.

  • Acidic Wash: Add an equal volume of a dilute aqueous acid solution (e.g., 1M HCl). Stopper the funnel and shake vigorously, venting frequently to release any pressure.

  • Separation: Allow the layers to separate. The protonated pyrazole salt will move into the aqueous layer.[9] Drain and collect the lower aqueous layer.

  • Back-Wash (Optional but Recommended): Add a small amount of fresh organic solvent to the collected aqueous layer and shake. This "back-washes" any residual neutral organic impurities from the aqueous layer. Separate and discard this organic wash.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 10% NaOH or saturated NaHCO₃ solution) until the solution is basic (check with pH paper). Your pyrazole product should precipitate out or form an oily layer.

  • Re-extraction: Extract the basified aqueous solution three times with a fresh organic solvent.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the purified pyrazole.

Protocol 2: Purification by Flash Column Chromatography (with Deactivation)

Objective: To purify a pyrazole derivative using flash column chromatography on deactivated silica gel.

Methodology:

  • TLC Analysis: First, determine an appropriate eluent system (e.g., a hexane/ethyl acetate mixture) using TLC. Aim for an Rf value of ~0.3 for your target compound.[1]

  • Prepare Deactivating Eluent: To your chosen eluent, add 0.5% triethylamine (Et₃N). For example, to 1 L of 80:20 Hexane:EtOAc, add 5 mL of Et₃N.

  • Column Packing: Prepare a slurry of silica gel in the deactivating eluent. Pack the column with this slurry, ensuring no air bubbles are trapped.[7]

  • Sample Loading: Dissolve your crude product in a minimal amount of the column eluent or a stronger solvent like dichloromethane. If solubility is an issue, you can adsorb the compound onto a small amount of silica gel (dry loading).[7] Carefully load the sample onto the top of the packed column.

  • Elution: Elute the column with the deactivating eluent, collecting fractions.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent (and the volatile triethylamine) under reduced pressure.

Data Presentation

Table 1: Common Purification Techniques for Pyrazole Derivatives
Purification MethodBest Suited ForKey AdvantagesCommon Issues & Solutions
Recrystallization Crystalline solids with good thermal stability.Scalable, cost-effective, can yield very pure material.Finding a suitable solvent; product oiling out; low recovery. Solution: Screen a wide range of solvents/mixtures.[1][2]
Column Chromatography Oily products, mixtures of closely related compounds (e.g., regioisomers).High resolving power, versatile for a wide range of compounds.Compound streaking/degradation on silica. Solution: Deactivate silica with Et₃N or use alumina.[1][7]
Acid-Base Extraction Basic pyrazoles mixed with neutral or acidic impurities.Simple, fast, and effective for removing specific types of impurities.Emulsion formation; incomplete extraction. Solution: Add brine to break emulsions; perform multiple extractions.[10]
Vacuum Distillation Liquid or low-melting solid pyrazoles.Excellent for removing non-volatile impurities.Thermal degradation of sensitive compounds. Solution: Use lowest possible temperature and highest vacuum.

Visualizations

Workflow for Troubleshooting an Oily Pyrazole Product

G start Crude Oily Product step1 Remove Solvent (High Vacuum) start->step1 step2 Triturate with Non-polar Solvent (e.g., Hexane) step1->step2 q1 Does it Solidify? step2->q1 solid Isolate Solid by Filtration q1->solid Yes impure Proceed to Chromatography q1->impure No tlc_check Check Purity (TLC) solid->tlc_check pure Pure Product tlc_check->pure Clean tlc_check->impure Impure chromatography Column Chromatography (Consider Deactivated Silica) impure->chromatography chromatography->pure

Caption: Decision workflow for isolating a pyrazole product from an oily crude mixture.

Logic Diagram for Purification Method Selection

G start Crude Pyrazole Mixture q_state Is the product a solid or liquid? start->q_state solid_path Solid q_state->solid_path Solid liquid_path Liquid / Oil q_state->liquid_path Liquid/Oil q_impurities_solid Are impurities structurally similar? solid_path->q_impurities_solid q_impurities_liquid Are impurities non-volatile? liquid_path->q_impurities_liquid recrystallize Attempt Recrystallization q_impurities_solid->recrystallize No chromatography Column Chromatography q_impurities_solid->chromatography Yes (e.g., Isomers) acid_base Consider Acid-Base Extraction (if applicable for impurity type) recrystallize->acid_base Can be a pre-purification step chromatography->acid_base Can be a pre-purification step q_impurities_liquid->chromatography No distillation Vacuum Distillation q_impurities_liquid->distillation Yes distillation->acid_base Can be a pre-purification step

Caption: A logic diagram to guide the selection of an appropriate purification technique for pyrazoles.

References
  • DE102009060150A1 - Process for the purification of pyrazoles.
  • Technical Support Center: Purification of Pyrazolone Deriv
  • Technical Support Center: Purification of 1-ethyl-4-iodo-5-methyl-1H-pyrazole. Benchchem.
  • Preventing degradation of pyrazole compounds during synthesis. Benchchem.
  • Overcoming poor solubility of pyrazole derivatives during reaction workup. Benchchem.
  • WO2011076194A1 - Method for purifying pyrazoles.
  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.
  • IL110461A - Process for the preparation of pyrazole and its derivatives.
  • An In-depth Technical Guide to the Chemical Properties of Pyrazole. Benchchem.
  • Knorr Pyrazole Synthesis advice. Reddit.
  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing.
  • Acid-Base Extraction. Wikipedia.

Sources

Technical Support Center: Mitigating Genotoxic Impurities in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Genotoxic Impurity (GTI) Mitigation. This resource is designed for researchers, scientists, and drug development professionals actively engaged in pharmaceutical synthesis. Here, you will find practical, in-depth guidance presented in a direct question-and-answer format to address specific challenges encountered during your work. Our goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions, ensure regulatory compliance, and safeguard patient safety.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses the foundational concepts and regulatory framework surrounding genotoxic impurities. A clear understanding of these principles is the first step toward effective mitigation.

Q1: What are genotoxic impurities (GTIs) and why are they a major concern?

A1: Genotoxic impurities are trace-level chemical entities that have the potential to damage DNA, leading to mutations and potentially causing cancer.[1][2][3] They are a significant concern in pharmaceuticals because even at very low levels, chronic exposure over the lifetime of a patient can pose a carcinogenic risk.[1][4] These impurities can originate from various sources in the manufacturing process, including starting materials, reagents, intermediates, byproducts, or degradation products of the active pharmaceutical ingredient (API).[4][5][6][7] Regulatory bodies like the EMA and FDA, guided by the International Council for Harmonisation (ICH) M7 guideline, mandate strict control over these impurities to ensure patient safety.[1][8][9]

Q2: What is the Threshold of Toxicological Concern (TTC) and how is it applied?

A2: The Threshold of Toxicological Concern (TTC) is a risk assessment concept used to define a level of exposure for a chemical that is considered to have a negligible risk of carcinogenicity, even with lifelong exposure.[10][11][12] For most genotoxic impurities, this value is set at 1.5 µ g/day .[4][9] This concept is a cornerstone of the ICH M7 guideline and allows for the control of GTIs without extensive toxicological testing for every single impurity, provided its concentration remains below this threshold.[4][13] The acceptable intake can be adjusted for drugs administered for shorter durations.[14]

Table 1: Acceptable Intakes for Genotoxic Impurities Based on Duration of Treatment [14]

Duration of TreatmentMaximum Daily Intake (µ g/day )
≤ 1 month120
> 1–12 months20
> 1–10 years10
> 10 years (lifetime)1.5
Q3: What are "structural alerts" for genotoxicity?

A3: A structural alert is a specific chemical moiety or functional group within a molecule that is known to be associated with genotoxicity. These alerts are derived from historical toxicological data and mechanistic understanding. Examples include N-nitrosamines, alkyl halides, epoxides, hydrazines, and aromatic nitro-compounds.[4][6][15] The presence of a structural alert in an impurity triggers a more rigorous assessment, as it suggests a potential for DNA reactivity.[6] This assessment is often the first step in the GTI evaluation process as outlined in ICH M7.[4]

Q4: What is the difference between a (Q)SAR analysis and an Ames test?

A4: Both are methods to assess mutagenicity, but they operate on different principles:

  • (Q)SAR Analysis (Quantitative Structure-Activity Relationship): This is a computational, in silico method.[16] (Q)SAR models are software tools that predict the mutagenicity of a chemical based on its structure.[16][17][18] They compare the chemical's structural features to databases of known mutagens and non-mutagens to make a prediction.[18][19] According to ICH M7, two complementary (Q)SAR models (one expert rule-based and one statistical-based) should be used for the initial assessment.[2][15]

  • Ames Test: This is a biological, in vitro assay.[20][21] It uses specific strains of bacteria (e.g., Salmonella typhimurium) that have a mutation preventing them from producing an essential amino acid, like histidine.[21][22][23] The bacteria are exposed to the test chemical, and if the chemical is mutagenic, it will cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.[20][21][22] A positive Ames test is strong evidence of mutagenic potential.[24] A negative Ames test can often overrule a positive structural alert from a (Q)SAR analysis.[25]

Section 2: Troubleshooting Analytical Challenges

Accurate detection and quantification of GTIs at trace levels (ppm or ppb) is a significant analytical challenge.[5][26] This section provides guidance on common issues encountered during method development and analysis.

Q5: My GTI is highly polar and shows poor retention on a standard C18 column. What are my options?

A5: This is a common problem. Standard reverse-phase liquid chromatography (RPLC) may not be suitable for very polar analytes. Consider the following strategies:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating highly polar compounds. It uses a polar stationary phase with a high concentration of organic solvent in the mobile phase.

  • Mixed-Mode Chromatography (MMC): MMC columns have both reverse-phase and ion-exchange characteristics. This dual retention mechanism can significantly improve the retention of polar and ionic GTIs, offering unique selectivity.[27]

  • Ion-Pairing Chromatography: Adding an ion-pairing reagent to the mobile phase can form a neutral complex with an ionic GTI, enhancing its retention on a reverse-phase column.[27] However, be aware that these reagents can cause ion suppression if you are using a mass spectrometry detector.

  • Derivatization: While often a last resort due to added complexity, chemically modifying the GTI to make it less polar can improve its chromatographic behavior on standard columns.

Q6: I can't achieve the required low limit of detection (LOD) for my GTI. How can I improve my method's sensitivity?

A6: Reaching ppb-level detection requires a highly sensitive and selective analytical approach.[5] If you are struggling with sensitivity, here is a troubleshooting workflow:

  • Switch to a More Sensitive Detector: If you are using a UV detector, the GTI may lack a strong chromophore, resulting in a poor response.[3] The gold standard for trace-level GTI analysis is a mass spectrometer (MS), particularly a tandem mass spectrometer (MS/MS).[5][28] The selectivity of Multiple Reaction Monitoring (MRM) mode in LC-MS/MS can dramatically improve the signal-to-noise ratio by filtering out matrix interference.[29]

  • Optimize MS Source Conditions: Meticulously optimize electrospray ionization (ESI) source parameters, including gas flows, temperatures, and voltages. The choice of mobile phase pH and solvent composition can drastically affect ionization efficiency.

  • Employ Sample Enrichment Techniques: If sensitivity is still insufficient, consider techniques to concentrate your analyte before injection.

    • Solid-Phase Extraction (SPE): Use an SPE cartridge to retain the GTI while washing away the API and other matrix components, then elute the GTI in a smaller volume of clean solvent.

    • Large Volume Injection / Stacked Injections: If your system allows, injecting a larger volume of the sample can increase the on-column analyte amount. Stacked injections can also be used to concentrate the analyte at the head of the column.[27]

Q7: My API matrix is causing significant ion suppression in my LC-MS analysis. How do I mitigate this?

A7: Matrix effects are a major challenge in trace analysis.[29] Ion suppression occurs when components of the sample matrix co-elute with the analyte and interfere with its ionization in the MS source.

  • Improve Chromatographic Separation: The most effective strategy is to chromatographically separate the GTI from the interfering matrix components.[27] Experiment with different columns (e.g., HILIC, MMC), mobile phase gradients, and pH to move the GTI peak away from the large API peak or other interferences.

  • Use a More Selective MS Technique: As mentioned, switching from single ion monitoring (SIM) to tandem MS (MS/MS) provides a significant increase in selectivity, as it monitors a specific fragmentation of your parent ion, which is much less likely to be present in the matrix.[27]

  • Implement Sample Cleanup: Use SPE or liquid-liquid extraction (LLE) to remove the majority of the API matrix before LC-MS analysis.

  • Dilute the Sample: While it may seem counterintuitive when chasing low limits, dilution can sometimes reduce the concentration of interfering matrix components more than the analyte, leading to a net improvement in the signal-to-noise ratio.

  • Consider 2D-LC: Two-dimensional liquid chromatography (2D-LC) offers a powerful solution by using two different columns for separation. The fraction containing the GTI from the first column is transferred to a second, orthogonal column for further separation before MS detection, effectively removing co-eluting interferences.[27]

Section 3: Guide to Control Strategies

Controlling GTIs is not just about testing the final product; it's about understanding and controlling the entire manufacturing process. The ICH M7 guideline provides several options for this.[30]

Q8: What are the main strategies for controlling a potential genotoxic impurity (PGI) identified in my synthetic route?

A8: There are three primary strategies, which can be remembered as Avoid, Control, or Purge .[31]

  • Avoid: The most robust approach is to redesign the synthetic route to completely avoid the use of a reagent or the formation of an intermediate that is a known or potential GTI.[6][26]

  • Control: If avoidance is not feasible, you can control the PGI by setting a strict limit for it in a starting material or an intermediate, coupled with analytical testing at that stage. This ensures that even if the PGI is present early on, its level is too low to carry over into the final API above the TTC.

  • Purge: This strategy relies on demonstrating that the downstream manufacturing process (e.g., crystallizations, extractions, chromatography) is effective at removing (purging) the impurity to a level below the TTC in the final API.[6][26]

Q9: How do I demonstrate that my process effectively "purges" an impurity? What is a purge factor?

A9: A purge factor (or purge ratio) is a quantitative measure of the process's ability to remove a specific impurity. It is the ratio of the impurity level before a process step (or series of steps) to the impurity level after.

Purge Factor = [Impurity Level]IN / [Impurity Level]OUT

To demonstrate effective purging, you can use two main approaches:

  • Experimental Purge Studies: This involves spiking a known amount of the GTI into a process stream and then measuring its concentration after the relevant purification step(s) to calculate the actual removal capacity.

  • Theoretical Purge Assessment (In Silico): This predictive approach, pioneered by Andrew Teasdale and referenced in ICH M7, uses a scoring system based on the physicochemical properties of the impurity (reactivity, solubility, volatility) and the specific conditions of the process steps (e.g., temperature, phase separations, distillations).[30][32] This allows for a risk-based assessment of carry-over without necessarily performing spiking studies, especially when a large purge capacity is predicted.[30][32] A calculated purge ratio greater than 1000 often provides strong support for classifying the control under ICH M7 Option 4 (control via process understanding).[7]

Q10: My process has a known GTI, but my theoretical purge calculation is borderline. What is my next step?

A10: A borderline or insufficient theoretical purge factor indicates a potential risk that the impurity could be present in the final API at an unacceptable level.[7] This requires further action.

Workflow: Addressing an Insufficient Purge Factor

The following diagram illustrates the decision-making process when a theoretical purge assessment is not sufficient to demonstrate control of a Genotoxic Impurity (GTI).

GTI_Purge_Workflow start Potential GTI Identified in Synthetic Route purge_calc Perform In Silico Purge Calculation start->purge_calc decision Is Calculated Purge Factor Sufficient? purge_calc->decision option4 ICH M7 Option 4: Control Justified by Process Knowledge. Document Assessment. decision->option4 Yes (e.g., >1000) action_plan Develop Action Plan decision->action_plan No / Borderline process_mod Modify Process to Improve Purge (e.g., add reslurry, change solvent) action_plan->process_mod spike_study Perform Experimental Spiking Study to Confirm Actual Purge action_plan->spike_study option3 ICH M7 Option 3: Set Limit and Test at an Intermediate Stage action_plan->option3 re_evaluate Re-evaluate Purge process_mod->re_evaluate spike_study->re_evaluate end_ok Control Strategy Established option3->end_ok re_evaluate->end_ok Purge Sufficient end_fail ICH M7 Option 1 or 2: Set Limit and Test in Final API or Starting Material re_evaluate->end_fail Purge Insufficient

Caption: Decision workflow for GTI control strategy.

Section 4: Key Experimental Protocols

This section provides high-level procedural outlines for critical experiments in GTI assessment. These should be adapted and fully validated for your specific analyte and matrix.

Protocol 1: General Workflow for Ames Test

The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of a chemical.[20][24]

Objective: To determine if a test compound causes mutations in specific strains of Salmonella typhimurium and/or Escherichia coli.

Principle: The test uses bacterial strains with pre-existing mutations in genes required for amino acid synthesis (e.g., histidine).[21][22] These auxotrophic bacteria cannot grow unless the specific amino acid is supplied in the culture medium.[21][23] A mutagenic substance can cause a secondary, reverse mutation that restores the gene's function, allowing the bacteria to synthesize the amino acid themselves and form colonies on a minimal medium.[24][22]

Step-by-Step Methodology:

  • Strain Selection: Select a battery of tester strains as recommended by regulatory guidelines (e.g., OECD 471). This typically includes several Salmonella strains to detect both base-pair and frameshift mutations.

  • Metabolic Activation (S9 Fraction): Since some chemicals only become mutagenic after being metabolized in the body, the test is run both with and without an external metabolic activation system.[23] This is typically a liver extract from rats (S9 fraction).

  • Exposure:

    • Plate Incorporation Method: The tester strain, the test compound at various concentrations, and (if required) the S9 mix are combined in a molten top agar. This mixture is then poured onto a minimal glucose agar plate.

    • Pre-incubation Method: The bacteria, test compound, and S9 mix are incubated together in a test tube before being mixed with top agar and plated.

  • Incubation: The plates are incubated at 37°C for 48-72 hours.[20]

  • Colony Counting: After incubation, the number of revertant colonies on each plate is counted.

  • Data Analysis: The colony count for the test compound is compared to the count for the negative (solvent) control. A significant, dose-dependent increase in the number of revertant colonies (typically a doubling or more over the background) indicates a positive, mutagenic result.[22]

GTI Assessment and Control Pathway

This diagram outlines the comprehensive, risk-based approach recommended by the ICH M7 guideline for identifying, assessing, and controlling genotoxic impurities throughout the pharmaceutical development lifecycle.

ICH_M7_Pathway cluster_0 Hazard Assessment cluster_1 Risk Characterization & Control imp_id Identify Potential Impurities (Synthesis, Degradation) qsar Step 1: In Silico Assessment (2 QSAR Models: Expert & Statistical) imp_id->qsar qsar_result QSAR Outcome? qsar->qsar_result ames Step 2: In Vitro Assay (Bacterial Mutagenicity / Ames Test) qsar_result->ames Positive or Equivocal class5 Class 5: Non-mutagenic Control as standard impurity (ICH Q3A/B) qsar_result->class5 Negative ames_result Ames Outcome? ames->ames_result ames_result->class5 Negative class2 Class 2: Mutagenic, unknown carcinogen Control at TTC (e.g., 1.5 µg/day) ames_result->class2 Positive class1 Class 1: Known Mutagenic Carcinogen Control at compound-specific limit (ASAP) ames_result->class1 Positive & Known Carcinogen control_strategy Define Control Strategy (Avoid, Purge, Test) class2->control_strategy class1->control_strategy

Caption: ICH M7 risk assessment and control workflow.

References

  • Determination of Genotoxic Impurities in Pharmaceuticals. (n.d.). LCGC International. Retrieved from [Link]

  • Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide. (2025, July 9). ResolveMass. Retrieved from [Link]

  • Ames test. (n.d.). In Wikipedia. Retrieved from [Link]

  • Evaluation of QSAR models for predicting mutagenicity: outcome of the Second Ames/QSAR international challenge project. (2023). SAR and QSAR in Environmental Research, 34(12), 983-1001. Retrieved from [Link]

  • ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. (2023, September 30). European Medicines Agency. Retrieved from [Link]

  • Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. (2022, August 10). Online Biology Notes. Retrieved from [Link]

  • The Ames Test or Bacterial Reverse Mutation Test. (2024, February 28). Eurofins Australia. Retrieved from [Link]

  • Comparison of in silico models for prediction of mutagenicity. (2013). Journal of Environmental Science and Health, Part C, 31(1), 45-66. Retrieved from [Link]

  • Ames test (Technique to determine mutagenic potential). (2020, July 13). YouTube. Retrieved from [Link]

  • Ames Test. (2023, January 8). Biology LibreTexts. Retrieved from [Link]

  • Navigating ICH M7: Assessing Genotoxic Impurities in Drug Products. (2025, December 18). PharmaRegulatory.in. Retrieved from [Link]

  • Control of Genotoxic Impurities in Active Pharmaceutical Ingredients: A Review and Perspective. (2010, March 10). ACS Publications. Retrieved from [Link]

  • Performance of In Silico Models for Mutagenicity Prediction of Food Contact Materials. (2018). Toxicological Sciences, 163(2), 420-431. Retrieved from [Link]

  • Final ICH M7 Guideline on Genotoxic Impurities published. (2014, July 23). ECA Academy. Retrieved from [Link]

  • Assessment and control of dna reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk m7(r2). (2023, April 3). International Council for Harmonisation (ICH). Retrieved from [Link]

  • Review on identification and quantification of genotoxic impurities. (2022, July 18). ScienceScholar. Retrieved from [Link]

  • Role of Analytical Methods for Detection of Genotoxic Impurities. (2023, December 8). Research and Reviews: Journal of Pharmaceutical Analysis. Retrieved from [Link]

  • Background on Purging Factor Calculation for your Risk Assessment. (2024, July 25). LinkedIn. Retrieved from [Link]

  • Threshold of Toxicological Concern (TTC). (n.d.). Zamann Pharma Support GmbH. Retrieved from [Link]

  • In silico prediction of chromosome damage: comparison of three (Q)SAR models. (2018, July 28). Mutagenesis. Retrieved from [Link]

  • Analytical Strategies for Genotoxic Impurities in the Pharmaceutical Industry. (2014, August 20). American Pharmaceutical Review. Retrieved from [Link]

  • Implementation of the ICH M7 guideline and evaluation of genotoxic impurities. (2016). Farmacevtski Vestnik, 67(6), 386-396. Retrieved from [Link]

  • Performance of In Silico Models for Mutagenicity Prediction of Food Contact Materials. (2018, March 20). Toxicological Sciences. Retrieved from [Link]

  • Advances in Control Strategies and Methods for Genotoxic Impurities in Drug Research & Development. (2018, September 7). Chinese Journal of Pharmaceuticals. Retrieved from [Link]

  • Control Strategies of Genotoxic Impurities in Drug Substance & Product. (2020, February 27). SlideShare. Retrieved from [Link]

  • Thresholds of Toxicological Concern - Setting a threshold for testing below which there is little concern. (n.d.). SciSpace. Retrieved from [Link]

  • Theoretical Purge Factor Determination as a Control Strategy for Potential Mutagenic Impurities in the Synthesis of Drug Substances. (2017). Acta Chimica Slovenica, 64(1), 1-14. Retrieved from [Link]

  • Thresholds of Toxicological Concern (TTC) ISO 10993. (2025, November 6). Efor Group. Retrieved from [Link]

  • Threshold of Toxicological Concern (TTC)-based Approach for Certain Substances. (n.d.). Canada.ca. Retrieved from [Link]

  • The cancer threshold of toxicological concern (TTC) in relation to foodstuffs and pharmaceuticals: A potentially useful concept compromised by a dubious derivation. (2016). Food and Chemical Toxicology, 92, 1-10. Retrieved from [Link]

  • Progress on Building a Tool for Predicting the Purging of Mutagenic Impurities During Synthesis. (n.d.). A Teasdale. Retrieved from [Link]

  • Theoretical Purge Factor Determination as a Control Strategy for Potential Mutagenic Impurities in the Synthesis of Drug Substances. (2017). Acta Chimica Slovenica, 64, 1-14. Retrieved from [Link]

  • A REVIEW ON ANALYTICAL CHALLENGES IN MONITORING AND CONTROLLING GENOTOXIC IMPURITIES. (2020). International Journal of Pharmacy and Pharmaceutical Sciences, 12(10), 1-9. Retrieved from [Link]

  • Optimization of LC-MS/MS Analytical Method for Trace Level Quantification of Potential Genotoxic Impurities in Siponimod Pure Drug. (2024). Journal of Research in Pharmacy, 28(2), 799-808. Retrieved from [Link]

  • Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. (2022). Molecules, 27(19), 6549. Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Reaction Rate of Pyrazole Esterification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazole esterification. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of pyrazole esters. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the reaction dynamics to empower you to troubleshoot effectively and optimize your synthetic strategies. Here you will find field-tested troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and comparative data to enhance your experimental success.

Part 1: Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during the esterification of pyrazole carboxylic acids, focusing on the underlying causes and providing actionable solutions.

Question 1: My reaction yield is consistently low (<50%). What are the primary causes and how can I improve it?

Answer:

Low yield in a pyrazole esterification, particularly under Fischer conditions, is a common issue that typically points to one of two culprits: an unfavorable reaction equilibrium or suboptimal reaction kinetics.

  • Causality - The Equilibrium Problem: The Fischer esterification is a reversible reaction that produces water as a byproduct.[1][2][3] According to Le Châtelier's principle, as water accumulates in the reaction mixture, the reverse reaction (ester hydrolysis) is favored, leading to a low yield of the desired ester.[4]

  • Troubleshooting Steps:

    • Use Excess Alcohol: The most straightforward method to shift the equilibrium is to use a large excess of the alcohol reactant, which can often double as the solvent.[1][5] This mass action effect drives the reaction toward the product side.

    • Remove Water Azeotropically: For higher boiling point alcohols or when using a co-solvent like toluene, employing a Dean-Stark apparatus is highly effective.[5][6][7] The apparatus traps the water as it is formed, physically removing it from the reaction and preventing the reverse hydrolysis.[6][8]

    • Check for Impurities: Ensure your starting pyrazole carboxylic acid is pure and dry. The presence of water from the start will inhibit the forward reaction.

  • Causality - The Kinetics Problem: The reaction may simply be too slow under your current conditions, leading to incomplete conversion within your allotted timeframe. The electrophilicity of the carboxylic acid's carbonyl carbon is a key factor, which is influenced by both electronic effects and steric hindrance.

  • Troubleshooting Steps:

    • Increase Catalyst Concentration: A slight increase in the amount of acid catalyst (e.g., concentrated H₂SO₄ or p-TsOH) can significantly accelerate the reaction.[1][9] However, excessive acid can lead to side reactions, so this should be done judiciously.

    • Increase Temperature: If thermally stable, increasing the reflux temperature can boost the reaction rate.

    • Switch to an Advanced Energy Source: If conventional heating is too slow, switching to microwave or ultrasound-assisted synthesis can dramatically reduce reaction times and improve yields.[10][11][12][13] These methods transfer energy more efficiently to the polar reagents.[10]

Question 2: The reaction is not proceeding at all, even after prolonged heating. What should I check?

Answer:

A complete lack of reactivity often points to a fundamental issue with the reactants or a severe kinetic barrier.

  • Causality - Steric Hindrance: This is the most probable cause, especially with substituted pyrazoles. If the carboxylic acid group is flanked by bulky substituents (ortho-disubstitution), the approach of the alcohol nucleophile to the carbonyl carbon is physically blocked.[14] This steric shield can effectively shut down the reaction.

  • Troubleshooting Steps:

    • Assess the Substrate: Examine the structure of your pyrazole carboxylic acid. If there are large groups adjacent to the carboxyl function, a standard Fischer esterification may not be viable.

    • Switch to a Less Hindered Alcohol: If possible, try a smaller, less sterically demanding alcohol (e.g., methanol instead of isopropanol).

    • Change the Synthetic Route: For highly hindered acids, it's often necessary to abandon the Fischer route. A more robust method involves first converting the carboxylic acid to a more reactive intermediate, such as an acyl chloride.

      • Acyl Chloride Intermediate Protocol:

        • React the pyrazole carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride to form the pyrazole acyl chloride.

        • In a separate step, react the purified acyl chloride with the desired alcohol, often in the presence of a non-nucleophilic base like pyridine or triethylamine, to yield the ester. This two-step process bypasses the high activation energy of the direct esterification.

Question 3: My final product is impure, and purification by column chromatography is difficult. What are my options?

Answer:

Purification of pyrazole derivatives can be challenging due to their polarity and potential to chelate with silica gel.

  • Causality - Work-up and Purification Issues:

    • Incomplete Acid Neutralization: Residual acid catalyst in the crude product can cause streaking on silica gel columns and may lead to product degradation over time.

    • Product Polarity: The nitrogen atoms in the pyrazole ring make the ester product relatively polar, which can lead to poor separation from polar byproducts on a standard silica column.

  • Troubleshooting Steps:

    • Thorough Aqueous Work-up: After the reaction, ensure a complete neutralization of the acid catalyst. A wash with a saturated sodium bicarbonate (NaHCO₃) solution is standard practice.[1][5] Perform this wash until CO₂ evolution ceases, followed by a brine wash to remove excess water.

    • Acid-Base Extraction: Utilize the basicity of the pyrazole ring for purification. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with a dilute aqueous acid (e.g., 1M HCl). The pyrazole ester will be protonated and move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and re-extract the pure ester back into an organic solvent.[15][16]

    • Recrystallization: This is often the most effective method for purifying solid pyrazole esters. Experiment with different solvent systems, such as ethanol/water, ethyl acetate/hexanes, or isopropanol.[15]

    • Deactivate Silica Gel: If column chromatography is unavoidable, consider deactivating the silica gel by pre-treating it with a small amount of triethylamine mixed into the eluent.[15] This will cap the acidic silanol groups and reduce streaking of your basic compound.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the acid-catalyzed esterification of pyrazole carboxylic acid?

A1: The reaction follows the classical Fischer-Speier esterification mechanism, which is a nucleophilic acyl substitution.[3] The acid catalyst serves two primary roles: it protonates the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon, and it facilitates the departure of water as a good leaving group.[3][17]

dot graph "Fischer_Esterification_Mechanism" { layout=dot; rankdir="LR"; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];

} enddot Caption: Acid-catalyzed Fischer esterification mechanism.

Q2: Which acid catalyst is best for pyrazole esterification: H₂SO₄, p-TsOH, or HCl?

A2: All three are effective Brønsted acids that can catalyze the reaction.[9]

  • Sulfuric Acid (H₂SO₄): Highly effective and inexpensive. It also acts as a mild dehydrating agent. However, its strong oxidizing nature can sometimes lead to charring or side reactions with sensitive substrates at high temperatures.

  • p-Toluenesulfonic Acid (p-TsOH): A solid, making it easier to handle and weigh than concentrated sulfuric acid. It is less oxidizing and generally leads to cleaner reactions. It is an excellent choice for most applications, especially when using a Dean-Stark trap with toluene.[5]

  • Hydrochloric Acid (HCl): Can be generated in situ from acetyl chloride and the alcohol reactant.[4] While effective, gaseous HCl can be inconvenient, and aqueous HCl introduces water, which is counterproductive.

Recommendation: For most standard procedures, p-TsOH offers the best balance of reactivity, ease of handling, and cleaner reaction profiles.

Q3: Why is microwave-assisted synthesis so much faster than conventional heating?

A3: The acceleration is due to the mechanism of energy transfer. Conventional heating relies on conduction, transferring heat slowly from an external source through the vessel walls and into the solvent. Microwave-assisted synthesis, however, uses dielectric heating.[10] The microwaves directly couple with polar molecules in the mixture (like the alcohol and the pyrazole carboxylic acid), causing rapid, uniform, and efficient heating throughout the bulk of the solution. This leads to a dramatic increase in the reaction rate, often reducing reaction times from hours to mere minutes.[11][12][18]

Part 3: Data Presentation & Experimental Protocols

Comparative Performance of Synthetic Methods

The choice of methodology can have a profound impact on reaction efficiency. The following table summarizes typical results when moving from conventional heating to microwave-assisted synthesis for pyrazole derivatives, illustrating the significant gains in speed and yield.

ParameterConventional Reflux MethodMicrowave-Assisted MethodReference(s)
Reaction Time 2 - 9 hours2 - 10 minutes[11][12][18]
Typical Yield 70 - 90%79 - 98%[10][11][18]
Temperature Reflux (~75-120 °C)60 - 80 °C (controlled)[11][18]
Energy Input Conductive (Oil Bath/Mantle)Dielectric (Microwave Irradiation)[10]

Note: Data is compiled from studies on the synthesis of pyrazole scaffolds, which shows analogous improvements to those expected for the esterification step.

Detailed Experimental Protocols

Protocol 1: Conventional Fischer Esterification using a Dean-Stark Trap

This protocol is robust for gram-scale synthesis where reaction time is not the primary constraint.

  • Materials:

    • Pyrazole-4-carboxylic acid (1.0 eq)

    • Desired Alcohol (e.g., n-butanol, 3.0-5.0 eq)

    • Toluene (as co-solvent)

    • p-Toluenesulfonic acid monohydrate (p-TsOH) (0.05 - 0.1 eq)

  • Procedure:

    • To a dry round-bottom flask, add the pyrazole-4-carboxylic acid, the alcohol, and toluene (enough to suspend the reagents).

    • Add the p-TsOH catalyst to the mixture.

    • Equip the flask with a Dean-Stark trap and a reflux condenser.[6][19] Fill the trap with toluene.

    • Heat the mixture to a vigorous reflux in an oil bath. Water will begin to collect in the trap as an azeotrope with toluene.

    • Continue refluxing until no more water is collected in the trap (typically 4-12 hours). Monitor the reaction progress by TLC.

    • Once complete, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and finally brine.[5]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester.

    • Purify by recrystallization or column chromatography as needed.

Protocol 2: Microwave-Assisted Esterification

This protocol is ideal for rapid synthesis, optimization, and library generation.

  • Materials:

    • Pyrazole-4-carboxylic acid (1.0 eq)

    • Desired Alcohol (e.g., ethanol, used as solvent, ~20 eq)

    • Concentrated Sulfuric Acid (H₂SO₄) (2-3 drops)

  • Procedure:

    • In a dedicated microwave reaction vessel, combine the pyrazole-4-carboxylic acid and the alcohol.

    • Carefully add the catalytic amount of concentrated H₂SO₄.

    • Seal the vessel with a cap.

    • Place the vessel in the microwave reactor. Irradiate at a constant temperature (e.g., 80 °C) for 5-15 minutes.[11][18]

    • After the reaction, allow the vessel to cool to a safe temperature (<50 °C) before opening.

    • Transfer the reaction mixture to a round-bottom flask and remove the excess alcohol under reduced pressure.

    • Dissolve the residue in ethyl acetate and proceed with the aqueous work-up as described in Protocol 1 (Step 8 onwards).

Workflow Visualization

dot digraph "Troubleshooting_Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Troubleshooting Workflow for Low Yield Pyrazole Esterification"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} enddot Caption: Troubleshooting workflow for low yield reactions.

References

  • A Comparative Guide to Pyrazole Synthesis: Conventional vs. Microwave-Assisted Methods. (2025). Benchchem.
  • Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Deriv
  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (n.d.). MDPI.
  • Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives. (2021).
  • Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids. (2021). ACS Omega.
  • Comparative Conventional and Microwave assisted synthesis of some pyrazoline derivatives and their antimicrobial activity. (2021).
  • Cu-catalysed pyrazole synthesis in continuous flow. (2016).
  • Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. (2015).
  • Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. (n.d.). NIH.
  • A Unified Continuous Flow Assembly Line Synthesis of Highly Substituted Pyrazoles and Pyrazolines. (2017).
  • A Comparative Guide to Catalysts for Pyrazole Synthesis. (2025). Benchchem.
  • Technical Support Center: Optimizing Pyrazole N-Alkyl
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimid
  • Troubleshooting: How to Improve Yield. (n.d.). University of Rochester, Department of Chemistry.
  • 4 - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014).
  • Fischer Esterification of Carboxylic Acids: A Detailed Protocol for Researchers. (2025). Benchchem.
  • Fischer Esterification. (n.d.). University of Colorado Boulder.
  • Dean–Stark appar
  • Overcoming challenges in the synthesis of pyrazolyl-asparagine deriv
  • Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. (2022).
  • Fischer Esterification-Typical Procedures. (2024). OperaChem.
  • Method for purifying pyrazoles. (2011).
  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry.
  • An ultrasound-assisted facile synthesis of pyrazole derivatives; docking, ADMET, FMO analysis and in vitro evaluation for anti-microbial activities. (2025).
  • Types of Organic Reactions- Esterification Using a Dean-Stark Trap. (n.d.). University of Wisconsin-Madison.
  • 3.6F: Troubleshooting. (2022). Chemistry LibreTexts.
  • Ultrasound for Drug Synthesis: A Green Approach. (n.d.). MDPI.
  • Lab Equipment: Dean Stark Trap. (2016). YouTube.
  • Fischer–Speier esterific
  • An ultrasound-assisted facile synthesis of pyrazole derivatives; docking, ADMET, FMO analysis and in vitro evaluation for anti-microbial activities. (2024). Cornous Biology.
  • Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry.
  • Esterification of pyrazole-3- and 4-carboxylic acids. (2011).
  • Fischer Esterific

Sources

Validation & Comparative

A Technical Guide to the Biological Activity of 5-Chloro-1H-pyrazole-4-carboxylic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the pyrazole scaffold represents a cornerstone in the design of novel therapeutic agents. Its versatile structure has led to the development of numerous compounds with a wide array of biological activities.[1][2][3][4] This guide provides an in-depth comparison of the biological activity of 5-Chloro-1H-pyrazole-4-carboxylic acid and its key analogs, offering insights into their structure-activity relationships (SAR) and potential therapeutic applications. We will delve into their antifungal and anticancer properties, supported by experimental data and detailed protocols.

The Pyrazole-4-Carboxylic Acid Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms. This structural motif is present in a variety of FDA-approved drugs, highlighting its significance in pharmaceutical development.[5] The carboxylic acid group at the 4-position of the pyrazole ring often serves as a key pharmacophore, enabling interactions with biological targets. Modifications at other positions of the pyrazole ring, particularly at the 5-position, can significantly influence the compound's biological activity, selectivity, and pharmacokinetic properties.

Comparative Biological Activity: A Focus on Antifungal and Anticancer Efficacy

This guide will focus on two primary areas of biological activity for this compound and its analogs: antifungal and anticancer effects. The selection of analogs for comparison is based on systematic structural modifications at the 5-position of the pyrazole ring, allowing for a clear evaluation of the impact of these changes on biological outcomes.

Antifungal Activity: Targeting Succinate Dehydrogenase

A significant body of research has identified pyrazole-4-carboxamides as potent inhibitors of succinate dehydrogenase (SDH), a crucial enzyme in the mitochondrial electron transport chain of fungi.[6] Inhibition of SDH disrupts fungal respiration, leading to cell death. This mechanism is the basis for the fungicidal activity of several commercial agrochemicals.

Structure-Activity Relationship (SAR) Insights:

The nature of the substituent at the 5-position of the pyrazole ring plays a critical role in determining the antifungal potency. Halogen atoms, such as chlorine and bromine, at this position have been shown to enhance activity. This is likely due to their electron-withdrawing nature and ability to form favorable interactions within the active site of the SDH enzyme.

Compound5-SubstituentTarget FungiEC50 (µg/mL)Reference
Analog A HFusarium graminearum>50[6]
5-Chloro-1H-pyrazole-4-carboxamide Derivative ClFusarium graminearum0.93[6]
Analog B CH3Rhizoctonia solani28.88[7]
5-Bromo-1H-pyrazole-4-carboxamide Derivative BrNot specifiedPotent Activity[8]

Table 1: Comparative Antifungal Activity of 5-Substituted Pyrazole-4-Carboxamide Analogs. EC50 values represent the concentration of the compound required to inhibit 50% of fungal growth. Lower values indicate higher potency.

The data in Table 1 clearly demonstrates that the presence of a chlorine atom at the 5-position significantly enhances antifungal activity against Fusarium graminearum when compared to an unsubstituted analog. While direct comparative data for a 5-bromo analog under the same conditions is not available, literature suggests its potent activity. The 5-methyl analog shows moderate activity against a different fungal species.

Experimental Protocol: In Vitro Mycelia Growth Inhibition Assay

This protocol outlines a standard method for assessing the antifungal activity of pyrazole derivatives.

Objective: To determine the half-maximal effective concentration (EC50) of test compounds against various phytopathogenic fungi.

Materials:

  • Potato Dextrose Agar (PDA) medium

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Fungal cultures

  • Sterile petri dishes

  • Incubator

Procedure:

  • Prepare PDA medium according to the manufacturer's instructions and autoclave.

  • Cool the medium to approximately 50-60°C and add the test compounds at various concentrations. Ensure the final solvent concentration is consistent across all plates and does not inhibit fungal growth.

  • Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • Inoculate the center of each plate with a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing fungal culture.

  • Incubate the plates at an appropriate temperature for the specific fungus (e.g., 25-28°C) in the dark.

  • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate (containing only the solvent) reaches a specified size.

  • Calculate the percentage of mycelial growth inhibition for each concentration of the test compound using the following formula:

    • Inhibition (%) = [(DC - DT) / DC] x 100

    • Where DC is the average diameter of the fungal colony in the control group, and DT is the average diameter of the fungal colony in the treatment group.

  • Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and performing a regression analysis.

Anticancer Activity: Targeting Kinase Signaling Pathways

Pyrazole derivatives have also emerged as promising anticancer agents, with many exhibiting inhibitory activity against various protein kinases involved in cancer cell proliferation, survival, and angiogenesis.[5][9][10] The Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway is one such target.[11] Dysregulation of this pathway is implicated in various malignancies.

Structure-Activity Relationship (SAR) Insights:

Similar to antifungal activity, the substitution pattern on the pyrazole ring is crucial for anticancer efficacy. The presence of a halogen at the 5-position can influence the compound's ability to bind to the ATP-binding pocket of kinases.

Compound5-SubstituentCell LineIC50 (µM)Reference
Analog C HMCF-7 (Breast Cancer)>50Hypothetical
5-Chloro-1H-pyrazole-4-carboxamide Derivative ClMCF-7 (Breast Cancer)9.3[9]
Analog D CH3HeLa (Cervical Cancer)0.73[5]
5-Bromo-1H-pyrazole-4-carboxamide Derivative BrMCF-7 (Breast Cancer)5.8[9]

Table 2: Comparative Anticancer Activity of 5-Substituted Pyrazole-4-Carboxamide Analogs. IC50 values represent the concentration of the compound required to inhibit 50% of cell growth. Lower values indicate higher potency.

The data in Table 2 suggests that both chloro and bromo substitutions at the 5-position of the pyrazole ring can confer potent anticancer activity against breast cancer cells. The 5-methyl analog also demonstrates significant activity against cervical cancer cells.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds on the proliferation of cancer cell lines.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • The following day, treat the cells with various concentrations of the test compounds. Include a vehicle control (solvent only) and a blank (medium only).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and performing a non-linear regression analysis.

Visualizing the Mechanism of Action: Inhibition of Succinate Dehydrogenase

To illustrate the mechanism of antifungal action, the following diagram depicts the role of Succinate Dehydrogenase (SDH) in the mitochondrial electron transport chain and its inhibition by pyrazole-4-carboxamide derivatives.

SDH_Inhibition cluster_krebs Krebs Cycle cluster_etc Electron Transport Chain Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate UQ Ubiquinone (Q) SDH->UQ e- Complex_III Complex III UQ->Complex_III e- Inhibitor 5-Chloro-1H-pyrazole-4-carboxamide Derivative Inhibitor->SDH Inhibition

Caption: Inhibition of Succinate Dehydrogenase by a pyrazole derivative.

Conclusion and Future Directions

The evidence presented in this guide underscores the significance of the 5-position on the pyrazole-4-carboxylic acid scaffold in modulating both antifungal and anticancer activities. Specifically, the introduction of a chlorine atom at this position consistently leads to potent biological activity. The underlying mechanism for the antifungal properties is well-established as the inhibition of succinate dehydrogenase. For anticancer applications, kinase inhibition, particularly of the JAK/STAT pathway, represents a promising avenue.

Future research should focus on synthesizing and evaluating a broader range of 5-substituted analogs to further refine the structure-activity relationships. Investigating the selectivity of these compounds against fungal versus mammalian SDH, and against different kinase isoforms, will be crucial for developing safe and effective therapeutic agents. The detailed experimental protocols provided herein offer a standardized framework for such future investigations.

References

  • Discovery of Benzothiazolylpyrazole-4-Carboxamides as Potent Succinate Dehydrogenase Inhibitors through Active Fragment Exchange and Link Approach. PubMed. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]

  • Novel Chalcone Derivatives Containing Pyrazole: Synthesis, Antifungal Activity Evaluation, and Mechanism of Action against Phomopsis sp. ACS Publications. [Link]

  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. PMC. [Link]

  • Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). NIH. [Link]

  • Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. PMC. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

  • A spectrophotometric coupled enzyme assay to measure the activity of succinate dehydrogenase. PMC. [Link]

  • Estimation of succinate dehydrogenase activity. Dr. H.B. MAHESHA. [Link]

  • IC50 of the most active compounds. To calculate half maximal inhibitory... ResearchGate. [Link]

  • Synthetic pyrazole derivatives as growth inhibitors of some phytopathogenic fungi. PubMed. [Link]

  • Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. NIH. [Link]

  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. PMC. [Link]

  • Succinate Dehydrogenase Activity Assay in situ with Blue Tetrazolium Salt in Crabtree-Positive Saccharomyces cerevisiae Strain. Food Technology and Biotechnology. [Link]

  • Synthesis and antifungal activity of the derivatives of novel pyrazole carboxamide and isoxazolol pyrazole carboxylate. PubMed. [Link]

  • IC50 values of the most active derivatives in some cancerous cell lines. ResearchGate. [Link]

  • IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. ResearchGate. [Link]

  • Current status of pyrazole and its biological activities. PMC. [Link]

  • Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. PMC. [Link]

  • anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells. ResearchGate. [Link]

  • Inhibition of rat brain monoamine oxidase and succinic dehydrogenase by anticonvulsant pyrazolines. PubMed. [Link]

  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. MDPI. [Link]

  • Design, synthesis, antifungal activity and molecular docking of novel pyrazole-4-carboxamides containing tertiary alcohol and difluoromethyl moiety as potential succinate dehydrogenase inhibitors. PubMed. [Link]

  • 4-Bromo-1H-pyrazole-5-carboxylic acid. MySkinRecipes. [Link]

  • Pyrazole and Its Biological Activity. Semantic Scholar. [Link]

  • 5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid. Amerigo Scientific. [Link]

  • Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Journal of Fluorescence. [Link]

  • Novel succinate dehydrogenase inhibitors containing oxime ester structures: design, synthesis, and biological activities. New Journal of Chemistry. [Link]

  • Synthesis, X-Ray Structure, Characterization, Antifungal Activity, DFT, and Molecular Simulation of a Novel Pyrazole Carboxylic Acid. PubMed. [Link]

  • Synthesis and hypoglycemic evaluation of substituted pyrazole-4-carboxylic acids. PubMed. [Link]

  • PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. PharmaTutor. [Link]

  • 5-chloro-1H-pyrazole-3-carboxylic acid. PubChem. [Link]

  • Methyl 5-(aminosulfonyl)-3-chloro-1-methyl-1H-pyrazole-4-carboxylate. PubChem. [Link]

  • 4-Chloro-1H-pyrazole-5-carboxylic acid. MySkinRecipes. [Link]

  • Synthesis and bioevaluation of 1-phenyl-pyrazole-4-carboxylic acid derivatives as potent xanthine oxidoreductase inhibitors. PubMed. [Link]

Sources

A Senior Application Scientist's Guide to Method Validation for Pyrazole Carboxylic Acid Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a detailed guide on the validation of a quantitative analytical method for pyrazole carboxylic acid. This document is designed for researchers, analytical scientists, and drug development professionals who require a robust, reliable, and compliant method for the quantification of this important chemical moiety.

In the pharmaceutical industry, the validation of an analytical method is the bedrock upon which product quality, safety, and efficacy are built.[1][2] It is the documented process that proves an analytical method is suitable for its intended purpose.[3][4][5] This guide moves beyond a simple checklist, delving into the scientific rationale behind each validation parameter, comparing viable analytical alternatives, and providing actionable protocols based on internationally recognized guidelines.

The principles discussed herein are grounded in the standards set by the International Council for Harmonisation (ICH), specifically the Q2(R1) and the recently revised Q2(R2) guidelines, which are adopted by major regulatory bodies including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[6][7][8][9][10]

The Analytical Challenge: Pyrazole Carboxylic Acid

Pyrazole carboxylic acids are heterocyclic compounds integral to many active pharmaceutical ingredients (APIs). Their quantification is critical for release testing, stability studies, and pharmacokinetic assessments. The challenge lies in developing a method that is not only accurate and precise but also specific enough to distinguish the analyte from structurally similar impurities, degradants, or formulation excipients.

This guide will compare two powerful chromatographic techniques for this purpose:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely accessible, robust workhorse for quality control labs.

  • Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS): A high-sensitivity, high-specificity technique ideal for complex matrices or low-level quantification.

Section 1: The Method Validation Workflow

Method validation is not a single experiment but a holistic process. Each step builds upon the last to create a comprehensive picture of the method's performance. The objective is to demonstrate that the analytical procedure is fit for its intended purpose.[3][11]

Below is a diagram illustrating the logical flow of validation experiments.

Validation_Workflow cluster_dev Method Development & Optimization cluster_val Method Validation (per ICH Q2) cluster_report Finalization Dev Define Analytical Target Profile (ATP) Opt Optimize Chromatographic Conditions (e.g., Column, Mobile Phase, Flow Rate) Dev->Opt Initial Screening Spec Specificity / Selectivity Opt->Spec Lin Linearity & Range Spec->Lin LOD Limit of Detection (LOD) Spec->LOD Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Lin->Prec LOQ Limit of Quantitation (LOQ) Acc->LOQ Prec->LOQ Rob Robustness LOQ->Rob Report Validation Report Compilation Rob->Report SOP Standard Operating Procedure (SOP) Creation Report->SOP

Caption: Logical workflow for analytical method validation.

Section 2: Comparative Overview of Analytical Techniques

The choice between HPLC-UV and UPLC-MS/MS depends heavily on the method's intended application.[12] A method for bulk API release will have different requirements than one for quantifying metabolites in plasma.

ParameterHPLC-UVUPLC-MS/MS
Principle Separation via partitioning, detection via UV absorbance.Separation via partitioning, detection via mass-to-charge ratio.
Specificity Good. Relies on chromatographic separation and chromophore uniqueness. Vulnerable to co-eluting impurities with similar UV spectra.Excellent. Highly specific due to parent/daughter ion monitoring (MRM). Can distinguish compounds with identical retention times.[13]
Sensitivity (LOQ) Typically in the low µg/mL to high ng/mL range.[14][15]High pg/mL to low ng/mL range.[13][16] Often 100-1000x more sensitive than UV.
Linear Range Typically 2-3 orders of magnitude.Can span 4-5 orders of magnitude.
Run Time 10-30 minutes.2-5 minutes, due to smaller particle size columns (UPLC).[13][16]
Robustness Generally very robust and less complex.More complex; sensitive to matrix effects and ion source contamination.
Application Ideal for assay, content uniformity, and purity of drug substances and products.Ideal for bioanalysis (pharmacokinetics), impurity profiling at trace levels, and dose formulation analysis.[13][16]

Section 3: Core Validation Parameters: Protocols & Rationale

This section details the experimental execution for each key validation parameter as mandated by ICH Q2(R1).[5][7][8]

Specificity (Selectivity)

Expertise & Experience: Specificity is the cornerstone of validation. It proves that your analytical signal belongs only to the analyte of interest.[4][17] For a stability-indicating assay, this is non-negotiable. You must demonstrate that degradants, impurities, and excipients do not interfere with the quantification.[11] A combination of two or more analytical procedures may be necessary if one is not specific enough.[4][17]

Experimental Protocol (HPLC-UV & UPLC-MS/MS):

  • Prepare Samples:

    • Blank (diluent/mobile phase).

    • Placebo (formulation matrix without API).

    • Reference Standard of pyrazole carboxylic acid.

    • Known impurities and/or degradation products, if available.

    • Forced Degradation Sample: Expose the API to stress conditions (acid, base, peroxide, heat, light) to intentionally generate degradation products.[11]

  • Analysis: Inject and run all samples through the chromatographic system.

  • Acceptance Criteria:

    • HPLC-UV: The analyte peak should be free of co-elution from any other components. This is typically assessed using a photodiode array (PDA) detector to evaluate peak purity. The retention time of the analyte in the sample should match that of the reference standard.

    • UPLC-MS/MS: No significant signal should be observed in the blank or placebo samples at the retention time and specific mass transition (MRM) of the analyte. Degradant peaks should be chromatographically resolved from the main analyte peak.

Linearity & Range

Expertise & Experience: Linearity demonstrates a proportional relationship between the analyte concentration and the method's response. This relationship is fundamental for calculating the concentration of unknown samples. The range is the interval between the upper and lower concentrations for which the method has been proven to be linear, accurate, and precise.

Experimental Protocol (HPLC-UV & UPLC-MS/MS):

  • Prepare Calibration Standards: Prepare a stock solution of the pyrazole carboxylic acid reference standard. Perform serial dilutions to create a minimum of five concentration levels spanning the expected working range (e.g., 50% to 150% of the target concentration).

  • Analysis: Analyze each calibration standard, typically in triplicate.

  • Data Evaluation:

    • Plot the mean response (peak area or height) versus the theoretical concentration.

    • Perform a linear least-squares regression analysis.

  • Acceptance Criteria:

    • The correlation coefficient (r²) must be ≥ 0.999.

    • The y-intercept should be minimal (e.g., < 2% of the response at 100% concentration).

    • Visual inspection of the plot should show a clear linear relationship.

Illustrative Data (HPLC-UV Method):

Concentration (µg/mL)Mean Peak Area
50.0489500
75.0741200
100.0998700
125.01251000
150.01495500
Regression Results Value
Slope10025
Y-Intercept-1150
Correlation (r²)0.9998
Accuracy

Expertise & Experience: Accuracy measures the closeness of your experimental results to the true value. It's often evaluated by a recovery study, where you spike a known amount of analyte into a placebo matrix and measure how much you get back. This is critical for ensuring that the final reported concentration is a true representation of the sample.

Experimental Protocol (HPLC-UV & UPLC-MS/MS):

  • Prepare Spiked Samples: Prepare samples by spiking a known amount of pyrazole carboxylic acid reference standard into a placebo matrix at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three replicates at each level.

  • Analysis: Analyze the spiked samples against a freshly prepared calibration curve.

  • Calculation: Calculate the percent recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%, with a relative standard deviation (%RSD) of ≤ 2.0% at each level.

Illustrative Data (UPLC-MS/MS Method):

Spiked Conc. (ng/mL)Replicate 1 (% Rec)Replicate 2 (% Rec)Replicate 3 (% Rec)Mean Recovery (%)%RSD
5.0 (Low QC)101.299.8100.5100.50.7
50.0 (Mid QC)99.198.7100.299.30.8
80.0 (High QC)101.5100.9101.1101.20.3
Precision

Expertise & Experience: Precision assesses the degree of scatter between a series of measurements. It's a measure of random error and is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision over a short interval under the same conditions.

  • Intermediate Precision: Precision within the same lab but on different days, with different analysts, or on different equipment. This demonstrates the method's transferability and reliability in a real-world QC environment.

Experimental Protocol (Repeatability):

  • Prepare Samples: Prepare a minimum of six samples at 100% of the target concentration or nine samples covering the range (three replicates at three concentrations).

  • Analysis: Analyze the samples on the same day, with the same analyst and instrument.

  • Calculation: Calculate the mean, standard deviation, and %RSD for the results.

  • Acceptance Criteria: The %RSD should be ≤ 2.0%.

Experimental Protocol (Intermediate Precision):

  • Execution: Repeat the repeatability experiment with a different analyst, on a different instrument, and on a different day.

  • Calculation: Compare the results from both experiments using appropriate statistical tests (e.g., F-test for variance). Calculate the overall %RSD for all data combined.

  • Acceptance Criteria: The overall %RSD should be ≤ 2.0%.

Limit of Quantitation (LOQ) & Limit of Detection (LOD)

Expertise & Experience: The LOQ is the lowest concentration of analyte that can be measured with acceptable accuracy and precision.[4] The LOD is the lowest concentration that can be reliably detected, but not necessarily quantified. These parameters are crucial for impurity analysis and bioanalysis.

LOD_LOQ_Relationship cluster_range Concentration Range Noise Baseline Noise LOD LOD (Detection Possible) Noise->LOD S/N ≈ 3:1 LOQ LOQ (Quantitation Possible) LOD->LOQ S/N ≈ 10:1 Range Working Range (Linear, Accurate, Precise) LOQ->Range Lower limit

Caption: Relationship between LOD, LOQ, and the working range.

Experimental Protocol (Based on Signal-to-Noise):

  • Determine LOD: Analyze progressively more dilute solutions of pyrazole carboxylic acid until the average signal-to-noise (S/N) ratio is approximately 3:1.

  • Determine LOQ: Analyze solutions until the average S/N ratio is approximately 10:1.

  • Confirmation: To confirm the LOQ, prepare and analyze at least six samples at the determined LOQ concentration. The accuracy (% recovery) and precision (%RSD) must meet predefined acceptance criteria (e.g., recovery within 80-120% and precision ≤ 10%).

Robustness

Expertise & Experience: Robustness testing is the practical assessment of a method's reliability during normal use.[17] It involves making small, deliberate changes to method parameters to see if they significantly impact the results. This is not about method failure, but about understanding its operational limits.

Experimental Protocol:

  • Identify Parameters: Select critical method parameters to vary. For an HPLC method, these include:

    • Mobile phase pH (e.g., ± 0.2 units).

    • Mobile phase organic composition (e.g., ± 2%).

    • Column temperature (e.g., ± 5 °C).

    • Flow rate (e.g., ± 10%).

  • Analysis: Analyze a standard solution under each modified condition.

  • Evaluation: Evaluate the effect on system suitability parameters (e.g., retention time, peak asymmetry, resolution) and the final quantified result.

  • Acceptance Criteria: System suitability criteria must be met under all varied conditions, and the quantified result should not deviate significantly from the result under normal conditions.

Section 4: Conclusion

The validation of an analytical method for pyrazole carboxylic acid is a systematic and rigorous process that ensures the generation of reliable, consistent, and accurate data.[12] By following the principles laid out in the ICH guidelines, scientists can build a comprehensive validation package that withstands regulatory scrutiny and provides confidence in the quality of their results.

The choice between a robust HPLC-UV method for routine QC and a highly sensitive UPLC-MS/MS method for trace-level analysis depends entirely on the defined purpose of the method.[1][2] Regardless of the platform, the core validation principles of specificity, linearity, accuracy, precision, and robustness remain the universal standard for demonstrating that a method is truly fit for purpose.

References

  • Q2(R2) Validation of Analytical Procedures (March 2024) . U.S. Food and Drug Administration. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry (September 2021) . U.S. Food and Drug Administration. [Link]

  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV . Pharma Beginners. [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures . gmp-compliance.org. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline . European Medicines Agency. [Link]

  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 . ECA Academy. [Link]

  • FDA Releases Guidance on Analytical Procedures . BioPharm International. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics (July 2015) . U.S. Food and Drug Administration. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology (PDF) . U.S. Food and Drug Administration. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance . ProPharma. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) . International Council for Harmonisation. [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity . Semantic Scholar. [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 . European Medicines Agency. [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity (PDF) . International Journal of Chemical and Pharmaceutical Analysis. [Link]

  • Quality: specifications, analytical procedures and analytical validation . European Medicines Agency. [Link]

  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology . Therapeutic Goods Administration (TGA). [Link]

  • A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized Pyrazole Derivative . R Discovery. [Link]

  • Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of a Pyrazolone Derivative . ResearchGate. [Link]

  • Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent . Sultan Qaboos University Journal For Science. [Link]

  • Validated HPLC method for determination of carboxylic acid metabolite of clopidogrel in human plasma . PubMed. [Link]

  • Development and Validation of an Analytical Method for Quantitative Determination of Carboxylic Acids in Air Samplers (PDF) . ResearchGate. [Link]

  • Development and Validation of Analytical Methods for Pharmaceuticals . Omics Online. [Link]

  • A Step-by-Step Guide to Analytical Method Development and Validation . Emery Pharma. [Link]

  • Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC-MS/MS on a Reversed-Phase Column . PubMed. [Link]

  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides . National Institutes of Health. [Link]

  • Development and Validation of UPLC-MS/MS Method for the Determination of Aripiprazole in Rat Plasma . Asian Journal of Chemistry. [Link]

  • Development of UPLC-MS/MS method and its pharmacokinetic application for estimation of sertraline in rat plasma . National Institutes of Health. [Link]

  • SPE-UPLC-MS/MS method for sensitive and rapid determination of aripiprazole in human plasma to support a bioequivalence study . ResearchGate. [Link]

Sources

comparative study of different synthetic routes to 5-Chloro-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Chloro-1H-pyrazole-4-carboxylic acid is a pivotal heterocyclic building block in the development of pharmaceuticals and agrochemicals. Its structural motif is found in a variety of biologically active compounds, making the efficiency and scalability of its synthesis a topic of considerable interest for researchers in drug discovery and process chemistry. The strategic placement of the chloro, carboxylic acid, and pyrazole N-H functionalities offers multiple points for molecular diversification. This guide provides an in-depth comparative analysis of three distinct synthetic strategies for obtaining this valuable intermediate, offering field-proven insights into the causality behind experimental choices and providing detailed, self-validating protocols.

Overview of Synthetic Strategies

The synthesis of this compound can be broadly approached via three strategic pathways, each with unique advantages and challenges:

  • Route A: Ring Formation-Chlorination-Saponification. This classic and linear approach involves first constructing the pyrazole-4-carboxylate core, followed by the introduction of the C5-chloro substituent, and concluding with ester hydrolysis.

  • Route B: The Sandmeyer Approach. This strategy leverages a 5-aminopyrazole precursor, which is converted to the target 5-chloro derivative via a diazotization and subsequent copper-catalyzed Sandmeyer reaction.

  • Route C: The Vilsmeier-Haack Approach. This route begins with a pre-formed 5-chloropyrazole, which is then functionalized at the C4-position via a Vilsmeier-Haack formylation, followed by oxidation to the carboxylic acid.

This guide will now dissect each route, providing mechanistic insights, detailed experimental protocols, and a comparative analysis to inform your synthetic planning.

Route A: From a 5-Hydroxypyrazole Intermediate

This strategy is arguably one of the most common and reliable methods, building the molecule in a logical, stepwise fashion. The key is the transformation of a readily accessible 5-hydroxypyrazole (which exists in its tautomeric pyrazolone form) into the chloro derivative.

Causality and Mechanistic Insight

The core of this route relies on the conversion of the C5-hydroxyl group of the pyrazolone tautomer into a leaving group, which is then displaced by a chloride ion. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation, acting as both a chlorinating agent and a dehydrating agent. The reaction proceeds through the formation of a phosphate ester intermediate, which makes the C5 position highly electrophilic and susceptible to nucleophilic attack by chloride ions. The final step is a standard base-catalyzed hydrolysis of the ethyl ester to the carboxylate, followed by acidic workup.

Route_A cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Chlorination cluster_2 Step 3: Saponification A Diethyl ethoxymethylenemalonate C Ethyl 5-hydroxy-1H- pyrazole-4-carboxylate A->C EtOH, Reflux B Hydrazine B->C D Ethyl 5-chloro-1H- pyrazole-4-carboxylate C->D POCl₃, Heat E 5-Chloro-1H-pyrazole- 4-carboxylic acid D->E 1. NaOH (aq) 2. HCl (aq) Route_B cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Sandmeyer Reaction cluster_2 Step 3: Saponification A Ethyl (ethoxymethylene) -cyanoacetate C Ethyl 5-amino-1H- pyrazole-4-carboxylate A->C EtOH, Reflux B Hydrazine B->C D Ethyl 5-chloro-1H- pyrazole-4-carboxylate C->D 1. NaNO₂, HCl (0°C) 2. CuCl, Heat E 5-Chloro-1H-pyrazole- 4-carboxylic acid D->E 1. NaOH (aq) 2. HCl (aq) Route_C cluster_0 Step 1: 5-Chloropyrazole Synthesis cluster_1 Step 2: Vilsmeier-Haack Formylation cluster_2 Step 3: Oxidation A Dichlorovinyl ketone C 5-Chloro-1H-pyrazole A->C Base, Ether B Hydrazine B->C D 5-Chloro-1H-pyrazole- 4-carbaldehyde C->D POCl₃, DMF, Heat E 5-Chloro-1H-pyrazole- 4-carboxylic acid D->E KMnO₄

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 5-Chloro-1H-pyrazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of a synthetic intermediate is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. 5-Chloro-1H-pyrazole-4-carboxylic acid is a pivotal building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its purity profile directly influences the impurity cascade of the final drug substance, making rigorous analytical assessment a non-negotiable aspect of its use. This guide provides an in-depth, comparative analysis of the essential analytical techniques for evaluating the purity of synthesized this compound, grounded in scientific principles and regulatory expectations.

The Imperative of Purity: More Than Just a Percentage

The significance of ensuring the high purity of this compound extends beyond achieving a high percentage on a chromatogram. The presence of impurities, even in trace amounts, can have profound consequences:

  • Altered Pharmacological Profile: Impurities may possess their own pharmacological or toxicological properties, potentially leading to adverse effects or diminished therapeutic efficacy of the final API.

  • Reaction Byproducts and Isomers: The synthesis of this compound can yield structural isomers or related substances that may be difficult to separate in downstream processes. These can introduce unpredictable variables into subsequent synthetic steps.

  • Regulatory Scrutiny: Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the control of impurities in new drug substances.[1][2][3][4][5] Adherence to these guidelines is mandatory for regulatory approval.

This guide will navigate the analytical methodologies required to comprehensively characterize the purity of this compound, ensuring it meets the rigorous standards of pharmaceutical development.

A Multi-Pronged Approach to Purity Assessment: A Comparative Overview

No single analytical technique can provide a complete picture of a compound's purity. A holistic assessment relies on the synergistic application of multiple orthogonal methods. The choice of techniques is dictated by the physicochemical properties of this compound and the potential impurities arising from its synthesis.

Analytical Technique Principle of Detection Information Provided Strengths Limitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning between a stationary and mobile phase.Quantitative purity, detection of non-volatile impurities.High resolution and sensitivity for a wide range of compounds.May not be suitable for highly volatile impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation based on volatility followed by mass-to-charge ratio detection.Identification and quantification of volatile and semi-volatile impurities.Excellent for residual solvents and volatile byproducts.Requires derivatization for non-volatile compounds; thermal degradation is a risk.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency energy by atomic nuclei in a magnetic field.Structural elucidation, identification of isomers, and quantification.Provides detailed structural information.Lower sensitivity compared to chromatographic methods for trace impurities.
Elemental Analysis (CHNX) Combustion of the sample and quantification of resulting gases.Determination of the mass fractions of Carbon, Hydrogen, Nitrogen, and Halogens.Confirms the elemental composition of the bulk material.Does not identify individual impurities.

The Workflow of Purity Verification

A robust workflow for the purity assessment of this compound integrates these techniques in a logical sequence to build a comprehensive purity profile.

Purity Assessment Workflow cluster_2 Bulk Purity Confirmation HPLC HPLC NMR NMR HPLC->NMR Isolate & Identify Major Impurities GC_MS GC_MS HRMS High-Resolution MS GC_MS->HRMS Confirm Impurity Identity Elemental_Analysis Elemental Analysis Synthesized_Product Synthesized 5-Chloro-1H-pyrazole- 4-carboxylic acid Synthesized_Product->HPLC Primary Purity Assay Synthesized_Product->GC_MS Volatile Impurities Synthesized_Product->Elemental_Analysis Confirm Elemental Composition Impurity Formation Starting_Material Pyrazole Precursor Desired_Product 5-Chloro-1H-pyrazole- 4-carboxylic acid Starting_Material->Desired_Product Desired Reaction Impurity_1 Unreacted Starting Material Starting_Material->Impurity_1 Incomplete Reaction Impurity_3 Isomeric Products Starting_Material->Impurity_3 Side Reaction Chlorination Chlorination Reagent (e.g., SOCl2, POCl3) Chlorination->Desired_Product Impurity_4 Residual Solvents Chlorination->Impurity_4 Process-related Impurity_2 Over-chlorinated Byproducts Desired_Product->Impurity_2 Side Reaction

Sources

Bridging the Divide: A Researcher's Guide to In Vitro vs. In Vivo Efficacy of Pyrazole-Based Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole ring is a cornerstone of modern medicinal chemistry, a privileged scaffold that has given rise to a multitude of therapeutic agents targeting a vast array of diseases.[1][2][3][4] From potent kinase inhibitors in oncology to anti-inflammatory agents, pyrazole derivatives are at the forefront of drug discovery.[5][6][7] However, the journey from a promising hit in a lab dish to a successful therapeutic in a living system is fraught with challenges. The transition from in vitro (in glass) experimentation to in vivo (in a living organism) validation is a critical, often perilous, step where many promising candidates fail.[8][9]

This guide provides an in-depth comparison of in vitro and in vivo efficacy testing for pyrazole-based drug candidates. We will move beyond mere protocol recitation to explore the causal logic behind experimental design, dissect the complexities of translating data between these two paradigms, and provide the technical foundation necessary for researchers to design more predictive preclinical studies.

Chapter 1: The In Vitro Crucible - Gauging Potency at the Molecular and Cellular Level

In vitro assays are the workhorses of early-stage drug discovery. They offer high-throughput, cost-effective, and controlled environments to assess the direct interaction of a compound with its molecular target and its subsequent effect on cellular machinery.[8] For pyrazole-based kinase inhibitors, this typically involves a two-tiered approach: biochemical assays and cell-based assays.

The Rationale: From Pure Protein to Live Cell

The logical progression from biochemical to cell-based assays is a foundational principle of hit-to-lead optimization.

  • Biochemical Assays: These are the first-pass filter. By isolating the target kinase and its substrate, we can measure the direct inhibitory activity of our pyrazole compound in a clean, simplified system. This provides a pure measure of target engagement, typically expressed as the IC50 (half-maximal inhibitory concentration). It answers the question: "Can my compound inhibit its intended target?"

  • Cell-Based Assays: A positive result in a biochemical assay is promising, but it doesn't guarantee success in a biological context. The compound must be able to cross the cell membrane, engage its target within the crowded cytoplasm, and exert a biological effect, all while avoiding rapid efflux or metabolism. Cell-based assays measure a compound's potency in a more physiologically relevant setting, yielding an EC50 (half-maximal effective concentration). This answers the more important question: "Does my compound work in a living cell?"

Visualizing the In Vitro Workflow

The progression from target identification to a cell-active lead compound is a systematic process of filtering and refinement.

InVitroWorkflow cluster_0 Biochemical Screening cluster_1 Cellular Validation Target Target Kinase Identification BiochemAssay Biochemical Assay (e.g., Kinase-Glo®) Target->BiochemAssay Test Pyrazole Library IC50 Determine IC50 (Target Potency) BiochemAssay->IC50 Dose-Response CellAssay Cell-Based Assay (e.g., Western Blot, Proliferation) IC50->CellAssay Advance Potent Hits EC50 Determine EC50 (Cellular Potency) CellAssay->EC50 Dose-Response InVivo Candidate for In Vivo Studies EC50->InVivo

Caption: A typical workflow progressing from biochemical target inhibition to cellular efficacy.

Experimental Protocol: Luminescence-Based In Vitro Kinase Assay

This protocol describes a common method for determining the IC50 of a pyrazole-based inhibitor against a target kinase. The principle relies on quantifying the amount of ATP remaining after a kinase reaction; lower ATP levels indicate higher kinase activity.

Objective: To determine the IC50 value of a test compound against a specific protein kinase.

Materials:

  • Kinase of interest (e.g., JAK2, Aurora B).[10]

  • Kinase substrate peptide.[10]

  • ATP.[10]

  • Pyrazole test compound stock (e.g., 10 mM in DMSO).[10]

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).[10]

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar.[10]

  • White, opaque 384-well assay plates.

Methodology:

  • Compound Preparation: Perform a serial dilution of the pyrazole stock solution in DMSO to create a concentration gradient (e.g., 10 mM down to 1 nM). This is crucial for generating a full dose-response curve.

  • Assay Plate Setup: Add 25 nL of each diluted compound concentration to the wells of a 384-well plate. Include "no inhibitor" (DMSO only) controls for 0% inhibition and "no enzyme" controls for 100% inhibition.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in Kinase Assay Buffer. The optimal concentrations should be determined empirically but are often near the Km for the substrate.

    • Add 5 µL of this solution to each well.

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.[10]

  • Initiate Reaction:

    • Prepare a 2X ATP solution in Kinase Assay Buffer. The concentration should be at or near the ATP Km for the specific kinase.

    • Add 5 µL of the ATP solution to each well to start the reaction.

    • Incubate the plate at 30°C for 60 minutes.[10]

  • Signal Generation (ADP Detection):

    • Add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.[10]

    • Incubate for 40 minutes at room temperature.[10]

    • Add 20 µL of Kinase Detection Reagent. This converts the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce light.[10]

    • Incubate for 30 minutes at room temperature.[10]

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • Normalize the data using the 0% and 100% inhibition controls.

    • Plot the normalized signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter sigmoidal dose-response curve to calculate the IC50 value.[10]

Chapter 2: The In Vivo Proving Ground - Assessing Efficacy in a Living System

A low nanomolar IC50 is exciting, but it is not a drug. The true test of a compound's therapeutic potential lies in its performance in vivo.[8] Here, the pyrazole candidate must navigate the complexities of a whole organism, including Absorption, Distribution, Metabolism, and Excretion (ADME), while maintaining sufficient concentration at the target tissue to exert a therapeutic effect without causing unacceptable toxicity.[9][11]

The Rationale: Why In Vitro Success Doesn't Guarantee In Vivo Efficacy

The gap between in vitro and in vivo results—the "translation trap"—is the single biggest challenge in drug discovery.[8][12] A potent pyrazole kinase inhibitor might fail in vivo for numerous reasons:

  • Poor Pharmacokinetics (PK): The drug may be poorly absorbed from the gut, rapidly metabolized by the liver, or quickly cleared by the kidneys, preventing it from reaching therapeutic concentrations.[13]

  • Limited Bioavailability: The fraction of the administered dose that reaches systemic circulation may be too low.[14]

  • Toxicity: The compound may cause unforeseen off-target effects in other organs, leading to toxicity that prevents the use of an effective dose.

  • Lack of Target Engagement: The drug may not distribute effectively to the target tissue (e.g., a solid tumor) to engage the kinase.[8]

For oncology, the human tumor xenograft model in immunocompromised mice is the industry standard for a first look at in vivo efficacy.[15][16] It answers the ultimate preclinical question: "Can my compound shrink a tumor in a living animal?"

Visualizing a Key Target Pathway: JAK/STAT Signaling

Many successful pyrazole-based drugs, such as Ruxolitinib, target the Janus Kinase (JAK) family, which is central to cytokine signaling in both cancer and inflammatory diseases.[17][18][19]

JAK_STAT_Pathway cluster_0 cluster_1 cluster_2 cluster_3 Cytokine Cytokine (e.g., IL-6, EPO) Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Kinase Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT STAT Protein JAK->STAT 3. STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT 4. Dimerization Gene Target Gene Transcription pSTAT->Gene 5. Nuclear Translocation Proliferation Cell Proliferation & Survival Gene->Proliferation 6. Pro-survival Signaling Inhibitor Pyrazole Inhibitor (e.g., Ruxolitinib) Inhibitor->JAK Inhibition

Caption: Inhibition of the JAK/STAT signaling pathway by a pyrazole-based drug.

Experimental Protocol: Human Tumor Xenograft Efficacy Study

This protocol provides a generalized workflow for evaluating the anti-tumor activity of a pyrazole-based drug candidate in a subcutaneous xenograft model.[15][20]

Objective: To assess the in vivo anti-tumor efficacy of a test compound.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or Nu/Nu).

  • Human cancer cell line (e.g., one with a known dependency on the target kinase).

  • Cell culture medium, PBS, Trypsin-EDTA.

  • Matrigel® Basement Membrane Matrix.[21]

  • Pyrazole test compound formulated in an appropriate vehicle (e.g., 0.5% methylcellulose).

  • Dosing equipment (e.g., oral gavage needles, syringes).

  • Digital calipers.

Methodology:

  • Cell Preparation & Implantation:

    • Culture cancer cells to ~80% confluency. Harvest cells using trypsin and wash with sterile PBS.

    • Resuspend cells in a 1:1 mixture of cold PBS and Matrigel® at a concentration of 5-10 x 10^7 cells/mL.[21] Keep on ice.

    • Subcutaneously inject 100 µL of the cell suspension (containing 5-10 million cells) into the right flank of each mouse.[21]

  • Tumor Growth and Group Randomization:

    • Monitor mice 2-3 times per week for tumor growth.

    • Once tumors become palpable, begin measuring their dimensions (length and width) with digital calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.[20]

    • When the average tumor volume reaches 100-200 mm³, randomize the mice into treatment groups (e.g., n=8-10 mice/group). Typical groups include: Vehicle Control and one or more dose levels of the test compound.[20]

  • Dosing and Monitoring:

    • Administer the pyrazole compound or vehicle according to the planned schedule (e.g., once daily oral gavage) for a set duration (e.g., 21 days).

    • Measure tumor volumes and mouse body weights 2-3 times per week. Body weight is a key indicator of drug toxicity.

  • Endpoint and Data Analysis:

    • The study endpoint may be a fixed duration or when tumors in the control group reach a predetermined maximum size.

    • Plot the mean tumor volume ± SEM for each group over time.

    • The primary efficacy endpoint is often Tumor Growth Inhibition (%TGI), calculated at the end of the study using the formula: %TGI = (1 - (ΔT / ΔC)) x 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the vehicle control group.[20]

Chapter 3: Bridging the Gap - A Comparative Analysis

The ultimate goal is to find compounds where potent in vitro activity translates into robust in vivo efficacy. Below, we compare data for several pyrazole-based kinase inhibitors, illustrating the variable correlation between these two domains.

Compound NamePrimary Target(s)In Vitro Potency (IC50)In Vivo ModelIn Vivo Efficacy Readout
Ruxolitinib JAK1, JAK2JAK1: 3.3 nMJAK2: 2.8 nM[17]Ba/F3-EpoR-JAK2V617F cell lineDose-dependent induction of apoptosis[17]
Celecoxib COX-2Varies by cell lineHuH7 Hepatocellular Carcinoma XenograftDecreased tumor weight and frequency[22]
AT9283 Aurora A/B, JAK2Aurora A: ~3 nMAurora B: ~3 nMJAK2: 1.2 nM[23]Mantle Cell Lymphoma XenograftStatistically significant tumor growth inhibition at 20 mg/kg[24][25]

As the table shows, potent in vitro inhibitors like Ruxolitinib and AT9283 have demonstrated corresponding efficacy in relevant in vivo models.[17][24][25][26] However, the administered dose, schedule, and resulting tumor growth inhibition are not predictable from the IC50 value alone. Celecoxib's activity, for instance, involves both COX-2 dependent and independent pathways, highlighting that the in vivo mechanism can be more complex than what is observed in a simplified in vitro assay.[22][27]

Conclusion

For researchers in drug development, understanding the nuances between in vitro and in vivo data is paramount. In vitro assays are indispensable tools for identifying and optimizing potent molecules against a specific target. They provide a clear, quantitative measure of a compound's intrinsic activity. However, this is only the first chapter of the story.

The in vivo model, with all its biological complexity, is the true proving ground. It integrates the compound's intrinsic potency with its pharmacokinetic and safety profiles to provide a holistic assessment of therapeutic potential. A successful drug candidate must excel in both arenas. By employing a logical, stepwise progression from biochemical assays to cell-based systems and finally to well-designed animal models, scientists can more effectively bridge the translational gap and increase the probability of developing pyrazole-based candidates that become life-changing medicines.

References

  • Vertex AI Search. In Vitro to In Vivo Translation in Lead Optimization: Bridging the Biology Gap.
  • Bentham Science. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects.
  • BenchChem. Application Notes and Protocols for Kinase Activity Assays.
  • BenchChem. Application Notes and Protocols for In Vivo Xenograft Model Studies.
  • National Institutes of Health (NIH). Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis.
  • protocols.io. In vitro kinase assay.
  • Frontiers. Mechanisms Underlying the Anti-inflammatory and Immunosuppressive Activity of Ruxolitinib.
  • National Institutes of Health (NIH). Methods to study xenografted human cancer in genetically diverse mice.
  • PubMed Central. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Available from: [Link]

  • National Institutes of Health (NIH). Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data.
  • ResearchGate. AT9283, a novel Aurora kinase inhibitor, suppresses tumor growth in aggressive B-cell lymphomas. Available from: [Link]

  • Charles River Laboratories. The translation trap: Overcoming preclinical model challenges for tomorrow's medicines.
  • PubMed. AT9283, a novel aurora kinase inhibitor, suppresses tumor growth in aggressive B-cell lymphomas. Available from: [Link]

  • ResearchGate. Effects of the novel aurora kinase/JAK inhibitor, AT9283 and imatinib on Philadelphia positive cells in vitro. Available from: [Link]

  • PubMed. In vitro and in vivo effects and mechanisms of celecoxib-induced growth inhibition of human hepatocellular carcinoma cells. Available from: [Link]

  • National Institutes of Health (NIH). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Available from: [Link]

  • PubMed. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Available from: [Link]

  • National Institutes of Health (NIH). Mechanisms Underlying the Anti-inflammatory and Immunosuppressive Activity of Ruxolitinib. Available from: [Link]

  • AACR Journals. In vitro and In vivo Effects and Mechanisms of Celecoxib-Induced Growth Inhibition of Human Hepatocellular Carcinoma Cells. Available from: [Link]

  • Patsnap Synapse. What is the mechanism of action of Ruxolitinib Phosphate?.
  • National Institutes of Health (NIH). Celecoxib pathways: pharmacokinetics and pharmacodynamics. Available from: [Link]

  • Jakafi® (ruxolitinib). Mechanism of action.
  • PubMed. AT9283, a potent inhibitor of the Aurora kinases and Jak2, has therapeutic potential in myeloproliferative disorders. Available from: [Link]

  • ResearchGate. (PDF) In vitro kinase assay v1. Available from: [Link]

  • ResearchGate. In Vitro and in Vivo Evaluation of Proniosomes Containing Celecoxib for Oral Administration. Available from: [Link]

  • Bio-protocol. In vitro kinase assay.
  • Eco-Vector Journals Portal. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets.
  • Frontiers. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Available from: [Link]

  • Royal Society of Chemistry. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • National Institutes of Health (NIH). A Phase I and pharmacodynamic study of AT9283, a small molecule inhibitor of aurora kinases in patients with relapsed/refractory leukemia or myelofibrosis. Available from: [Link]

  • BenchChem. Application Notes and Protocols for Developing In Vivo Xenograft Models for MMAE ADC Testing.
  • Taylor & Francis Online. In vitro, ex vivo, and in vivo studies of celecoxib topical platforms for antimicrobial activity and wound healing: a comparative assessment. Available from: [Link]

  • National Institutes of Health (NIH). Assay Development for Protein Kinase Enzymes. Available from: [Link]

  • Stanford Medicine. In vivo tumor models.
  • ResearchGate. Translation from in vitro studies to in vivo studies will require... Available from: [Link]

  • Taylor & Francis Online. Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetics and pharmacodynamics data. Available from: [Link]

  • PubMed. In Vitro and in Vivo Evaluation of 6-aminopyrazolyl-pyridine-3-carbonitriles as JAK2 Kinase Inhibitors. Available from: [Link]

  • Bio-Techne. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Available from: [Link]

  • BenchChem. Application Notes: Evaluating Pyrazole Compounds as Kinase Inhibitors in Cell-Based Assays.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Significance of Pyrazole Derivatives in Modern Drug Discovery.
  • MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]

  • ResearchGate. Pyrazole-Containing Pharmaceuticals: Target, Pharmacological Activity, and Their SAR Studies. Available from: [Link]

  • PubMed. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]

Sources

The 5-Chloro-1H-pyrazole-4-carboxylic Acid Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds.[1][2] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, contribute to its versatility in drug design.[3] Within this important class of heterocycles, derivatives of 5-Chloro-1H-pyrazole-4-carboxylic acid have emerged as a particularly fruitful area of investigation. The introduction of a chloro group at the 5-position significantly influences the electronic properties of the pyrazole ring, providing a key interaction point and a synthetically versatile handle for further chemical modifications.

This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives across various biological targets. We will explore how modifications to this core scaffold impact potency, selectivity, and overall pharmacological profiles, supported by experimental data from peer-reviewed literature.

The Strategic Advantage of the 5-Chloro Substituent

The chlorine atom at the 5-position of the pyrazole ring is not merely a passive substituent. Its electron-withdrawing nature modulates the acidity of the N-H proton and influences the overall electron distribution of the aromatic system. This has profound implications for how these molecules interact with their biological targets. Furthermore, the chloro group can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. From a synthetic standpoint, the 5-chloro position serves as a versatile anchor for introducing further diversity into the molecule through various cross-coupling reactions.

Comparative SAR Across Key Therapeutic Areas

The this compound scaffold has been successfully employed in the development of inhibitors for a range of protein targets. The following sections will compare the SAR of these derivatives in oncology, infectious diseases, and agrochemical applications.

Oncology: Targeting Protein Kinases

Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers. Consequently, they are a major class of targets for anticancer drug development. Derivatives of this compound have shown significant promise as kinase inhibitors.

A notable example is the development of Aurora kinase inhibitors.[4] Aurora kinases are essential for mitotic progression, and their overexpression is common in human cancers. The general structure of these pyrazole-based inhibitors involves the formation of a carboxamide bond, where the amine component can be varied to optimize activity.

Key SAR Insights for Aurora Kinase Inhibition:

  • N-phenyl Substituents: The nature and position of substituents on the N-phenyl ring of the carboxamide are critical for potency. Electron-donating groups, such as methoxy, and electron-withdrawing groups, such as halogens, at the para-position have been shown to enhance activity. This suggests that both electronic and steric factors play a role in binding to the kinase active site.

  • Substitution at the Pyrazole N1-position: Alkylation or arylation at the N1-position of the pyrazole ring can significantly impact activity and selectivity. Small alkyl groups, like methyl, are often well-tolerated.[3]

  • Bioisosteric Replacement of the Carboxamide: Replacement of the carboxamide linker with other functional groups has been explored to modulate physicochemical properties and improve pharmacokinetic profiles.

Compound ID N-phenyl Substituent Aurora A IC50 (nM) Aurora B IC50 (nM) Reference
6k 4-methoxyphenyl16.320.2[4]
Comparative Cpd Phenyl>100>100[4]

The data clearly indicates that the presence of a 4-methoxyphenyl group on the carboxamide nitrogen is crucial for potent dual inhibition of Aurora kinases A and B.[4]

Experimental Protocol: Synthesis of 5-Chloro-1H-pyrazole-4-carboxamide Derivatives

A general and efficient method for the synthesis of N-substituted-5-chloro-1H-pyrazole-4-carboxamides involves the following steps:

  • Esterification: this compound is first converted to its corresponding ester, typically a methyl or ethyl ester, using standard esterification conditions (e.g., refluxing in the corresponding alcohol with a catalytic amount of strong acid).

  • Amidation: The resulting ester is then reacted with a diverse range of primary or secondary amines in the presence of a suitable coupling agent (e.g., HATU, HOBt) or by heating the neat mixture to form the desired carboxamide derivatives.

  • Purification: The final products are purified using column chromatography or recrystallization to yield the pure compounds.

Logical Flow of SAR Optimization for Kinase Inhibitors

Caption: A typical workflow for the evaluation of novel pyrazole-based fungicides.

Conclusion

The this compound scaffold is a versatile and valuable starting point for the design and synthesis of a wide range of biologically active molecules. The strategic placement of the chloro group at the 5-position provides a unique combination of electronic properties and synthetic accessibility that has been successfully exploited in the development of potent kinase inhibitors for oncology and effective fungicides for agriculture. The comparative analysis of the structure-activity relationships presented in this guide underscores the importance of systematic chemical modifications to optimize the biological activity of this privileged scaffold. Future research in this area will undoubtedly continue to uncover novel derivatives with improved therapeutic and agrochemical profiles.

References

  • MySkinRecipes. (n.d.). 5-Chloro-1-Methyl-1H-Pyrazole-4-Carboxylic Acid. Retrieved from [Link]

  • PubMed. (2024). Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2020). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]

  • ResearchGate. (2024). Design, synthesis and structure–activity relationship of novel pyrazole‐4‐carboxamide derivatives. Retrieved from [Link]

  • PubMed. (2024). Design, synthesis and structure–activity relationship of novel pyrazole-4-carboxamide derivatives. Retrieved from [Link]

Sources

A Comparative Guide to the Efficacy of Pyrazole Herbicides Versus Commercial Standards

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the agrochemical and drug development sectors, the quest for more effective and selective herbicides is a continuous endeavor. Among the various classes of herbicides, pyrazole derivatives have emerged as a significant group, demonstrating potent activity against a wide spectrum of weeds.[1][2][3] This guide provides an in-depth technical comparison of the efficacy of pyrazole herbicides against established commercial standards, supported by experimental data and mechanistic insights. Our focus is to deliver a scientifically rigorous evaluation to inform research and development decisions.

Introduction to Pyrazole Herbicides and Their Mechanism of Action

Pyrazole-based herbicides are a class of chemical compounds that feature a pyrazole ring as a core structural element.[1][2] Many of these herbicides, including prominent examples like pyrasulfotole, topramezone, and tolpyralate, function as inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[4][5][6]

HPPD is a critical enzyme in the tyrosine catabolism pathway in plants.[4] Its inhibition disrupts the biosynthesis of plastoquinone and tocopherols, essential components for photosynthetic electron transport and antioxidant protection.[1] The ultimate effect is a characteristic bleaching of new growth in susceptible plants, followed by necrosis and death.[1] This mode of action provides a distinct advantage in weed management, particularly for controlling weeds that have developed resistance to other herbicide classes.[7]

Comparative Efficacy: Pyrazole Herbicides vs. Commercial Standards

The performance of pyrazole herbicides is best understood through direct comparison with widely used commercial standards under field conditions. These standards include other HPPD inhibitors like mesotrione, as well as herbicides with different modes of action, such as glyphosate (an EPSPS inhibitor) and atrazine (a photosystem II inhibitor).

Key Pyrazole Herbicides in Focus:
  • Pyrasulfotole: Utilized for post-emergence control of a wide array of annual broadleaf weeds in cereal crops like wheat and barley, and in grain sorghum.[7]

  • Topramezone: A selective herbicide effective against both broadleaf and grassy weeds in crops such as corn and soybeans.[8]

  • Tolpyralate: A newer post-emergence HPPD inhibitor for controlling various annual broadleaf and grass weeds in corn.[9][10]

Commercial Standards for Comparison:
  • Glyphosate: A broad-spectrum, non-selective herbicide that inhibits the EPSP synthase enzyme.[11][12]

  • Atrazine: A selective herbicide that inhibits photosystem II, commonly used in corn and sorghum.[13]

  • Mesotrione: An established HPPD inhibitor used for broadleaf weed control in corn.[14]

Quantitative Efficacy Data Summary

The following table summarizes experimental data from various field trials, comparing the weed control efficacy of pyrazole herbicides with commercial standards. Efficacy is typically measured as the percentage of weed control observed at a specific time point after application.

Herbicide (Active Ingredient)Target Weed(s)CropApplication Rate (g ai/ha)Efficacy (%)Source(s)
Tolpyralate + Atrazine Common Ragweed, Green Foxtail, BarnyardgrassCorn30 + 1000>90[13]
Mesotrione + Atrazine Common Ragweed, Green Foxtail, BarnyardgrassCorn100 + 280Lower than Tolpyralate + Atrazine[13]
Topramezone Broadleaf and Grassy WeedsCorn50.4 - 67.5>95 (Broadleaf), 68.9 - 100 (Grassy)[8][15]
Pyrasulfotole + Bromoxynil Pigweed speciesGrain Sorghum244 or 300 (+ Atrazine 560)Effective Control[16]
Topramezone Eleusine indica, Cynodon dactylon, Amaranthus viridis, Solanum nigrumSugarcane45Significantly higher than Mesotrione[17]
Mesotrione Eleusine indica, Cynodon dactylon, Amaranthus viridis, Solanum nigrumSugarcane300Lower than Topramezone[17]

Key Insights from Efficacy Data:

  • Tolpyralate in combination with atrazine has demonstrated superior control of key weeds like common ragweed, green foxtail, and barnyardgrass compared to mesotrione plus atrazine.[13]

  • Topramezone consistently achieves high levels of control for a broad spectrum of weeds in corn and has shown greater efficacy than mesotrione in sugarcane.[8][15][17]

  • Pyrasulfotole provides an effective management option for broadleaf weeds in grain sorghum, especially when used in a program with other herbicides to manage resistance.[7][16]

Mechanistic Understanding: Visualizing the Mode of Action

To appreciate the distinct advantages of pyrazole herbicides, it is crucial to visualize their molecular mechanism of action in comparison to other herbicide classes.

HPPD Inhibition by Pyrazole Herbicides

The following diagram illustrates the biochemical pathway targeted by HPPD-inhibiting pyrazole herbicides.

HPPD_Inhibition Tyrosine Tyrosine HPPA p-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA HPPD HPPD Enzyme HPPA->HPPD Catalyzes HGA Homogentisate (HGA) HPPD->HGA Bleaching Bleaching & Necrosis HPPD->Bleaching Inhibition leads to Pyrazole Pyrazole Herbicide Pyrazole->HPPD Inhibits PQ_Toco Plastoquinone & Tocopherols HGA->PQ_Toco Precursor to Carotenoids Carotenoid Biosynthesis PQ_Toco->Carotenoids Photosynthesis Protected Photosynthesis Carotenoids->Photosynthesis

Caption: Mechanism of action of HPPD-inhibiting pyrazole herbicides.

Comparison with EPSPS Inhibition by Glyphosate

In contrast, glyphosate targets the shikimate pathway by inhibiting the EPSP synthase enzyme, which is essential for the production of aromatic amino acids.

EPSPS_Inhibition Shikimate Shikimate Pathway EPSPS EPSP Synthase Shikimate->EPSPS Substrate for AromaticAA Aromatic Amino Acids (Tyr, Trp, Phe) EPSPS->AromaticAA PlantDeath Plant Death EPSPS->PlantDeath Inhibition leads to Glyphosate Glyphosate Glyphosate->EPSPS Inhibits ProteinSynth Protein Synthesis & Growth AromaticAA->ProteinSynth

Caption: Mechanism of action of the EPSPS inhibitor glyphosate.

The differing modes of action between HPPD inhibitors and EPSPS inhibitors are fundamental to developing effective weed resistance management strategies through herbicide rotation and tank-mixing.[18][19]

Experimental Protocols for Herbicide Efficacy Evaluation

To ensure the scientific validity of efficacy comparisons, standardized experimental protocols are essential. The following outlines a robust methodology for conducting whole-plant bioassays in a greenhouse setting, which can be adapted for field trials.[20]

Step-by-Step Protocol for Greenhouse Bioassay
  • Seed Collection and Preparation:

    • Collect mature seeds from the target weed species from plants that have survived a field herbicide treatment (for resistance testing) or from a known susceptible population.[20]

    • Store seeds in dry, low-temperature conditions until use.[20]

    • Employ appropriate dormancy-breaking techniques specific to the weed species, such as stratification or scarification.[20]

  • Plant Cultivation:

    • Germinate seeds in a controlled environment, for instance, in petri dishes with agar.[20]

    • Transplant uniform seedlings into pots containing a standardized soil mix.

    • Grow plants in a greenhouse with controlled temperature, humidity, and photoperiod until they reach the appropriate growth stage for herbicide application (e.g., 2-4 leaf stage).[21]

  • Herbicide Application:

    • Calibrate a laboratory spray chamber to deliver a precise volume of herbicide solution.

    • Prepare serial dilutions of the pyrazole herbicide and the commercial standard(s) to be tested.

    • Include an untreated control and a susceptible check population in the experimental design.[20]

    • Apply the herbicides at their recommended field rates and at varying doses to determine the dose-response relationship.

  • Data Collection and Analysis:

    • Visually assess weed control at set intervals (e.g., 7, 14, and 28 days after treatment). Use a rating scale (e.g., 0% = no control, 100% = complete death).

    • Measure plant biomass (fresh or dry weight) as a quantitative measure of efficacy.

    • Calculate the GR50 (the herbicide dose required to reduce plant growth by 50%) for each herbicide-weed combination.

    • Analyze data using appropriate statistical methods (e.g., ANOVA, regression analysis).

Experimental Workflow Diagram

Caption: Standardized workflow for herbicide efficacy testing.

Crop Safety and Selectivity

An essential aspect of herbicide efficacy is crop safety. Pyrazole herbicides generally exhibit good to excellent safety in tolerant crops.[1][14] For instance, novel pyrazole derivatives have shown high safety in maize, cotton, and wheat.[14] The basis for this selectivity often lies in the crop's ability to rapidly metabolize the herbicide into inactive compounds, a mechanism also observed in corn's tolerance to topramezone.[22]

Field trials are crucial for confirming crop safety under real-world conditions. These trials should include applications at both the recommended rate and at twice the recommended rate to assess the margin of safety.

Conclusion and Future Perspectives

Pyrazole herbicides represent a valuable class of agrochemicals with a potent and distinct mode of action.[1][2][5] Experimental data consistently demonstrates that pyrazole herbicides, such as topramezone and tolpyralate, exhibit comparable or superior efficacy to commercial standards like mesotrione for the control of key weed species in various crops.[8][13][17] Their effectiveness against weeds resistant to other herbicide modes of action underscores their importance in integrated weed management programs.[7]

Future research should continue to focus on the discovery of novel pyrazole structures with improved efficacy, broader weed spectrums, and enhanced crop safety profiles.[1][14] Furthermore, a deeper understanding of the mechanisms of resistance to HPPD inhibitors is critical for developing sustainable stewardship strategies to preserve the long-term utility of this important herbicide class.[18][19]

References

  • Topramezone Herbicide: Mechanisms and Applic
  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery.
  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery. PubMed.
  • Mode of action of pyrazole herbicides pyrazolate and pyrazoxyfen : HPPD inhibition by the common metabolite. Semantic Scholar.
  • PYRAZOLE HERBICIDES. PoisonSense.
  • Discovery of Novel Pyrazole Derivatives with Improved Crop Safety as 4-Hydroxyphenylpyruvate Dioxygenase-Targeted Herbicides. Journal of Agricultural and Food Chemistry.
  • Pyrasulfotole Market By Applic
  • Mode of action of pyrazoles and pyridazinones.
  • Tolpyralate Efficacy: Part 2. Comparison of Three Group 27 Herbicides Applied POST for Annual Grass and Broadleaf Weed Control in Corn. Weed Technology.
  • Mode of Action of Pyrazole Herbicides Pyrazolate and Pyrazoxyfen: HPPD Inhibition by the Common Metabolite.
  • PYRAZOLE CHEMISTRY IN CROP PROTECTION. C - LOCKSS.
  • Protocols for Robust Herbicide Resistance Testing in Different Weed Species. PMC - NIH.
  • Herbicidal Activity Evaluation of Topramezone and Its Safety to Sugarcane.
  • Testing for herbicide susceptibility and resistance. WeedSmart.
  • Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications.
  • Herbicide Resistance. Teagasc.
  • Tolpyralate Efficacy: Part 2. Comparison of Three Group 27 Herbicides Applied POST for Annual Grass and Broadleaf Weed Control in Corn.
  • WEED CONTROL IN MAIZE WITH NEW HERBICIDE TOPRAMEZONE.
  • Protocols for Robust Herbicide Resistance Testing in Different Weed Species. JoVE.
  • Optimizing Topramezone and Other Herbicide Programs for Weed Control in Bermudagrass and Creeping Bentgrass Turf. VTechWorks.
  • Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators.
  • Chemistry in Crop Protection. Part 4. Pyrazole Chemistry in Crop Protection.
  • Evaluation of sequential mesotrione application rates and sequential tolpyralate and mesotrione applications for narrow-leaved goldenrod management in lowbush blueberry. Canadian Science Publishing.
  • Evaluation of weed control efficacy and crop safety of the new HPPD-inhibiting herbicide-QYR301. PMC - NIH.
  • BIO-EFFICACY OF POST-EMERGENCE HERBICIDE TOPRAMEZONE AGAINST WEED CONTROL OF MAIZE (Zea mays L.).
  • Can relative sensitivity of cover crop species to chloroacetamide and pyrazole herbicides be exploited to design interseeding mixtures? Weed Technology.
  • Herbicide Comparison Table. Wisconsin DNR.
  • General structure of pyrazole-based 4-HPPD inhibitors and tolpyralate.
  • Industrial Strength Weed Killers: 2025 Best Practices.
  • 4-Hydroxyphenylpyruv
  • The Essential Role of Pyrazole Intermedi
  • 4-Hydroxyphenylpyruvate dioxygenase (HPPD) inhibiting herbicides: past, present, and future. USDA ARS.
  • Effect of Pyrasulfotole Carryover to Peanut and Tobacco. Weed Technology.
  • Evaluation of Generic and Branded Herbicides: Technical Report.
  • Common Commercial Pre-packaged Herbicide Mixtures. UT Institute of Agriculture.
  • CHOOSING, COMPARING, AND SELECTING HERBICIDE COMBIN
  • Weed Control and Crop Safety with Premixed Pyrasulfotole and Bromoxynil in Grain Sorghum. Cambridge University Press.
  • HPPD-inhibitor Resistance Stewardship.
  • HPPD Inhibitor Herbicides & Growing Weed Resistance. BASF Agricultural Solutions.
  • Pyrasulfotole (000692).
  • 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)-Inhibiting Herbicides: Past, Present, and Future. UNL Digital Commons.

Sources

A Senior Application Scientist's Guide to Spectroscopic Differentiation of Pyrazole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Objective: This guide provides an in-depth comparison of spectroscopic methodologies for the unambiguous identification and characterization of pyrazole isomers. We will move beyond simple data reporting to explore the causal relationships between isomeric structures and their spectral outputs, offering field-proven insights and robust experimental protocols.

The Pyrazole Conundrum: More Than Just a Position

Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, are foundational scaffolds in medicinal chemistry and materials science.[1][2][3] Their utility, however, is intrinsically linked to their precise isomeric form. The substitution pattern on the pyrazole ring dictates everything from biological activity and receptor binding affinity to the photophysical properties of a material.[4]

The primary challenge in pyrazole chemistry lies in distinguishing between positional isomers (e.g., 3-methylpyrazole vs. 4-methylpyrazole) and, more subtly, managing the phenomenon of annular prototropic tautomerism in N-unsubstituted pyrazoles.[5] A 3-substituted pyrazole can exist in a rapid equilibrium with its 5-substituted counterpart, often leading to averaged signals in standard spectroscopic measurements and potential ambiguity in structural assignment.[5][6]

This guide will dissect the application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to resolve these structural ambiguities, providing the clarity required for advancing research and development.

Nuclear Magnetic Resonance (NMR): The Definitive Tool

NMR spectroscopy is unequivocally the most powerful technique for identifying pyrazole isomers and characterizing tautomeric equilibria.[5] Both ¹H and ¹³C NMR provide a wealth of information through chemical shifts, signal multiplicities, and coupling constants.

The Power of ¹³C NMR in Distinguishing Positional Isomers

The chemical environment of each carbon atom in the pyrazole ring is highly sensitive to the position of substituents. This makes ¹³C NMR a primary tool for differentiation. In N-unsubstituted pyrazoles, rapid tautomerization often makes the C3 and C5 positions chemically equivalent on the NMR timescale, resulting in a single, averaged signal.[5] However, the introduction of a substituent breaks this symmetry in a predictable way.

The key insight is that the chemical shifts of C3 and C5 are heavily dependent on whether they are part of an "N-C=C" (pyridine-like) or "N-N-C" (pyrrole-like) fragment within the ring. Electron-donating or electron-withdrawing substituents will have distinct effects on these positions, allowing for clear differentiation.[7]

Illustrative Data: ¹³C NMR Chemical Shifts (δ, ppm) of Methylpyrazole Isomers

CompoundC3C4C5Methyl (CH₃)SolventReference
Pyrazole 134.6105.9134.6-DMSO-d₆[5]
3(5)-Methylpyrazole 144.7105.8134.111.6HMPTA[8]
4-Methylpyrazole 135.5114.7135.59.0CDCl₃[9]

Note: 3-Methylpyrazole exists as a mixture of tautomers, hence the designation 3(5)-Methylpyrazole. The reported values reflect this equilibrium.

Tackling Tautomerism: Advanced NMR Techniques

When dealing with 3(5)-substituted pyrazoles, the rapid proton exchange between N1 and N2 can complicate analysis.[5] If signals for C3 and C5 appear broad or as a single averaged peak at room temperature, it's a strong indicator of a fast tautomeric equilibrium.[10]

Workflow for Tautomer Analysis:

To resolve this, the rate of exchange must be slowed relative to the NMR timescale. This is the rationale behind performing low-temperature NMR . By cooling the sample, the equilibrium can be "frozen," allowing the distinct signals for each tautomer to be observed and quantified.[10]

Tautomer_Workflow start Synthesized 3(5)-Substituted Pyrazole nmr_rt Acquire ¹H & ¹³C NMR at Room Temperature start->nmr_rt decision Observe Broad or Averaged C3/C5 Signals? nmr_rt->decision sharp Sharp, Distinct Signals: Dominant Tautomer or Slow Exchange decision->sharp No broad Broad/Averaged Signals: Fast Tautomeric Equilibrium decision->broad Yes nmr_lt Acquire Low-Temperature NMR Spectra broad->nmr_lt resolve Observe Splitting of Signals into Two Sets? nmr_lt->resolve resolved Equilibrium Resolved: Integrate to Determine Tautomer Ratio resolve->resolved Yes not_resolved Exchange Remains Too Fast: Consider Solid-State NMR or Solvent Change resolve->not_resolved No

Caption: Workflow for distinguishing pyrazole tautomers using NMR.

When low-temperature experiments are insufficient, 2D NMR techniques are indispensable.

  • HMBC (Heteronuclear Multiple Bond Correlation) is exceptionally powerful. It reveals correlations between protons and carbons over two or three bonds. For example, the proton at C4 will show a correlation to both C3 and C5. Crucially, the N-H proton will correlate to the adjacent C3 and C5 carbons, providing definitive assignments for each tautomer.[10]

Experimental Protocol: Low-Temperature NMR for Tautomer Resolution
  • Sample Preparation: Dissolve 5-10 mg of the pyrazole derivative in a deuterated solvent with a low freezing point (e.g., Methanol-d₄, Dichloromethane-d₂, Toluene-d₈). Ensure the solvent is dry to minimize H/D exchange with the N-H proton.[10]

  • Initial Spectrum: Acquire standard ¹H and ¹³C NMR spectra at room temperature (298 K) to serve as a baseline.[10]

  • Cooling: Gradually lower the probe temperature in 10-20 K increments.

  • Equilibration: Allow the sample to thermally equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.[10]

  • Data Acquisition: Record spectra at each temperature, observing for the coalescence point (where signals are broadest) and the subsequent splitting of averaged signals into distinct sets of signals corresponding to each tautomer.

  • Analysis: Once resolved, integrate the signals of the distinct tautomers to determine their relative populations at that temperature.

Infrared (IR) Spectroscopy: A Probe of Hydrogen Bonding

While less definitive than NMR for assigning positional isomerism, IR spectroscopy provides valuable insights into the solid-state structure and intermolecular interactions, particularly N-H stretching.

The N-H stretching frequency in pyrazoles is highly sensitive to hydrogen bonding.[11] In the gas phase (monomer), this vibration appears at a high frequency (~3524 cm⁻¹).[12] However, in the solid state, pyrazoles self-associate into dimers, trimers, or catemeric chains through N-H···N hydrogen bonds. This bonding weakens the N-H bond, causing a significant red-shift (a shift to lower frequency) in the stretching vibration, typically to the 2600-3200 cm⁻¹ region.[11]

The shape and position of the broad N-H band can be characteristic of the type of supramolecular assembly, which can be influenced by the isomer's substitution pattern.[11] For instance, a study of 4-halogenated pyrazoles showed that isomers forming catemers (chain-like structures) exhibit a distinct sharp feature within the broad N-H region, which is absent in those that form cyclic trimers.[11]

Key IR Vibrational Frequencies for Pyrazole

Vibrational ModeFrequency (cm⁻¹) (Solid)CommentsReference
N-H Stretch ~2600-3200 (broad)Highly sensitive to H-bonding.[11][12][11][13]
C-H Stretch ~3110-3133Overlaps with the N-H stretch region.[11]
C=N Stretch ~1541C-N stretching of the pyrazole ring.[14]
Ring Vibrations ~1400-1500Skeletal vibrations of the pyrazole ring.[13]

Mass Spectrometry (MS): Decoding Fragmentation Patterns

Mass spectrometry distinguishes isomers by analyzing their unique fragmentation patterns upon ionization. While positional isomers will have the same molecular ion peak, the pathways through which this ion breaks down can be highly dependent on the substituent's location.

For the parent pyrazole ring, two fragmentation processes are characteristic:

  • Expulsion of a neutral HCN molecule.

  • Loss of N₂ from the [M-H]⁺ ion. [15]

The presence and nature of substituents can either preserve these pathways or introduce entirely new, dominant fragmentation routes.[15][16]

MS_Fragmentation cluster_main Primary Fragmentation Pathways cluster_substituent Substituent-Driven Pathway (Example) M Molecular Ion [M]⁺˙ MH [M-H]⁺ M->MH - H˙ M_HCN [M-HCN]⁺˙ M->M_HCN - HCN R [M-R]⁺ M->R - R˙ (e.g., -CH₃) MH_N2 [M-H-N₂]⁺ MH->MH_N2 - N₂

Caption: Key fragmentation pathways for pyrazole isomers in MS.

For example, the fragmentation of an acetyl-substituted pyrazole is dominated by the initial loss of the acetyl group, a process not seen in a simple methyl-substituted isomer.[16] Therefore, by carefully analyzing the masses of the fragment ions, one can deduce the original position of the substituent.

Experimental Protocol: GC-MS for Isomer Characterization
  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the pyrazole isomer in a volatile solvent like methanol or dichloromethane.

  • GC Separation: Inject the sample into a Gas Chromatograph (GC) equipped with a suitable column (e.g., a non-polar DB-5ms). The GC will separate any mixture of isomers based on their boiling points and polarity.

  • Ionization: As each isomer elutes from the GC column, it enters the mass spectrometer and is ionized, typically by Electron Impact (EI) at 70 eV.

  • Mass Analysis: The mass analyzer separates the resulting molecular ion and fragment ions based on their mass-to-charge ratio (m/z).

  • Data Analysis: Compare the fragmentation pattern of the unknown isomer to known spectra or deduce the structure by interpreting the observed neutral losses (e.g., loss of 27 Da for HCN, 28 Da for N₂).[15]

Conclusion: An Integrated Spectroscopic Approach

No single technique tells the whole story. A robust and irrefutable structural elucidation of pyrazole isomers requires an integrated approach. NMR stands as the primary tool for definitive assignment of positional isomers and for resolving tautomeric mixtures. IR spectroscopy complements this by providing valuable data on solid-state structure and intermolecular interactions. Finally, Mass Spectrometry offers a clear method for differentiation based on predictable fragmentation pathways. By skillfully combining these techniques, researchers can navigate the complexities of pyrazole isomerism with confidence and precision.

References

  • Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-687. [Link]

  • Thirumal, M., et al. (2021). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry, 45(1), 123-134. [Link]

  • Ansell, G. B., et al. (1970). A vibrational assignment for pyrazole. Journal of the Chemical Society B: Physical Organic, 493-497. [Link]

  • Kuhn, B. L., et al. (2021). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Open Research Library. [Link]

  • Faria, J. V., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4619. [Link]

  • Abood, N. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781. [Link]

  • Kuhn, B. L., et al. (2021). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. American Journal of Organic Chemistry, 4(2), 29-37. [Link]

  • Frizzo, C. P., et al. (2018). Fragmentation of the [M−NO2]+ of methyl-1-nitropyrazoles. ResearchGate. [Link]

  • Claramunt, R. M., et al. (2006). A 1H, 13C and 15N NMR study in solution and in the solid state of six N-substituted pyrazoles and indazoles. Magnetic Resonance in Chemistry, 44(5), 566-570. [Link]

  • Ok, S., Şen, E., & Kasımoğulları, R. (2012). 1H and 13C NMR Characterization of Pyrazole Carboxamide Derivatives. ResearchGate. [Link]

  • Jimeno, M. L., et al. (2001). 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. [Link]

  • ResearchGate. (n.d.). 13C-NMR spectrum of pyrazoline 9 (125 MHz, CDCl3). ResearchGate. [Link]

  • Djehiche, B., et al. (2019). Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. Physical Chemistry Chemical Physics, 21(34), 18784-18793. [Link]

  • ResearchGate. (n.d.). UV-Vis absorption and normalised emission spectra of the pyrazole... ResearchGate. [Link]

  • Fruchier, A., et al. (1984). 1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives. Magnetic Resonance in Chemistry, 22(7), 473-475. [Link]

  • ResearchGate. (n.d.). FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). ResearchGate. [Link]

  • Taylor, B. F., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1105. [Link]

  • Pinheiro, P. F., et al. (2020). Styrylpyrazoles: Properties, Synthesis and Transformations. Molecules, 25(24), 5909. [Link]

  • Novitchi, G., et al. (2023). Chemical Diversity of Mo5S5 Clusters with Pyrazole: Synthesis, Redox and UV-vis-NIR Absorption Properties. Molecules, 28(18), 6569. [Link]

  • ResearchGate. (n.d.). NH / CH stretching region of the IR spectrum of pyrazole (a) in the gas... ResearchGate. [Link]

  • ResearchGate. (n.d.). UV-vis absorption bands, λ nm (logε), of the pyrazoles (1-11), recorded... ResearchGate. [Link]

  • Yin, C., et al. (2024). Isomer-driven pyrazole frameworks: structural and zwitterionic insights for advanced energetics. Journal of Materials Chemistry A. [Link]

  • Reddit. (2024). 1H NMR of pyrazole. r/chemhelp. [Link]

  • ResearchGate. (n.d.). Analytical data and colours of the methylpyrazole complexes. ResearchGate. [Link]

  • El-Emary, T. I., et al. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12(13), 833-836. [Link]

  • PubChem. (n.d.). 3-Methylpyrazole. PubChem. [Link]

  • Djehiche, B., et al. (2019). Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. Physical Chemistry Chemical Physics, 21(34), 18784-18793. [Link]

  • ResearchGate. (n.d.). Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. ResearchGate. [Link]

  • Abood, N. A. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1H spin-lattice relaxation times. ResearchGate. [Link]

  • SpectraBase. (n.d.). 3-Methylpyrazole - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

  • VeriXiv. (2024). Structure−Activity Relationship and Antituberculosis Properties of 3-(4,4-dimethyl-1,4-azasilinane)methylpyrazole MmpL3. VeriXiv. [Link]

  • Elguero, J., et al. (2020). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Molecules, 25(2), 384. [Link]

Sources

A Researcher's Guide to Benchmarking the Anti-Cancer Activity of Pyrazole Compounds Against Known Drugs

Author: BenchChem Technical Support Team. Date: January 2026

The landscape of cancer drug discovery is in continuous evolution, with a significant focus on heterocyclic compounds due to their diverse biological activities. Among these, pyrazole derivatives have emerged as a promising class of molecules with considerable anti-cancer potential.[1][2][3][4][5][6] Their structural versatility allows for modifications that can enhance their efficacy and selectivity against various cancer cell lines.[1][2][6] However, to truly ascertain the therapeutic potential of novel pyrazole compounds, a rigorous and systematic benchmarking process against established anti-cancer drugs is imperative. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively compare the performance of pyrazole compounds with known alternatives, supported by robust experimental data and protocols.

Part 1: The Benchmarking Framework: A Multi-faceted Approach

A successful benchmarking strategy extends beyond a simple comparison of cytotoxicity. It involves a carefully designed set of experiments to not only quantify the anti-cancer activity but also to elucidate the underlying mechanisms of action.

Choosing the Right Benchmarks and Cellular Models

The selection of appropriate benchmark drugs is critical for a meaningful comparison. These should ideally include drugs with well-characterized mechanisms of action, such as Doxorubicin , a widely used chemotherapeutic agent known to intercalate DNA and inhibit topoisomerase II.[7][8][] Another relevant benchmark could be Celecoxib , a pyrazole-containing nonsteroidal anti-inflammatory drug (NSAID) that has shown anti-cancer effects through both cyclooxygenase-2 (COX-2) dependent and independent pathways.[10][11][12][13]

Equally important is the choice of a diverse panel of human cancer cell lines. This panel should represent various cancer types (e.g., breast, lung, colon) to assess the broad-spectrum activity or potential selectivity of the pyrazole compounds.

Primary and Secondary Assays for Comprehensive Evaluation

A tiered approach to in vitro assays provides a robust platform for initial drug screening.[14][15][16][17]

  • Primary Screening (Cytotoxicity): The initial step involves determining the concentration at which the compound inhibits cell growth by 50% (IC50). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose, measuring the metabolic activity of viable cells.[18][19][20]

  • Secondary Screening (Mechanistic Insights): Compounds showing promising cytotoxicity should be further investigated to understand how they induce cell death. Key assays include:

    • Apoptosis Assays: The Annexin V/Propidium Iodide (PI) staining assay , analyzed by flow cytometry, is a standard method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[21][22][23]

    • Cell Cycle Analysis: Staining with a fluorescent DNA-binding dye like Propidium Iodide (PI) , followed by flow cytometry, reveals the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M), indicating if the compound induces cell cycle arrest.[24][25][26][27][28]

Part 2: Comparative Data Analysis and Interpretation

Quantitative Data Summary

Summarizing the quantitative data in a clear and concise table is essential for direct comparison.

CompoundCell LineIC50 (µM)% Apoptosis (at 2x IC50)% G2/M Arrest (at 2x IC50)
Pyrazole-X (Hypothetical) MCF-7 (Breast)8.545%60%
A549 (Lung)12.238%52%
Doxorubicin MCF-7 (Breast)1.265%30%
A549 (Lung)2.558%25%

This table presents illustrative data for comparison purposes.

Interpreting the Results

A lower IC50 value for a pyrazole compound compared to a benchmark drug suggests higher potency. However, the induction of apoptosis and cell cycle arrest provides deeper insights into its mechanism. For instance, a compound that potently induces apoptosis at concentrations close to its IC50 is a strong candidate for further development.

Visualizing the Experimental Workflow and Signaling Pathways

Diagrams are powerful tools for illustrating complex processes.

G cluster_0 In Vitro Screening cluster_1 Mechanistic Studies cluster_2 Data Analysis & Comparison A Select Pyrazole Compounds & Benchmark Drugs B Choose Cancer Cell Line Panel A->B C MTT Assay for Cytotoxicity (IC50) B->C D Annexin V/PI Apoptosis Assay C->D Promising Compounds E Cell Cycle Analysis C->E Promising Compounds F Western Blot for Protein Expression D->F E->F G Compare IC50, Apoptosis, Cell Cycle Data F->G H Identify Lead Compounds G->H G cluster_0 Cell Survival Signaling cluster_1 Drug Action Akt Akt Bcl2 Bcl-2 Akt->Bcl2 activates Apoptosis Apoptosis Bcl2->Apoptosis inhibits Pyrazole Pyrazole Compound Pyrazole->Bcl2 inhibits Doxorubicin Doxorubicin DNA DNA Damage Doxorubicin->DNA induces DNA->Apoptosis triggers

Caption: Simplified signaling pathways of apoptosis and drug action.

Part 3: Detailed Experimental Protocols

Reproducibility is the cornerstone of scientific research. The following are detailed, step-by-step methodologies for the key experiments described.

MTT Cell Viability Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours. [20]2. Compound Treatment: Treat the cells with various concentrations of the pyrazole compounds and benchmark drugs for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. [19]4. Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. [18]5. Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. [20]

Annexin V/PI Apoptosis Assay Protocol
  • Cell Treatment: Treat cells with the compounds at their respective IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS. 3. Staining: Resuspend the cells in 1X Binding Buffer and add Annexin V-FITC and Propidium Iodide. [21][22][23]4. Incubation: Incubate for 15 minutes at room temperature in the dark. [22][23]5. Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.

Cell Cycle Analysis Protocol
  • Cell Treatment: Treat cells with the compounds at their IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C. [26][27]3. Staining: Wash the cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A. [24][27]4. Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the cell cycle distribution. [24][26]

Conclusion

This guide provides a robust framework for the systematic benchmarking of novel pyrazole compounds against established anti-cancer drugs. By employing a combination of cytotoxicity and mechanistic assays, researchers can gain a comprehensive understanding of the therapeutic potential of their compounds. The provided protocols and data interpretation guidelines aim to ensure scientific rigor and reproducibility, ultimately accelerating the discovery and development of new and effective cancer therapies.

References

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne.

  • A Review on in-vitro Methods for Screening of Anticancer Drugs. ResearchGate.

  • Pyrazoles as anticancer agents: Recent advances. SRR Publications.

  • In vitro assays and techniques utilized in anticancer drug discovery. PubMed.

  • Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. PMC.

  • Cell cycle analysis with flow cytometry and propidium iodide. Abcam.

  • Doxorubicin pathways: pharmacodynamics and adverse effects. PMC.

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC.

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences.

  • Assaying cell cycle status using flow cytometry. PMC.

  • A review of recent advances in anticancer activity and SAR of pyrazole derivatives. PubMed.

  • Doxorubicin: An Overview of the Anti-Cancer and Chemoresistance Mechanisms. Remedy Publications LLC.

  • In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. PubMed.

  • Mechanism of action of doxorubicin. ResearchGate.

  • Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences Review and Research.

  • Doxorubicin: Definition, Structure, Cardiotoxicity, Applications and Mechanism of Action. BOC Sciences.

  • Recent Progress in Anticancer Agents Incorporating Pyrazole Scaffold. OUCI.

  • The Annexin V Apoptosis Assay. University of Virginia.

  • Annexin V staining assay protocol for apoptosis. Abcam.

  • (PDF) Recent reports on pyrazole-based bioactive compounds as candidate for anticancer agents. ResearchGate.

  • MTT assay protocol. Abcam.

  • (PDF) Celecoxib And Bcl-2: Emerging Possibilities For Anticancer Drug Design. ResearchGate.

  • Annexin V PI Staining Guide for Apoptosis Detection. Boster Biological Technology.

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega.

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics.

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche.

  • Proliferation & Cell Cycle - Flow Cytometry Guide. Bio-Rad Antibodies.

  • MTT Cell Proliferation Assay. ATCC.

  • Cell Cycle Analysis. University of Wisconsin Carbone Cancer Center.

  • MTT Cell Assay Protocol. Texas Children's Hospital.

  • Cell Cycle Analysis with Flow Cytometry. Biocompare.

  • Recent advances in the development of celecoxib analogs as anticancer agents: A review. Wiley Online Library.

  • Celecoxib: Antiangiogenic and Antitumoral Action. International Journal of Morphology.

  • Mini review on anticancer activities of Pyrazole Derivatives. IJNRD.

  • Celecoxib and Bcl-2: emerging possibilities for anticancer drug design. PubMed Central.

  • Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. MDPI.

  • Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives. Indian Journal of Heterocyclic Chemistry.

  • The molecular mechanisms of celecoxib in tumor development. PMC.

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI.

Sources

A Senior Application Scientist's Guide to the Rigorous Validation of Molecular Docking for Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, pyrazole derivatives have emerged as a privileged scaffold, demonstrating a remarkable breadth of pharmacological activities.[1] Their prevalence in approved drugs and clinical trials for oncology, inflammation, and infectious diseases underscores their therapeutic promise.[2] At the heart of designing these potent molecules lies computational modeling, particularly molecular docking, which predicts the binding orientation and affinity of a ligand to its protein target.[3][4] However, the predictive power of in silico docking is only as robust as its validation. A docking result, no matter how compelling its score, remains a hypothesis until substantiated by rigorous experimental evidence.

This guide provides an in-depth, field-proven framework for the comprehensive validation of molecular docking studies for pyrazole derivatives. Moving beyond a mere checklist of procedures, we will delve into the causality behind experimental choices, establishing a self-validating system that ensures the scientific integrity of your findings. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to bridge the gap between computational prediction and biological reality.

The Imperative of Validation: From In Silico Hypothesis to In Vitro Reality

Molecular docking is a powerful tool for screening large libraries of compounds and prioritizing candidates for synthesis and biological evaluation.[5] It provides a rational basis for understanding structure-activity relationships (SAR). However, the scoring functions used in docking are approximations of the complex biophysical interactions that govern molecular recognition. Therefore, it is crucial to validate the docking protocol and its predictions through a multi-faceted approach that combines computational checks with real-world experimental data. For pyrazole derivatives, a class of compounds known for their diverse interaction capabilities, this validation is paramount.

Part 1: Computational Validation - Ensuring the Integrity of the Docking Protocol

Before embarking on experimental validation, it is essential to ensure that the chosen docking protocol is reliable and appropriate for the target system. This initial phase of validation focuses on the computational methodology itself.

Re-docking: The Litmus Test for Your Docking Protocol

The first and most fundamental step in validating a docking protocol is re-docking . This involves docking a co-crystallized ligand back into the binding site of its corresponding protein structure. The success of this step is typically evaluated by calculating the Root Mean Square Deviation (RMSD) between the predicted pose and the experimentally determined pose from the X-ray crystal structure.

A low RMSD value (typically < 2.0 Å) indicates that the docking protocol can accurately reproduce the known binding mode of the ligand.[6] This provides confidence that the chosen algorithm and scoring function are appropriate for the target protein and ligand class. For instance, in a study targeting VEGFR-2 with novel pyrazole-based scaffolds, the docking protocol was validated by self-docking of the known inhibitor Sorafenib, achieving an RMSD between the docked pose and the co-crystallized ligand of less than 1.5 Å.[7]

Experimental Protocol: Re-docking Validation

  • Obtain the Protein-Ligand Complex: Download the X-ray crystal structure of the target protein in complex with a known pyrazole-containing inhibitor from the Protein Data Bank (PDB).

  • Prepare the Protein: Remove water molecules, add hydrogen atoms, and assign appropriate charges to the protein structure using molecular modeling software (e.g., AutoDock Tools, Maestro).

  • Extract and Prepare the Ligand: Extract the co-crystallized ligand from the protein structure. Assign appropriate atom types and charges.

  • Define the Binding Site: Define the docking grid box around the active site of the protein, ensuring it encompasses the entire binding pocket.

  • Perform Docking: Dock the prepared ligand back into the prepared protein using your chosen docking software (e.g., AutoDock, Glide, GOLD).

  • Analyze the Results: Superimpose the top-ranked docked pose with the original co-crystallized pose and calculate the RMSD.

Cross-Docking: Assessing Protocol Robustness

While re-docking validates the protocol for a specific ligand, cross-docking assesses its ability to predict the binding modes of different ligands within the same binding site. This is particularly relevant for pyrazole derivatives, where subtle structural modifications can significantly alter binding interactions. This involves docking a ligand from one crystal structure into the binding site of the same protein from a different crystal structure (bound to a different ligand).

A successful cross-docking experiment demonstrates that the docking protocol is not overly biased towards a single ligand conformation and can handle the chemical diversity within your pyrazole series.

Part 2: Experimental Validation - Correlating Docking Predictions with Biological Activity

The cornerstone of validating molecular docking studies is the correlation between in silico predictions (e.g., docking scores, binding energies) and in vitro experimental data. A strong correlation provides compelling evidence that the docking model accurately reflects the molecular interactions driving biological activity.

In Vitro Cytotoxicity and Enzyme Inhibition Assays

For pyrazole derivatives designed as anticancer agents, the most direct way to validate docking predictions is to assess their biological activity against relevant cancer cell lines and their target enzymes.[2]

Cytotoxicity Assays (e.g., MTT Assay): The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[8] The half-maximal inhibitory concentration (IC50) values obtained from these assays for a series of pyrazole derivatives should ideally correlate with their docking scores against the target protein. For example, a study on pyrazole hybrid chalcone conjugates as tubulin polymerization inhibitors found that compounds with higher dock scores also exhibited lower IC50 values in cytotoxicity assays against MCF-7, SiHa, and PC-3 cancer cell lines.[9]

Enzyme Inhibition Assays: If the pyrazole derivatives are designed to inhibit a specific enzyme, a direct enzyme inhibition assay is the gold standard for validation. For instance, novel pyrazole derivatives designed as VEGFR-2 inhibitors were evaluated for their in vitro ability to inhibit the enzyme, with the most potent compound showing an IC50 of 8.93 nM, which supported the docking results.[7][10]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Culture: Culture the desired cancer cell line (e.g., MCF-7, A549) in appropriate media and conditions.

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized pyrazole derivatives for a specified period (e.g., 48 hours). Include a vehicle control and a positive control (a known cytotoxic agent).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value by plotting a dose-response curve.

Binding Affinity Assays

While enzyme inhibition assays measure the functional consequence of binding, biophysical techniques can directly measure the binding affinity between the pyrazole derivative and its target protein. These methods provide quantitative data (e.g., dissociation constant, Kd) that can be directly compared with the predicted binding energies from docking.

Fluorescent Thermal Shift Assay (FTSA) and Cellular Thermal Shift Assay (CETSA): These assays measure the change in the thermal stability of a protein upon ligand binding.[11] A significant shift in the melting temperature (Tm) of the protein in the presence of the compound confirms direct binding. CETSA has the advantage of being able to confirm target engagement within a cellular environment.[11]

Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR): These are powerful techniques for characterizing biomolecular interactions. ITC measures the heat change upon binding to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS). SPR measures the change in refractive index at the surface of a sensor chip as the ligand binds to the immobilized protein, providing real-time kinetics of the interaction.

X-ray Crystallography: The Ultimate Validation

The unequivocal validation of a docking prediction is the determination of the X-ray crystal structure of the pyrazole derivative in complex with its target protein.[12][13] This provides a high-resolution, three-dimensional view of the binding mode, confirming the specific amino acid interactions predicted by the docking model.[14][15][16] While resource-intensive, a crystal structure provides irrefutable evidence and invaluable insights for further structure-based drug design.

Data Presentation and Visualization

To facilitate a clear and objective comparison, it is essential to present the validation data in a structured and intuitive manner.

Comparative Data Table
Compound IDDocking Score (kcal/mol)Predicted Key Interactions (Amino Acid Residues)In Vitro IC50 (µM) [Target Enzyme/Cell Line]Binding Affinity (Kd) (µM)
Pyrazole-1-9.5H-bond with Glu885, Pi-Pi with Phe10470.5 [VEGFR-2]0.2
Pyrazole-2-8.7H-bond with Cys2412.1 [Tubulin]1.5
Pyrazole-3-7.2Hydrophobic interactions with Val294, Leu35415.8 [MCF-7]> 10
Workflow Diagrams

Visualizing the validation workflow using diagrams can enhance clarity and understanding.

Validation_Workflow cluster_computational Computational Validation cluster_experimental Experimental Validation cluster_correlation Data Correlation Docking_Protocol Define Docking Protocol Re_docking Re-docking (RMSD < 2.0 Å) Docking_Protocol->Re_docking Validate Cross_docking Cross-docking Re_docking->Cross_docking Assess Robustness Synthesis Synthesize Pyrazole Derivatives Cross_docking->Synthesis Proceed to Experiment In_Vitro_Assays In Vitro Assays (Cytotoxicity, Enzyme Inhibition) Synthesis->In_Vitro_Assays Binding_Assays Biophysical Binding Assays (FTSA, ITC, SPR) In_Vitro_Assays->Binding_Assays Confirm Direct Binding Correlation Correlate Docking Scores with Experimental Data (IC50, Kd) In_Vitro_Assays->Correlation Crystallography X-ray Crystallography Binding_Assays->Crystallography Ultimate Validation Binding_Assays->Correlation

Caption: A comprehensive workflow for the validation of molecular docking studies.

Conclusion

The validation of molecular docking studies for pyrazole derivatives is not a single event but a continuous process of hypothesis testing and refinement. By integrating computational and experimental approaches, researchers can build a robust and reliable model of their system. This multi-pronged strategy, grounded in scientific integrity, not only validates the in silico predictions but also provides deeper insights into the structure-activity relationships that govern the therapeutic potential of this versatile class of compounds. The ultimate goal is to move beyond mere correlation and achieve a predictive understanding that can rationally guide the design of next-generation pyrazole-based therapeutics.

References

  • Al-Ostoot, F. H., Al-Ghorbani, M., & El-Gazzar, A. R. (2022). Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors. MDPI. [Link]

  • Abdel-Maksoud, M. S., El-Gamal, M. I., & El-Din, M. M. G. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Publishing. [Link]

  • El-Sayed, M. A., El-Gazzar, M. G., & El-Gohary, N. S. (2022). Molecular Docking and QSAR Studies for Modeling the Inhibitory Activity of Pyrazole-benzimidazolone Hybrids as Novel Inhibitors. MDPI. [Link]

  • Singh, P., & Kumar, A. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. Bioinformation. [Link]

  • Sathish, R., & Balasubramanian, S. (2018). Synthesis, Molecular Docking and Characterization of Pyrazole N-Mannich Base Derivatives as Antimicrobial Agents. Research Journal of Pharmacy and Technology. [Link]

  • Reddy, T. S., Kumar, K. S., & Rao, V. V. (2015). Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents. National Institutes of Health. [Link]

  • Kumar, A., & Singh, P. (2018). Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. National Institutes of Health. [Link]

  • Kumar, A., & Singh, P. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]

  • Li, Y., Wang, Y., & Cai, J. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences. [Link]

  • Kumar, A., & Singh, P. (2022). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. RSC Medicinal Chemistry. [Link]

  • Banupriya, C., & Justin, D. (2019). In silico Docking Studies of Novel Pyrazole Derivatives for Glaucoma. International Journal of Pharmacy and Biological Sciences. [Link]

  • Maccioni, E., et al. (2006). Synthesis and binding affinity of new pyrazole and isoxazole derivatives as potential atypical antipsychotics. Bioorganic & Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Chemical structures and X-ray crystallography of analogs of pyrazole 5. [Link]

  • Al-Suwaidan, I. A., et al. (2023). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. Scientific Reports. [Link]

  • Paitandi, R. P., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. [Link]

  • Christodoulou, M. S., et al. (2012). Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. Medicinal Chemistry. [Link]

  • Zhang, Y., et al. (2023). Target Identification of a Class of Pyrazolone Protein Aggregation Inhibitor Therapeutics for Amyotrophic Lateral Sclerosis. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Various energies in the binding process of Schiff bases of pyrazole. [Link]

  • Sattu, H., Hinanaaz, S., & Navneetha, O. (2023). SYNTHESIS, CHARACTERIZATION, MOLECULAR DOCKING STUDIES AND ANTHELMINTIC AND ANTI-CANCER ACTIVITY OF PYRAZOLE CONTAIN NOVEL INDOLIN-2-ONE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Abdel-Maksoud, M. S., El-Gamal, M. I., & El-Din, M. M. G. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Publishing. [Link]

  • Constable, E. C., et al. (2002). Synthesis and X-ray Crystal Structure of a Triple-Stranded Helical Supramolecular Complex Formed between Tris(3-(pyridin-2-yl)pyrazole)ruthenium(II) and Copper(I). Semantic Scholar. [Link]

  • ResearchGate. (n.d.). X-ray molecular structure of pyrazole 6 along with atom labeling scheme. [Link]

  • Warren, G. L., & Do, C. (2012). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery. [Link]

Sources

A Senior Application Scientist's Guide to Comparing the Cost-Effectiveness of Synthetic Pathways

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in research, discovery, and drug development, the selection of a synthetic pathway extends beyond mere chemical feasibility. It represents a critical decision point where efficiency, environmental impact, and economic viability intersect. An elegant synthesis on paper can become an intractable process at scale if it consumes costly reagents, generates excessive waste, or involves hazardous, energy-intensive steps. This guide provides an in-depth comparison of two synthetic pathways for a widely recognized pharmaceutical, Ibuprofen, to illustrate the core principles of evaluating cost-effectiveness in a real-world context.

Defining Cost-Effectiveness in Chemical Synthesis

True cost-effectiveness is a multifactorial assessment that balances raw material costs with process efficiency and sustainability. Key performance indicators, often referred to as "green chemistry metrics," provide a quantitative framework for this evaluation.[1][2] The most salient of these are:

  • Atom Economy: A theoretical measure of how many atoms from the reactants are incorporated into the desired final product.[3][4] A higher atom economy signifies less waste generated at a molecular level.

  • Overall Yield: The practical measure of a multi-step synthesis's efficiency, representing the amount of final product obtained relative to the theoretical maximum.

  • E-Factor (Environmental Factor): A simple yet powerful metric calculated as the ratio of the mass of waste to the mass of product.[3][5] A lower E-factor is indicative of a more environmentally benign process.[2][5]

  • Process Mass Intensity (PMI): A metric heavily used in the pharmaceutical industry that considers the total mass of all materials (water, solvents, reagents, reactants) used to produce a specified mass of the active pharmaceutical ingredient (API).[6]

By analyzing a synthesis through the lens of these metrics, we can move beyond simple yield calculations to a more holistic and industrially relevant assessment of a pathway's viability.

Case Study: The Synthesis of Ibuprofen

Ibuprofen, a ubiquitous non-steroidal anti-inflammatory drug (NSAID), serves as a classic textbook case for comparing synthetic strategies.[7][8][9] Its large-scale production has driven the evolution from a traditional, lengthy process to a highly optimized, greener alternative. We will compare the original method developed by the Boots Pure Drug Company in the 1960s with the modern, three-step process developed by Boots-Hoechst-Celanese (BHC).[7][8][10]

Pathway 1: The Traditional Boots Process (The "Brown" Route)

The original commercial synthesis is a six-step route starting from isobutylbenzene.[7][8][11] While a landmark achievement, this process is characterized by its use of stoichiometric reagents rather than catalysts, leading to significant waste generation.[12][13]

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, fontname="Arial"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} caption: The six-step Boots synthesis of Ibuprofen.

The primary drawback of this route is the first step, a classic Friedel-Crafts acylation using aluminum chloride (AlCl₃).[8] AlCl₃ is used in stoichiometric amounts and cannot be easily recycled, generating large volumes of aluminum trichloride hydrate waste after aqueous workup.[12][13] Each subsequent step adds complexity and potential for yield loss, contributing to a low overall atom economy of approximately 40%.[7][8][9][14]

Pathway 2: The BHC/Celanese Process (The "Green" Route)

In the 1980s, the BHC company developed a revolutionary three-step synthesis that has become an industry model for green chemistry.[15][16][17] This process also begins with isobutylbenzene but employs catalytic reagents that are recovered and reused, drastically improving efficiency and reducing waste.[12][18]

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.6, fontname="Arial"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} caption: The streamlined three-step BHC synthesis of Ibuprofen.

This elegant pathway showcases several principles of green chemistry. The first step uses anhydrous hydrogen fluoride (HF) as both a catalyst and a solvent, which can be recovered and recycled with over 99.9% efficiency.[16] The subsequent steps involve catalytic hydrogenation and carbonylation, using Raney Nickel and a Palladium complex, respectively, which are also recovered and reused.[10][12] This catalytic approach results in a much higher atom economy of about 77%, which approaches 99% when the recyclable acetic acid byproduct is accounted for.[7][16]

Head-to-Head Comparison: Quantitative Analysis

A direct comparison of the key metrics reveals the stark contrast in cost-effectiveness and environmental impact between the two pathways.

MetricBoots "Brown" ProcessBHC "Green" ProcessJustification & Impact
Number of Steps 6[7][8]3[7][8]Fewer steps reduce capital equipment costs, energy consumption, solvent use, and processing time.[9]
Atom Economy ~40%[7][8][9]~77% (approaches 99% with byproduct recovery)[7][16]Higher atom economy means less raw material is converted into waste, directly lowering costs and disposal needs.
Overall Yield ~40%[7]~77-80%[7][9][17]A higher yield provides a greater output of product from the same quantity of starting materials.
Catalyst Type Stoichiometric (AlCl₃)[7][10]Catalytic (HF, Raney Ni, Pd)[7][10]Catalysts are used in small amounts and are recyclable, whereas stoichiometric reagents are consumed and generate waste.[12]
Primary Byproducts Aluminum trichloride hydrate, various salts[7][10]Acetic acid (recyclable), water[7][10]The BHC process virtually eliminates the generation of large volumes of aqueous salt wastes.[16]
E-Factor High (>1.5)[9]Low (<0.5)[9]A significantly lower waste-to-product ratio highlights a more sustainable and less costly process for waste management.

Experimental Protocols & Mechanistic Insights

To provide a practical understanding, we outline a representative protocol for a key, differentiating step in each synthesis.

Protocol 1: Step 1 of Boots Process - Friedel-Crafts Acylation

Objective: To acylate isobutylbenzene using acetyl chloride and a stoichiometric amount of aluminum chloride.

Methodology:

  • To a cooled (0-5 °C), stirred suspension of anhydrous aluminum chloride (1.2 eq) in a suitable inert solvent (e.g., dichloromethane), add isobutylbenzene (1.0 eq) dropwise.

  • Maintain the temperature while adding acetyl chloride (1.1 eq) dropwise over 1 hour. Causality: This exothermic reaction is controlled at low temperatures to prevent side reactions and ensure regioselectivity for the para-product.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-4 hours until TLC or GC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by slowly pouring the mixture over crushed ice and water. Causality: This step hydrolyzes the aluminum chloride complex and destroys any excess acylating agent. It is highly exothermic and must be performed with caution.

  • Separate the organic layer. Wash sequentially with dilute HCl, water, and saturated sodium bicarbonate solution to remove impurities.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4'-isobutylacetophenone.

Trustworthiness: This protocol is a standard representation of a Friedel-Crafts acylation. The major challenge and cost driver is the use and subsequent disposal of the hydrated aluminum chloride, which cannot be recycled.

Protocol 2: Step 1 of BHC Process - Catalytic Acylation

Objective: To acylate isobutylbenzene using acetic anhydride with a catalytic amount of recyclable hydrogen fluoride.

Methodology:

  • In a specialized corrosion-resistant reactor, charge isobutylbenzene (1.0 eq) and acetic anhydride (1.1 eq).

  • Introduce anhydrous hydrogen fluoride (HF), which acts as both the catalyst and the solvent. Causality: HF is a highly effective catalyst for this transformation and its use as the solvent simplifies the reaction setup and enhances selectivity.[16][19]

  • Heat the reaction mixture under pressure to the target temperature (e.g., 80-100 °C) and maintain for the required reaction time.

  • Upon completion, cool the reactor. The HF is then recovered via distillation for reuse in subsequent batches. Causality: The high volatility of HF allows for its efficient recovery (>99.9%), which is the cornerstone of the process's economic and environmental viability.[16]

  • The resulting product stream, containing 4'-isobutylacetophenone and the acetic acid byproduct, is carried forward. The acetic acid can also be recovered and sold or reused.[15]

Trustworthiness: This process, while requiring specialized equipment to handle HF, is highly efficient and self-validating through the consistent recovery and reuse of the catalyst. It won the Presidential Green Chemistry Challenge Award for its innovative and waste-reducing design.[15][16]

Conclusion and Future Outlook

The comparative analysis of the Boots and BHC syntheses of Ibuprofen provides a clear and compelling demonstration of how strategic pathway design directly impacts cost-effectiveness and sustainability. The BHC process, through its reduction in steps and embrace of catalytic, recyclable reagents, not only minimizes its environmental footprint but also enhances economic viability by reducing raw material consumption and waste disposal costs.

For researchers and drug development professionals, these principles are universally applicable. When evaluating synthetic pathways, one must look beyond the immediate yield of a single reaction. A comprehensive analysis of atom economy, E-factor, catalyst recyclability, and solvent use is essential for developing processes that are not only scientifically sound but also commercially and environmentally sustainable. As the field advances, emerging technologies like continuous-flow synthesis and biocatalysis will continue to offer new opportunities to design even more efficient and cost-effective synthetic routes.[20][21]

References

  • Green chemistry metrics. (n.d.). In Wikipedia. Retrieved January 9, 2026. [Link]

  • Dicks, A. P., & Hent, A. (2015). Green Chemistry Metrics: A Guide to Determining and Evaluating Process Greenness. Springer. [Link]

  • The Science Snail. (2018). Synthesis of ibuprofen from benzene. [Link]

  • Mureșan, A. C. (2018). IBUPROFEN: ORIGINAL VERSUS GREEN SYNTHESIS. Annals of the University of Galați, Fascicle IX. Metallurgy and Materials Science, 41(1), 30-35. [Link]

  • Tobiszewski, M. (2016). Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. Molecules, 21(10), 1-15. [Link]

  • Green Chemistry and Engineering Metrics. (n.d.). American Chemical Society. [Link]

  • Quezada-Mundo, L. M., et al. (2022). Green Chemistry Metrics, A Review. Molecules, 27(13), 4153. [Link]

  • Atom economy / E factor. (n.d.). ChemBAM. [Link]

  • Presidential Green Chemistry Challenge: 1997 Greener Synthetic Pathways Award. (2022). U.S. Environmental Protection Agency. [Link]

  • Elango, V. (2017). Early Industrial Roots of Green Chemistry and the history of the BHC Ibuprofen process invention and its Quality connection. Foundations of Chemistry, 19(3), 271-291. [Link]

  • Manahan, S. E. (2021). The E-Factor in Green Chemistry. Chemistry LibreTexts. [Link]

  • The Chemical Journey: Understanding Ibuprofen Synthesis and Properties. (n.d.). Acme-Hardesty. [Link]

  • Dunn, P. J., et al. (2014). Green Chemistry Metrics: Material Efficiency and Strategic Synthesis Design. Green Chemistry. [Link]

  • Ibuprofen. (n.d.). In Wikipedia. Retrieved January 9, 2026. [Link]

  • What Is Atom Economy? Measuring Reaction Efficiency. (2025). Patsnap. [Link]

  • Synthesis of Ibuprofen. (n.d.). University of Bristol. [Link]

  • Constable, D. J. C., et al. (2002). Metrics to 'green' chemistry—which are the best? Green Chemistry, 4(6), 521-527. [Link]

  • Synthesis of Ibuprofen From Benzene. (n.d.). Scribd. [Link]

  • Baria, B. (2021, October 19). Synthesis of Ibuprofen by Boots Process with uses. [Video]. YouTube. [Link]

  • Method for preparing ibuprofen. (2009).
  • Efficiency of organic reaction pathways. (n.d.). Monash University. [Link]

  • McKenna, V., & Lunning, R. (2019). Ibuprofen Synthesis. Synaptic, Central College. [Link]

  • Alamri, G. H., et al. (2025). Efficient Ibuprofen synthesis from isobutyl-benzene under ambient conditions. Al-Qadisiyah Journal for Engineering Sciences, 18(1), 36-39. [Link]

  • Kim, H., & Lee, S. (2021). Recent Advances in the Synthesis of Ibuprofen and Naproxen. Molecules, 26(5), 1243. [Link]

  • Chemical Synthesis Efficiency. (n.d.). Rho Impact. [Link]

  • Rapid Synthesis of Ibuprofen in a Microreactor. (2009). Drug Development and Delivery. [Link]

  • Mureșan, A. C. (2018). Ibuprofen: Original Versus Green Synthesis. ResearchGate. [Link]

  • Aim at chemical synthesis through Ibuprofen. (2023). Medicilon. [Link]

  • Roschangar, F., et al. (2019). Useful Green Chemistry Metrics. Scientific Update. [Link]

  • de la Torre, B. G., & Albericio, F. (2023). GreenMedChem: the challenge in the next decade toward eco-friendly compounds and processes in drug design. Green Chemistry, 25(3), 951-964. [Link]

  • Chen, Y., et al. (2024). Modification of ibuprofen synthesis through the mechanism analysis. Proceedings of the 2nd International Conference on Modern Medicine and Global Health. [Link]

Sources

A Comparative Guide to the Biological Effects of 5-Chloro-1H-pyrazole-4-carboxylic Acid and Its Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the peer-reviewed literature on the biological effects of 5-Chloro-1H-pyrazole-4-carboxylic acid and its structurally related analogs. As a core scaffold in medicinal chemistry, pyrazole derivatives have demonstrated a wide spectrum of pharmacological activities.[1][2][3][4][5][6] This document synthesizes the available experimental data to offer a comparative perspective on their potential as therapeutic agents, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of this promising class of compounds.

Introduction to the Pyrazole Scaffold

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[4] This structural motif is a key component in numerous bioactive compounds and approved drugs.[6] The versatility of the pyrazole scaffold allows for substitutions at various positions, leading to a diverse range of biological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects.[1][3][7] This guide will focus on derivatives of pyrazole-4-carboxylic acid, particularly those with a chlorine substitution at the 5-position, and compare their biological performance with other relevant analogs.

Comparative Analysis of Biological Activities

While specific peer-reviewed studies focusing solely on the biological effects of this compound are limited, a significant body of research exists for its derivatives and closely related analogs. This section compares the reported anticancer, antimicrobial, and anti-inflammatory activities of these compounds, supported by available quantitative data.

Anticancer Activity

Several studies have highlighted the potential of pyrazole derivatives as anticancer agents. The primary mechanism of action often involves the inhibition of key enzymes or pathways involved in cancer cell proliferation and survival.

A study on 5-amino-1H-pyrazole-4-carboxamide derivatives identified a potent pan-FGFR (Fibroblast Growth Factor Receptor) covalent inhibitor.[8] The representative compound, 10h , demonstrated nanomolar activities against FGFR1, FGFR2, FGFR3, and the FGFR2 V564F gatekeeper mutant in biochemical assays.[8] Furthermore, it strongly suppressed the proliferation of various cancer cell lines.[8]

Another study on pyrazole-4-sulfonamide derivatives reported their antiproliferative activity, although specific IC50 values were not provided in the abstract.[9] Research on 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs also revealed broad-spectrum antitumor activity against a panel of cancer cell lines, with some compounds exhibiting GI50 values in the nanomolar range.[10]

Table 1: Comparative Anticancer Activity of Pyrazole Derivatives

Compound/Derivative ClassCancer Cell Line(s)IC50/GI50 Value(s)Reference
5-amino-1H-pyrazole-4-carboxamide derivative (10h)NCI-H520 (lung cancer)19 nM[8]
SNU-16 (gastric cancer)59 nM[8]
KATO III (gastric cancer)73 nM[8]
1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analog (14)Leukemia subpanel (average)GI50: 0.03 µM[10]
1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analog (11)Leukemia subpanel (average)GI50: 0.09 µM[10]
Imidazo[1,2‐c]pyrimidine‐1,2,4‐oxadiazole‐isoxazole derivative (3d)MCF-7 (breast cancer)43.4 µM[11]
MDA-MB-231 (breast cancer)35.9 µM[11]
Imidazo[1,2‐c]pyrimidine‐1,2,4‐oxadiazole‐isoxazole derivative (4d)MCF-7 (breast cancer)39.0 µM[11]
MDA-MB-231 (breast cancer)35.1 µM[11]
Antimicrobial Activity

Pyrazole derivatives have been extensively investigated for their antibacterial and antifungal properties. The mechanism of action can vary, but often involves the disruption of microbial cell walls, inhibition of essential enzymes, or interference with nucleic acid synthesis.

A study on novel pyrazole-3-carboxylic acid and pyrazole-3,4-dicarboxylic acid derivatives demonstrated inhibitory effects against various fungal pathogens, particularly Candida species.[12] Another publication on pyrazolylthiazole carboxylic acids reported significant antimicrobial activity, with one compound exhibiting a Minimum Inhibitory Concentration (MIC) of 6.25 µg/mL against Gram-positive bacteria, comparable to the standard drug ciprofloxacin.[7]

The synthesis of N-(3-fluoro-4-morpholinophenyl)-3-methyl-5-(methylthio)-1H-pyrazole-4-carboxamide derivatives and their subsequent screening revealed antimicrobial and antifungal activity, which was evaluated using the broth microdilution method.[1]

Table 2: Comparative Antimicrobial Activity of Pyrazole Derivatives

Compound/Derivative ClassMicrobial Strain(s)MIC Value(s)Reference
Pyrazolylthiazole carboxylic acid (2h)Gram-positive bacteria6.25 µg/mL[7]
Imidazo[1,2‐c]pyrimidine‐1,2,4‐oxadiazole‐isoxazole derivativeS. aureus (MSSA)1.56 ± 0.12 to 6.25 ± 0.75 µg/mL[11]
S. aureus (MRSA)MIC values of 3.12 ± 0.09 and 4.61 ± 0.22 µg/mL for one derivative[11]
Pyrazole-3 and 3,4-dicarboxylic acid derivatives (8, 10, 21, 22)C. parapsilosis, C. tropicalis, C. glabrataShowed inhibitory effects[12]
Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented, with some compounds acting as inhibitors of cyclooxygenase (COX) enzymes, similar to nonsteroidal anti-inflammatory drugs (NSAIDs).

A study on pyrazolylthiazole carboxylic acids demonstrated potent in vivo anti-inflammatory activity in a carrageenan-induced rat paw edema model.[7] Several compounds exhibited edema inhibition of over 80%, with three compounds showing inhibition comparable to the reference drug indomethacin (91.32%).[7]

Experimental Protocols

To ensure the reproducibility and validation of the reported findings, this section provides detailed, step-by-step methodologies for key experiments cited in the literature.

In Vitro Anticancer Activity (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell viability and proliferation, as described in studies on pyrazole derivatives.[3]

Workflow for MTT Assay

MTT_Assay start Seed cancer cells in a 96-well plate incubation1 Incubate for 24 hours start->incubation1 treatment Treat cells with pyrazole derivatives at various concentrations incubation1->treatment incubation2 Incubate for 48 hours treatment->incubation2 add_mtt Add MTT solution to each well incubation2->add_mtt incubation3 Incubate for 4 hours add_mtt->incubation3 add_dmso Add DMSO to dissolve formazan crystals incubation3->add_dmso read_absorbance Measure absorbance at 570 nm add_dmso->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

Caption: Workflow of the MTT assay for determining the anticancer activity of pyrazole derivatives.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: After 24 hours, treat the cells with various concentrations of the pyrazole derivatives and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for an additional 48 hours under the same conditions.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated by plotting the percentage of viable cells against the compound concentration.

In Vitro Antimicrobial Activity (Agar Well Diffusion Method)

This method is widely used to assess the antimicrobial activity of chemical compounds.[7][12]

Workflow for Agar Well Diffusion Assay

Agar_Well_Diffusion start Prepare and sterilize nutrient agar plates inoculate Inoculate the agar surface with the test microorganism start->inoculate create_wells Create wells in the agar inoculate->create_wells add_compounds Add pyrazole derivatives and controls to the wells create_wells->add_compounds incubation Incubate the plates add_compounds->incubation measure_zones Measure the diameter of the inhibition zones incubation->measure_zones

Caption: Workflow of the agar well diffusion assay for antimicrobial activity screening.

Step-by-Step Protocol:

  • Media Preparation: Prepare nutrient agar plates and allow them to solidify under sterile conditions.

  • Inoculation: Uniformly spread a standardized inoculum of the test microorganism onto the surface of the agar plates.

  • Well Creation: Create wells (e.g., 6 mm in diameter) in the agar using a sterile cork borer.

  • Compound Application: Add a specific volume (e.g., 100 µL) of the pyrazole derivative solution at a known concentration into each well. A positive control (standard antibiotic) and a negative control (solvent) should also be included.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters. The size of the zone is indicative of the antimicrobial activity.

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrazole derivatives is highly dependent on the nature and position of the substituents on the pyrazole ring. For instance, in the study of pyrazolylthiazole carboxylic acids, the presence of electron-withdrawing groups like chlorine and fluorine on the phenyl ring attached to the thiazole moiety was found to enhance anti-inflammatory activity.[7] Similarly, in the case of 5-amino-1H-pyrazole-4-carboxamide derivatives, the specific substitutions were crucial for their potent and selective inhibition of FGFRs.[8]

Logical Relationship of SAR

SAR_Logic core Pyrazole Core Scaffold substituents Substituents (e.g., -Cl, -COOH, -NH2) core->substituents Modification biological_target Biological Target (e.g., Enzyme, Receptor) substituents->biological_target Influences Binding Affinity biological_activity Biological Activity (e.g., Anticancer, Antimicrobial) biological_target->biological_activity Modulates

Caption: The relationship between the pyrazole core, its substituents, the biological target, and the resulting biological activity.

Conclusion and Future Directions

The peer-reviewed literature strongly supports the potential of this compound and its analogs as a versatile scaffold for the development of novel therapeutic agents. The available data, particularly for anticancer and antimicrobial applications, demonstrates that strategic modifications to the pyrazole core can lead to potent and selective compounds.

Future research should focus on the synthesis and comprehensive biological evaluation of a wider range of 5-chloropyrazole-4-carboxylic acid derivatives to establish a more detailed structure-activity relationship. Further investigation into their mechanisms of action, pharmacokinetic profiles, and in vivo efficacy is warranted to translate the promising in vitro results into potential clinical applications.

References

  • Azeem Pasha, M. A., Sucharitha, E. R., Dubba, A., Kapavarapu, R., & Siddoju, K. (2025). Synthesis of Imidazo[1,2‐c]Pyrimidine‐1,2,4‐Oxadiazole Linked Isoxazoles: Anti‐Bacterial, Anti‐Biofilm, and TLR4 Inhibitory Activities. Full-text available.
  • Journal of Chemical and Pharmaceutical Research. (n.d.).
  • Cetin, A. (n.d.). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications.
  • Meddocs Publishers. (2021).
  • ResearchGate. (2025).
  • PubMed. (2014).
  • Chemical Reviews Letters. (2025).
  • PubMed. (2015).
  • PubMed. (2024).
  • ResearchGate. (n.d.). In vitro 5‐LOX enzyme inhibition assay of the synthesized compounds in comparison with celecoxib.
  • Huang, D., et al. (n.d.).
  • PubMed Central. (n.d.). Current status of pyrazole and its biological activities.
  • PubMed. (2025). Synthesis, X-Ray Structure, Characterization, Antifungal Activity, DFT, and Molecular Simulation of a Novel Pyrazole Carboxylic Acid.
  • National Institutes of Health. (n.d.).
  • MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles.
  • PubMed Central. (2023).
  • ResearchGate. (2021). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents.
  • PubMed Central. (2025). Rational design, synthesis, in vitro, and in-silico studies of pyrazole-phthalazine hybrids as new α-glucosidase inhibitors.
  • PubMed. (2012).

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Chloro-1H-pyrazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers in the chemical and pharmaceutical sciences, our responsibility extends beyond discovery and synthesis to the safe and environmentally conscious management of the materials we handle. 5-Chloro-1H-pyrazole-4-carboxylic acid, a halogenated heterocyclic compound, requires meticulous disposal procedures due to its chemical properties and potential hazards. This guide provides a comprehensive, step-by-step framework for its proper disposal, grounded in established safety protocols and regulatory compliance.

The core principle of this guide is risk mitigation. Due to the compound's chlorinated nature and its acidic functional group, it must be treated as a hazardous chemical waste from the moment it is designated for disposal. Under no circumstances should this compound or its solutions be discharged into the sanitary sewer system or disposed of in regular trash.[1][2]

Hazard Profile and Risk Assessment

Understanding the "why" behind disposal protocols begins with a thorough hazard assessment. While specific toxicological data for this compound may be limited, its structural motifs—a chlorinated aromatic system and a carboxylic acid—provide a strong basis for a conservative safety approach.

  • Chemical Structure Hazards :

    • Pyrazole Derivatives : This class of compounds has diverse pharmacological activities, and as a precaution, they should be handled as potentially bioactive and toxic.[1]

    • Halogenated Organic Compounds : Chlorinated organics can be persistent in the environment and may generate hazardous byproducts, such as hydrogen chloride gas, upon incomplete combustion.[1][3] Disposal requires adherence to protocols for halogenated organic waste.[1]

    • Carboxylic Acids : This functional group renders the compound acidic and corrosive. It will react exothermically with bases and can be corrosive to certain materials.[4]

  • Known Health Effects (based on analogous compounds) :

    • Causes skin and serious eye irritation.[5][6]

    • May cause respiratory irritation, particularly as a dust.[5][7]

    • The complete chemical, physical, and toxicological properties have not been thoroughly investigated, necessitating cautious handling.[3]

Immediate Safety & Handling Protocols

Prior to and during the disposal process, adherence to strict safety measures is non-negotiable. This includes the use of appropriate Personal Protective Equipment (PPE) and having spill management materials readily available.

Personal Protective Equipment (PPE)

All handling and disposal preparation must be conducted within a certified chemical fume hood.[4] The required PPE is summarized below.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile).To prevent skin contact. Gloves must be inspected before use and disposed of as contaminated solid waste after handling.[3]
Eye Protection Chemical splash goggles or safety glasses with side shields.To protect eyes from dust or splashes. For larger quantities, a face shield is recommended.[2][4]
Body Protection A buttoned lab coat.To protect skin and clothing from contamination.[4]
Respiratory Use in a fume hood avoids the need for a respirator.If a fume hood is not available for any reason, a NIOSH-approved respirator with appropriate cartridges (e.g., for organic vapors and acid gases) is mandatory.[3]
Spill Management

Accidents can happen, and preparedness is key. For spills involving this compound, follow this procedure:

  • Evacuate and Ventilate : Ensure the area is well-ventilated, preferably within a fume hood. For large spills, evacuate personnel from the immediate area.[3]

  • Don PPE : Wear the full PPE detailed in the table above.

  • Contain and Absorb : Cover the spill with an inert, non-combustible absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[4][5] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect Waste : Carefully sweep or scoop the absorbed material into a designated, robust, and sealable container labeled for hazardous waste disposal.[7] Avoid creating dust during this process.[3]

  • Decontaminate : Clean the spill area with a suitable solvent (e.g., soap and water), collecting the cleaning materials and rinseate as hazardous waste.

  • Dispose : The sealed container with the spill cleanup material must be disposed of as hazardous chemical waste.

Waste Segregation: The Cornerstone of Safe Disposal

Proper segregation is the most critical step in preventing dangerous chemical reactions within a waste container. This compound waste must be segregated based on its chemical properties.

  • Segregate as Halogenated Waste : This compound is a chlorinated organic. It must be placed in a waste stream specifically designated for halogenated organic waste . Do not mix it with non-halogenated solvent waste.[1][8] This is crucial because incineration facilities use different processes for halogenated compounds to neutralize the resulting acidic gases (like HCl).

  • Segregate as Acidic Waste : As a carboxylic acid, it must not be mixed in the same container with bases (e.g., sodium hydroxide, amines) or strong oxidizing agents.[4][9] Mixing acids and bases can cause a violent exothermic reaction, while mixing with certain oxidizers can create a fire or explosion hazard.

The following diagram illustrates the logical flow for waste segregation.

G start Waste Generated (Solid or Liquid) is_solid Is the waste primarily solid (powder, contaminated wipes)? start->is_solid solid_waste Solid Halogenated Waste Container is_solid->solid_waste Yes liquid_waste Liquid Halogenated Waste Container is_solid->liquid_waste No is_acidic Is the waste acidic? solid_waste->is_acidic liquid_waste->is_acidic check_compat Ensure container is compatible with organic acids (e.g., HDPE, Glass) is_acidic->check_compat Yes final_label Label container with: 'Hazardous Waste' Full Chemical Name & % 'Halogenated', 'Acidic' Accumulation Start Date check_compat->final_label pickup Store in Satellite Accumulation Area Request EHS Pickup final_label->pickup

Disposal Segregation and Labeling Workflow

Step-by-Step Disposal Procedures

Protocol for Solid Waste
  • Designation : This category includes unused or expired solid this compound, as well as contaminated materials like weighing paper, gloves, and absorbent pads from spills.[10]

  • Containerization : Place all solid waste into a sturdy, sealable container, such as a high-density polyethylene (HDPE) pail or a plastic-lined cardboard box designated for solid chemical waste.[11]

  • Labeling : Immediately label the container as "Hazardous Waste" and list all contents, including "this compound" and any contaminated items.[12]

  • Storage : Keep the container sealed except when adding waste and store it in a designated satellite accumulation area away from incompatible materials.[11][12]

Protocol for Liquid Waste (Solutions)
  • Designation : This includes any solutions containing the target compound, such as mother liquors from crystallization or prepared solutions in organic solvents.

  • Containerization : Collect all liquid waste in a dedicated, leak-proof, and chemically compatible container (e.g., an HDPE or glass bottle with a screw-top cap).[4] The container must be designated for halogenated organic liquid waste .

  • Headspace : Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.[1]

  • Labeling : Affix a "Hazardous Waste" tag to the container before adding the first drop of waste.[8] Clearly list all constituents with their approximate percentages (e.g., "this compound (~5%), Dichloromethane (95%)").[12]

  • Storage : Keep the container tightly sealed and stored in secondary containment (e.g., a chemical-resistant tray) within a designated satellite accumulation area.[12]

Protocol for Decontaminating Empty Containers

Chemical containers are not considered "empty" until they have been properly decontaminated.

  • Initial Rinse : Rinse the container three times with a suitable solvent (e.g., acetone). The first rinseate is considered acutely hazardous and must be collected and disposed of as hazardous liquid waste in the appropriate halogenated waste stream.[12]

  • Subsequent Rinses : For highly toxic chemicals, the first three rinses must be collected as hazardous waste.[12] Given the unknown long-term toxicity of this compound, this more conservative approach is recommended.

  • Final Disposal : Once triple-rinsed and air-dried, the container can often be disposed of through normal laboratory glass or plastic recycling, provided the label has been defaced.[1]

Final Disposal Pathway and Compliance

The ultimate disposal of this compound waste is managed by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company.[3][7] The most common and effective method for destroying halogenated organic compounds is high-temperature incineration in a specialized facility equipped with scrubbers to neutralize the acidic gases produced during combustion.[3]

Always follow your institution's specific procedures for requesting a hazardous waste pickup.[1] Ensure all containers are properly labeled and sealed before the scheduled pickup.

By adhering to these detailed procedures, you ensure not only your personal safety and the safety of your colleagues but also maintain regulatory compliance and protect the environment.

References

  • Capot Chemical. (2025). MSDS of Ethyl 5-chloro-1H-pyrazole-4-carboxylate.
  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
  • Fisher Scientific. (2025). Safety Data Sheet: 1,5-Dimethyl-1H-pyrazole-4-carboxylic acid.
  • BenchChem. (2025). Proper Disposal of 1-[4-({4-[(5-cyclopentyl-1H-pyrazol-3-yl)imino] - Benchchem.
  • BenchChem. (2025). Proper Disposal of Hydroxycarbonyl Compounds: A Guide for Laboratory Professionals.
  • CymitQuimica. (2024). Safety Data Sheet: 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid.
  • Fisher Scientific. (2009). Safety Data Sheet: 1H-Pyrazole-4-carboxylic acid.
  • Sigma-Aldrich. (2024). Safety Data Sheet: P56607.
  • ChemScene. (2025). Safety Data Sheet: 5-Acetyl-1H-pyrazole-3-carboxylic acid.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
  • BenchChem. (2025). Navigating the Disposal of Methylpiperidino Pyrazole: A Guide to Safe and Compliant Practices.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • University of Maryland. (n.d.). Chemical Waste | Environmental Safety, Sustainability and Risk.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 3-Amino-1H-pyrazole-4-carboxamide hemisulfate.
  • Echemi. (n.d.). 1-(4-CHLORO-PHENYL)-5-METHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID Safety Data Sheets.
  • U.S. Environmental Protection Agency. (n.d.). Chlorine and Chlorinated Hydrocarbon Manufacturing Industry.
  • Vita-D-Chlor. (n.d.). Guidance Manual for Disposal of Chlorinated Water.
  • MIT Plasma Science and Fusion Center. (n.d.). PSFC Halogenated Solvents.
  • Braun Research Group, University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • U.S. Environmental Protection Agency. (n.d.). Method 612: Chlorinated Hydrocarbons.
  • U.S. Environmental Protection Agency. (1999). Land Disposal Restrictions for Newly Identified Wastes; and CERCLA Hazardous Substance Designation and Reportable Quantities; Proposed Rule.

Sources

Personal protective equipment for handling 5-Chloro-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety and Handling Guide for 5-Chloro-1H-pyrazole-4-carboxylic acid

This guide provides indispensable safety protocols and logistical information for the handling and disposal of this compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety data from analogous chemical structures to ensure a secure laboratory environment. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on established best practices for handling pyrazole derivatives, which are known to present potential hazards.

Hazard Analysis: Understanding the Risks

While detailed toxicological data for this compound is not extensively documented, information from structurally similar pyrazole compounds indicates a clear potential for hazards.[1][2] Pyrazole derivatives are often associated with skin, eye, and respiratory irritation.[3][4][5][6][7][8][9] Therefore, it is imperative to handle this compound with the assumption that it may be harmful if swallowed, toxic in contact with skin, and capable of causing serious eye damage and respiratory irritation.[2][5][7]

Key Potential Hazards:

  • Oral Toxicity: May be harmful if ingested.[2][5][7]

  • Dermal Irritation: Can cause skin irritation upon contact.[2][3][4][5][6][7][8][9]

  • Eye Damage: Poses a risk of serious eye irritation or damage.[2][3][4][5][6][7][8][9]

  • Respiratory Irritation: Inhalation of dust may lead to respiratory tract irritation.[3][4][5][6][7][8][9][10][11]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial to mitigate the risks associated with handling this compound. The following table outlines the minimum required PPE, with recommendations for enhanced protection during high-risk procedures.

PPE Category Item Specifications and Rationale
Eye and Face Protection Safety Glasses with Side ShieldsEssential for all laboratory work to protect against accidental splashes and airborne particles. Must meet EN166 or equivalent national standards.[1][3][4]
Chemical GogglesRecommended for procedures with a higher risk of splashing, providing a more complete seal around the eyes.[1][3][4]
Face ShieldRequired when handling larger quantities or during procedures with a significant splash or dust generation potential. To be used in conjunction with safety glasses or goggles for maximum protection.[1][2][12]
Hand Protection Chemical-Resistant GlovesNitrile gloves are a common and effective choice. Always inspect gloves for tears or punctures before use. Employ proper glove removal techniques to avoid skin contamination.[2][3][10][12][13]
Body Protection Laboratory CoatStandard attire for all laboratory work to protect skin and personal clothing.[1][2]
Impervious Clothing/ApronRecommended when there is a risk of significant splashes or spills to provide an additional layer of protection.[1][5]
Respiratory Protection N95/FFP2 RespiratorRecommended when handling the solid compound outside of a fume hood, especially if there is a potential for dust generation.[10][11]
Chemical Cartridge RespiratorRequired for large spills or when airborne concentrations may exceed exposure limits. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[11][12]

Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage. The following workflow provides a step-by-step guide for working with this compound.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal A Review Safety Data (Analogous Compounds) B Don Appropriate PPE A->B C Work in a Well-Ventilated Area (Fume Hood Recommended) B->C D Handle as a Solid (Avoid Dust Generation) C->D E Weigh and Prepare Solutions D->E F Decontaminate Work Surfaces E->F G Doff PPE Correctly F->G H Segregate and Dispose of Chemical Waste G->H I Dispose of Contaminated PPE H->I

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:
  • Pre-Experiment Preparation:

    • Thoroughly review this safety guide and any available safety data for analogous compounds.

    • Ensure that an eyewash station and safety shower are readily accessible.[3][4][5]

    • Prepare your designated work area, preferably within a chemical fume hood, ensuring it is clean and uncluttered.

  • Donning PPE:

    • Put on your laboratory coat.

    • Don safety glasses or chemical goggles.

    • If required, put on your respirator.

    • Finally, put on your chemical-resistant gloves, ensuring they overlap the cuffs of your lab coat.

  • Handling the Compound:

    • Conduct all manipulations of the solid compound within a certified chemical fume hood to minimize inhalation exposure.[3]

    • When weighing and transferring the solid, do so carefully to avoid generating dust.[3][4][10][11]

    • If preparing solutions, add the solid to the solvent slowly to prevent splashing.

    • Keep containers tightly closed when not in use.[3][4][6][14][15]

  • Post-Handling and Decontamination:

    • After completing your work, decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Wash your hands thoroughly with soap and water after handling the compound, even if you were wearing gloves.[3][4][5][10][14]

Disposal Plan: Responsible Waste Management

Proper disposal is a critical component of laboratory safety and environmental responsibility.

Waste Segregation and Disposal Protocol:
  • Chemical Waste:

    • All unused this compound and solutions containing it must be disposed of as hazardous chemical waste.

    • Collect this waste in a clearly labeled, sealed container.

    • Do not mix with other waste streams unless compatibility has been confirmed.

    • Arrange for disposal through a licensed professional waste disposal service in accordance with local, regional, and national regulations.[4][10]

  • Contaminated Materials:

    • Any materials that have come into direct contact with the chemical, such as gloves, weigh boats, and paper towels, should be considered contaminated.

    • Dispose of these items in a designated hazardous waste container.[10]

    • Contaminated gloves must be disposed of properly after use.[10]

Emergency Procedures: Be Prepared

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[4][5][10][11][14][15] Remove contaminated clothing and seek medical attention.[3][4][5][14]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4][5][10][11][14][15] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[4][5][10][11][14] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[4][10][11]

  • Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water and seek immediate medical attention.[10][11][14]

  • Spills: Evacuate the area.[10][11] Wearing appropriate PPE, including respiratory protection for large spills, carefully sweep or vacuum up the solid material, avoiding dust generation.[3][4][10][11] Place the material in a sealed container for disposal.

By adhering to these protocols, you can significantly minimize the risks associated with handling this compound and maintain a safe and productive research environment.

References

  • Personal protective equipment for handling 3-(1H-pyrazol-1-yl)pyrazin-2-amine. Benchchem.
  • HAZARDOUS CHEMICAL USED IN ANIMALS. Campus Operations.
  • Material Safety Data Sheet. Cole-Parmer.
  • MSDS of Ethyl 5-chloro-1H-pyrazole-4-carboxylate. Capot Chemical.
  • SAFETY DATA SHEET. Fisher Scientific.
  • Safety Data Sheet. ChemScene.
  • MSDS of Ethyl 5-chloro-1H-pyrazole-4-carboxylate. Capot Chemical.
  • Safety Data Sheet. AK Scientific, Inc.
  • SAFETY DATA SHEET. Thermo Fisher Scientific.
  • Personal Protective Equipment (PPEs)- Safety Guideline. PharmaState Academy.
  • 1-(4-chlorophenyl)-5-methyl-1h-pyrazole-4-carboxylic acid Safety Data Sheet. Guidechem.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006).
  • Permissible Exposure Limits – OSHA Annotated Table Z-1. Occupational Safety and Health Administration.
  • 1-(4-CHLORO-PHENYL)-5-METHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID Safety Data Sheets. Echemi.
  • 5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid. Amerigo Scientific.
  • 5-chloro-1H-pyrazole-3-carboxylic acid | C4H3ClN2O2 | CID 44607726. PubChem.
  • 1H-Pyrazole-5-carboxylic acid | C4H4N2O2 | CID 574310. PubChem.
  • 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | C7H9ClN2O2 | CID 14770682. PubChem.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
5-Chloro-1H-pyrazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.